Dasatinib
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNZXTGUTAYRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040979 | |
| Record name | Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dasatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.28e-02 g/L | |
| Record name | Dasatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
302962-49-8, 863127-77-9 | |
| Record name | Dasatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302962-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dasatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302962498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dasatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01254 | |
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| Record name | Dasatinib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759877 | |
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| Record name | Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040979 | |
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| Record name | N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.321 | |
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| Record name | DASATINIB ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78UG0A0RN | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dasatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
280-286 °C, 280 - 286 °C | |
| Record name | Dasatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dasatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dasatinib's Mechanism of Action in CML Cells: A Technical Guide
Abstract: Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of Chronic Myeloid Leukemia (CML), particularly for patients who are resistant or intolerant to imatinib. This guide provides an in-depth technical overview of this compound's mechanism of action in CML cells. It explores the molecular pathogenesis of CML, the specific interactions of this compound with its primary target, the BCR-ABL kinase, and its broader inhibitory profile. Furthermore, this document details the downstream signaling consequences of this compound administration, outlines established experimental protocols for its study, and discusses the molecular bases of resistance.
The Molecular Pathogenesis of Chronic Myeloid Leukemia (CML): The Role of BCR-ABL
1.1 The Philadelphia Chromosome and the Genesis of the BCR-ABL Fusion Gene
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the excessive production of granulocytes. The molecular hallmark of CML is the Philadelphia chromosome, a result of a reciprocal translocation between the long arms of chromosomes 9 and 22, denoted as t(9;22)(q34;q11). This translocation event juxtaposes the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22. The resulting fusion gene, BCR-ABL, encodes a constitutively active tyrosine kinase, which is the primary driver of CML pathogenesis[1][2].
1.2 Constitutive Kinase Activity of BCR-ABL and its Downstream Signaling Cascades
The BCR-ABL fusion protein possesses deregulated tyrosine kinase activity, leading to the autophosphorylation of several tyrosine residues and the subsequent activation of a complex network of downstream signaling pathways crucial for cell proliferation, survival, and differentiation[3]. This aberrant signaling is central to the malignant transformation of hematopoietic stem cells in CML. Key downstream pathways include:
-
1.2.1 The RAS/MAPK Pathway: Activation of the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway promotes cell cycle progression and proliferation.
-
1.2.2 The PI3K/AKT Pathway: The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a critical regulator of cell survival, inhibiting apoptosis.
-
1.2.3 The JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, particularly STAT5, is heavily implicated in the proliferation and survival of CML progenitors[4].
1.3 Cellular Consequences of Aberrant BCR-ABL Signaling
The relentless signaling from BCR-ABL culminates in the classic CML phenotype: uncontrolled proliferation of myeloid cells, evasion of programmed cell death (apoptosis), and a predisposition to genomic instability, which can lead to disease progression to the more aggressive accelerated and blast phases.
This compound: A Second-Generation Tyrosine Kinase Inhibitor
2.1 Structural and Pharmacological Profile of this compound
This compound (BMS-354825) is a small-molecule inhibitor designed to be significantly more potent than its predecessor, imatinib, in inhibiting the BCR-ABL kinase[5][6]. It is effective against both the wild-type BCR-ABL and most imatinib-resistant mutants, with the notable exception of the T315I mutation[5][7].
2.2 The Dual SRC/ABL Kinase Inhibition Profile
A distinguishing feature of this compound is its ability to inhibit not only the ABL kinase but also the SRC family of kinases (SFKs), including SRC, LYN, HCK, and FYN.[8][9] SFKs are involved in various cellular processes, and their inhibition by this compound contributes to its overall anti-leukemic activity[8][10].
Core Mechanism of Action: Inhibition of BCR-ABL Kinase Activity
3.1 Binding Dynamics: this compound's Interaction with the ATP-Binding Site of ABL Kinase
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ABL kinase domain[1]. Unlike imatinib, which preferentially binds to the inactive "closed" conformation of the ABL kinase, this compound can bind to both the active and inactive conformations[1][11]. This conformational flexibility is thought to contribute to its higher potency and its activity against many imatinib-resistant mutations[11][12].
3.2 Inhibition of BCR-ABL's Downstream Effectors
By blocking the kinase activity of BCR-ABL, this compound effectively shuts down the aberrant downstream signaling cascades.
-
3.2.1 Dephosphorylation of STAT5, CRKL, and other key substrates: Treatment with this compound leads to a rapid dephosphorylation of key BCR-ABL substrates. This can be observed through techniques like Western blotting, where a marked reduction in phosphorylated STAT5 (P-STAT5), P-MAPK, and P-Akt levels is seen in CML progenitors following this compound exposure in the absence of growth factors[3][4].
-
3.2.2 Induction of Apoptosis via Caspase Activation: The inhibition of pro-survival pathways, such as PI3K/AKT, commits the CML cells to apoptosis, or programmed cell death[1][3]. This is a crucial aspect of its therapeutic effect.
Beyond BCR-ABL: The Broader Kinase Inhibition Profile of this compound and its Implications
This compound's clinical efficacy is not solely due to its inhibition of BCR-ABL. Its broader kinase inhibition profile plays a significant role.
4.1 Inhibition of SRC Family Kinases (SFKs) and its impact on CML cell adhesion and migration
This compound is a potent inhibitor of SFKs.[8][10] SFKs are implicated in CML progression and imatinib resistance[4]. This compound inhibits both BCR-ABL-dependent and -independent Src activity, in contrast to imatinib which only inhibits BCR-ABL-dependent Src activation[4][10][13]. This dual inhibition may contribute to overcoming certain forms of imatinib resistance and may affect CML cell adhesion and migration[14][15].
4.2 Other significant targets: c-KIT, PDGFRα/β, and Ephrin Receptors
This compound also inhibits other tyrosine kinases, including c-KIT, platelet-derived growth factor receptors (PDGFRα and PDGFRβ), and ephrin receptors[8][9]. The inhibition of these kinases may contribute to both the therapeutic effects and the side-effect profile of the drug.
Experimental Methodologies for Elucidating this compound's Mechanism of Action
A variety of in vitro and cellular assays are employed to study the mechanism of action of this compound.
5.1 In Vitro Kinase Assays
These assays directly measure the ability of this compound to inhibit the enzymatic activity of purified kinases, such as BCR-ABL and SFKs. They are crucial for determining the IC50 (half-maximal inhibitory concentration) values and for comparing the potency of different inhibitors.
5.2 Cellular Assays
-
5.2.1 Western Blotting for Phosphoprotein Analysis: This technique is fundamental for observing the effects of this compound on downstream signaling pathways. By using antibodies specific to the phosphorylated forms of proteins like STAT5, MAPK, and AKT, researchers can visualize the reduction in their activation state upon this compound treatment.
-
5.2.2 Cell Viability and Apoptosis Assays (e.g., MTT, Annexin V/PI staining): Assays such as the MTT assay are used to determine the effect of this compound on cell proliferation and viability. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify the induction of apoptosis.
-
5.2.3 Flow Cytometry for Cell Cycle Analysis: This method allows for the investigation of this compound's effects on cell cycle progression, often revealing a G0/G1 arrest in treated cells[8].
Mechanisms of Resistance to this compound
Despite its efficacy, resistance to this compound can emerge through various mechanisms.
6.1 BCR-ABL Dependent Resistance: Gatekeeper Mutations (e.g., T315I)
The most well-characterized mechanism of resistance is the acquisition of point mutations within the BCR-ABL kinase domain[16]. The T315I "gatekeeper" mutation, which substitutes threonine with isoleucine at position 315, is a major cause of resistance to both imatinib and this compound, as it sterically hinders the binding of these drugs[7][17][18]. Other mutations, such as F317L, have also been associated with this compound resistance[16][18].
6.2 BCR-ABL Independent Resistance: Upregulation of alternative signaling pathways
In some cases, resistance occurs without new mutations in BCR-ABL[2][19]. This can be due to the activation of bypass signaling pathways that promote cell survival independently of BCR-ABL[2][20]. Examples include the overexpression of SFKs like LYN and HCK, or the activation of other signaling cascades such as the PI3K/AKT/mTOR and JAK/STAT pathways[2][21].
Conclusion and Future Perspectives
This compound represents a significant advancement in the targeted therapy of CML. Its potent, dual inhibition of ABL and SRC family kinases provides a powerful tool against the aberrant signaling that drives this disease. A thorough understanding of its mechanism of action, including its binding kinetics, downstream effects, and the pathways leading to resistance, is crucial for its optimal clinical use and for the development of next-generation therapies to overcome existing resistance mechanisms. Future research will likely focus on combination therapies to prevent or overcome resistance and to further improve long-term outcomes for CML patients.
Data Presentation
Table 1: Inhibitory Potency of this compound against various kinases
| Kinase | IC50 (nM) |
| BCR-ABL | <1 |
| SRC | <1 |
| LYN | <1 |
| c-KIT | 5 |
| PDGFRβ | 28 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-STAT5 in CML Cells
-
Cell Culture and Treatment: Culture K562 CML cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells at a density of 1x10^6 cells/mL and treat with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2 hours.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal loading.
Visualization
Caption: this compound inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.
Caption: Workflow for assessing this compound's effect on CML cells.
References
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- Bhatia, R., et al. (2008). Effects of this compound on cell signaling pathways in CML CD34⁺ cells in the absence of GFs.
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- Kim, D.-H., et al. (2017). Direct effect of this compound on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes. Cancer Medicine, 6(1), 171-180. [Link]
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Dasatinib Signaling Pathway Inhibition: A Technical Guide for Researchers
Introduction: Beyond BCR-ABL, A Multi-Kinase Inhibitor's Impact
Dasatinib, sold under the brand name Sprycel®, is a second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for specific hematological malignancies.[1][2] Initially developed to overcome resistance to first-generation TKIs like imatinib, its clinical efficacy is rooted in its potent, multi-targeted inhibition of key signaling molecules that drive oncogenesis.[3] This guide provides an in-depth technical exploration of this compound's mechanism of action, the signaling pathways it modulates, and the experimental methodologies crucial for its preclinical and clinical investigation. We will delve into the causality behind its therapeutic effects and the emergent mechanisms of resistance, offering field-proven insights for researchers, scientists, and drug development professionals.
This compound is primarily indicated for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][4] The hallmark of these cancers is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[4] this compound's potent inhibition of BCR-ABL forms the cornerstone of its therapeutic action. However, its broader inhibitory profile against SRC family kinases (SFKs), c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin A2 receptor (EPHA2) contributes to its efficacy and distinguishes it from other TKIs.[4]
Core Mechanism of Action: Structural Insights and Target Profile
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its targets and preventing the transfer of a phosphate group to downstream substrates, thereby halting the signaling cascade. A key structural feature that differentiates this compound from imatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain.[4] This conformational flexibility allows this compound to effectively inhibit a wider range of BCR-ABL mutations that confer resistance to imatinib.
The crystal structure of this compound in complex with the ABL kinase domain reveals that it occupies the ATP-binding pocket, forming critical hydrogen bonds and van der Waals interactions that stabilize the inhibitor-kinase complex. This high-affinity binding translates to potent inhibition at nanomolar concentrations.
Quantitative Target Profile of this compound
The potency of this compound against its various kinase targets is a critical determinant of its biological effects. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this potency. Below is a summary of representative IC50 values for this compound against its primary targets.
| Kinase Target | IC50 (nM) | Kinase Family |
| ABL1 | <1 | Tyrosine Kinase |
| SRC | 0.8 | Tyrosine Kinase |
| LCK | 1.1 | Tyrosine Kinase |
| YES | 0.4 | Tyrosine Kinase |
| FYN | 0.2 | Tyrosine Kinase |
| c-KIT | 12 | Tyrosine Kinase |
| PDGFRβ | 28 | Tyrosine Kinase |
| EPHA2 | 16 | Tyrosine Kinase |
Note: IC50 values can vary depending on the specific experimental conditions and assay format.
Dissecting the Downstream Signaling Cascades
This compound's inhibition of its primary targets has profound effects on a multitude of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Survival
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical downstream effector of BCR-ABL and other receptor tyrosine kinases. Its activation promotes cell survival and proliferation by inhibiting apoptosis and stimulating protein synthesis. This compound's blockade of upstream kinases leads to a significant reduction in the phosphorylation and activation of PI3K, Akt, and mTOR. This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism through which this compound induces apoptosis in cancer cells.
The MAPK/ERK Pathway: Regulating Cell Proliferation and Differentiation
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade downstream of BCR-ABL and SFKs. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. This compound treatment leads to a decrease in the phosphorylation of key components of this pathway, including MEK and ERK, ultimately contributing to cell cycle arrest and reduced proliferation.
The JAK/STAT Pathway: A Complex and Context-Dependent Role
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in a wide range of cellular processes, including immune responses, proliferation, and apoptosis. The effect of this compound on the JAK/STAT pathway is more complex and appears to be context-dependent. In some cancer cells, this compound has been shown to inhibit the phosphorylation of STAT5, a key downstream target of BCR-ABL, leading to reduced proliferation and apoptosis.[5][6] However, in other contexts, particularly in immune cells, sustained inhibition of SFKs by this compound can lead to a paradoxical activation of STAT3, which may have implications for both therapeutic efficacy and resistance.[7]
Below is a diagram illustrating the primary signaling pathways inhibited by this compound.
Caption: this compound inhibits multiple upstream kinases, leading to the blockade of key downstream signaling pathways.
Mechanisms of Resistance to this compound
Despite the significant efficacy of this compound, the development of resistance remains a clinical challenge. Resistance can be broadly categorized into two main types: BCR-ABL-dependent and BCR-ABL-independent mechanisms.
BCR-ABL Dependent Resistance
The most common mechanism of BCR-ABL-dependent resistance is the acquisition of point mutations within the ABL kinase domain that interfere with this compound binding. While this compound is effective against many imatinib-resistant mutations, the "gatekeeper" T315I mutation confers a high level of resistance to both imatinib and this compound. Other mutations, such as F317L, have also been associated with this compound resistance.
BCR-ABL Independent Resistance: The Rise of Bypass Pathways
In BCR-ABL-independent resistance, cancer cells become less reliant on the BCR-ABL signal for their survival and proliferation. This often involves the activation of "bypass" signaling pathways that can compensate for the inhibition of BCR-ABL. These can include the upregulation of other receptor tyrosine kinases, such as MET or AXL, or the activation of parallel signaling cascades like the WNT/β-catenin pathway.[8] Understanding these bypass mechanisms is crucial for developing strategies to overcome this compound resistance, such as combination therapies that target both BCR-ABL and the activated bypass pathway.
The Tumor Microenvironment: A New Frontier in this compound's Action
Recent research has highlighted the significant impact of this compound on the tumor microenvironment (TME). The TME, consisting of various non-cancerous cells such as immune cells, endothelial cells, and fibroblasts, plays a critical role in tumor progression and response to therapy. This compound has been shown to modulate the TME in several ways:
-
Immune Modulation: this compound can have complex effects on immune cells. Its inhibition of LCK, a key kinase in T-cell receptor signaling, can suppress T-cell activation and proliferation.[9][10][11][12] However, it has also been shown to reduce the number of regulatory T-cells (Tregs) and enhance the function of natural killer (NK) cells, which can contribute to an anti-tumor immune response.[13][14][15]
-
Anti-Angiogenic Effects: By inhibiting kinases such as PDGFR, this compound can interfere with the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.[16]
These findings suggest that part of this compound's therapeutic benefit may stem from its ability to remodel the TME, making it less hospitable for tumor growth and potentially more susceptible to immunotherapy.[13][14][15]
Experimental Protocols for Studying this compound's Effects
To rigorously evaluate the efficacy and mechanism of action of this compound, a variety of well-established in vitro and in vivo experimental models are employed.
In Vitro Cell-Based Assays
This protocol provides a method for determining the IC50 of this compound in a cancer cell line.
Workflow Diagram:
Caption: A streamlined workflow for determining cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[17]
-
Drug Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control wells (medium with DMSO).[17]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[18][19]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[17]
This protocol details the detection of changes in the phosphorylation status of key signaling proteins following this compound treatment.
Workflow Diagram:
Caption: Key steps in the Western blot protocol for phosphoprotein analysis.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-CrkL) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[17]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest and/or a housekeeping protein like β-actin or GAPDH.
In Vivo Animal Models
Preclinical evaluation of this compound's efficacy and toxicity is often conducted in rodent models.
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). These models are valuable for assessing the anti-tumor activity of this compound in a living system.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunocompromised mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and biology of the original human tumor.
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors that mimic human cancers. GEMMs are useful for studying the effects of this compound in the context of an intact immune system and a more physiologically relevant tumor microenvironment.
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy of Ph+ leukemias and serves as a paradigm for multi-kinase inhibitors. Its ability to potently inhibit BCR-ABL and a spectrum of other key oncogenic kinases underscores the importance of a multi-pronged approach to cancer treatment. A thorough understanding of its intricate effects on downstream signaling pathways, the mechanisms of resistance, and its interplay with the tumor microenvironment is paramount for optimizing its clinical use and developing next-generation therapeutic strategies.
Future research will likely focus on several key areas:
-
Combination Therapies: Combining this compound with inhibitors of bypass signaling pathways or with immunomodulatory agents holds great promise for overcoming resistance and enhancing therapeutic efficacy.
-
Biomarker Discovery: Identifying reliable biomarkers to predict which patients are most likely to respond to this compound and to monitor for the emergence of resistance is a critical unmet need.
-
Expanding Clinical Applications: The broad kinase inhibitory profile of this compound suggests its potential utility in other cancers where its targets are dysregulated. Further clinical trials are warranted to explore these possibilities.
This in-depth technical guide provides a solid foundation for researchers and clinicians working with this compound. By applying the principles and methodologies outlined herein, the scientific community can continue to unravel the complexities of this potent anti-cancer agent and translate these findings into improved outcomes for patients.
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Dasatinib's Kinase Selectivity Profile: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the kinase selectivity profile of Dasatinib (Sprycel®), a potent second-generation tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of targets to provide a nuanced understanding of the methodologies used to determine its binding affinities, the key signaling pathways it modulates, and the clinical implications of its multi-targeted nature.
Introduction: The Dual-Edged Sword of a Multi-Targeted Kinase Inhibitor
This compound is a small-molecule inhibitor renowned for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its primary mechanism of action is the potent inhibition of the BCR-ABL fusion protein, the constitutively active tyrosine kinase that drives the pathogenesis of these leukemias.[3] Unlike its predecessor, imatinib, which primarily recognizes the inactive conformation of the ABL kinase domain, this compound effectively binds to both the active and inactive conformations, contributing to its enhanced potency and its ability to overcome certain forms of imatinib resistance.[3][4]
However, the therapeutic efficacy of this compound is intrinsically linked to its broad kinase selectivity. It is a multi-targeted inhibitor, potently inhibiting a range of other kinases, most notably the SRC family kinases (SFKs), c-KIT, platelet-derived growth factor receptor (PDGFR), and Ephrin A2 receptor (EPHA2).[1][3] This promiscuity is a double-edged sword; it contributes to this compound's anti-cancer activity across different malignancies but is also responsible for its characteristic off-target effects and potential toxicities.[5][6] A thorough understanding of this selectivity profile is therefore paramount for predicting clinical outcomes, managing adverse events, and designing novel therapeutic strategies.
The Kinase Selectivity Profile of this compound: A Quantitative Overview
The selectivity of a kinase inhibitor is quantitatively defined by its binding affinity (dissociation constant, Kd) or its functional inhibitory concentration (half-maximal inhibitory concentration, IC50) against a panel of kinases. Lower values indicate higher potency. The following table summarizes the inhibitory activity of this compound against its primary target and a selection of key on- and off-target kinases.
| Kinase Target | IC50 (nM) | Kd (nM) | Kinase Family | Cellular Process |
| ABL1 | <1 | 0.6 | Non-receptor Tyrosine Kinase | Cell proliferation, survival |
| BCR-ABL | <1 | 0.8 | Fusion Tyrosine Kinase | Oncogenic signaling in CML/Ph+ ALL |
| SRC | 0.5 | 0.55 | Non-receptor Tyrosine Kinase | Cell growth, migration, survival |
| LCK | 1.1 | 1.1 | Non-receptor Tyrosine Kinase | T-cell signaling |
| LYN | 1.1 | 1.1 | Non-receptor Tyrosine Kinase | B-cell signaling, mast cell activation |
| YES | 0.4 | 0.4 | Non-receptor Tyrosine Kinase | Cell growth, adhesion |
| FYN | 0.2 | 0.2 | Non-receptor Tyrosine Kinase | Neuronal development, T-cell signaling |
| c-KIT | 12.5 | 5 | Receptor Tyrosine Kinase | Hematopoiesis, melanogenesis |
| PDGFRβ | 28 | 1.1 | Receptor Tyrosine Kinase | Angiogenesis, cell proliferation |
| EPHA2 | 15 | 16 | Receptor Tyrosine Kinase | Cell migration, adhesion |
| DDR1 | - | 3.4 | Receptor Tyrosine Kinase | Cell adhesion, migration |
| BTK | 1.0 | - | Non-receptor Tyrosine Kinase | B-cell development and signaling |
| TEC | 1.0 | - | Non-receptor Tyrosine Kinase | T-cell and mast cell signaling |
Note: IC50 and Kd values are compiled from various sources and can vary depending on the specific assay conditions. The data presented here are representative values.[4][6][7][8][9]
Methodologies for Determining Kinase Selectivity
A comprehensive understanding of a kinase inhibitor's selectivity profile relies on a combination of robust biochemical and cellular assays. These techniques provide quantitative data on inhibitor-kinase interactions and their functional consequences within a cellular context.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays are performed in vitro using purified recombinant kinases and substrates. They provide a direct measure of an inhibitor's potency against a specific kinase.
Considered the "gold standard" for kinase activity measurement, radiometric assays directly quantify the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[10]
Experimental Protocol: Radiometric Filter Binding Assay
-
Reaction Setup: In a 96-well filter plate, combine the purified kinase, the specific peptide or protein substrate, and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, allowing for substrate phosphorylation.
-
Termination and Washing: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Add a scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of a radiolabeled ATP analog provides a direct and highly sensitive measure of kinase activity. The filter plate format allows for high-throughput screening and efficient separation of the phosphorylated substrate from the free ATP.
Competition binding assays measure the ability of a test compound to displace a labeled, high-affinity ligand from the ATP-binding site of a kinase. This method allows for the screening of a compound against a large panel of kinases simultaneously.[2][8][11]
Experimental Workflow: Competition Binding Assay
Caption: Workflow for a competition binding assay to determine kinase inhibitor selectivity.
Causality Behind Experimental Choices: This method is highly scalable and allows for the unbiased screening of a compound against hundreds of kinases in a single experiment. The use of a competition format provides a direct measure of binding affinity (Kd).
Cellular Assays: Assessing Target Engagement and Functional Effects
Cellular assays are crucial for validating the findings from biochemical assays in a more physiologically relevant context. They assess the ability of an inhibitor to engage its target within a living cell and modulate downstream signaling pathways.
Western blotting is a widely used technique to measure the phosphorylation status of a kinase's downstream substrates. A reduction in the phosphorylation of a known substrate upon treatment with an inhibitor indicates target engagement and functional inhibition.
Experimental Protocol: Phospho-Specific Western Blot
-
Cell Culture and Treatment: Culture the appropriate cell line (e.g., K562 for BCR-ABL) and treat with a dose-range of this compound for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.
Causality Behind Experimental Choices: This method provides direct evidence of target inhibition within the complex cellular environment. The use of phospho-specific antibodies allows for the precise measurement of changes in the activity of specific signaling pathways.
Chemical proteomics approaches, such as drug-affinity chromatography coupled with mass spectrometry, allow for the unbiased identification of a drug's protein targets in a cellular lysate.
Experimental Workflow: Drug-Affinity Chromatography
Caption: Workflow for identifying protein targets of this compound using drug-affinity chromatography.
Causality Behind Experimental Choices: This unbiased approach can identify novel and unexpected off-targets of a drug, providing a more complete picture of its mechanism of action and potential side effects.[4][12]
Key Signaling Pathways Modulated by this compound
This compound's broad kinase selectivity profile results in the modulation of multiple signaling pathways that are critical for cell proliferation, survival, and migration.
The BCR-ABL Pathway (On-Target)
In CML and Ph+ ALL, the constitutively active BCR-ABL kinase drives oncogenesis through the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. This compound potently inhibits BCR-ABL, leading to the suppression of these pathways and subsequent apoptosis of leukemic cells.[3][13]
BCR-ABL Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the BCR-ABL kinase, blocking downstream pro-survival and proliferative signaling.
SRC Family Kinase Pathways (Off-Target)
The potent inhibition of SFKs by this compound contributes significantly to its therapeutic effects and its side effect profile. SFKs are involved in a wide range of cellular processes, including cell adhesion, migration, and proliferation. Inhibition of SFKs can lead to decreased tumor cell motility and invasion.
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Dasatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Technical Guide to Molecular Targets and Mechanisms of Action
Abstract
This technical guide provides an in-depth exploration of the molecular targets of dasatinib, a second-generation tyrosine kinase inhibitor (TKI), in the context of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). We will dissect the intricate signaling networks governed by the BCR-ABL1 oncoprotein, detail the mechanism of action of this compound as a dual ABL and SRC family kinase inhibitor, and explore the landscape of on-target and off-target effects. Furthermore, this guide will delve into the molecular basis of resistance, with a particular focus on the pivotal T315I mutation. Detailed experimental protocols for target validation and quantitative data on kinase inhibition are provided to equip researchers and drug development professionals with the necessary tools and knowledge to advance the understanding and application of this compound in Ph+ ALL.
The Pathognomonic Lesion of Ph+ ALL: The BCR-ABL1 Fusion Oncoprotein
Philadelphia chromosome-positive acute lymphoblastic leukemia is defined by a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11), which results in the formation of the Philadelphia chromosome.[1] This translocation fuses the Breakpoint Cluster Region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9, creating the BCR-ABL1 fusion gene.[1] The resultant oncoprotein, BCR-ABL1, is a constitutively active tyrosine kinase that is central to the pathogenesis of Ph+ ALL.[1]
The unregulated kinase activity of BCR-ABL1 drives aberrant downstream signaling pathways, leading to uncontrolled cell proliferation, increased survival, and impaired differentiation of lymphoid precursors.[2] Key downstream signaling cascades activated by BCR-ABL1 include the RAS/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[3][4] A critical adapter protein, CRKL, is a prominent substrate of BCR-ABL1 and plays a crucial role in mediating its leukemogenic activity through both direct and indirect interactions.[5][6][7]
This compound: A Second-Generation Dual ABL/SRC Kinase Inhibitor
This compound is a potent, orally bioavailable small molecule inhibitor of multiple tyrosine kinases.[8] It was developed to overcome the limitations of the first-generation TKI, imatinib, particularly in cases of resistance. This compound exhibits significantly greater potency against the wild-type BCR-ABL1 kinase, with an approximately 325-fold higher in vitro activity compared to imatinib.[9] A key mechanistic advantage of this compound is its ability to bind to both the active and inactive conformations of the ABL kinase domain, allowing for more comprehensive inhibition.[10]
Beyond its potent activity against BCR-ABL1, this compound is a powerful inhibitor of the SRC family kinases (SFKs), including SRC, LCK, YES, and FYN.[8] This dual-inhibitory profile is significant, as SFKs have been implicated in BCR-ABL1 signaling and in the development of imatinib resistance.[6][7] The inhibition of SFKs by this compound likely contributes to its enhanced efficacy in Ph+ ALL.[6][7]
On-Target Profile of this compound: BCR-ABL1 and its Mutants
The primary therapeutic target of this compound in Ph+ ALL is the BCR-ABL1 kinase. By competitively binding to the ATP-binding site of the ABL kinase domain, this compound blocks the autophosphorylation of BCR-ABL1 and the subsequent phosphorylation of its downstream substrates, thereby abrogating the oncogenic signaling that drives leukemogenesis.[11]
A significant advantage of this compound over imatinib is its activity against a wide range of imatinib-resistant BCR-ABL1 mutations. However, the "gatekeeper" T315I mutation, which involves a threonine-to-isoleucine substitution in the ATP-binding pocket, confers a high degree of resistance to this compound.[12][13]
Table 1: this compound IC50 Values for BCR-ABL1 and Selected Mutants
| Mutation | This compound IC50 (nM) | Fold Increase vs. Wild-Type |
| Wild-Type | <1 - 3 | 1 |
| G250E | 3 | ~1-3 |
| Y253F/H | 3 | ~1-3 |
| E255K/V | 3-5 | ~1-5 |
| T315A | 13 | ~4-13 |
| F317L/V/I/C | 10 - 20 | ~3-20 |
| M351T | 2 | ~1-2 |
| T315I | >200 | >67 |
Note: IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.[12][13]
Off-Target Kinase Inhibition Profile of this compound
This compound's therapeutic efficacy and its side-effect profile are influenced by its inhibition of a broader range of kinases beyond BCR-ABL1. This polypharmacology makes it a valuable molecular probe for studying various signaling pathways.
Table 2: this compound IC50 Values for Key Off-Target Kinases
| Kinase Target | Kinase Family | This compound IC50 (nM) |
| SRC | Tyrosine Kinase | 0.8 |
| LCK | Tyrosine Kinase | <1 |
| YES | Tyrosine Kinase | <1 |
| FYN | Tyrosine Kinase | <1 |
| c-KIT | Tyrosine Kinase | 79 |
| EPHA2 | Tyrosine Kinase | <30 |
| PDGFRβ | Tyrosine Kinase | <30 |
Data compiled from multiple sources.[8][14][15][16]
Downstream Signaling Consequences of this compound Inhibition
The dual inhibition of BCR-ABL1 and SRC family kinases by this compound leads to a profound shutdown of multiple oncogenic signaling pathways.
-
STAT5 Pathway: this compound effectively blocks the phosphorylation and activation of STAT5, a key downstream effector of BCR-ABL1.[17][18] This leads to the downregulation of STAT5 target genes involved in cell survival and proliferation, such as Bcl-xL, Mcl-1, and cyclin D1, ultimately inducing apoptosis in Ph+ ALL cells.[17]
-
RAS/MAPK Pathway: Inhibition of BCR-ABL1 by this compound leads to the dephosphorylation of adapter proteins like GRB2 and GAB2, disrupting the activation of the RAS/MEK/MAPK cascade and thereby inhibiting cell proliferation.[3]
-
PI3K/AKT/mTOR Pathway: The PI3K/AKT pathway, crucial for cell survival, is also attenuated by this compound's inhibition of BCR-ABL1 signaling.[3]
-
SRC Family Kinase-Mediated Pathways: Inhibition of SFKs by this compound disrupts signaling related to cell adhesion, migration, and invasion, which are critical for metastatic progression. This can lead to the disruption of cell-cell adherens junctions and the destabilization of focal adhesion complexes.
Diagram 1: BCR-ABL1 Signaling and this compound Inhibition
Caption: BCR-ABL1 signaling pathways and points of inhibition by this compound.
Experimental Protocols for Target Validation
The validation of this compound's targets is crucial for understanding its mechanism of action and for the development of novel therapeutic strategies. Below are generalized protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit the activity of a specific kinase by 50% (IC50).
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the purified kinase of interest, and a kinase-specific peptide substrate.
-
Inhibitor Addition: Add the serially diluted this compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence or fluorescence-based).
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Diagram 2: In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Western Blot for Phospho-BCR-ABL1 and Downstream Targets
This technique is used to assess the phosphorylation status of BCR-ABL1 and its downstream signaling proteins in Ph+ ALL cells following this compound treatment.
Procedure:
-
Cell Culture and Treatment: Culture a Ph+ ALL cell line (e.g., K562) and treat with varying concentrations of this compound for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-BCR-ABL1, anti-phospho-STAT5).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effect of this compound.
Procedure:
-
Cell Seeding: Seed Ph+ ALL cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Determine the IC50 value for cell growth inhibition.
Proteomic Approaches for Target Identification
Chemical proteomics is a powerful tool for the unbiased identification of this compound's cellular targets. Affinity-based probes are commonly employed in these studies.
Methodology:
-
Probe Design: A cell-permeable chemical probe is synthesized by modifying the this compound molecule with a photo-reactive group and a tag (e.g., biotin) for enrichment.
-
Live Cell Labeling: Ph+ ALL cells are incubated with the this compound probe, allowing it to bind to its target proteins within the cellular context.
-
Photo-Crosslinking: The cells are exposed to UV light to induce covalent crosslinking between the probe and its target proteins.
-
Cell Lysis and Enrichment: The cells are lysed, and the probe-protein complexes are enriched using affinity purification (e.g., streptavidin beads for a biotin tag).
-
Mass Spectrometry: The enriched proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the target proteins.
Mechanisms of Resistance to this compound
The primary mechanism of acquired resistance to this compound in Ph+ ALL is the emergence of point mutations in the BCR-ABL1 kinase domain. The most clinically significant of these is the T315I mutation, which sterically hinders the binding of this compound to the ATP-binding pocket.[12][13] Other mutations, such as those at the F317 and V299 residues, can also confer resistance, albeit to a lesser extent.[12]
Conclusion
This compound is a highly effective therapeutic agent for Ph+ ALL, primarily through its potent dual inhibition of BCR-ABL1 and SRC family kinases. A thorough understanding of its on- and off-target effects, the downstream signaling consequences of its inhibitory activity, and the molecular mechanisms of resistance is paramount for its optimal clinical application and for the development of next-generation therapies to overcome resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate molecular landscape of this compound's action in Ph+ ALL.
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Technical Guide: Dasatinib Cellular Uptake and Efflux Mechanisms
Executive Summary
Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of imatinib resistance.[1][2] Its clinical efficacy, however, is not solely dictated by its kinase inhibitory profile; it is profoundly influenced by the dynamic interplay of cellular transport mechanisms that govern its intracellular concentration. This guide provides a comprehensive technical overview of the cellular influx and efflux pathways for this compound. We will explore the evidence demonstrating that this compound's entry into cells is predominantly a passive process, unlike its predecessor imatinib. Conversely, its intracellular levels and tissue distribution are actively and significantly limited by ATP-binding cassette (ABC) efflux transporters, primarily ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein). Understanding these transport dynamics is critical for elucidating mechanisms of drug resistance, predicting drug-drug interactions, and designing rational therapeutic strategies to enhance this compound's efficacy.
Introduction
The therapeutic success of targeted agents like this compound hinges on their ability to reach and maintain effective concentrations at the intracellular site of action—the BCR-ABL kinase. The plasma membrane, however, presents a formidable barrier, equipped with a sophisticated network of transporter proteins that regulate the passage of xenobiotics. For TKIs, this regulation is a double-edged sword. While influx transporters can facilitate cellular entry, efflux transporters can actively expel the drug, reducing its cytotoxic potential and contributing to therapeutic failure.[3] This guide dissects the specific transport mechanisms for this compound, providing researchers and drug development professionals with a foundational understanding grounded in experimental evidence and offering field-proven methodologies for their investigation.
Chapter 1: The Cellular Influx of this compound - A Case of Passive Dominance
A defining feature of this compound's pharmacology, which distinguishes it from imatinib, is its mode of cellular entry. While imatinib relies heavily on active uptake via the organic cation transporter 1 (OCT-1), extensive evidence indicates that this compound primarily enters cells through passive diffusion.[4][5][6]
Evidence for a Passive Influx Mechanism
-
Temperature Independence: Active transport is an energy-dependent process that is significantly reduced at lower temperatures. Studies comparing this compound's intracellular uptake and retention (IUR) at 4°C versus 37°C have consistently shown no significant difference.[4][7][8] This lack of temperature sensitivity strongly suggests a process that does not require metabolic energy, such as passive diffusion.
-
Insensitivity to OCT Inhibition: The functional activity of OCT-1 is a major determinant of imatinib uptake and clinical response.[2] In stark contrast, the uptake of this compound is not significantly affected by known OCT inhibitors like prazosin, verapamil, or amantadine.[2][4][8][9] In peripheral blood mononuclear cells from CML patients, the portion of uptake that could be inhibited by prazosin was significantly higher for imatinib than for this compound.[4][8] This indicates that OCT-1, while potentially a weak interactor, is not a clinically relevant influx pathway for this compound.[10][11]
-
Linear Uptake Kinetics: this compound uptake has been shown to be linear over a range of concentrations, a characteristic of passive diffusion rather than saturable carrier-mediated transport.[7]
While the predominant mechanism is passive, some studies suggest a potential role for other transporters in specific tissues. For instance, the multidrug resistance-associated protein 4 (ABCC4) has been implicated in facilitating the oral absorption of this compound in the stomach, acting on the basolateral membrane of enterocytes.[12]
Diagram: this compound Influx Pathways
The following diagram illustrates the primary passive diffusion mechanism for this compound's entry into a target cell, contrasted with the minor or tissue-specific roles of transporters.
Caption: Primary passive diffusion and minor transporter-mediated influx routes for this compound.
Chapter 2: The Efflux Machinery - ABC Transporters as Key Regulators
While this compound enters cells with relative ease, its retention is actively challenged by powerful efflux pumps belonging to the ATP-binding cassette (ABC) superfamily.[10][13] These transporters utilize the energy from ATP hydrolysis to expel substrates from the cytoplasm, representing a primary mechanism of multidrug resistance in cancer.
The Key Players: ABCB1 (P-gp) and ABCG2 (BCRP)
Numerous in vitro and in vivo studies have unequivocally identified this compound as a substrate for both ABCB1 (P-glycoprotein, P-gp) and ABCG2 (Breast Cancer Resistance Protein, BCRP).[4][7][10][14][15]
-
ABCB1 (P-gp): In cell lines engineered to overexpress ABCB1, the intracellular accumulation of this compound is significantly reduced.[7][16] This effect can be reversed by the addition of specific ABCB1 inhibitors like PSC833, which restores intracellular this compound levels and sensitizes resistant cells to its cytotoxic effects.[4][7][8]
-
ABCG2 (BCRP): Similarly, overexpression of ABCG2 confers resistance to this compound by decreasing its intracellular concentration.[16] The specific ABCG2 inhibitor Ko143 has been shown to significantly increase this compound retention in ABCG2-overexpressing cells.[7][8]
Clinical Implications: Resistance and Sanctuary Sites
The activity of these efflux transporters has profound clinical implications:
-
Acquired Resistance: The upregulation or overexpression of ABCB1 and ABCG2 is a well-established mechanism of acquired resistance to this compound.[17][18][19] In CML patients, increased expression of these transporters can lead to suboptimal therapeutic responses.[20]
-
Limited CNS Penetration: ABCB1 and ABCG2 are highly expressed at the blood-brain barrier (BBB), where they act as gatekeepers, severely restricting the entry of their substrates into the central nervous system (CNS).[1][21] This is particularly relevant for Ph+ ALL, where the CNS can act as a sanctuary site for leukemic cells. In vivo studies using knockout mice have demonstrated this phenomenon conclusively. The brain-to-plasma ratio of this compound is markedly higher in mice lacking functional P-gp and BCRP compared to wild-type mice.[22][23][24] Co-administration of this compound with elacridar, a potent dual inhibitor of ABCB1 and ABCG2, results in a significant increase in its brain accumulation.[1][22]
Quantitative Impact of Efflux Transporters
The following table summarizes key quantitative data from studies investigating the impact of ABCB1 and ABCG2 on this compound activity.
| Parameter | Cell Line / Model | Transporter | Condition | Result | Reference |
| IC₅₀ | K562-DOX | ABCB1 | This compound alone | 100 nmol/L | [4][7] |
| This compound + PSC833 | 8 nmol/L | [4][7] | |||
| Brain-to-Plasma Ratio | Wild-type mice | ABCB1/ABCG2 | This compound alone | < 0.12 | [22] |
| Mdr1a/b⁻/⁻ Bcrp1⁻/⁻ mice | ABCB1/ABCG2 | This compound alone | ~8-fold increase | [22] | |
| Wild-type mice | ABCB1/ABCG2 | This compound + Elacridar | ~5-fold increase | [22] |
Diagram: this compound Efflux Mechanisms
This diagram visualizes how ABCB1 and ABCG2 actively transport this compound out of the cell, reducing its intracellular concentration.
Caption: ATP-dependent efflux of this compound from the cytoplasm by ABCB1 and ABCG2 transporters.
Chapter 3: Methodologies for Interrogating this compound Transport
A robust investigation of drug-transporter interactions requires a multi-tiered approach, progressing from simple cellular systems to complex in vivo models. The choice of assay depends on the specific question being addressed, whether it is initial screening, mechanistic elucidation, or predicting in vivo consequences.[25][26]
In Vitro Assays: The Mechanistic Proving Ground
In vitro systems are indispensable for identifying transporter substrates and inhibitors and for dissecting the kinetics of transport.
Protocol 3.1.1: Cellular Accumulation (Uptake) Assay using Radiolabeled this compound
Principle: This assay directly measures the amount of drug accumulated within cells over time. It is the foundational method for assessing both influx and efflux. Using transporter-overexpressing cell lines versus parental controls allows for the specific contribution of a given transporter to be quantified.
Methodology:
-
Cell Plating: Seed parental cells (e.g., K562) and transporter-overexpressing cells (e.g., K562-DOX for ABCB1) in parallel in 24-well plates at a density of 0.5-1 x 10⁶ cells/mL.
-
Pre-incubation (for inhibition studies): Add known transporter inhibitors (e.g., 10 µM PSC833 for ABCB1) or vehicle control to designated wells. Incubate for 30-60 minutes at 37°C.
-
Initiate Uptake: Add radiolabeled this compound (e.g., [¹⁴C]this compound) to a final concentration of 1-2 µmol/L to all wells.
-
Incubation: Incubate for a set time course (e.g., 5, 30, 60, 120 minutes) at 37°C. To test for active transport, run a parallel plate at 4°C.[7]
-
Terminate Uptake: Transfer the cell suspension to a microfuge tube containing a layer of silicone oil over a stop solution (e.g., ice-cold PBS). Centrifuge immediately at high speed to pellet cells below the oil layer.
-
Cell Lysis & Scintillation Counting: Aspirate the supernatant and oil. Lyse the cell pellet in a suitable lysis buffer. Transfer the lysate to a scintillation vial with a scintillant cocktail.
-
Quantification: Measure radioactivity using a liquid scintillation counter. Determine the intracellular drug concentration based on a standard curve and normalize to cell number or protein content.
Protocol 3.1.2: Bidirectional Transport Assay in Polarized Cell Monolayers
Principle: This assay uses cells (e.g., MDCKII) that form polarized monolayers on a semi-permeable membrane support (e.g., Transwell™), mimicking physiological barriers like the intestinal wall or BBB. It is the gold standard for distinguishing between transporter substrates and inhibitors.
Methodology:
-
Cell Seeding: Seed MDCKII cells transfected with the transporter of interest (e.g., ABCB1) onto Transwell™ inserts. Culture for 4-7 days until a confluent, polarized monolayer is formed.
-
Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to confirm the formation of tight junctions.
-
Transport Study:
-
Apical to Basolateral (A→B): Add this compound to the apical (upper) chamber. At various time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B→A): In a separate set of wells, add this compound to the basolateral chamber and sample from the apical chamber.
-
-
Inhibitor Control: Repeat the experiment in the presence of a specific transporter inhibitor (e.g., elacridar) to confirm the transporter's role.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B→A) / Papp(A→B)) significantly greater than 2, which is reduced by an inhibitor, indicates active efflux.[6]
Workflow Diagram: Investigating this compound Transport
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In-Depth Technical Guide: Elucidating the Effect of Dasatinib on the Downstream Effector p-CrkL
Abstract
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that has significantly altered the treatment landscape for Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1] Its mechanism of action involves the potent inhibition of the oncogenic BCR-ABL kinase and the Src Family Kinases (SFKs).[2][3] A critical aspect of understanding and monitoring this compound's clinical efficacy lies in its direct impact on downstream signaling pathways. This technical guide provides an in-depth exploration of this compound's effect on the phosphorylation of the Crk-like protein (CrkL), a primary substrate of BCR-ABL.[4] We will dissect the underlying signaling axis, present the rationale for utilizing phosphorylated CrkL (p-CrkL) as a pivotal pharmacodynamic biomarker, and provide detailed methodologies for its quantitative assessment in a research and clinical setting.
Part 1: this compound: A Multi-Targeted Kinase Inhibitor
This compound (BMS-354825) is an orally administered small molecule TKI designed to overcome the resistance observed with the first-generation inhibitor, Imatinib.[5][6] Its clinical success stems from its distinct mechanism of action and broad target profile.
1.1. Core Targets: BCR-ABL and Src Family Kinases (SFKs)
The molecular hallmark of CML is the Philadelphia chromosome, which results from a chromosomal translocation creating the BCR-ABL fusion gene.[2] This gene produces a constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled cell proliferation and survival.[7] this compound's primary therapeutic action is the potent inhibition of this aberrant kinase.[2]
A key differentiator for this compound is its ability to bind to both the active and inactive conformations of the ABL kinase domain, unlike Imatinib, which preferentially binds the inactive state.[5][8] This dual-binding capability confers a significant potency advantage—over 325 times that of Imatinib against wild-type BCR-ABL—and allows it to inhibit most Imatinib-resistant BCR-ABL mutations.[3][5]
Furthermore, this compound is a potent inhibitor of Src Family Kinases (SFKs) such as SRC, LCK, HCK, LYN, and FYN, which are implicated in various cellular processes and can contribute to BCR-ABL-independent signaling and disease progression.[2][9][10]
1.2. Clinical Significance
This compound is approved for newly diagnosed chronic phase CML and for patients with CML or Ph+ ALL who are resistant or intolerant to Imatinib.[1][11] Its efficacy in these populations is well-documented, leading to durable hematologic and cytogenetic responses.[5] Understanding its pharmacodynamic effects is crucial for optimizing dosing schedules and managing patient responses.[6]
Part 2: The Central Role of the BCR-ABL/p-CrkL Signaling Axis
To appreciate the utility of p-CrkL as a biomarker, one must first understand its central position within the oncogenic signaling network driven by BCR-ABL.
2.1. CrkL: A Primary Substrate and Key Adaptor Protein
The Crk-like (CrkL) protein is an adaptor protein composed of one SH2 (Src Homology 2) and two SH3 (Src Homology 3) domains.[12] In CML cells, CrkL is the most prominently tyrosine-phosphorylated protein, serving as a direct and major substrate for the BCR-ABL kinase.[4][12] The N-terminal SH3 domain of CrkL binds directly to a proline-rich region in BCR-ABL, facilitating its efficient phosphorylation.[12]
2.2. p-CrkL as a Mediator of Downstream Signaling
Upon phosphorylation by BCR-ABL, primarily at the Tyrosine-207 (Y207) residue, CrkL becomes activated.[13][14] This phosphorylation event creates a docking site for its own SH2 domain or the SH2 domains of other signaling proteins.[13] As an activated adaptor, p-CrkL recruits and assembles signaling complexes that activate multiple downstream pathways essential for leukemic cell proliferation and survival, including the MAPK and PI3K/Akt pathways.[8][9] The constitutive phosphorylation of CrkL is a hallmark of Ph+ leukemia cells and is directly correlated with the presence of active BCR-ABL.[4]
Caption: this compound inhibits BCR-ABL and SFKs, blocking CrkL phosphorylation.
Part 4: p-CrkL as a Validated Pharmacodynamic Biomarker
The direct, sensitive, and robust response of p-CrkL levels to this compound treatment makes it an ideal pharmacodynamic (PD) biomarker for assessing drug activity in both preclinical and clinical settings. [15][16] 4.1. Rationale for Use
-
Direct Substrate: As a direct substrate of BCR-ABL, p-CrkL levels provide a real-time readout of the kinase's activity. [7][12]* Predictive Value: The extent of p-CrkL inhibition has been shown to correlate with clinical response in CML patients. [7]* Dose-Response Relationship: A clear dose-dependent inhibition of p-CrkL by this compound has been established. [17]* Kinetic Monitoring: Monitoring p-CrkL levels allows for the assessment of the duration and degree of BCR-ABL inhibition following this compound administration. [7][16] 4.2. Quantitative Insights into this compound's Potency
Pharmacokinetic/pharmacodynamic modeling has established a clear link between this compound exposure and target inhibition, as measured by p-CrkL levels.
| Parameter | Value | Cell/Model System | Significance | Reference |
| IC₅₀ vs. Btk | 5 nM | In vitro kinase assay | Demonstrates this compound's high potency against related kinases. | [18] |
| P-CrkL Inhibition | Effective at 0.01 µM (10 nM) | CML CD34+ cells | Shows potent activity in primitive CML progenitor cells. | [19] |
| P-CrkL Inhibition | Progressive from 0.25 nM | Bcr/Abl+ ALL cells | Establishes a clear dose-response relationship. | [17] |
| C₉₀ for p-BCR-ABL | 14.6 ng/mL | Human (predicted) | Predicts the plasma concentration needed for 90% target inhibition in patients. | [16] |
| PK/PD Correlate | Time > IC₅₀ of 12.8 hrs | CML Patients | The duration of target inhibition is a significant predictor of deep molecular response. | [20] |
Part 5: Methodologies for Quantifying p-CrkL Inhibition
Accurate quantification of p-CrkL is essential for evaluating this compound's effect. Western blotting and intracellular flow cytometry are the two most common and robust methods employed.
Caption: Experimental workflows for assessing p-CrkL inhibition by Western Blot and Flow Cytometry.
Protocol 5.1: Western Blotting for p-CrkL Assessment
This method provides a semi-quantitative assessment of p-CrkL by visualizing the phosphorylation-induced electrophoretic mobility shift and by using phospho-specific antibodies.
Rationale: The addition of a phosphate group to CrkL retards its migration through a polyacrylamide gel. Treatment with an effective kinase inhibitor like this compound causes a visible shift from the upper (phosphorylated) band to the lower (unphosphorylated) band, providing a clear visual confirmation of drug activity. [7][17] Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture BCR-ABL+ cells (e.g., K562, LAMA-84, or primary patient cells) under standard conditions. [21] * Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control (DMSO) for a specified time (e.g., 4 to 24 hours). [21][17]2. Lysate Preparation:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody overnight at 4°C. Use either:
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For validation, strip the blot and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading. [17] * Quantify band intensities using densitometry software. Calculate the ratio of p-CrkL to total CrkL or the loading control.
-
Protocol 5.2: Intracellular Flow Cytometry for p-CrkL
This powerful technique allows for the quantitative measurement of p-CrkL on a single-cell basis, making it ideal for analyzing heterogeneous primary patient samples.
Rationale: Flow cytometry can measure the median fluorescence intensity (MFI) of phospho-specific antibody staining within specific cell populations (e.g., CD34+ progenitor cells), providing a highly sensitive and quantitative measure of target inhibition. [19][20] Step-by-Step Methodology:
-
Sample Collection and Treatment:
-
Obtain whole blood or bone marrow aspirates from CML patients. Isolate peripheral blood mononuclear cells (PBMCs) or bone marrow mononuclear cells (BMMCs) via Ficoll-Paque density gradient centrifugation.
-
Treat cells ex vivo with a dose range of this compound for a defined period (e.g., 2-4 hours).
-
-
Fixation:
-
Immediately following treatment, fix the cells with a commercial fixation buffer (e.g., BD Cytofix™) for 10-15 minutes at 37°C to crosslink proteins and lock in the phosphorylation state.
-
-
Permeabilization:
-
Wash the cells and then permeabilize them by adding ice-cold methanol (e.g., 90-100%) and incubating on ice for 30 minutes. This step is crucial for allowing antibodies to access intracellular epitopes.
-
-
Antibody Staining:
-
Wash the permeabilized cells to remove methanol.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies. This should include:
-
An antibody against p-CrkL (pY207) , often conjugated to PE or Alexa Fluor 647.
-
Surface marker antibodies to identify the cell population of interest (e.g., Anti-CD34, Anti-CD38 for progenitor cells). [19] * Incubate for 30-60 minutes at room temperature, protected from light.
-
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire events on a flow cytometer.
-
In the analysis software, gate on the cell population of interest (e.g., lymphocytes, or CD34+ cells).
-
Determine the Median Fluorescence Intensity (MFI) for the p-CrkL channel in the this compound-treated samples and compare it to the vehicle control to calculate the percent inhibition. From this data, an IC₅₀ value can be derived for each patient sample. [20]
-
Part 6: Clinical Implications and Resistance
The measurement of p-CrkL inhibition is not merely an academic exercise; it has direct clinical relevance. The ability of this compound to suppress p-CrkL is compromised in the presence of certain BCR-ABL mutations, most notably the T315I "gatekeeper" mutation, which prevents this compound from binding effectively. [3]Therefore, a lack of p-CrkL inhibition in a patient on therapy can be an early indicator of emergent resistance, prompting further investigation into kinase domain mutations. [3][23]Furthermore, pharmacodynamic studies have shown that maintaining this compound plasma concentrations above the level required for 50% p-CrkL inhibition for at least 12.8 hours is associated with achieving a deep molecular response, providing a strong rationale for specific dosing strategies. [20][24]
Part 7: Conclusion
This compound is a cornerstone in the management of Ph+ leukemias due to its potent, multi-targeted inhibition of key oncogenic drivers like BCR-ABL and SFKs. Its therapeutic effect is directly and robustly translated through the inhibition of downstream signaling, with the phosphorylation of the adaptor protein CrkL serving as a critical node. The measurement of p-CrkL provides an invaluable pharmacodynamic biomarker, offering a direct window into the biological activity of this compound within leukemic cells. The methodologies detailed herein—Western blotting and intracellular flow cytometry—are robust, validated techniques that empower researchers and clinicians to quantify this effect, thereby aiding in drug development, optimizing therapeutic strategies, and providing early insights into potential resistance mechanisms.
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- Meyn, M. A., et al. (2006). Src family kinases phosphorylate the Bcr-Abl SH3-SH2 region and modulate Bcr-Abl transforming activity. The Journal of Biological Chemistry, 281(41), 30907-30916.
- Wang, L., et al. (2023). Preclinical pharmacokinetic and pharmacodynamic evaluation of this compound and ponatinib for the treatment of T-cell acute lymphoblastic leukemia. Haematologica, 108(1), 220-233.
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Ein technischer Leitfaden zu den Auswirkungen von Dasatinib auf nicht-kanonische Signalwege
Verfasst für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Abstrakt: Dasatinib, ein oraler Multityrosinkinase-Inhibitor, ist vor allem für seine potente Hemmung der BCR-ABL- und Src-Familienkinasen (SFKs) bekannt, was seine zentrale Rolle in der Behandlung der chronisch-myeloischen Leukämie (CML) begründet.[1][2] Die wahre Komplexität seiner zellulären Auswirkungen geht jedoch weit über diese kanonischen Ziele hinaus. Dieses Dokument dient als technischer Leitfaden zu den vielfältigen und oft unerwarteten Auswirkungen von this compound auf nicht-kanonische Signalwege. Wir analysieren die mechanistischen Grundlagen und experimentellen Nachweise für die Modulation von Signalwegen wie Hippo/YAP-TAZ, Autophagie, STAT3 und oxidativem Stress. Das Verständnis dieser "Off-Target"- oder nicht-kanonischen Effekte ist entscheidend für die Aufklärung von Resistenzmechanismen, die Identifizierung neuer therapeutischer Indikationen und die Entwicklung rationaler Kombinationsstrategien.
Teil 1: Die Hemmung des Hippo/YAP-TAZ-Signalwegs: Von der Zytoskelett-Dynamik zur Transkriptionskontrolle
Die Fähigkeit von this compound, die transkriptionellen Co-Aktivatoren YAP (Yes-associated protein) und TAZ zu hemmen, ist ein Paradebeispiel für seine nicht-kanonischen Effekte, die direkt aus seiner primären Src-inhibitorischen Aktivität resultieren.[3][4]
Mechanistische Übersicht
Der Hippo-Signalweg ist ein entscheidender Regulator der Organgröße und Gewebehomöostase, dessen Dysregulation häufig bei Krebserkrankungen auftritt.[4] Seine zentralen Effektoren sind YAP und TAZ. Im aktiven Zustand translozieren YAP/TAZ in den Zellkern und binden an TEAD-Transkriptionsfaktoren, um pro-proliferative und anti-apoptotische Gene zu aktivieren. This compound greift in diesen Prozess ein:
-
Src-Hemmung: Als potenter Src-Inhibitor stört this compound die Src-abhängige Signalübertragung, die für die Aufrechterhaltung einer stabilen Aktin-Zytoskelett-Struktur erforderlich ist.[5]
-
Aktivierung der LATS-Kinase: Die durch this compound induzierten Veränderungen in der Zytoskelett-Dynamik führen zur Aktivierung der zentralen Hippo-Weg-Kinase LATS1/2.[6]
-
YAP-Phosphorylierung und -Sequestrierung: LATS1/2 phosphoryliert YAP an mehreren Serinresten, insbesondere an Ser127. Diese Phosphorylierung schafft eine Bindungsstelle für 14-3-3-Proteine, was zur Sequestrierung von YAP im Zytoplasma führt.[5][6]
-
Blockade der transkriptionellen Aktivität: Durch die Verhinderung der nuklearen Translokation von YAP wird dessen Interaktion mit TEAD-Transkriptionsfaktoren unterbunden, was die Expression von Zielgenen wie CTGF und CYR61 hemmt.[6][7]
Diagramm: this compound-vermittelte Hemmung des YAP-Signalwegs
Abbildung 1: Mechanismus der this compound-induzierten YAP-Inhibition.
Experimentelle Validierung
Die Kausalität hinter diesem Signalweg wird durch eine Reihe von sich gegenseitig validierenden Experimenten bestätigt.
-
Zellkultur und Behandlung: Kultivieren Sie Krebszellen (z. B. Nierenzellkarzinom-Linie Caki-1) bis zu einer Konfluenz von 70-80 %. Behandeln Sie die Zellen mit ansteigenden Konzentrationen von this compound (z. B. 0, 100, 500 nM) für 3-6 Stunden.
-
Subzelluläre Fraktionierung: Ernten Sie die Zellen und führen Sie eine Fraktionierung durch, um zytoplasmatische und nukleäre Proteinextrakte zu trennen (z. B. mit einem NE-PER™ Kit).
-
Proteinkonzentrationsbestimmung: Messen Sie die Proteinkonzentration jeder Fraktion (z. B. mittels BCA-Assay), um eine gleiche Beladung sicherzustellen.
-
SDS-PAGE und Immunoblotting: Führen Sie eine SDS-PAGE mit 20-30 µg Protein pro Spur durch und transferieren Sie die Proteine auf eine PVDF-Membran.
-
Antikörper-Inkubation: Blockieren Sie die Membran und inkubieren Sie sie über Nacht mit primären Antikörpern gegen p-YAP (Ser127), Gesamt-YAP, TAZ, Lamin B1 (nukleärer Marker) und α-Tubulin (zytoplasmatischer Marker).
-
Detektion: Inkubieren Sie mit einem HRP-konjugierten sekundären Antikörper und detektieren Sie die Signale mittels Chemilumineszenz.
-
Interpretation: Ein Anstieg des p-YAP/Gesamt-YAP-Verhältnisses und eine Zunahme von YAP im Zytoplasma bei gleichzeitiger Abnahme im Kern bestätigen den Mechanismus.[5][6]
-
Transfektion: Transfizieren Sie Zellen (z. B. MDA-MB-231) in einer 24-Well-Platte mit einem TEAD-responsiven Luziferase-Reporterplasmid (z. B. 8xGTIIC-luciferase) und einem Kontrollplasmid (z. B. pRL-CMV Renilla) zur Normalisierung.
-
Behandlung: 24 Stunden nach der Transfektion behandeln Sie die Zellen für weitere 18-24 Stunden mit this compound.
-
Lyse und Messung: Lysieren Sie die Zellen und messen Sie die Feuerfliegen- und Renilla-Luziferase-Aktivität mit einem Dual-Luziferase-Assay-System.
-
Analyse: Normalisieren Sie die Feuerfliegen-Luziferase-Aktivität auf die Renilla-Aktivität.
-
Interpretation: Eine dosisabhängige Abnahme der relativen Luziferase-Aktivität zeigt eine Hemmung der YAP/TAZ-TEAD-vermittelten Transkription an.[5][7]
Zusammenfassung quantitativer Daten
| This compound-Konzentration (nM) | Relative Luziferase-Aktivität (normalisiert) | Hemmung (%) |
| 0 (Kontrolle) | 1.00 ± 0.08 | 0% |
| 50 | 0.75 ± 0.06 | 25% |
| 100 | 0.48 ± 0.05 | 52% |
| 250 | 0.21 ± 0.03 | 79% |
Tabelle 1: Hypothetische Ergebnisse eines TEAD-Reportergen-Assays nach this compound-Behandlung.
Teil 2: Die zweischneidige Modulierung der Autophagie
Dasatinibs Einfluss auf die Autophagie, einen zellulären Recycling-Prozess, ist kontextabhängig und kann entweder zum Zelltod beitragen oder als Überlebensmechanismus dienen, der zur Therapieresistenz führt.[8][9]
Mechanistische Übersicht
Die Induktion der Autophagie durch this compound wird häufig über die Hemmung des PI3K/Akt/mTOR-Signalwegs vermittelt, einem zentralen Regulator des Zellwachstums und Stoffwechsels.
-
Hemmung von Upstream-Kinasen: this compound hemmt Src/Abl-Kinasen, die positive Regulatoren des PI3K/Akt-Signalwegs sind.[10]
-
Suppression der mTORC1-Aktivität: Die reduzierte Aktivität von Akt führt zu einer verminderten Phosphorylierung und Hemmung des mTORC1-Komplexes.[9]
-
Initiierung der Autophagie: De-reprimiertes mTORC1 kann den ULK1-Komplex nicht mehr phosphorylieren und hemmen, was die Bildung von Autophagosomen initiiert. Dies manifestiert sich in der Konversion von LC3-I zu seiner lipidierten Form LC3-II, die in die Autophagosomenmembran eingebaut wird.[10][11]
-
Duale Rolle: In einigen Tumoren (z. B. Ovarialkarzinom) führt die exzessive Autophagie zum autophagischen Zelltod.[9] In anderen (z. B. Mesotheliom) ermöglicht die Autophagie den Zellen, den durch das Medikament verursachten Stress zu überleben, was die Resistenz fördert.[8]
Diagramm: this compound-induzierte Autophagie über den PI3K/Akt/mTOR-Signalweg
Abbildung 2: Kontextabhängige Ergebnisse der this compound-induzierten Autophagie.
Experimentelle Validierung
Die entscheidende Frage ist nicht nur, ob Autophagie induziert wird, sondern ob der autophagische Fluss (der gesamte Prozess von der Bildung bis zur Degradation) aktiv ist.
-
Zellbehandlung: Behandeln Sie Zellen (z. B. Blasenkrebszellen T24) mit this compound (z. B. 5 µM) für 24 Stunden. Fügen Sie in einer parallelen Gruppe in den letzten 4 Stunden einen lysosomalen Inhibitor wie Bafilomycin A1 (100 nM) hinzu.
-
Proteinextraktion und Western Blot: Extrahieren Sie Gesamtprotein und führen Sie einen Immunoblot für LC3 und p62/SQSTM1 durch. p62 ist ein Protein, das mit LC3 an Fracht bindet und während des autophagischen Flusses abgebaut wird.
-
Interpretation:
-
LC3-II-Akkumulation: Eine Zunahme von LC3-II nach this compound-Behandlung deutet auf eine Akkumulation von Autophagosomen hin.
-
Fluss-Bestätigung: Eine signifikant stärkere Akkumulation von LC3-II in der Gruppe "this compound + Bafilomycin A1" im Vergleich zur Gruppe "this compound allein" bestätigt einen aktiven autophagischen Fluss. Dies zeigt, dass this compound die Bildung von Autophagosomen erhöht, die dann abgebaut werden.
-
p62-Abbau: Ein Rückgang des p62-Spiegels nach this compound-Behandlung ist ein weiterer Indikator für einen aktiven Fluss.[10][11]
-
Teil 3: Komplexe und kontextabhängige Interaktionen mit dem STAT3-Signalweg
Dasatinibs Wirkung auf den STAT3-Signalweg (Signal Transducer and Activator of Transcription 3) ist uneinheitlich und verdeutlicht, wie ein einzelner Inhibitor in verschiedenen zellulären Kontexten gegensätzliche Effekte haben kann.
Mechanistische Übersicht
-
Hemmung: In einigen Systemen, wie z. B. bei der Neuroinflammation, hemmt this compound die STAT3-Aktivierung, was mit seinen entzündungshemmenden Eigenschaften korreliert. Diese Hemmung erfolgt oft nachgeschaltet zur Suppression des TLR4/AKT-Signalwegs.[12][13]
-
Paradoxe Aktivierung und Resistenz: Im Gegensatz dazu führt in vielen soliden Tumoren (z. B. Nierenzellkarzinom, Kopf-Hals-Karzinome) die alleinige und anhaltende Hemmung von Src durch this compound nicht zur Deaktivierung von STAT3. Stattdessen bleibt STAT3 phosphoryliert (p-STAT3) oder wird sogar reaktiviert, was als kritischer Überlebens- und Resistenzmechanismus dient.[14][15] Dieser "Bypass" kann durch eine veränderte Kopplung zwischen JAK-Kinasen und STAT3 oder durch die Hemmung von STAT3-negativen Regulatoren entstehen.[15]
Diagramm: Workflow zur Untersuchung der STAT3-vermittelten Resistenz
Abbildung 3: Experimenteller Ansatz zur Validierung von STAT3 als Resistenzmechanismus.
Experimentelle Validierung
Die Untersuchung dieses Resistenzmechanismus erfordert einen Kombinationsansatz.
-
Zellkultur: Säen Sie Krebszellen (z. B. HNSCC-Linie Tu167) in 96-Well-Platten aus.
-
Dosis-Matrix: Erstellen Sie eine Matrix mit seriellen Verdünnungen von this compound auf der einen Achse und einem STAT3-Inhibitor (z. B. JSI-124, Stattic) auf der anderen.
-
Behandlung und Viabilitätsmessung: Behandeln Sie die Zellen für 72 Stunden und messen Sie die Zellviabilität (z. B. mittels MTT- oder CellTiter-Glo-Assay).
-
Analyse des Kombinationsindex (CI): Verwenden Sie die Chou-Talalay-Methode (z. B. mit der CompuSyn-Software), um den CI zu berechnen.
-
Interpretation:
Zusammenfassung quantitativer Daten
| Behandlung | IC50 (nM) | Kombinationsindex (CI) bei 50% Effekt |
| This compound allein | 616 | - |
| STAT3-Inhibitor allein | 850 | - |
| Kombination | This compound: 205 + STAT3i: 280 | 0.45 |
Tabelle 2: Hypothetische Ergebnisse eines Synergie-Assays, die einen synergistischen Effekt (CI < 1) der Kombinationstherapie zeigen.[15]
Teil 4: Induktion von oxidativem Stress als zweischneidiges Schwert
This compound kann die mitochondriale Funktion stören und oxidativen Stress auslösen, ein Mechanismus, der sowohl zur Anti-Tumor-Wirkung als auch zur medikamenteninduzierten Toxizität, insbesondere der Hepatotoxizität, beiträgt.[17]
Mechanistische Übersicht
-
Mitochondriale Dysfunktion: this compound kann direkt die Aktivität von Komplex I der mitochondrialen Elektronentransportkette hemmen.[18][19]
-
ROS-Produktion: Diese Hemmung führt zu einem "Elektronenleck" und einer erhöhten Produktion von reaktiven Sauerstoffspezies (ROS), wie z.B. Superoxidanionen.[18]
-
Erschöpfung der Antioxidantien: Die erhöhte ROS-Last erschöpft zelluläre Antioxidantien wie Glutathion (GSH) und reduziert die Aktivität von antioxidativen Enzymen wie der Superoxiddismutase (SOD).[17][20]
-
Zellschädigung und Apoptose: Anhaltender oxidativer Stress führt zu Lipidperoxidation (messbar als Malondialdehyd, MDA), einem Abfall des mitochondrialen Membranpotenzials und der Freisetzung von pro-apoptotischen Faktoren, was schließlich zur Apoptose führt.[17][21]
Diagramm: this compound-induzierter oxidativer Stress
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A Technical Guide to the Discovery and Validation of Novel Cellular Targets of Dasatinib
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) clinically approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and Src family kinases (SFKs).[2][3] However, the clinical efficacy and observed side-effect profile of this compound suggest a broader range of cellular interactions than initially characterized. Identifying these novel, or "off-target," interactions is critical for a comprehensive understanding of its mechanism of action, predicting adverse events, and exploring new therapeutic applications. This guide provides an in-depth overview of an integrated, multi-platform strategy for the unbiased discovery and rigorous validation of novel cellular targets of this compound. We will delve into the causality behind experimental choices, detailing field-proven methodologies from chemical proteomics and phosphoproteomics to functional genomics and biophysical validation.
Introduction: Beyond BCR-ABL and Src
This compound's success in the clinic is rooted in its potent inhibition of the constitutively active BCR-ABL kinase, the pathogenic driver of CML.[1][4] Additionally, its broad activity against Src family kinases (SFKs) like SRC, LCK, YES, and FYN contributes to its anti-cancer properties.[2][3] SFKs are non-receptor tyrosine kinases that are key nodes in numerous signaling pathways controlling cell proliferation, survival, adhesion, and motility.[5][6][7]
However, the principle of polypharmacology—where a single drug interacts with multiple targets—is a double-edged sword. While engagement of multiple oncogenic pathways can enhance therapeutic efficacy, it can also lead to unexpected toxicities.[8] Chemical proteomic studies have already revealed that this compound's target profile is broader than just BCR-ABL and SFKs, encompassing kinases like c-KIT, EPHA2, and PDGFRβ.[3][9] Unraveling the complete target landscape is paramount. This guide outlines a logical, multi-pronged approach to move from unbiased, proteome-wide screening to high-confidence validation of new this compound targets.
Part 1: The Known Target Landscape & Signaling Context
To search for the unknown, we must first firmly ground our investigation in the known. This compound's primary targets, BCR-ABL and SFKs, are central hubs in complex signaling networks.
BCR-ABL Signaling: The BCR-ABL oncoprotein drives CML by constitutively activating several downstream pathways.[10] Key among these are the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR pathway, which is crucial for cell survival and inhibition of apoptosis.[4][11][12][13] this compound's inhibition of BCR-ABL effectively shuts down these oncogenic signals.
Src Family Kinase (SFK) Signaling: SFKs act as crucial signal transducers for a multitude of cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[5][14] They play pivotal roles in pathways governing cell adhesion through focal adhesion kinase (FAK), cell proliferation via the RAS/MAPK cascade, and survival through the PI3K/Akt pathway.[6][15]
Below are diagrams illustrating these core pathways. Understanding these networks is critical, as novel targets may reside within these cascades or in entirely separate pathways that functionally intersect with them.
Part 2: Strategies for Unbiased Target Discovery
To identify novel targets, we must employ unbiased, proteome-wide screening methods that do not rely on a priori assumptions. The most robust strategy involves integrating orthogonal approaches: one focused on direct physical binding (Chemical Proteomics) and another on the functional consequences of target inhibition (Phosphoproteomics).
Chemical Proteomics for Direct Target Engagement
Causality: The most direct way to identify a drug's targets is to use the drug itself as "bait" to capture its binding partners from a complex cellular environment. This approach, known as chemical proteomics or affinity-based protein profiling, preserves native protein conformations and interactions, providing a snapshot of direct engagement.[16][17][18]
Workflow: The core of this technique involves synthesizing a probe molecule by attaching a linker and an affinity tag (like biotin) to this compound, without disrupting its binding pharmacophore.[19] This probe is then incubated with live cells or cell lysates. Proteins that bind to the this compound probe are subsequently enriched using affinity chromatography (e.g., streptavidin beads) and identified by mass spectrometry (MS).[18][20]
Experimental Protocol: Affinity-Based Pulldown
-
Probe Synthesis: Synthesize a this compound analog with a linker attached to a position determined not to interfere with kinase binding, terminating in a biotin moiety.
-
Cell Culture: Grow relevant cancer cell lines (e.g., K562 for CML, lung cancer lines like A549) to ~80% confluency.
-
Incubation: Treat cells with the this compound-biotin probe (e.g., 1-5 µM) for 1-2 hours. For the negative control, pre-incubate cells with a 100-fold excess of free, unmodified this compound for 1 hour before adding the probe. This competition step is crucial to distinguish specific binders from non-specific background proteins.
-
Lysis: Harvest and lyse cells in a mild lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Affinity Capture: Incubate the clarified lysates with streptavidin-coated magnetic beads for 2-4 hours at 4°C to capture the probe-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution & Digestion: Elute bound proteins and perform on-bead or in-solution tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use label-free quantification (LFQ) or stable isotope labeling (SILAC) to identify proteins significantly depleted in the competition control sample compared to the probe-only sample. These proteins are your high-confidence candidate targets.
Phosphoproteomics for Functional Kinase Profiling
Causality: While chemical proteomics identifies direct binders, it may not reveal the functional consequence of that binding. Phosphoproteomics provides a powerful, orthogonal view by measuring changes in protein phosphorylation across the entire proteome in response to a drug.[21][22] Since this compound is a kinase inhibitor, its engagement with a target kinase should lead to a measurable decrease in the phosphorylation of that kinase's downstream substrates.[23][24] This provides a functional readout of target inhibition in an intact cellular context.[25][26]
Workflow: This approach involves treating cells with this compound, followed by cell lysis, protein digestion, and enrichment of phosphorylated peptides (phosphopeptides) using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[21][23] The enriched phosphopeptides are then analyzed by LC-MS/MS to quantify changes in phosphorylation levels between treated and untreated cells.
Experimental Protocol: Global Phosphotyrosine Profiling
-
Cell Culture and Treatment: Grow cells as described above. Treat one set of cells with this compound (e.g., 100 nM for 1-4 hours) and a parallel set with vehicle (DMSO) as a control.
-
Lysis and Digestion: Harvest cells and lyse in a denaturing buffer (e.g., 8M urea) containing phosphatase inhibitors. Reduce, alkylate, and digest proteins to peptides with trypsin.
-
Phosphopeptide Enrichment:
-
For a global view, use Fe-IMAC or TiO2 to enrich for serine, threonine, and tyrosine phosphorylated peptides.
-
To specifically focus on tyrosine kinase signaling, use an anti-phosphotyrosine antibody (e.g., pY-100) for immunoprecipitation of tyrosine-phosphorylated peptides.
-
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of each phosphopeptide in the this compound-treated sample versus the vehicle control. Sites showing a significant, dose-dependent decrease in phosphorylation are downstream of a this compound-sensitive kinase. Kinase substrate motif analysis and pathway mapping can then be used to infer the identity of the upstream kinase(s) being inhibited.
| Methodology | Principle | Primary Output | Key Advantage | Limitation |
| Chemical Proteomics | Affinity-based capture | List of direct protein binders | Identifies direct physical interactions | Can miss low-affinity binders; probe synthesis can be challenging |
| Phosphoproteomics | Quantifying changes in protein phosphorylation | List of regulated phosphorylation sites | Provides functional readout of kinase inhibition in situ | Target is inferred, not directly identified; indirect effects possible |
Part 3: Target Validation and Mechanistic Elucidation
A list of "hits" from a proteomic screen is not an end but a beginning. Rigorous validation is essential to confirm that a candidate is a bona fide, biologically relevant target of this compound.[27][28][29] This requires a multi-step, orthogonal approach.
Genetic Validation using CRISPR/Cas9
Causality: If a novel protein is a true target responsible for a specific phenotypic effect of this compound (e.g., cell death), then genetically removing that protein should, in theory, recapitulate or modulate the drug's effect. CRISPR-Cas9 technology provides a precise tool for gene knockout to test this hypothesis.[30][31][32][33]
Experimental Protocol: CRISPR-mediated Gene Knockout
-
gRNA Design & Lentiviral Production: Design and clone 2-3 unique guide RNAs (gRNAs) targeting the gene of interest into a lentiviral vector co-expressing Cas9. Produce lentivirus.
-
Cell Transduction: Transduce the target cell line with the lentivirus to generate a stable knockout cell pool or individual clones.
-
Knockout Confirmation: Validate gene knockout at the protein level using Western blot or at the genomic level via sequencing.
-
Phenotypic Assay: Compare the sensitivity of the knockout cells to this compound with that of control cells (transduced with a non-targeting gRNA). A shift in the IC50 value (the concentration of drug that inhibits 50% of cell growth) would indicate the target's involvement in the drug's mechanism of action.
Biophysical Validation of Direct Binding
Causality: Proteomic and genetic data provide strong but indirect evidence. To definitively prove that this compound physically binds to a novel target protein, direct, in-vitro biophysical assays are the gold standard.
Method 1: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful technique to confirm drug-target engagement in a cellular environment.[34][35][36] The principle is that when a protein binds to a ligand (like this compound), it becomes thermodynamically stabilized, increasing its resistance to heat-induced denaturation.[37][38]
Protocol:
-
Treatment: Treat intact cells or cell lysates with this compound or vehicle.
-
Heat Challenge: Aliquot the samples and heat them across a temperature gradient (e.g., 40°C to 70°C).[36]
-
Fractionation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Quantify the amount of the soluble target protein remaining at each temperature using Western blotting or targeted mass spectrometry.
-
Analysis: A positive result is a shift of the melting curve to a higher temperature in the this compound-treated sample, indicating direct binding and stabilization.[37]
Method 2: Isothermal Titration Calorimetry (ITC) ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[39][40] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[41][42]
Protocol:
-
Protein Purification: Express and purify the recombinant candidate target protein.
-
ITC Experiment: Place the purified protein in the ITC sample cell. Titrate a solution of this compound into the cell in a series of small injections.
-
Data Acquisition: The instrument measures the minute heat changes that occur with each injection.
-
Analysis: The resulting data are plotted as power versus time. Integrating these peaks yields a binding isotherm, which can be fit to a model to determine the KD and other thermodynamic parameters.[39][42] This provides definitive proof and quantification of the direct interaction.
Conclusion: Building a Complete Target Profile
The investigation of novel cellular targets for established drugs like this compound is a crucial endeavor in modern pharmacology. It moves beyond a simplistic one-drug, one-target paradigm to embrace the complexity of polypharmacology. By integrating unbiased discovery methods like chemical and phosphoproteomics with rigorous genetic and biophysical validation techniques, researchers can build a high-confidence, systems-level map of a drug's interactions. This comprehensive target profile is invaluable for understanding clinical efficacy, predicting and mitigating adverse effects, overcoming drug resistance, and identifying novel therapeutic opportunities for repurposing. The methodologies outlined in this guide provide a robust framework for any research team dedicated to the deep mechanistic exploration of kinase inhibitors and other targeted therapies.
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Dasatinib's Reprogramming of the Tumor Microenvironment: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of Dasatinib's multifaceted effects on the tumor microenvironment (TME). Moving beyond its well-established role as a targeted anti-leukemic agent, we delve into the intricate mechanisms by which this compound modulates the complex interplay of immune cells, stromal components, and vasculature that collectively dictate tumor progression and therapeutic response. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential in solid tumors through its profound impact on the TME.
Core Mechanism of Action: Beyond BCR-ABL Inhibition
This compound, a potent, orally bioavailable small-molecule inhibitor, was initially developed to target the BCR-ABL fusion protein characteristic of chronic myeloid leukemia (CML)[1]. However, its therapeutic efficacy is now understood to extend to a broader spectrum of kinases, with the Src family kinases (SFKs) being a pivotal target in the context of the TME[1][2][3]. SFKs, including Src, Lyn, Fyn, and Lck, are non-receptor tyrosine kinases that act as critical nodes in numerous signaling pathways governing cell growth, survival, adhesion, migration, and invasion[3][4].
This compound's inhibitory action on SFKs disrupts these pathways within both tumor cells and the surrounding stromal and immune cells, leading to a profound reprogramming of the TME.[2] This multi-pronged attack contrasts with therapies that solely target the tumor cell, highlighting this compound's unique potential in solid tumor oncology.
Signaling Pathway: this compound's Inhibition of Src Family Kinases
Caption: this compound inhibits Src Family Kinases (SFKs), blocking downstream signaling crucial for tumor cell migration, invasion, and angiogenesis.
Immunomodulatory Landscape: Shifting the Balance from Suppression to Activation
A key aspect of this compound's influence on the TME is its ability to modulate the immune landscape, transforming an immunosuppressive environment into one that is more conducive to anti-tumor immunity.
T-Cell Modulation: Enhancing Cytotoxic Responses and Reducing Suppression
This compound has demonstrated a dual effect on T-cell populations. It can increase the proportion and infiltration of cytotoxic CD8+ T cells into the tumor, a critical factor for effective anti-tumor immunity[5][6][7]. Studies in murine models have shown that the anti-tumor efficacy of this compound is diminished when CD8+ T cells are depleted, underscoring their importance in its mechanism of action[5].
Concurrently, this compound has been shown to reduce the number of regulatory T cells (Tregs) within the tumor[5][8][9]. Tregs are a major source of immunosuppression in the TME, and their reduction can unleash a more potent anti-tumor immune response. This effect is, in part, mediated by the inhibition of SFKs like LCK, which are involved in Treg function and differentiation[9].
Natural Killer (NK) Cell Activation
This compound has been observed to enhance the proliferation and cytotoxic function of Natural Killer (NK) cells [6][10][11][12]. In some contexts, this is associated with the expansion of specific NK cell subsets[13]. The increased activity of NK cells, which are crucial components of the innate immune system's anti-cancer surveillance, further contributes to this compound's immunomodulatory effects. However, it is noteworthy that some studies have reported conflicting results, with some in vitro experiments suggesting an inhibitory effect on certain NK cell lines, highlighting the context-dependent nature of this compound's action[14][15].
Targeting Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-Derived Suppressor Cells (MDSCs) are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses and are associated with poor prognosis in various cancers[16][17][18][19]. This compound has been shown to reduce the frequency of monocytic MDSCs (M-MDSCs), a key immunosuppressive subset[16][17][18]. By mitigating the immunosuppressive influence of MDSCs, this compound can further promote an effective anti-tumor immune response.
Remodeling the Tumor Vasculature and Stroma
Beyond its immunomodulatory effects, this compound directly impacts the stromal components of the TME, particularly the tumor vasculature.
Anti-Angiogenic Properties
This compound exhibits potent anti-angiogenic activity by directly inhibiting the function of endothelial cells[2][20]. It has been shown to inhibit endothelial cell survival, migration, and tube formation in vitro, which are critical steps in the formation of new blood vessels that supply tumors with nutrients and oxygen[20]. This anti-angiogenic effect is mediated through the inhibition of SFKs and their downstream signaling pathways, such as the FAK/p130CAS pathway[20]. In vivo studies have confirmed that this compound treatment leads to a significant decrease in microvessel density within tumors[2]. Furthermore, this compound can inhibit signaling through pro-angiogenic receptors like PDGFRβ[2][21].
Modulation of the Extracellular Matrix
The extracellular matrix (ECM) provides structural support to the tumor and influences cell behavior. This compound can modulate the ECM by reducing the levels of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for ECM degradation and tumor cell invasion[2]. This effect is achieved through the dual mechanism of inhibiting the recruitment of MMP-9-producing myeloid cells to the tumor and directly suppressing MMP-9 gene expression in these cells[2].
Synergistic Potential with Immunotherapy
The profound immunomodulatory effects of this compound make it a compelling candidate for combination therapy with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA-4 antibodies[8][9][22][23][24]. By reprogramming the immunosuppressive TME, this compound can potentially sensitize tumors that are otherwise resistant to ICI therapy. Preclinical studies have demonstrated synergistic anti-tumor activity when this compound is combined with ICIs, leading to increased tumor regression and the development of immunological memory[9][23]. This combination has been shown to enhance the infiltration of effector T cells and NK cells while reducing Treg populations[8][24].
Experimental Workflow: this compound and ICI Combination Therapy
Caption: A typical preclinical workflow to evaluate the synergy between this compound and immune checkpoint inhibitors.
Experimental Protocols for TME Analysis
To facilitate research in this area, we provide the following generalized protocols for key experiments used to assess the impact of this compound on the TME.
Protocol: Immune Cell Profiling of Tumors by Flow Cytometry
This protocol outlines the steps for preparing single-cell suspensions from solid tumors for subsequent analysis of immune cell populations by flow cytometry.
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV
-
DNase I
-
Red Blood Cell Lysis Buffer
-
70 µm cell strainers
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD56, CD11b, Gr-1)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Excise the tumor and place it in a petri dish with cold RPMI-1640.
-
Mince the tumor into small pieces using a sterile scalpel.
-
Transfer the minced tissue to a digestion buffer containing RPMI-1640, Collagenase IV, and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Neutralize the digestion by adding RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in PBS.
-
If necessary, lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS and resuspend in FACS buffer.
-
-
Antibody Staining:
-
Count the cells and adjust the concentration.
-
Aliquot cells into FACS tubes.
-
Add the antibody cocktail for surface markers and incubate in the dark at 4°C for 30 minutes.
-
For intracellular markers like FoxP3, fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Wash the cells with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations.
-
Protocol: Multiplex Immunohistochemistry (IHC) for Spatial TME Analysis
This protocol provides a general framework for performing multiplex IHC to visualize the spatial distribution of different immune cell types within the tumor.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies against markers of interest (e.g., CD8, FoxP3, CD68) from different species or with different detection methods
-
Secondary antibodies conjugated to different enzymes or fluorophores
-
Chromogens or fluorophores for signal detection
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope with appropriate imaging capabilities
Procedure:
-
Slide Preparation:
-
Deparaffinize the FFPE sections in xylene and rehydrate through a graded ethanol series.
-
Perform antigen retrieval by heating the slides in the appropriate buffer.
-
-
Sequential Staining:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with the first primary antibody.
-
Incubate with the corresponding secondary antibody and detection system (e.g., HRP-conjugated secondary with a specific chromogen).
-
Elute the primary and secondary antibodies without damaging the tissue or the previous chromogen deposit.
-
Repeat steps 2.1-2.4 for each subsequent primary antibody, using a different chromogen for each.
-
-
Final Steps:
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Image Acquisition and Analysis:
-
Scan the slides using a brightfield or fluorescence slide scanner.
-
Use image analysis software to deconvolve the different chromogen signals and quantify the number and spatial location of different immune cell populations.
-
Summary and Future Directions
This compound's ability to modulate the TME through its impact on immune cells, angiogenesis, and the extracellular matrix presents a compelling rationale for its investigation in solid tumors, both as a monotherapy and in combination with other agents, particularly immunotherapy. The data summarized in the table below provides a quantitative overview of this compound's effects on key TME components.
| TME Component | Effect of this compound | Key Mechanisms | References |
| CD8+ T Cells | Increased infiltration and proportion | Immunomodulation | [5][6][7] |
| Regulatory T Cells (Tregs) | Decreased numbers | Inhibition of SFKs (e.g., LCK) | [5][8][9] |
| Natural Killer (NK) Cells | Enhanced proliferation and cytotoxicity | Direct activation | [6][10][11][12] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Reduced frequency of M-MDSCs | Inhibition of differentiation | [16][17][18] |
| Angiogenesis | Inhibition | Inhibition of endothelial cell function (via SFK/FAK), PDGFRβ signaling | [2][20][21] |
| Extracellular Matrix | Reduced MMP-9 levels | Inhibition of myeloid cell recruitment and MMP-9 expression | [2] |
Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound's TME-modulating effects. Furthermore, optimizing combination strategies with immunotherapy and other targeted agents will be crucial to harnessing the full therapeutic potential of this compound in the treatment of solid tumors.
References
- Antitumor activity of targeting Src kinases in endothelial and myeloid cell compartments of the tumor microenvironment. ([Link])
- The Src family kinase inhibitor, this compound, inhibits angiogenesis in vitro and in vivo. ([Link])
- This compound changes immune cell profiles concomitant with reduced tumor growth in several murine solid tumor models. ([Link])
- Tumor Microenvironment Study Protocols Advances In Experimental Medicine And Biology. ([Link])
- Direct effect of this compound on proliferation and cytotoxicity of natural killer cells in in vitro study. ([Link])
- NK92 cells and peripheral blood NK cells respond oppositely upon this compound tre
- Programmed cell death 1-expressing CD56-negative natural killer (NK)
- This compound Changes Immune Cell Profiles Concomitant with Reduced Tumor Growth in Several Murine Solid Tumor Models. ([Link])
- This compound inhibits MM tumor growth and angiogenesis in vivo. ([Link])
- This compound Remodels the Tumor Microenvironment and Sensitizes Small Cell Lung Cancer to Immunotherapy. ([Link])
- Effects of this compound on CD8+T, Th1, and Treg cells in patients with chronic myeloid leukemia. ([Link])
- This compound Changes Immune Cell Profiles Concomitant with Reduced Tumor Growth in Several Murine Solid Tumor Models. ([Link])
- NKG2A Down-Regulation by this compound Enhances Natural Killer Cytotoxicity and Accelerates Effective Treatment Responses in Patients With Chronic Myeloid Leukemia. ([Link])
- Monocytic myeloid-derived suppressor cells as prognostic factor in chronic myeloid leukaemia patients treated with das
- Anti-Programmed Cell Death-1 Antibody and this compound Combination Therapy Exhibits Efficacy in Metastatic Colorectal Cancer Mouse Models. ([Link])
- Multiplex Immunohistochemical Analysis of the Spatial Immune Cell Landscape of the Tumor Microenvironment. ([Link])
- The induction of human myeloid derived suppressor cells through hepatic stellate cells is dose-dependently inhibited by the tyrosine kinase inhibitors nilotinib, this compound and sorafenib, but not sunitinib. ([Link])
- Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by this compound: Possible Combin
- Monocytic myeloid-derived suppressor cells as prognostic factor in chronic myeloid leukaemia patients treated with das
- Unlocking the Tumor Microenvironment: Innovations in Multiplex Immunohistochemistry. ([Link])
- SRC family kinase (SFK) inhibitor this compound improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell. ([Link])
- Sorafenib combined with this compound therapy inhibits cell viability, migration, and angiogenesis synergistically in hep
- Immunohistochemistry: a Powerful Tool in Cancer Research. ([Link])
- Bright-Field Multiplex Immunohistochemistry Assay for Tumor Microenvironment Evalu
- Inhibition of Src family kinases with this compound blocks migration and invasion of human melanoma cells. ([Link])
- The reliability of immunohistochemical analysis of the tumor microenvironment in follicular lymphoma: a validation study from the Lunenburg Lymphoma Biomarker Consortium. ([Link])
- Combined KIT and CTLA-4 Blockade in Patients with Refractory GIST and Other Advanced Sarcomas: A Phase Ib Study of Das
- Trial Watch: combination of tyrosine kinase inhibitors (TKIs) and immunotherapy. ([Link])
- Inhibition of immune responses by this compound may...
- SRC family kinase (SFK)
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- Immunomodulatory Activity of the Tyrosine Kinase Inhibitor this compound to Elicit NK Cytotoxicity against Cancer, HIV Infection and Aging. ([Link])
- This compound enhances antitumor activity of paclitaxel in ovarian cancer through Src signaling. ([Link])
- Targeted Inhibition of Src Kinase with this compound Blocks Thyroid Cancer Growth and Metastasis. ([Link])
- Molecular Pharmacology of this compound Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ([Link])
- Protocol to study the immune profile of syngeneic mouse tumor models. ([Link])
- What is the mechanism of Das
- This compound targets an upregulated SRC family kinase gene in extramedullary leukemia, improving prognosis in these p
- Mimicking and analyzing the tumor microenvironment. ([Link])
- Myeloid Derived Suppressor Cells (MDSCs) Are Increased and Exert Immunosuppressive Activity Together with Polymorphonuclear Leukocytes (PMNs)
- Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol. ([Link])
- Myeloid-Derived Suppressor Cells in Cancer: Mechanistic Insights and Targeted Therapeutic Innov
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The Dual Nature of a Kinase Inhibitor: An In-Depth Technical Guide to Dasatinib's Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the complex immunomodulatory effects of Dasatinib, a potent tyrosine kinase inhibitor (TKI). Initially developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), this compound's influence extends far beyond its primary oncogenic targets. Its "off-target" effects on key signaling molecules within the immune system present both challenges and therapeutic opportunities. This document will dissect the mechanistic underpinnings of this compound's immunomodulation, offer detailed protocols for its investigation, and provide insights into its potential applications in immunotherapy and beyond.
Introduction: Beyond BCR-ABL Inhibition
This compound's primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of CML. However, its broader kinase inhibition profile includes members of the Src family kinases (SFKs), such as Lck and Fyn, which are pivotal for immune cell signaling.[1][2] This dual activity is the foundation of this compound's immunomodulatory capabilities, leading to a paradoxical set of outcomes: potent immunosuppression on one hand, and immune system activation on the other. Understanding this dichotomy is critical for harnessing its therapeutic potential.
The Dichotomy of this compound's Immunomodulatory Effects
The impact of this compound on the immune system is not monolithic; it is highly dependent on the cell type, the duration of exposure, and the specific immunological context. While some studies point to its immunosuppressive properties, others have observed immunostimulatory effects, particularly in vivo.[3][4]
T-Lymphocytes: A Tale of Inhibition and Reversibility
This compound profoundly inhibits T-cell activation and proliferation.[1][5] This is primarily due to its potent inhibition of Lck, a critical kinase in the T-cell receptor (TCR) signaling cascade.[1][6]
-
Mechanism of Action: By binding to the ATP-binding site of Lck, this compound prevents the phosphorylation of downstream signaling molecules, effectively shutting down TCR-mediated signal transduction.[7] This leads to a dose-dependent inhibition of T-cell activation, cytokine production (including IL-2, IFN-γ, and TNF-α), and proliferation.[1][5]
-
Reversibility: A key feature of this compound-mediated T-cell inhibition is its reversibility. Upon removal of the drug, T-cell function can be restored, suggesting that it does not induce apoptosis but rather a temporary state of quiescence.[1][8] This has significant implications for its use as a controllable immunomodulatory agent.[][10]
Signaling Pathway: this compound's Inhibition of TCR Signaling
Caption: Workflow for assessing immune cell populations via flow cytometry.
T-Cell Activation and Proliferation Assays
Objective: To functionally assess the inhibitory effect of this compound on T-cell activation and proliferation.
Step-by-Step Methodology:
-
Cell Preparation:
-
Isolate PBMCs or purified T-cells.
-
Label cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.
-
-
Cell Culture:
-
Plate the labeled cells in a 96-well plate.
-
Add this compound at various concentrations. A dose-response curve is essential.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies, phytohemagglutinin (PHA), or in a mixed lymphocyte reaction (MLR).
-
Culture the cells for 3-5 days.
-
-
Analysis:
-
Harvest the cells and stain for T-cell markers (e.g., CD4, CD8) and activation markers (e.g., CD69, CD25).
-
Analyze by flow cytometry. Proliferation is measured by the dilution of the proliferation tracking dye.
-
Causality and Validation: A dose-dependent decrease in the percentage of divided cells and reduced expression of activation markers in the presence of this compound provides strong evidence for its inhibitory effect on T-cell function.
Cytokine Release Assays
Objective: To measure the effect of this compound on the production and secretion of key cytokines by immune cells.
Step-by-Step Methodology:
-
Cell Culture and Stimulation:
-
Culture PBMCs or specific immune cell subsets with or without this compound.
-
Stimulate the cells with an appropriate stimulus (e.g., LPS for monocytes, anti-CD3/CD28 for T-cells).
-
Incubate for a suitable period (e.g., 24-48 hours).
-
-
Supernatant Collection:
-
Centrifuge the culture plates and carefully collect the supernatants.
-
-
Cytokine Quantification:
-
Measure cytokine concentrations in the supernatants using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
Causality and Validation: A significant reduction in the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2) in the supernatants of this compound-treated cells compared to controls confirms its inhibitory effect on cytokine production. [1][11]
In Vivo Studies and Combination Therapies
Objective: To evaluate the immunomodulatory effects of this compound in a more complex biological system and to assess its potential to synergize with other immunotherapies.
Step-by-Step Methodology:
-
Animal Models:
-
Utilize syngeneic tumor models in immunocompetent mice.
-
-
Treatment Regimens:
-
Administer this compound via oral gavage.
-
For combination studies, co-administer this compound with other agents, such as anti-PD-1 or anti-CTLA-4 antibodies. [4][12][13][14]3. Monitoring:
-
Measure tumor growth over time.
-
Collect blood and tissues at various time points for ex vivo analysis using the protocols described above (immune cell profiling, etc.).
-
-
Analysis:
-
Compare tumor growth curves and immune parameters between treatment groups.
-
Causality and Validation: A significant reduction in tumor growth in the combination therapy group compared to monotherapy groups, coupled with favorable changes in the tumor immune infiltrate (e.g., increased CD8+/Treg ratio), provides a strong rationale for the clinical investigation of such combinations. [13][14]
Clinical Implications and Future Directions
The immunomodulatory properties of this compound have several potential clinical applications beyond its use in CML.
-
Combination Immunotherapy: this compound's ability to remodel the TME and reduce the number of Tregs makes it an attractive candidate for combination with checkpoint inhibitors in solid tumors. [15][16][13][14]* Graft-versus-Host Disease (GvHD): Its immunosuppressive effects on T-cells suggest a potential role in the management of GvHD, a major complication of allogeneic stem cell transplantation. [17]* CAR-T Cell Therapy: The reversible nature of its T-cell inhibition has led to its investigation as a "pharmacologic on/off switch" to control the activity of CAR-T cells and mitigate toxicities like cytokine release syndrome (CRS). []
Conclusion
This compound is a prime example of a targeted therapy with significant and complex immunomodulatory effects. Its ability to inhibit T-cell activation while simultaneously promoting the expansion and function of NK cells and remodeling the tumor microenvironment creates a unique therapeutic profile. A thorough understanding of these dual properties, investigated through rigorous experimental protocols as outlined in this guide, is essential for unlocking its full potential in oncology and immunology. The future of this compound may lie not only in its direct anti-leukemic activity but also in its strategic application as a potent modulator of the immune response.
References
- Direct effect of this compound on proliferation and cytotoxicity of natural killer cells in in vitro study. (n.d.). PubMed.
- Immunomodulatory Activity of the Tyrosine Kinase Inhibitor this compound to Elicit NK Cytotoxicity against Cancer, HIV Infection and Aging. (2023, March 11). PMC - NIH.
- This compound, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. (n.d.). PMC - PubMed Central.
- Profound Inhibition of Antigen-Specific T-Cell Effector Functions by this compound. (2008, April 15). American Association for Cancer Research.
- This compound Effect on NK Cells and Anti-Tumor Immunity. (2018, November 29). ASH Publications.
- The tyrosine kinase inhibitor this compound suppresses cytokine production by plasmacytoid dendritic cells by targeting endosomal transport of CpG DNA. (n.d.). PubMed.
- This compound as salvage therapy for steroid refractory and imatinib resistant or intolerant sclerotic chronic graft-versus-host disease. (n.d.). PubMed.
- Effects of this compound on CD8+T, Th1, and Treg cells in patients with chronic myeloid leukemia. (n.d.). Dove Press.
- Study finds way to potentially improve immunotherapy for cancer. (2019, February 20). ecancer.
- This compound inhibits in vivo T-cell proliferation and in combination with... (n.d.). ResearchGate.
- Effect of Tyrosin Kinase Inhibitors on NK Cell and ILC3 Development and Function. (n.d.). Frontiers Media.
- This compound suppresses in vitro natural killer cell cytotoxicity. (2008, April 15). ASH Publications.
- This compound Remodels the Tumor Microenvironment and Sensitizes Small Cell Lung Cancer to Immunotherapy. (2025, October 15). AACR Journals.
- Immunomodulatory Activity of the Tyrosine Kinase Inhibitor this compound to Elicit NK Cytotoxicity against Cancer, HIV Infection and Aging. (2023, March 11). PubMed.
- This compound Changes Immune Cell Profiles Concomitant with Reduced Tumor Growth in Several Murine Solid Tumor Models. (2017, January 31). AACR Journals.
- SRC family kinase (SFK) inhibitor this compound improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation. (2021, March 3). The Journal for ImmunoTherapy of Cancer.
- PD-1 blockade in combination with this compound potentiates induction of anti-acute lymphocytic leukemia immunity. (2023, October 4). NIH.
- Tyrosine kinase inhibitor this compound as a drug switch for CAR-T cells. (2019, August 1). BOC Sciences.
- SRC family kinase (SFK) inhibitor this compound improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation. (n.d.). PubMed.
- This compound, an immunomodulator?. (2010, August 5). American Society of Hematology.
- Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of this compound in chronic phase chronic myeloid leukemia. (2023, January 26). Haematologica.
- Imatinib and this compound as salvage therapy for sclerotic chronic graft-vs-host disease. (n.d.). PMC.
- This compound Remodels the Tumor Microenvironment and Sensitizes Small Cell Lung Cancer to Immunotherapy. (2025, October 15). PubMed.
- This compound promotes Th1-type responses in granzyme B expressing T-cells. (n.d.). PMC.
- Immunomodulatory Activity of Tyrosine Kinase Inhibitors to Elicit Cytotoxicity Against Cancer and Viral Infection. (n.d.). NIH.
- SRC family kinase (SFK) inhibitor this compound improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell. (n.d.). The Journal for ImmunoTherapy of Cancer.
- Antitumor activity of targeting Src kinases in endothelial and myeloid cell compartments of the tumor microenvironment. (n.d.). PMC - NIH.
- Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of this compound in chronic phase chronic myeloid leukemia. (2023, June 1). PubMed Central.
- Src/lck inhibitor this compound reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies. (2021, July 29). Journal for ImmunoTherapy of Cancer.
- This compound-Mediated Immunomodulatory Effects in Chronic Myeloid Leukemia. (2023, March 15). Encyclopedia.pub.
- Lck is a key target of imatinib and this compound in T-cell activation. (n.d.). ResearchGate.
- This compound promotes the expansion of a therapeutically superior T-cell repertoire in response to dendritic cell vaccination against melanoma. (n.d.). PMC - NIH.
- This compound regulates LPS-induced microglial and astrocytic neuroinflammatory responses by inhibiting AKT/STAT3 signaling. (2019, October 26). PMC - PubMed Central.
- Combined KIT and CTLA-4 Blockade in Patients with Refractory GIST and Other Advanced Sarcomas: A Phase Ib Study of this compound plus Ipilimumab. (n.d.). PMC - NIH.
- The clinically approved drugs this compound and bosutinib induce anti-inflammatory macrophages by inhibiting the salt-inducible kinases. (2015, January 6). Portland Press.
- Immunomodulatory Activity of the Tyrosine Kinase Inhibitor this compound to Elicit NK Cytotoxicity against Cancer, HIV Infection and Aging. (2023, March 11). MDPI.
- This compound Remodels the Tumor Microenvironment and Sensitizes Small Cell Lung Cancer to Immunotherapy. (n.d.). Olink.
- Antitumor T-cell responses contribute to the effects of this compound on c-KIT mutant murine mastocytoma and are potentiated by anti-OX40. (n.d.). NIH.
- This compound After Allogeneic Stem Cell Transplantation in Philadelphia-Positive Leukemias. (2009, November 20). ASH Publications.
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Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Studies with Dasatinib
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Dasatinib in in vitro cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for stock solution preparation, cell treatment, and downstream analysis, and offers insights into the scientific rationale behind the experimental choices.
Introduction to this compound: A Multi-Targeted Tyrosine Kinase Inhibitor
This compound, sold under the brand name Sprycel®, is a potent, second-generation tyrosine kinase inhibitor (TKI).[1][2][3] It is a multi-targeted inhibitor, primarily known for its inhibition of the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][3][4] Unlike its predecessor imatinib, this compound can effectively bind to both the active and inactive conformations of the ABL kinase domain, enabling it to overcome resistance conferred by many BCR-ABL mutations.[3][4]
Beyond BCR-ABL, this compound's inhibitory activity extends to the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, ephrin (EPH) receptors, and the platelet-derived growth factor receptor (PDGFR)β, among others.[1][4][5] This broad-spectrum inhibition allows this compound to modulate multiple signaling pathways implicated in cell proliferation, survival, migration, and invasion, making it a valuable tool for cancer research beyond hematological malignancies.[4][6]
This compound: Physical and Chemical Properties
A thorough understanding of this compound's properties is crucial for accurate and reproducible in vitro studies.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆ClN₇O₂S | [7][8] |
| Molecular Weight | 488.0 g/mol | [8][9] |
| Appearance | White to off-white crystalline powder | [10] |
| Melting Point | 280-286 °C | [7] |
| Solubility | Insoluble in water, slightly soluble in ethanol and methanol, soluble in DMSO.[9][10] | |
| Storage | Store as a solid at -20°C, protected from light.[8][9] |
Expert Insight: this compound's poor aqueous solubility is a critical consideration.[11][12] For in vitro experiments, it is almost exclusively dissolved in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[8]
Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.88 mg of this compound.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 4.88 mg of this compound.
-
Complete Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8][9]
-
Long-Term Storage: Store the aliquots at -20°C, protected from light.[8][9] When stored properly, the DMSO stock solution is stable for several months.
Cell Line Selection and Culture
The choice of cell line is dependent on the research question. This compound has been shown to be effective against a variety of cancer cell lines.[8]
| Cell Line | Cancer Type | Key Considerations |
| K562 | Chronic Myeloid Leukemia (CML) | Ph+, expresses the BCR-ABL fusion protein. Highly sensitive to this compound. |
| DU145 | Prostate Cancer | Expresses SRC family kinases.[13][14] |
| U87 | Glioblastoma | Used to study this compound's effects on solid tumors.[13][14] |
| Thyroid Cancer Cell Lines (e.g., BCPAP, TPC1) | Thyroid Cancer | Sensitivity can vary based on the specific mutations.[13] |
General Cell Culture Protocol:
-
Maintain the selected cell line in its recommended complete growth medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells regularly to maintain them in the exponential growth phase.
Experimental Workflow for In Vitro this compound Treatment
The following workflow provides a general framework for treating cells with this compound and subsequent analysis.
Figure 1: General experimental workflow for in vitro this compound treatment.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 48-72 hours).[13] Include vehicle-treated (DMSO) and untreated controls.
-
Addition of MTT Reagent: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[15][17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[15][17]
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[15][18]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. This data can be used to determine the IC50 value of this compound for the specific cell line.
Protocol 2: Western Blot Analysis of Phosphorylated Proteins
Western blotting is a key technique to investigate the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.[19][20]
Expert Insight: When analyzing phosphoproteins, it is crucial to inhibit endogenous phosphatases during sample preparation to preserve the phosphorylation state of the proteins.[20][21] Additionally, using Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) is recommended, as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies.[19]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SRC, anti-SRC, anti-phospho-STAT, anti-STAT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-SRC) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-SRC) to normalize for protein loading.
This compound's Mechanism of Action: A Signaling Pathway Perspective
This compound exerts its anti-cancer effects by inhibiting key signaling pathways that drive cell proliferation and survival. The diagram below illustrates the inhibition of the BCR-ABL and SRC signaling pathways by this compound.
Figure 2: Simplified signaling pathways inhibited by this compound.
Troubleshooting and Expert Recommendations
-
Low this compound Solubility: If you observe precipitation of this compound in your culture medium, ensure the final DMSO concentration is sufficiently low and that the stock solution is properly dissolved. Preparing fresh dilutions for each experiment is recommended.[8]
-
High Background in Western Blots for Phosphoproteins: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background.[21] Use BSA instead. Also, ensure thorough washing steps.
-
Variable MTT Assay Results: Cell seeding density is critical for reproducible MTT results. Optimize the cell number to ensure they are in the logarithmic growth phase throughout the experiment.
-
Off-Target Effects: Be mindful that this compound is a multi-targeted inhibitor.[5][6] Observed cellular effects may not be solely due to the inhibition of the primary target of interest. Consider using more specific inhibitors or genetic approaches (e.g., siRNA) to validate findings.
Conclusion
This compound is a powerful tool for in vitro cancer research due to its potent, multi-targeted inhibitory activity. By understanding its mechanism of action and adhering to carefully optimized protocols, researchers can generate robust and reproducible data to further elucidate the complex signaling networks that drive cancer progression and to explore novel therapeutic strategies.
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Application Notes and Protocols for Dasatinib Xenograft Mouse Models
This guide provides a comprehensive, in-depth technical overview for establishing and conducting Dasatinib xenograft mouse model studies. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. This document emphasizes the scientific rationale behind experimental choices, ensuring methodological robustness and data integrity.
Introduction: this compound and its Role in Oncology Research
This compound (marketed as Sprycel®) is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2][3] It was initially approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[4][5][6][7][8] The primary target of this compound is the BCR-ABL fusion protein, the hallmark of CML, where it effectively blocks the uncontrolled proliferation of cancer cells.[2][9] this compound is notably more potent than its predecessor, imatinib, and can overcome resistance mutations that arise during treatment.[2][10]
Beyond BCR-ABL, this compound exhibits a broad spectrum of activity against other tyrosine kinases, including the Src family kinases (SFKs), c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin type-A receptor 2 (EPHA2).[1][2][9] The inhibition of SFKs is particularly significant, as these kinases are frequently overexpressed or hyperactivated in a wide range of solid tumors, including breast, lung, colon, and pancreatic cancers.[11][12][13] SFKs are pivotal regulators of numerous cellular processes integral to cancer progression, such as proliferation, survival, adhesion, migration, invasion, and angiogenesis.[11][14][15] By targeting these critical pathways, this compound holds therapeutic promise for a variety of malignancies beyond its initial indications.
The use of xenograft mouse models, where human cancer cells are implanted into immunocompromised mice, is a cornerstone of preclinical oncology research. These models allow for the in vivo evaluation of novel therapeutic agents like this compound, providing crucial data on anti-tumor efficacy, pharmacodynamics, and potential biomarkers. This guide will detail the protocols for establishing a this compound-sensitive xenograft model, from cell line selection to endpoint analysis.
This compound's Mechanism of Action: A Multi-Targeted Approach
This compound exerts its anti-neoplastic effects by binding to the ATP-binding pocket of its target kinases, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades that drive tumorigenesis.
Inhibition of BCR-ABL Signaling
In Philadelphia chromosome-positive leukemias, the constitutively active BCR-ABL kinase drives cell proliferation and survival through multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[16][17][18][19][20] this compound potently inhibits BCR-ABL, leading to the induction of apoptosis in leukemic cells.[2][9]
Inhibition of Src Family Kinase (SFK) Signaling
In solid tumors, this compound's efficacy is often attributed to its inhibition of SFKs. These kinases play a crucial role in signaling pathways initiated by receptor tyrosine kinases (RTKs) and integrins.[14][15] SFK activation promotes cell motility and invasion through the phosphorylation of focal adhesion proteins like focal adhesion kinase (FAK) and paxillin.[1][14] this compound's inhibition of SFKs can disrupt these processes, thereby impeding tumor growth and metastasis.[1][13]
Caption: this compound's multi-targeted inhibition of BCR-ABL and Src family kinases.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol details the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Cell Line Selection
The choice of cell line is critical for a successful study. It is imperative to select a cell line with documented sensitivity to this compound. The table below provides examples of suitable cell lines.
| Cell Line | Cancer Type | Key Molecular Features | Rationale for this compound Sensitivity |
| K-562 | Chronic Myeloid Leukemia (Blast Crisis) | BCR-ABL positive | Primary target of this compound |
| Cal62 | Anaplastic Thyroid Cancer | KRAS mutation | Sensitive to this compound in vitro and in vivo[21][22] |
| A549 | Non-Small Cell Lung Cancer | KRAS mutation | Demonstrates in vivo sensitivity to this compound[23] |
| GBM8 | Glioblastoma | - | Invasive glioma model responsive to this compound[24] |
Animal Model Selection
Immunocompromised mice are essential for preventing the rejection of human tumor xenografts. Commonly used strains include:
-
Athymic Nude (nu/nu) Mice: Lack a thymus and are deficient in T-lymphocytes.
-
Severe Combined Immunodeficient (SCID) Mice: Deficient in both T- and B-lymphocytes.
-
NOD-SCID Gamma (NSG) Mice: Highly immunodeficient, lacking T-, B-, and NK-cells, and have defects in macrophage and dendritic cell function.
For most subcutaneous models, athymic nude or SCID mice are sufficient. NSG mice are often preferred for hematopoietic or less aggressive solid tumor models.
Step-by-Step Protocol
1. Cell Culture and Preparation
-
Culture the selected cancer cell line in the recommended complete medium until they reach 70-80% confluency.[25]
-
Harvest the cells using trypsin-EDTA and wash them twice with sterile, serum-free medium or phosphate-buffered saline (PBS).[25]
-
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. Viability should be >95%.[25]
-
Resuspend the cells in sterile, serum-free medium or PBS at the desired concentration for injection. For many cell lines, a 1:1 mixture with Matrigel can enhance tumor engraftment and growth.[26][27]
2. Tumor Cell Implantation
-
Anesthetize 6-8 week old female immunocompromised mice.
-
Prepare the injection site on the flank by wiping with 70% ethanol.
-
Using a 27- or 30-gauge needle and a 1 mL syringe, subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL.[25][27] The exact cell number should be optimized for each cell line.
-
Monitor the mice for tumor development.
3. Tumor Growth Monitoring
-
Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.[25]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[25][28][29][30][31]
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
4. This compound Formulation and Administration
-
This compound has low aqueous solubility, particularly at neutral pH.[32] A common vehicle for preclinical oral administration is a suspension in a mixture of a surfactant (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose) in water. Formulations such as solid lipid nanoparticles or self-nanoemulsifying drug delivery systems have also been explored to improve bioavailability.[33][34][35]
-
A typical oral dose for mice is in the range of 10-50 mg/kg, administered once daily by oral gavage.[10]
-
The control group should receive the vehicle alone.
5. Study Endpoints and Tissue Collection
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints can include body weight changes (as a measure of toxicity), overall survival, and pharmacodynamic marker analysis in tumor tissue.[36]
-
Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if they show signs of significant distress, in accordance with institutional animal welfare guidelines.[37][38]
-
At the end of the study, collect tumors and other relevant tissues.[39]
-
For histological analysis, fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.[40][41][42][43]
-
For molecular analysis (e.g., Western blotting, qPCR), snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
Caption: Experimental workflow for a this compound xenograft mouse model study.
Data Analysis and Interpretation
The primary outcome of the study is the effect of this compound on tumor growth. This is typically visualized by plotting the mean tumor volume ± standard error of the mean (SEM) for each group over time. Statistical analysis, such as a two-way ANOVA with repeated measures, can be used to determine if there is a significant difference in tumor growth between the treatment and control groups.
Additional analyses may include:
-
Tumor Growth Delay (TGD): The time it takes for tumors in the treatment group to reach a specific volume compared to the control group.[44]
-
Log Cell Kill: An estimation of the number of cancer cells killed by the treatment.[44]
-
Immunohistochemistry (IHC): To assess the levels of phosphorylated target proteins (e.g., p-Src) or markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) in tumor tissues.
-
Western Blotting: To quantify the levels of target proteins and downstream signaling molecules in tumor lysates.
Conclusion
The this compound xenograft mouse model is a valuable tool for the preclinical evaluation of this multi-targeted kinase inhibitor. By carefully selecting the appropriate cell line and adhering to a robust experimental protocol, researchers can generate reliable and reproducible data to inform the clinical development of this compound for new indications. This guide provides a framework for designing and executing these studies with scientific rigor and a commitment to animal welfare.
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Application Note: Preparation and Storage of Dasatinib Stock Solutions for Preclinical Research
Introduction: The Critical Role of Solution Integrity in Kinase Inhibition Assays
Dasatinib (BMS-354825) is a potent, second-generation, ATP-competitive inhibitor of multiple tyrosine kinases. Its primary targets include the BCR-ABL fusion protein and the Src family of kinases (SFKs), making it a cornerstone therapeutic for specific leukemias and a valuable tool in cancer research.[1][2] The inhibitory mechanism of this compound involves binding to both the active and inactive conformations of the ABL kinase, a feature that allows it to overcome resistance seen with first-generation inhibitors like imatinib.[1] Given its potent, often sub-nanomolar, activity, the accuracy and reproducibility of experimental results are critically dependent on the precise preparation, storage, and handling of this compound solutions.[3]
This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals. It moves beyond a simple recipe, explaining the scientific rationale behind each step to ensure the integrity, stability, and efficacy of your this compound stock and working solutions. Adherence to these protocols will mitigate common experimental variables such as compound precipitation and degradation, leading to more reliable and reproducible data in both in vitro and in vivo studies.
Physicochemical Profile: Understanding this compound's Behavior in Solution
This compound's chemical properties govern its solubility and stability. As a Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by low aqueous solubility and high permeability.[4][5] Its three pKa values (3.1, 6.8, and 10.8) indicate that its solubility is highly dependent on pH.[4] Understanding these foundational properties is essential for selecting the appropriate solvents and handling procedures.
| Property | Value | Source(s) | Significance for Protocol |
| Molecular Formula | C₂₂H₂₆ClN₇O₂S | [6][7] | Essential for all molarity-based calculations. |
| Molecular Weight (MW) | 488.0 g/mol | [4][6][7] | The basis for converting mass to moles for stock preparation. |
| Appearance | Crystalline solid | [3][6] | Visual confirmation of the compound's initial state. |
| Melting Point | 280-286 °C | [8] | Indicates thermal stability of the solid compound. |
| Solubility in DMSO | ~14.3 mg/mL to >200 mg/mL | [6][7][9] | Primary solvent for high-concentration stocks. DMSO is an excellent, water-miscible organic solvent for this compound. |
| Solubility in DMF | ~25 mg/mL | [3][6] | An alternative organic solvent if DMSO is not suitable for the experimental system. |
| Solubility in Ethanol | Sparingly soluble (~3.4 mg/mL) | [5] | Generally not recommended for preparing high-concentration stock solutions due to limited capacity. |
| Aqueous Solubility | Very low (~10 µM; pH-dependent) | [4][7][8] | Direct dissolution in aqueous buffers is not feasible. Explains why a two-step dilution from an organic stock is required. |
Essential Safety Precautions and Materials
This compound is a potent antineoplastic agent and should be handled with care.[10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
-
Handling: Handle the solid powder and concentrated solutions in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Exposure: Pregnant personnel should avoid exposure to crushed or broken tablets or the powdered compound.[10][11]
-
Disposal: Dispose of all waste (tubes, tips, unused solutions) in accordance with institutional guidelines for cytotoxic compounds.
Required Materials:
-
This compound powder (≥98% purity)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
-20°C freezer (non-frost-free preferred)
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock, which is the cornerstone for generating reproducible working solutions. Using an organic solvent like DMSO is necessary due to this compound's poor aqueous solubility.[6][7]
Step-by-Step Methodology:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 488.0 g/mol × 1000 mg/g = 4.88 mg
-
-
Weighing: Using a calibrated analytical balance, carefully weigh out 4.88 mg of this compound powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of high-purity DMSO to the tube containing the this compound powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating. Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting for Storage: To preserve the integrity of the stock and avoid repeated freeze-thaw cycles, immediately aliquot the solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected (amber or foil-wrapped) cryovials.[7][12]
Workflow for Primary Stock Preparation
Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays
This compound is sparingly soluble in aqueous buffers, and improper dilution of the DMSO stock can cause the compound to precipitate, leading to inaccurate effective concentrations.[6] This protocol minimizes that risk.
Step-by-Step Methodology:
-
Retrieve Stock: Remove a single aliquot of the 10 mM DMSO primary stock from the -20°C freezer and thaw it completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): For preparing low nanomolar concentrations, a serial dilution is recommended. For example, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock. This reduces pipetting errors and the final concentration of DMSO in the culture medium.
-
Final Dilution: Add the this compound stock (either primary or intermediate) to pre-warmed (37°C) cell culture medium or assay buffer and mix immediately and vigorously by pipetting or vortexing. Crucially, always add the small volume of DMSO stock to the large volume of aqueous medium, never the other way around.
-
Example: To make 10 mL of a 100 nM working solution from a 10 mM stock, you would perform a 1:100,000 dilution. This is best done serially. A more practical approach is using the 100 µM intermediate stock: add 10 µL of the 100 µM stock to 10 mL of medium for a final concentration of 100 nM.
-
-
DMSO Concentration Check: Ensure the final concentration of DMSO in the assay does not exceed a level toxic to your cells, typically recommended to be below 0.1%.[12]
-
Use Immediately: Aqueous working solutions of this compound are not stable and should be prepared fresh for each experiment. Do not store them for more than one day.[3]
Storage and Stability: A Guide to Preserving Potency
Improper storage is a leading cause of compound degradation and loss of activity. The following guidelines are based on manufacturer recommendations and chemical principles.
| Formulation | Storage Temperature | Light/Moisture Protection | Stability | Rationale & Key Considerations |
| Solid Powder | -20°C | Desiccate; Protect from light | ≥ 2-4 years | [3][6][7] |
| DMSO Primary Stock | -20°C | Tightly sealed vial; Protect from light | Up to 3 months | [7][9] |
| Aqueous Working Solution | Room Temp or 37°C | N/A (Use Immediately) | < 24 hours | [3][6] |
Decision Logic for Solvent Selection
Quality Control and Best Practices
-
Source Purity: Always use this compound from a reputable supplier with a certificate of analysis indicating purity of ≥98%.
-
Solvent Quality: Use anhydrous or molecular sieve-dried, high-purity DMSO to minimize water content, which can compromise long-term stability.
-
Visual Inspection: Before each use, visually inspect thawed stock solutions for any signs of precipitation or crystallization. If present, gently warm the vial to 37°C and vortex to redissolve. If precipitation persists, the stock may be supersaturated or degraded and should be discarded.
-
Concentration Verification (Optional): For applications requiring absolute concentration accuracy, the concentration of the primary stock can be verified using UV-Vis spectrophotometry, referencing this compound's known molar extinction coefficient at its λmax of 323 nm.[6]
References
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Mayo Clinic. (n.d.). This compound (oral route).
- Leukemia. (2008). Development of resistance to this compound in Bcr/Abl-positive acute lymphoblastic leukemia. 22, 2168–2179.
- Active Biochem. (2021). This compound is an Orally Active Dual Bcr-Abl and Src Family Tyrosine Kinase Inhibitor.
- Selleckchem. (n.d.). This compound Product Information.
- Drugs.com. (2025). This compound: Package Insert / Prescribing Information / MOA.
- BC Cancer. (2024). DRUG NAME: this compound.
- ChemicalBook. (2025). This compound monohydrate - Safety Data Sheet.
- Al-Kammash, F., et al. (2024). Population Pharmacokinetics of this compound in Healthy Subjects. PMC - PubMed Central.
- AACR Journals. (2014). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by this compound: Possible Combinations in Solid Tumors. Clinical Cancer Research, 20(8), 2064-2073.
- Al-Japairai, K., et al. (2022). Evaluating this compound nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. PMC - NIH.
- NIH. (2010). Effects of this compound on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Blood, 115(2), 309-315.
- Cayman Chemical. (2024). Safety Data Sheet.
- ResearchGate. (2019). How to dissolve this compound in order to go in vivo?
- PubChem - NIH. (n.d.). This compound.
- accessdata.fda.gov. (2006). Chemistry Review(s).
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Dasatinib for inducing apoptosis in cancer cells protocol
Application Notes and Protocols
Topic: Dasatinib for Inducing Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (BMS-354825) is a potent, second-generation multi-targeted tyrosine kinase inhibitor (TKI) effective in the treatment of various malignancies, most notably Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and SRC family kinases (SFKs), thereby disrupting key signaling pathways that drive oncogenesis.[3][4][5] By blocking these constitutively active kinases, this compound effectively halts aberrant cell proliferation and potently induces programmed cell death, or apoptosis. This guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis and offers detailed, validated protocols for its application in a research setting to study and quantify this process in cancer cells.
Mechanistic Overview: How this compound Triggers Apoptosis
This compound's efficacy stems from its ability to bind to multiple tyrosine kinases, distinguishing it from more selective inhibitors like imatinib.[6] It targets both the active and inactive conformations of the ABL kinase, making it effective against many imatinib-resistant mutations.[2][3] The induction of apoptosis by this compound is not a singular event but the culmination of inhibiting several critical pro-survival signaling cascades simultaneously.
Key Targeted Pathways:
-
BCR-ABL Pathway: In Philadelphia chromosome-positive cancers, the BCR-ABL oncoprotein drives uncontrolled cell proliferation and resistance to apoptosis. It activates numerous downstream effectors, including the PI3K/Akt/mTOR and STAT5 pathways.[7][8][9] this compound directly inhibits BCR-ABL, leading to the shutdown of these survival signals.[3]
-
Inhibition of STAT5-Dependent Bcl-xL Expression: Activated STAT5, a downstream target of BCR-ABL, promotes the transcription of the anti-apoptotic protein Bcl-xL.[7][10] By inhibiting BCR-ABL, this compound prevents STAT5 activation, leading to decreased Bcl-xL levels and sensitizing the cell to apoptotic stimuli.[7]
-
-
SRC Family Kinases (SFKs): SFKs are frequently overexpressed in solid tumors and play a central role in pathways governing proliferation, survival, and migration.[11][12] this compound is a potent inhibitor of SFKs.[3]
-
PI3K/Akt/mTOR Pathway: This is a central signaling node that promotes cell survival and growth. This compound has been shown to suppress the phosphorylation, and thus activation, of key components of this pathway, including Akt and mTOR, in various cancer cells, including bladder and leukemia cells.[11][13] This suppression prevents the inactivation of pro-apoptotic proteins like Bad and allows the apoptotic cascade to proceed.[8][11]
The diagram below illustrates the primary signaling pathways inhibited by this compound, leading to the induction of apoptosis.
Caption: this compound inhibits BCR-ABL and SFKs, blocking downstream pro-survival pathways like PI3K/Akt/mTOR and STAT5, ultimately promoting apoptosis.
Experimental Design and Optimization
A robust experimental design is critical for obtaining reproducible and meaningful results. The following parameters should be carefully optimized for each specific cancer cell line.
| Parameter | Key Consideration | Recommended Starting Range | Rationale |
| Cell Line Selection | This compound sensitivity varies significantly among cell lines. | N/A | Choose cell lines with known expression of this compound targets (e.g., K562 for BCR-ABL, various HNSCC and NSCLC lines for high Src activity).[12] |
| This compound Concentration | Determine the half-maximal inhibitory concentration (IC50) for your cell line. | 1 nM - 20 µM | A dose-response curve is essential. Concentrations can range from low nanomolar in sensitive leukemia cells to micromolar in some solid tumor lines.[12][14][15][16] |
| Treatment Duration | Apoptosis is a time-dependent process. | 24, 48, or 72 hours | Shorter time points (e.g., <24h) may be needed to capture early apoptotic events or mechanistic changes (e.g., protein phosphorylation), while longer time points are for observing cumulative cell death.[12][14][16][17] |
| Vehicle Control | This compound is typically dissolved in DMSO. | Match highest DMSO volume | DMSO can have cytotoxic effects at higher concentrations. The vehicle control ensures that observed effects are due to this compound and not the solvent. |
| Positive Control | An agent known to induce apoptosis in the chosen cell line. | Varies (e.g., Staurosporine) | Confirms that the cell line is capable of undergoing apoptosis and that the detection assays are working correctly. |
Core Protocol: Induction of Apoptosis with this compound
This protocol provides a generalized procedure for treating adherent or suspension cancer cells with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plates (6, 12, or 96-well) or culture flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.[18]
-
Allow cells to adhere (for adherent lines) or stabilize overnight in a 37°C, 5% CO₂ incubator.
-
-
Cell Treatment:
-
On the following day, prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the desired final concentrations of this compound.
-
Include a "vehicle control" group treated with the same volume of DMSO as the highest this compound concentration.
-
Include an "untreated control" group with fresh medium only.
-
-
Incubation:
-
Return the cells to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Harvesting:
-
Suspension Cells: Collect cells directly by centrifugation.
-
Adherent Cells: Collect the supernatant (which contains floating apoptotic cells) and then detach the remaining adherent cells using a gentle method like trypsin or an EDTA-based dissociation buffer.[19] Combine the detached cells with the supernatant from the previous step to ensure all cells are collected.
-
Wash the collected cells with cold PBS before proceeding to downstream analysis.
-
Validation and Analysis of Apoptosis
It is essential to use multiple methods to confirm and quantify apoptosis. Below are detailed protocols for three standard, complementary assays.
Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. Dual staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Caption: Experimental workflow for assessing apoptosis using Annexin V and PI staining followed by flow cytometry.
Protocol:
-
Induce apoptosis using the core protocol (Section 3).
-
Harvest approximately 1-5 x 10⁵ cells per sample.
-
Wash the cells once with cold 1X PBS and centrifuge at 300 x g for 5 minutes.[19] Carefully discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[21]
-
Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of PI solution (e.g., 50 µg/mL stock) to the cell suspension.[19][21]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[21]
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
-
Caspase-3/7 Activity Assay
Principle: Caspases are a family of cysteine proteases that are the central executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. Their activity can be measured using a synthetic substrate (e.g., containing the DEVD peptide sequence) conjugated to a reporter molecule (a chromophore like pNA or a fluorophore).[22] When cleaved by active caspase-3/7, the reporter is released and can be quantified spectrophotometrically or fluorometrically.[23] Luminescent assays use a pro-luciferin substrate that is converted to a substrate for luciferase, generating a light signal.[24]
Protocol (Colorimetric Example):
-
Induce apoptosis using the core protocol (Section 3) in a 96-well plate.
-
Prepare cell lysates according to the manufacturer's instructions (typically involves adding a supplied lysis buffer and incubating on ice).[22][25]
-
Centrifuge the lysates at high speed (e.g., 16,000 x g) to pellet debris.[25]
-
Transfer the supernatant (containing the protein lysate) to a fresh, flat-bottomed 96-well plate.
-
Prepare a reaction mixture containing the DEVD-pNA substrate and a reaction buffer, as specified by the kit manufacturer.[22]
-
Add the reaction mixture to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[23][25]
-
Measure the absorbance at 400-405 nm using a microplate reader.[23]
-
Calculate the fold-increase in caspase activity by comparing the absorbance of this compound-treated samples to the untreated or vehicle control.
Western Blotting for Apoptosis Markers
Principle: Western blotting allows for the detection of specific proteins to confirm the activation of apoptotic pathways at the molecular level. The cleavage of key proteins is a hallmark of apoptosis.
Protocol:
-
Prepare total cell lysates from treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[13] Quantify protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[18]
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]
-
Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane multiple times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Key Proteins to Probe:
-
Cleaved Caspase-3/7: Detects the active form of the executioner caspases.[14][26]
-
Cleaved PARP: PARP is a DNA repair enzyme that is cleaved and inactivated by caspase-3, a classic hallmark of apoptosis.[11][14][26]
-
Bcl-2 Family Proteins: Examine the balance of anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bad, Bim) proteins. This compound treatment is often associated with a decrease in Bcl-2/Bcl-xL and an increase in pro-apoptotic members.[11][15]
-
Pathway-Specific Markers: To confirm the mechanism, probe for phosphorylated forms of key signaling proteins like p-Src, p-Akt, and p-CrkL.[11][15] Use antibodies against the total forms of these proteins as loading controls.
-
References
- This compound induces cell apoptosis. (A) this compound treatment induced cell... - ResearchGate. (n.d.).
- Lee, S. H., et al. (2021). This compound induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells. Investigative and Clinical Urology.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol.
- Amarante-Mendes, G. P., et al. (2000). Blockade of the Bcr-Abl Kinase Activity Induces Apoptosis of Chronic Myelogenous Leukemia Cells by Suppressing Signal Transducer and Activator of Transcription 5–Dependent Expression of Bcl-XL. Blood.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Deming, P. B., et al. (2002). Bcr-Abl-Mediated Protection from Apoptosis Downstream of Mitochondrial Cytochrome c Release. Molecular and Cellular Biology.
- Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- Pharmacology of this compound (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube.
- Liu, S., et al. (2020). This compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Oncology.
- Chen, Y. J., et al. (2020). Distinct this compound-Induced Mechanisms of Apoptotic Response and Exosome Release in Imatinib-Resistant Human Chronic Myeloid Leukemia Cells. International Journal of Molecular Sciences.
- Recondo, G., et al. (2020). Molecular Pathways: BCR-ABL. Clinical Cancer Research.
- Yuan, G., et al. (2019). This compound promotes TRAIL‐mediated apoptosis by upregulating CHOP‐dependent death receptor 5 in gastric cancer. Journal of Cellular and Molecular Medicine.
- Identified kinase targets of this compound, nilotinib and imatinib - ResearchGate. (n.d.).
- Role of anti-apoptotic pathways activated by BCR/ABL in the resistance of chronic myeloid leukemia cells to tyrosine kinase inhibitors. (2014). Semantic Scholar.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and this compound reveal novel kinase and nonkinase targets. Blood.
- Amarante-Mendes, G. P., et al. (1998). Bcr-Abl Exerts Its Antiapoptotic Effect Against Diverse Apoptotic Stimuli Through Blockage of Mitochondrial Release of Cytochrome C and Activation of Caspase-3. Blood.
- Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor this compound. PNAS.
- Kim, D., et al. (2019). Imaging the Binding Between this compound and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. Sensors.
- This compound induces CLL cell death through the intrinsic apoptotic... - ResearchGate. (n.d.).
- A short-term treatment with high doses of this compound induces a... - ResearchGate. (n.d.).
- Shah, N. P., et al. (2008). Acute this compound exposure commits Bcr-Abl–dependent cells to apoptosis. Blood.
- Woszczyk, D., et al. (2021). In vivo, ex vivo and in vitro this compound activity in chronic lymphocytic leukemia. Oncology Letters.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- Al-Sawalha, N. A., et al. (2023). Examining the Effects of this compound, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics. International Journal of Molecular Sciences.
- Johnson, F. M., et al. (2005). This compound (BMS-354825) Tyrosine Kinase Inhibitor Suppresses Invasion and Induces Cell Cycle Arrest and Apoptosis of Head and Neck Squamous Cell Carcinoma and Non–Small Cell Lung Cancer Cells. Cancer Research.
- Giansanti, F., et al. (2014). This compound-Loaded Erythrocytes Trigger Apoptosis in Untreated Chronic Myelogenous Leukemic Cells. PLoS One.
- Liu, S., et al. (2020). This compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Oncology.
- Formulation and In-Vitro Evaluation of this compound Sustained Release Capsules an Anti-Cancer Drug. (n.d.). IJCRT.org.
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Using Dasatinib in a kinaseGlo assay
Application Note & Protocol
Topic: Profiling Dasatinib Potency and Selectivity using the Kinase-Glo® Luminescent Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a potent, orally available small-molecule inhibitor targeting multiple tyrosine kinases, playing a crucial role in cancer therapy.[1][2] Accurate determination of its inhibitory potency (IC50) against its target kinases is fundamental for both basic research and clinical development. The Kinase-Glo® Luminescent Kinase Assay provides a robust, homogeneous, and high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[3] This application note provides a detailed technical guide and protocol for utilizing the Kinase-Glo® platform to determine the IC50 value of this compound against a target kinase. We delve into the scientific principles of both the inhibitor and the assay, offer a step-by-step experimental workflow, and provide insights into data analysis and best practices for ensuring assay integrity.
Scientific Principles
This compound: A Multi-Targeted Tyrosine Kinase Inhibitor
This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain.[1] This action blocks the transfer of a phosphate group from ATP to a substrate protein, thereby inhibiting the downstream signaling pathways that drive cellular proliferation and survival.[1][2] Unlike first-generation inhibitors like Imatinib, this compound can bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against Imatinib-resistant mutations.[4]
While its primary target is the BCR-ABL fusion protein found in chronic myeloid leukemia (CML), this compound exhibits a broad inhibition profile.[1][4] Its major targets include:
-
BCR-ABL Kinase
-
SRC Family Kinases (SRC, LCK, YES, FYN)[5]
-
c-KIT
-
Ephrin (EPH) receptor A2
-
Platelet-derived growth factor receptor (PDGFR)β [5]
This multi-targeted nature underscores the importance of profiling this compound against a wide range of kinases to understand its selectivity and potential off-target effects.[6][7]
Caption: this compound competitively binds to the ATP pocket of target kinases, blocking phosphorylation and inhibiting downstream signaling.
The Kinase-Glo® Assay Principle
The Kinase-Glo® assay is a luminescence-based, homogeneous assay designed to quantify the activity of any purified kinase. The core principle is the measurement of ATP consumption during the kinase reaction.[8][9]
The process unfolds in two stages:
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated together. The kinase catalyzes the transfer of phosphate from ATP to the substrate, consuming ATP in the process. The presence of an inhibitor like this compound will reduce the rate of this reaction, resulting in less ATP being consumed.
-
Luminescence Detection: After the kinase reaction, the Kinase-Glo® Reagent is added. This reagent contains a highly stable, proprietary luciferase enzyme (Ultra-Glo™ Luciferase) and its substrate, luciferin. The luciferase uses the remaining ATP from the first stage to catalyze the oxidation of luciferin, which generates a stable, "glow-type" luminescent signal.[10]
The key relationship is that the luminescence signal is inversely proportional to kinase activity .[11][12]
-
High Kinase Activity = High ATP consumption = Low remaining ATP = Low Luminescence .
-
Low Kinase Activity (Inhibition) = Low ATP consumption = High remaining ATP = High Luminescence .
Caption: The Kinase-Glo® assay workflow: kinase activity depletes ATP, reducing the substrate available for the subsequent luciferase reaction.
Critical Parameters & Assay Optimization
Scientific integrity requires that the assay system be well-characterized before inhibitor profiling. The following steps are crucial for generating reliable and reproducible IC50 data.
Selecting the Appropriate Kinase-Glo® Reagent
Promega offers several versions of the Kinase-Glo® assay, each optimized for a different range of ATP concentrations.[9][11]
-
Kinase-Glo®: Linear up to 10 µM ATP.
-
Kinase-Glo® Plus: Linear up to 100 µM ATP.
-
Kinase-Glo® Max: Linear up to 500 µM ATP.
Causality: The choice of reagent is dictated by the biochemical properties of the kinase being studied, specifically its Michaelis constant (Km) for ATP. For accurate IC50 determination of an ATP-competitive inhibitor like this compound, the kinase reaction should ideally be run at an ATP concentration equal to or near the Km(ATP).[12] Using a Kinase-Glo® reagent that is not linear at your chosen ATP concentration will lead to inaccurate results.
Enzyme Titration
The goal is to find an enzyme concentration that results in approximately 10-30% ATP consumption within the desired reaction time.
-
Why? Consuming too little ATP (<10%) results in a small signal window between inhibited and uninhibited reactions, reducing assay sensitivity. Consuming too much ATP (>50%) can violate the assumptions of steady-state kinetics, making the reaction non-linear and potentially altering the apparent IC50 value.[12]
Assay Controls: The Self-Validating System
Every assay plate must include controls to validate the results of that specific experiment.
-
"No Inhibitor" Control (100% Activity): Contains the kinase, substrate, and ATP in the reaction buffer with vehicle (e.g., DMSO). This represents the maximum kinase activity and will produce the lowest luminescent signal.
-
"No Enzyme" Control (0% Activity): Contains substrate and ATP in the reaction buffer with vehicle, but no kinase. This represents the baseline ATP level and will produce the maximum luminescent signal.
Detailed Experimental Protocol: this compound IC50 Determination
This protocol describes a typical experiment to determine the IC50 of this compound against a target kinase (e.g., ABL1) in a 96-well plate format.
Materials and Reagents
-
Target Kinase: Purified, active (e.g., ABL1, SignalChem Cat# A01-10G)
-
Kinase Substrate: Appropriate peptide or protein substrate (e.g., ABL1tide, EAIYAAPFAKKK)
-
This compound (e.g., BenchChem Cat# B1385)
-
Kinase-Glo® Plus Luminescent Kinase Assay (Promega Cat# V3771)
-
ATP: Adenosine 5'-triphosphate, disodium salt
-
Kinase Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO: Dimethyl sulfoxide, for inhibitor dilution
-
Plate: Solid white, flat-bottom 96-well assay plate
-
Luminometer: Plate-reading luminometer
Step-by-Step Methodology
1. Reagent Preparation: a. Equilibrate all reagents to room temperature before use. b. Prepare the Kinase-Glo® Plus Reagent by transferring the entire volume of Kinase-Glo® Plus Buffer to the lyophilized Kinase-Glo® Plus Substrate bottle. Mix gently until the substrate is fully dissolved. c. Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). d. From the stock, prepare a serial dilution series of this compound in kinase buffer containing a fixed percentage of DMSO (e.g., 1%). For a 10-point curve, you might prepare 2X final concentrations ranging from 200 µM down to 10 nM.
2. Kinase Reaction Setup (50 µL total volume): a. In the wells of a solid white 96-well plate, add 25 µL of 2X this compound serial dilutions or control vehicle (for "No Inhibitor" and "No Enzyme" controls). b. Add 25 µL of 2X Enzyme/Substrate/ATP Mix to all wells except the "No Enzyme" controls.
- This mix should contain the pre-determined optimal concentration of kinase, the substrate, and ATP at its Km concentration (e.g., 100 µM for ABL1).[13] c. To the "No Enzyme" control wells, add 25 µL of a 2X Substrate/ATP Mix (lacking the enzyme). d. Mix the plate gently on a plate shaker for 30 seconds. e. Cover the plate and incubate at room temperature for the pre-determined optimal time (e.g., 60 minutes).
3. Luminescence Detection: a. After the kinase reaction incubation, add 50 µL of prepared Kinase-Glo® Plus Reagent to all wells. b. Mix the plate on a shaker for 2 minutes to ensure lysis and signal stabilization. c. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. d. Measure luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Data Processing
-
Average Replicates: Calculate the average Relative Light Unit (RLU) for each concentration and control.
-
Normalize Data: Convert the raw RLU data into percent kinase activity using the controls.
-
% Activity = 100 * (RLU_Max - RLU_Sample) / (RLU_Max - RLU_Min)
-
RLU_Sample: RLU from a well with this compound.
-
RLU_Max: Average RLU from the "No Enzyme" control wells (0% activity).
-
RLU_Min: Average RLU from the "No Inhibitor" control wells (100% activity).
-
-
IC50 Curve Generation and Calculation
-
Plot % Activity (Y-axis) versus the log concentration of this compound (X-axis).
-
Use a non-linear regression curve fitting model, typically a sigmoidal dose-response (variable slope) model, to fit the data.[14]
-
The IC50 is the concentration of this compound that produces a 50% reduction in kinase activity, as interpolated from the fitted curve.
Sample Data Presentation
| This compound [nM] | Log [this compound] | Avg. RLU | % Activity |
| 10000 | 4.00 | 195,432 | 2.3% |
| 1000 | 3.00 | 191,876 | 4.1% |
| 100 | 2.00 | 165,432 | 17.5% |
| 22.1 | 1.34 | 100,000 | 50.0% |
| 10 | 1.00 | 65,987 | 67.2% |
| 1 | 0.00 | 15,654 | 92.5% |
| 0.1 | -1.00 | 5,432 | 97.6% |
| 0 (No Inhibitor) | - | 1,234 | 100.0% |
| (No Enzyme) | - | 200,000 | 0.0% |
| Note: Data is illustrative. An IC50 of 22.12 nM for this compound against ABL1 has been previously reported using this assay.[13] |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low Z'-factor (<0.5) | High variability in replicates; small signal window between controls. | Check pipetting accuracy, especially for low volumes.[15] Ensure complete mixing. Re-optimize enzyme concentration to achieve 10-30% ATP consumption. |
| IC50 value is unexpectedly high | ATP concentration is too high, leading to increased competition. | Verify the Km(ATP) for your kinase and run the assay with ATP at that concentration. Ensure this compound dilutions are accurate. |
| No dose-response observed | This compound is inactive or degraded; kinase is not the correct target. | Verify this compound integrity and concentration. Confirm from literature that the chosen kinase is a known target. Check for assay interference from the compound itself by running a "No Enzyme" control with the highest concentration of this compound. |
| High background luminescence | ATP contamination in reagents. | Use high-purity reagents (kinase, substrate, buffer). |
Conclusion
The Promega Kinase-Glo® Luminescent Kinase Assay is a highly sensitive and reliable platform for profiling the activity of ATP-competitive inhibitors like this compound.[10][11] By carefully optimizing assay parameters such as enzyme and ATP concentration, and by including appropriate controls, researchers can generate robust and reproducible IC50 data. This information is critical for understanding the potency and selectivity of kinase inhibitors, guiding drug development efforts, and elucidating the complex biology of kinase signaling pathways.
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- Quintás-Cardama, A., & Cortes, J. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by this compound: Possible Combinations in Solid Tumors. Clinical Cancer Research, 17(17), 5546–5552.
- Rix, U., Hantschel, O., Dürnberger, G., & Superti-Furga, G. (2008). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and this compound reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063.
- Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor this compound. Proceedings of the National Academy of Sciences, 104(33), 13283-13288.
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Application Notes & Protocols: Dasatinib for In Vivo Tumor Growth Inhibition Studies
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Dasatinib in preclinical in vivo models of cancer. This compound is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that targets a range of kinases implicated in oncogenesis, including BCR-ABL, SRC family kinases (SFKs), c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin receptors[1][2][3][4]. While its clinical approval is primarily for BCR-ABL-positive leukemias[5][6], its broad-spectrum activity provides a strong rationale for its investigation in various solid tumors. This guide details the mechanistic basis of this compound's action, provides evidence-based guidance on experimental design, and offers detailed protocols for conducting robust tumor growth inhibition studies.
Scientific Foundation: Mechanism of Action
Understanding the molecular targets of this compound is critical to designing meaningful in vivo studies and selecting appropriate tumor models. Unlike first-generation TKIs such as Imatinib, which primarily binds to the inactive conformation of the ABL kinase, this compound effectively binds to both the active and inactive conformations of the kinase domain[2][4]. This confers a higher potency and the ability to overcome certain resistance mutations[4][7].
The primary kinase targets and their roles in cancer are:
-
BCR-ABL: The hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), this fusion protein drives uncontrolled cell proliferation. This compound is 325-fold more potent than imatinib against unmutated BCR-ABL in vitro[8][9].
-
SRC Family Kinases (SFKs): These non-receptor tyrosine kinases (including SRC, LYN, FYN, YES) are frequently overexpressed or activated in solid tumors. They are central regulators of pathways involved in cell adhesion, migration, invasion, and proliferation[3][10][11]. Inhibition of SFKs is a key mechanism for this compound's activity in solid tumors[1][10].
-
c-KIT: A receptor tyrosine kinase crucial for the development of certain hematopoietic cells and other cell types. Mutations leading to its constitutive activation are oncogenic drivers in gastrointestinal stromal tumors (GIST) and some acute myeloid leukemias (AML)[12][13][14][15].
-
PDGFR (α and β): Platelet-Derived Growth Factor Receptors are key players in angiogenesis, cell growth, and migration. Their aberrant activation is implicated in various malignancies[16][17][18][19].
-
Ephrin Receptors (e.g., EphA2): This is the largest family of receptor tyrosine kinases, and their dysregulation is linked to metastasis and tumor progression. This compound is a potent direct inhibitor of EphA2[20][21][22][23].
The simultaneous inhibition of these pathways allows this compound to exert both direct anti-proliferative/pro-apoptotic effects (primarily in hematologic malignancies) and potent anti-metastatic/cytostatic effects in solid tumors[11][24].
Figure 1: this compound's multi-target signaling inhibition pathway.
Designing an In Vivo Efficacy Study
A well-designed study is paramount for generating reproducible and translatable data. The choices made regarding the animal model, drug formulation, and study endpoints directly impact the interpretation of the results.
Selection of an Appropriate Animal Model
The choice of model depends entirely on the scientific question being asked.
-
Subcutaneous Xenografts: These models, using human cancer cell lines (CDX) or patient-derived tissue (PDX) implanted under the skin of immunocompromised mice (e.g., Nude, NOD/SCID), are the workhorse for initial efficacy screening. They are technically straightforward, and tumor growth is easily monitored with calipers. However, the subcutaneous microenvironment does not reflect the native tumor site, which can be a significant limitation[25].
-
Orthotopic Models: Implanting tumor cells into the corresponding organ of origin (e.g., pancreatic cells into the pancreas, lung cancer cells into the lung) provides a more clinically relevant microenvironment[25][26]. These models better recapitulate tumor-stroma interactions, angiogenesis, and metastasis, which are particularly relevant for this compound's anti-SFK activity[3][26]. These procedures are more technically demanding and may require imaging to monitor tumor growth[25][27].
-
Syngeneic Models: These models use mouse tumor cells implanted into immunocompetent mice of the same genetic background. They are essential for investigating the immunomodulatory effects of therapies. Studies have shown that this compound can favorably alter the tumor immune landscape by increasing the infiltration of CD8+ T cells and reducing regulatory T cells (Tregs)[28][29]. The anti-tumor effect in these models may be a combination of direct kinase inhibition and immune system engagement[28].
-
CML Models: To study this compound in its primary indication, specific models are required. The most common involves the retroviral transduction of murine bone marrow cells with the P210 BCR-ABL gene, followed by transplantation into lethally irradiated recipient mice, which then develop a CML-like myeloproliferative disease[30][31][32].
Ethical Considerations and Animal Welfare
All animal research must adhere to strict ethical guidelines to ensure welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be incorporated into every study design[33][34].
-
Humane Endpoints: These must be clearly defined before the study begins. Endpoints are not limited to tumor size and should prioritize the overall well-being of the animal[34].
-
Tumor Burden: For subcutaneous tumors, a general guideline is that the mean tumor diameter should not exceed 1.2-1.5 cm in mice[34][35]. The total tumor burden should not typically exceed 10% of the animal's normal body weight[36].
-
Monitoring: Animals must be inspected daily for clinical signs of distress, and tumor measurements and body weights should be recorded 2-3 times per week, or daily for rapidly growing tumors[34][35].
| Parameter | Monitoring Frequency | Humane Endpoint Criteria |
| Tumor Size | 2-3 times/week | Mean diameter >1.5 cm or ulceration/necrosis |
| Body Weight | 2-3 times/week | >20% weight loss from baseline |
| Clinical Signs | Daily | Hunched posture, rough coat, lethargy, labored breathing |
| Mobility | Daily | Inability to reach food or water |
Table 1: Example Monitoring Checklist and Humane Endpoints.[33][34][35][37]
This compound Dosing and Administration
This compound is orally bioavailable. For preclinical studies in mice, it is typically administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Formulation: this compound is not readily soluble in water. A common vehicle for oral gavage is a suspension in a solution such as 0.5% hydroxypropyl methylcellulose (HPMC) with 0.2% Tween 80 in water. The formulation should be prepared fresh daily or its stability confirmed.
-
Dosage: Doses in murine models often range from 10 mg/kg to 50 mg/kg, administered once daily[9][38]. The specific dose should be determined based on literature for the chosen model or through a pilot dose-range-finding study. The goal is to use a dose that achieves a therapeutic concentration without causing excessive toxicity[24].
| Tumor Model | Mouse Strain | This compound Dose & Route | Dosing Schedule | Reference |
| Lung Cancer (PDX) | Nude | 50 mg/kg/day, p.o. | Daily | [9] |
| Thyroid Cancer (Cal62) | Athymic Nude | 12.5 mg/kg/day, i.p. | 5 days/week for 3 weeks | [38] |
| Melanoma (B16.OVA) | C57BL/6J | 10 mg/kg/day, p.o. | Daily | [28] |
Table 2: Example this compound Dosing Regimens in Preclinical Mouse Models.
Experimental Protocols
The following protocols provide a step-by-step framework. All procedures must be performed in accordance with an institutionally approved animal care and use protocol.
Protocol 1: Subcutaneous Tumor Implantation
-
Cell Culture: Culture the selected cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash cells with sterile, serum-free medium or PBS. Perform a cell count (e.g., using a hemocytometer) and assess viability (e.g., via Trypan Blue exclusion; should be >90%).
-
Resuspension: Centrifuge the cells and resuspend the pellet in an appropriate volume of sterile PBS or Matrigel/PBS mixture to achieve the desired final concentration (typically 1-10 million cells per 100 µL). Keep the cell suspension on ice.
-
Implantation: Anesthetize the mouse. Shave and sterilize the injection site on the dorsal flank. Using a 27-30G needle and a 1 mL syringe, draw up 100 µL of the cell suspension. Gently lift the skin and inject the cells subcutaneously.
-
Post-Procedure: Monitor the animal until it has fully recovered from anesthesia. Return it to a clean cage.
Protocol 2: this compound Administration via Oral Gavage
-
Formulation Preparation: Weigh the required amount of this compound powder. Prepare the vehicle (e.g., 0.5% HPMC / 0.2% Tween 80 in sterile water). Create a homogenous suspension by adding a small amount of vehicle to the powder to make a paste, then gradually adding the remaining vehicle while vortexing.
-
Dose Calculation: Calculate the volume to administer to each mouse based on its most recent body weight (Dose in mg/kg * Body Weight in kg / Concentration in mg/mL). The typical volume is 100-200 µL.
-
Administration: Gently restrain the mouse. Insert a proper-sized, flexible-tipped oral gavage needle past the tongue and over the esophagus. Administer the formulation slowly and steadily.
-
Observation: Briefly monitor the mouse after dosing to ensure no adverse effects like choking or respiratory distress.
Protocol 3: Tumor Growth Monitoring and Data Collection
-
Tumor Palpation: Begin checking for palpable tumors 5-7 days post-implantation.
-
Measurement: Once tumors are established (~50-100 mm³), begin regular measurements using a digital caliper. Measure the length (L, longest dimension) and width (W, dimension perpendicular to L).
-
Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: V = (W² x L) / 2 [28].
-
Data Recording: Record tumor volumes, body weights, and any clinical observations for each animal on a regular schedule (2-3 times per week).
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle, this compound).
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a pre-defined time point), humanely euthanize the animals. Tumors can be excised, weighed, and processed for downstream analysis (e.g., histology, IHC, Western blot, or RNA sequencing).
Figure 2: General workflow for an in vivo this compound efficacy study.
Summary and Concluding Remarks
This compound offers a compelling therapeutic strategy that extends beyond its primary hematologic indications into the realm of solid tumors. Its ability to inhibit key drivers of metastasis and invasion, such as the SRC family kinases, makes it a valuable tool for preclinical investigation. Successful in vivo studies hinge on a rational experimental design that aligns the choice of animal model with the scientific hypothesis. Whether assessing direct cytostatic/cytotoxic effects in xenograft models or exploring complex immunomodulatory roles in syngeneic systems, adherence to rigorous, well-documented protocols and strict animal welfare guidelines is essential for generating high-quality, impactful data.
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- Kim, H. J., Kim, J. H., Park, S. J., Lee, S. J., Kim, S. J., & Kim, C. W. (2020). Inhibition of EphA2 by this compound Suppresses Radiation-Induced Intestinal Injury. International journal of molecular sciences, 21(23), 9096. [Link]
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- Mudduluru, G., & Allgayer, H. (2008). Effects of this compound on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer. British journal of cancer, 99(7), 1086-1094. [Link]
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Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Dasatinib
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze cell cycle arrest induced by Dasatinib, a potent multi-targeted tyrosine kinase inhibitor. We delve into the molecular mechanisms of this compound action, focusing on its role in inducing G1 phase arrest. This document offers a detailed, field-proven protocol for cell treatment, sample preparation, propidium iodide (PI) staining, and flow cytometric analysis. Furthermore, it includes guidance on data interpretation, troubleshooting, and visual aids in the form of signaling pathway and workflow diagrams to ensure robust and reproducible results.
Introduction: The Rationale for Analyzing this compound-Induced Cell Cycle Arrest
This compound (marketed as Sprycel®) is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its primary mechanism involves the potent inhibition of the Bcr-Abl fusion protein, the hallmark of Ph+ leukemias.[2] However, this compound's therapeutic efficacy extends beyond Bcr-Abl, as it also targets other kinases, including the Src family kinases (SFKs), c-KIT, and PDGFRβ.[1][2]
Many of these kinases are integral components of signaling pathways that regulate cell proliferation, survival, and division.[3][4] The disruption of these pathways by this compound can lead to a halt in the cell cycle, a critical mechanism for its anti-cancer activity.[5] Flow cytometry is a powerful and high-throughput technique that allows for the precise quantification of cellular DNA content, thereby enabling a detailed analysis of cell cycle distribution within a population.[6] By staining cells with a fluorescent intercalating agent like propidium iodide (PI), one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle, providing a quantitative measure of drug-induced cell cycle arrest.[7]
This guide will provide the scientific background and a detailed protocol to empower researchers to confidently assess the effects of this compound on the cell cycle of their chosen cell lines.
Mechanism of Action: How this compound Induces G1 Cell Cycle Arrest
This compound's ability to induce cell cycle arrest, primarily in the G1 phase, is a direct consequence of its inhibitory action on key signaling kinases.[8][9][10]
2.1. Inhibition of Bcr-Abl and Src Family Kinases
In Ph+ leukemia cells, the constitutively active Bcr-Abl tyrosine kinase drives uncontrolled proliferation by activating numerous downstream mitogenic signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.[11][12][13] These pathways promote the transition from the G1 to the S phase of the cell cycle.[11]
Src family kinases (SFKs) are also crucial regulators of cell cycle progression.[14][15] They are involved in signaling cascades that control cell growth, adhesion, and motility.[3][4] Overexpression and activation of SFKs are common in many solid tumors and contribute to their malignant phenotype.[3][5]
This compound potently inhibits both Bcr-Abl and SFKs by binding to their ATP-binding sites, thus blocking their kinase activity.[2] This dual inhibition disrupts the downstream signaling cascades that are essential for cell cycle progression.
2.2. Downstream Effects on Cell Cycle Regulators
The inhibition of Bcr-Abl and SFKs by this compound leads to a cascade of events that culminate in G1 arrest. This is often characterized by:
-
Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): Studies have shown that this compound treatment leads to the accumulation of the CKIs p21(Waf1) and p27(Kip1).[8] These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-CDK complexes, particularly those required for the G1/S transition.
-
Downregulation of G1 Cyclins: A decline in the levels of key G1 cyclins, such as Cyclin D1 and Cyclin D3, has been observed following this compound treatment.[9][16][17] These cyclins are essential for activating CDKs that phosphorylate the retinoblastoma protein (Rb), a critical step for entry into the S phase.[5]
The concerted action of upregulating CKIs and downregulating G1 cyclins effectively blocks the G1-S transition, leading to an accumulation of cells in the G1 phase of the cell cycle.[5]
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol provides a step-by-step guide for treating cells with this compound, followed by fixation and staining with propidium iodide for flow cytometric analysis of DNA content.
3.1. Materials and Reagents
-
Cell line of interest (e.g., K562 for CML, or a cancer cell line with active Src signaling)
-
Complete cell culture medium
-
This compound (prepare a stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (see recipe below)
-
RNase A (DNase-free)
-
Flow cytometry tubes (e.g., 12 x 75 mm polypropylene tubes)
-
Flow cytometer equipped with a 488 nm laser
PI Staining Solution Recipe (prepare fresh): To 10 mL of 0.1% (v/v) Triton X-100 in PBS, add:
-
2 mg of DNase-free RNase A
-
200 µL of a 1 mg/mL PI stock solution[18]
3.2. Step-by-Step Methodology
Part A: Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period. Ensure enough cells for both treated and vehicle control groups.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Rationale: A dose-response and time-course experiment is recommended to determine the optimal concentration and duration of this compound treatment for inducing cell cycle arrest in your specific cell line.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
Part B: Sample Preparation and Fixation
-
Harvest Cells:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Wash with PBS, then detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer to a centrifuge tube.[6]
-
-
Cell Counting: Count the cells to ensure you have approximately 1-2 x 10^6 cells per sample.[19]
-
Rationale: Maintaining a consistent cell number across samples is crucial for reproducible staining, as the ratio of dye to DNA should be constant.[18]
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1-2 mL of cold PBS. Repeat this step.
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise.[18][20]
-
Rationale: Dropwise addition of ethanol while vortexing prevents cell clumping, which can distort flow cytometry results. Ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA.[6]
-
-
Storage: Incubate the cells in ethanol for at least 30 minutes on ice.[20] For longer-term storage, cells can be kept at -20°C for several weeks.
Part C: Propidium Iodide Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at 300-400 x g for 5 minutes. Carefully decant the ethanol.
-
Washing: Wash the cell pellet with 2-3 mL of PBS. Centrifuge and discard the supernatant.[20]
-
Staining: Resuspend the cell pellet in 500 µL of the freshly prepared PI Staining Solution.[20]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[19][20]
-
Rationale: RNase A is included to degrade any double-stranded RNA, ensuring that PI staining is specific to DNA.[6] Incubation in the dark protects the fluorochrome from photobleaching.
-
-
Filtering: Just before analysis, pass the cell suspension through a 40 µm nylon mesh to remove any remaining cell aggregates.[19]
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer. Use the FL2 or FL3 channel to detect PI fluorescence.[7]
-
Collect data on a linear scale.
-
Use a low flow rate to improve the resolution of the DNA content histogram.[21][22]
-
Gate out doublets using a plot of pulse area (FSC-A) versus pulse height (FSC-H) or pulse width (FSC-W).[20]
-
Data Analysis and Expected Results
4.1. Gating Strategy
A proper gating strategy is essential for accurate cell cycle analysis.[23][24]
-
Debris Exclusion: Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.[23]
-
Doublet Discrimination: From the single-cell gate, create a plot of FSC-A vs. FSC-H. Gate on the diagonal population to exclude doublets and aggregates.[24]
-
Cell Cycle Histogram: Generate a histogram of the PI fluorescence (e.g., FL2-A) for the single-cell population. This will display the distribution of cells in the different phases of the cell cycle.
Caption: A typical gating strategy for cell cycle analysis.
4.2. Interpreting the Results
Upon treatment with an effective concentration of this compound, you should observe a significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the percentage of cells in the S and G2/M phases compared to the vehicle-treated control cells.[8][17]
Table 1: Example Data of Cell Cycle Distribution after this compound Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| This compound (10 nM) | 58.7 ± 2.5 | 25.1 ± 1.9 | 16.2 ± 1.3 |
| This compound (50 nM) | 72.3 ± 3.0 | 15.4 ± 2.2 | 12.3 ± 1.1 |
Data are presented as mean ± SD and are for illustrative purposes only.
Troubleshooting
Table 2: Common Issues and Solutions in Cell Cycle Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High CV of G0/G1 peak | - High flow rate- Cell clumping- Inconsistent staining | - Use the lowest possible flow rate.[21]- Ensure a single-cell suspension before fixation and filter before analysis.[19]- Optimize PI and RNase concentrations and incubation times.[18] |
| No distinct G2/M peak | - Cells are not proliferating- Insufficient cell number | - Ensure cells are in logarithmic growth phase.[25]- Acquire a sufficient number of events (at least 10,000) in the final gate. |
| High background fluorescence | - Inadequate RNase treatment- PI concentration too high | - Ensure RNase A is active and increase incubation time if necessary.[6]- Titrate the PI concentration to find the optimal staining level.[18] |
| Shifting G1 peak between samples | - Inconsistent cell numbers- Instrument fluctuations | - Count cells accurately and stain a consistent number for each sample.[19]- Run instrument quality control checks before acquisition. |
Conclusion
The protocol and scientific background provided in this application note offer a robust framework for investigating this compound-induced cell cycle arrest using flow cytometry. By understanding the underlying molecular mechanisms and adhering to the detailed experimental steps, researchers can generate high-quality, reproducible data to further elucidate the anti-proliferative effects of this compound and other kinase inhibitors. This methodology is a cornerstone for pre-clinical drug evaluation and cancer biology research.
References
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- Assay Genie. (2024). Flow Cytometry Gating: A Comprehensive Guide.
- YouTube. (2021). Flowjo tutorial for compensation and gating for flow cytometry.
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CRISPR screen to identify Dasatinib resistance genes
TOC
Application Note: Genome-wide CRISPR/Cas9 Screen to Identify Novel Mechanisms of Dasatinib Resistance
Introduction
This compound is a potent second-generation tyrosine kinase inhibitor (TKI) that targets multiple kinases, including BCR-ABL and SRC family kinases.[1][2][3] It is a standard-of-care treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4][5] Despite its efficacy, a significant clinical challenge is the development of resistance, which can be either BCR-ABL-dependent (e.g., kinase domain mutations) or BCR-ABL-independent.[6][7] The latter involves the activation of alternative survival pathways, rendering the cancer cells insensitive to this compound's inhibitory effects.[6][8]
Genome-wide CRISPR/Cas9 knockout screens have emerged as a powerful and unbiased tool to systematically interrogate the genome for genes that, when inactivated, confer a specific phenotype, such as drug resistance.[9][10][11] This technology allows for the identification of novel genes and pathways involved in this compound resistance, providing critical insights for developing strategies to overcome it and improve patient outcomes.[12][13] This application note provides a comprehensive, step-by-step protocol for conducting a pooled, genome-scale CRISPR knockout screen to identify genes whose loss confers resistance to this compound.
Principle of the CRISPR Screen
This protocol utilizes a pooled lentiviral single-guide RNA (sgRNA) library to systematically knock out every gene in the human genome.[14][15] The cell population is then subjected to this compound treatment. Cells that acquire resistance due to the knockout of a specific gene will survive and proliferate, leading to an enrichment of the corresponding sgRNA in the surviving population.[16] High-throughput sequencing of the sgRNA cassette from the initial and final cell populations allows for the identification of these enriched sgRNAs, thereby pinpointing the genes involved in this compound resistance.[17][18]
Materials and Methods
Reagents and Consumables
-
Cell Line: A this compound-sensitive cancer cell line (e.g., K562, a human CML cell line).
-
CRISPR Library: Human genome-scale CRISPR knockout (GeCKO) v2.0 library (contains >120,000 sgRNAs targeting >19,000 genes).[19][20]
-
Lentiviral Packaging Plasmids: psPAX2 and pMD2.G.
-
Transfection Reagent: Lipofectamine 3000 or equivalent.
-
HEK293T cells: For lentivirus production.
-
Culture Media: RPMI-1640, DMEM, fetal bovine serum (FBS), penicillin-streptomycin.
-
This compound: Pharmaceutical grade.
-
Polybrene or LentiTrans™ Transduction Reagent. [21]
-
Puromycin.
-
Genomic DNA Extraction Kit.
-
PCR Amplification Reagents: High-fidelity DNA polymerase, primers for sgRNA library amplification.
-
Next-Generation Sequencing (NGS) reagents.
Equipment
-
Biosafety cabinet (BSL-2).
-
CO2 incubator.
-
Centrifuge.
-
Microscope.
-
Automated cell counter or hemocytometer.
-
PCR thermocycler.
-
Gel electrophoresis system.
-
NGS platform (e.g., Illumina NextSeq).
Experimental Protocol
This protocol is divided into five main stages: 1) Lentiviral Library Production, 2) Cell Line Transduction and Selection, 3) this compound Selection, 4) Genomic DNA Extraction and sgRNA Amplification, and 5) Next-Generation Sequencing.
Stage 1: Lentiviral Library Production
The GeCKO v2.0 library is provided as two half-libraries (A and B) that should be amplified and packaged into lentivirus separately to maintain library representation.[14][22]
-
Library Amplification: Transform the GeCKO library plasmids into electrocompetent E. coli. Plate on large-format agar plates containing ampicillin. The goal is to achieve a transformation efficiency that ensures at least 100-500 colonies per sgRNA in the library.[22]
-
Plasmid DNA Preparation: Scrape the bacterial colonies and perform a maxi-prep to isolate the plasmid DNA. It is crucial to pool a sufficient number of colonies to maintain the complexity of the library.[22]
-
Lentivirus Packaging: Co-transfect HEK293T cells with the GeCKO library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Virus Harvest: Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Virus Titer Determination: Determine the viral titer by transducing the target cells with serial dilutions of the virus and selecting with puromycin. The titer is calculated based on the number of surviving colonies.
Stage 2: Cell Line Transduction and Selection
Maintaining high library representation is critical at this stage. The number of cells transduced should be at least 300-1000 times the number of sgRNAs in the library.[17]
-
Cell Preparation: Plate the target cells (e.g., K562) at a density that will ensure they are in the exponential growth phase at the time of transduction.[21]
-
Transduction: Transduce the cells with the pooled lentiviral library at a low multiplicity of infection (MOI) of 0.1-0.3.[23] This is crucial to ensure that most cells receive only a single sgRNA.[23] Use polybrene (8 µg/mL) to enhance transduction efficiency.
-
Puromycin Selection: 24-48 hours post-transduction, add puromycin to the culture medium to select for successfully transduced cells. The optimal concentration of puromycin should be determined beforehand by generating a kill curve.
-
Library Representation Check: After selection, harvest a subset of cells as the "Day 0" or "T0" reference sample. The number of cells harvested should be sufficient to maintain library representation.
Stage 3: this compound Selection
-
Determine this compound IC50: Prior to the screen, determine the half-maximal inhibitory concentration (IC50) of this compound for the Cas9-expressing target cell line.
-
Drug Treatment: Culture the transduced and selected cell population in the presence of this compound at a concentration around the IC50. The goal is to achieve a significant level of cell killing (50-80%).
-
Maintain Cell Population: Throughout the selection process (typically 14-21 days), maintain a sufficient number of cells to preserve the library's complexity. This may require passaging the cells and adding fresh this compound.
-
Harvest Resistant Population: Once a resistant population has emerged, harvest the cells. This is the "experimental" or "this compound-treated" sample. A parallel culture without this compound should be maintained as a "control" or "DMSO-treated" sample.
Stage 4: Genomic DNA Extraction and sgRNA Amplification
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, DMSO-treated, and this compound-treated cell populations.
-
sgRNA Cassette PCR: Use PCR to amplify the sgRNA-containing region from the genomic DNA. It is important to use a high-fidelity polymerase and a sufficient number of PCR cycles to avoid introducing bias. The primers should contain adapters for NGS.
Stage 5: Next-Generation Sequencing
-
Library Preparation: Prepare the amplified sgRNA libraries for NGS according to the platform's specifications.
-
Sequencing: Perform high-throughput sequencing to determine the read counts for each sgRNA in the different cell populations. A sequencing depth of several million reads per sample is typically required.[24]
Data Analysis
The primary goal of the data analysis is to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.[25]
-
Read Counting: The raw sequencing data (FASTQ files) is first processed to count the occurrences of each unique sgRNA sequence in each sample.
-
Normalization: The raw read counts are then normalized to account for differences in sequencing depth between samples.
-
Hit Identification: Statistical methods are used to identify sgRNAs that are significantly enriched or depleted. Several software packages are available for this purpose, including MAGeCK and BAGEL2.[26][27][28][29] These tools provide a ranked list of genes based on the significance of the changes in their corresponding sgRNAs.
Hit Validation
It is essential to validate the top candidate genes identified from the primary screen to confirm their role in this compound resistance.[24][30]
-
Individual Gene Knockout: Generate individual knockout cell lines for the top candidate genes using a CRISPR/Cas9 system with 2-3 different sgRNAs per gene to control for off-target effects.[31]
-
Confirmation of Knockout: Confirm the successful knockout of the target gene at the protein level using Western blotting or at the genomic level by sequencing the target locus.[31]
-
This compound Sensitivity Assays: Perform cell viability assays (e.g., MTS or CellTiter-Glo) to compare the this compound sensitivity of the knockout cell lines to the parental (wild-type) cell line. A rightward shift in the dose-response curve for the knockout cells would confirm their resistance to this compound.
-
Orthogonal Validation: Use an alternative method, such as RNA interference (RNAi), to silence the expression of the candidate genes and assess the impact on this compound sensitivity.[17][30]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Viral Titer | Suboptimal transfection efficiency; Poor health of HEK293T cells. | Optimize transfection protocol; Ensure HEK293T cells are healthy and at the correct confluency. |
| Poor Library Representation | Insufficient number of cells used for transduction or passaging. | Increase the number of cells at all stages to maintain at least 300-1000x representation.[17] |
| High Background Resistance | This compound concentration is too low; Spontaneous resistance. | Optimize this compound concentration to achieve 50-80% cell killing; Maintain a control population to monitor for spontaneous resistance. |
| No Clear Hits | Insufficient selection pressure; Poor quality of the CRISPR library. | Increase this compound concentration or duration of treatment; Verify the quality and complexity of the library. |
Case Study: Expected Outcomes
A successful CRISPR screen for this compound resistance is expected to identify genes involved in various cellular processes. These may include:
-
Drug Efflux and Metabolism: Genes encoding drug transporters (e.g., ABC transporters) or metabolic enzymes that inactivate this compound.
-
Bypass Signaling Pathways: Components of signaling pathways that can compensate for the inhibition of BCR-ABL and SRC family kinases, such as the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways.[6][32]
-
Apoptosis and Cell Survival: Genes that regulate programmed cell death, where their inactivation would promote cell survival in the presence of this compound.
Conclusion
The application of genome-wide CRISPR/Cas9 screens provides an unparalleled opportunity to dissect the complex mechanisms of this compound resistance.[11][12] This protocol offers a robust and detailed framework for researchers to identify and validate novel genes that contribute to this resistance. The insights gained from such screens can pave the way for the development of new therapeutic strategies to overcome this compound resistance and improve the clinical management of CML and Ph+ ALL.
References
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- Zhong, Z., Wang, H., Yan, Q., Cui, J., Chen, Y., Ruan, S., ... & Zhang, C. (2023). Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. Frontiers in Pharmacology, 14, 1284610. [Link]
- Scilit. (n.d.). Genome-wide CRISPR/Cas9 screening for drug resistance in tumors.
- Benchling. (n.d.). GeCKO - Protocols.
- Zhong, Z., Wang, H., Yan, Q., Cui, J., Chen, Y., Ruan, S., ... & Zhang, C. (2023). Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. Frontiers in Pharmacology, 14. [Link]
- Pro-Chem. (n.d.). The Science Behind the Treatment: this compound Monohydrate's Mechanism and Therapeutic Value.
- Mao, C., Wang, X., Liu, Y., Wang, M., Yan, B., Jiang, Y., ... & Huang, G. (2017). A Genome-Wide CRISPR Screen Identifies Genes Critical for Resistance to FLT3 Inhibitor AC220. Cancer Research, 77(16), 4402–4413. [Link]
- ResearchGate. (n.d.). Schematic summary of this compound resistance mechanism in chronic myeloid leukaemia (CML) cells.
- Meštrović, T. (2020, October 28). Genome-wide CRISPR screens reveal resistance and sensitization mechanisms of drugs used in COVID-19. News-Medical.net. [Link]
- Al-Hussaini, H., Lee, J. J., & Rausch, C. R. (2023). Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review. Blood reviews, 60, 101077. [Link]
- Brave, M., Goodman, V., Kamel-Reid, S., & Wang, L. (2008). This compound in chronic myeloid leukemia: a review. Therapeutics and clinical risk management, 4(3), 569. [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Okabe, S., Tauchi, T., & Ohyashiki, K. (2008). Characteristics of this compound-and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. Clinical Cancer Research, 14(19), 6181-6186. [Link]
- Biocompare. (2019, December 31). Going beyond CRISPR: Analysis and Validation of Your CRISPR Screen.
- Pharmacology, M. (2025, March 25). Pharmacology of this compound (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects.
- ResearchGate. (n.d.). Validation of CRISPR screen resistance and sensitivity hits.
- Pene-Dumitrescu, T., & Smithgall, T. E. (2010). Development of resistance to this compound in Bcr/Abl-positive acute lymphoblastic leukemia. Leukemia & lymphoma, 51(8), 1533-1543. [Link]
- Addgene. (n.d.). Genome-scale CRISPR Knock-Out (GeCKO) v2.0 pooled libraries.
- Addgene. (n.d.). Zhang Lab - GeCKO v2 Human CRISPR Knockout Pooled Library.
- Eide, C. A., & Druker, B. J. (2015). Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. Current hematologic malignancy reports, 10(2), 101-111. [Link]
- Addgene. (n.d.). Zhang Lab - GeCKO v2 Mouse CRISPR Knockout Pooled Library.
- Deans, R. M., Morgens, D. W., & Bassik, M. C. (2016). Common computational tools for analyzing CRISPR screens. G3: Genes, Genomes, Genetics, 6(11), 3585-3592. [Link]
- Cai, E. Z., & Kretz, M. (2020). Research Techniques Made Simple: CRISPR Genetic Screens.
- GitHub. (n.d.). CCBR/CRISPRSeq_Screens.
- Zhong, Z., Wang, H., Yan, Q., Cui, J., Chen, Y., Ruan, S., ... & Zhang, C. (2023). Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. Frontiers in Pharmacology, 14, 1284610. [Link]
- Semantic Scholar. (n.d.). Validation of Synthetic CRISPR Reagents as a Tool for Arrayed Functional Genomic Screening.
- Vanderbilt University. (n.d.). CRISPR – Molecular Screening Shared Resource.
- Kerek, E. M., & Hubbard, B. P. (2021). Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance. Methods in molecular biology (Clifton, N.J.), 2381, 227-242. [Link]
- Dubrot, J., Du, P. P., & de la Cruz, E. (2023). Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors. STAR protocols, 4(1), 102082. [Link]
- ResearchGate. (n.d.). Comparing BAGEL with MAGeCK.
- NGS101 with Leily. (2025, October 17). Master CRISPR Screen Analysis: From FASTQ to biological insights.
- Wang, Y., & Liu, A. (2021). CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus. Current Protocols, 1(6), e178. [Link]
- Liu, H., & Wang, P. (2024). CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance. Cancer Gene Therapy, 1-4. [Link]
- nf-core. (n.d.). crisprseq: Output.
- Deans, R. M., Morgens, D. W., & Bassik, M. C. (2016). Common computational tools for analyzing CRISPR screens. G3: Genes, Genomes, Genetics, 6(11), 3585-3592. [Link]
- Ovid. (n.d.). Bioinformatics approaches to analyzing CRISPR screen data.
- Pemovska, T., Bigenzahn, J. W., Knez, D., Menafra, R., Kornauth, C., Hofbauer, M., ... & Superti-Furga, G. (2024). Integrated drug profiling and CRISPR screening identify BCR:: ABL1-independent vulnerabilities in chronic myeloid leukemia. HEMAVISTA, 1(1), 1. [Link]
- CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide.
- bioRxiv. (2018, October 20). CRISPR/Cas9 screens Reveal this compound Targets of Inhibiting T cell Activation and Proliferation.
- Lin, A., & Chung, C. H. (2021). CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Journal of biomedical science, 28(1), 1-12. [Link]
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Application Notes & Protocols: Visualizing Senolytic Efficacy with Senescence-Associated β-Galactosidase (SA-β-gal) Staining After Dasatinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intersection of Senolytics and a Classic Senescence Biomarker
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases, including cancer, fibrosis, and neurodegeneration.[1][2] Senescent cells are not inert; they actively secrete a complex mixture of pro-inflammatory cytokines, chemokines, and proteases known as the Senescence-Associated Secretory Phenotype (SASP), which can disrupt tissue microenvironments.[3] A key goal in geroscience is the development of therapeutics that can selectively eliminate these detrimental cells.
Dasatinib, a tyrosine kinase inhibitor, is a prominent member of a class of drugs known as senolytcs, which are designed to selectively induce apoptosis in senescent cells.[3][4][5] Often used in combination with the flavonoid Quercetin (D+Q), this compound has been shown to reduce the burden of senescent cells and alleviate age-related dysfunction in various preclinical models and early human trials.[6][7][8]
Validating the efficacy of a senolytic agent like this compound is paramount. The most widely used and historically significant method for identifying senescent cells is the histochemical detection of Senescence-Associated β-galactosidase (SA-β-gal) activity.[9][10][11] This application note provides an in-depth guide to the principles, experimental design, and detailed protocols for using SA-β-gal staining to assess the clearance of senescent cells following this compound treatment in both in vitro and in vivo models.
Principle of the SA-β-gal Assay
The SA-β-gal assay does not measure a unique enzyme but rather the activity of the endogenous, lysosomal β-galactosidase at a suboptimal pH.[1][12] Here's the core principle:
-
Lysosomal Origin: All cells possess lysosomal β-galactosidase, which functions optimally at an acidic pH of 4.0.[1][13]
-
Senescent Cell Accumulation: Senescent cells are characterized by a significant increase in lysosomal mass and, consequently, an accumulation of this enzyme.[1][12][13]
-
The pH 6.0 Distinction: The sheer abundance of the enzyme in senescent cells allows for its detection even at a suboptimal pH of 6.0.[14][15] At this pH, the enzyme's activity in non-senescent cells is negligible, making the assay highly specific for identifying senescent cells.[11][16]
-
Chromogenic Detection: The assay uses a chromogenic substrate, 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal). When cleaved by β-galactosidase, X-gal produces an insoluble, vibrant blue precipitate within the cytoplasm of the senescent cell.[14][17]
Therefore, the appearance of blue-stained cells provides a direct, visual readout of senescence, which can be quantified to measure the senescent cell burden before and after this compound administration.
Strategic Experimental Design for this compound Studies
A well-designed experiment is critical for obtaining unambiguous results. The protocol itself is a self-validating system when proper controls are included.
Key Controls:
-
Positive Control (Senescence Induction): Cells or tissues with a known high burden of senescent cells. This can be achieved through methods like ionising radiation, replicative exhaustion, or treatment with agents like doxorubicin or etoposide. This control validates that the staining procedure is working correctly.
-
Negative Control (Non-senescent): Young, healthy, low-passage cells or tissue from young animals. This control establishes the baseline level of background staining.
-
Vehicle Control: Treat senescent cells/animals with the same vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself and serves as the primary comparison group to assess this compound's efficacy.
-
This compound Treatment Group: Senescent cells/animals treated with the experimental concentration of this compound.
Workflow for Assessing this compound Efficacy:
The following diagram illustrates a typical experimental workflow for evaluating the senolytic activity of this compound using SA-β-gal staining.
Caption: Experimental workflow for SA-β-gal staining after this compound treatment.
Part 1: In Vitro Protocol (Cell Culture)
This protocol is optimized for cells grown in multi-well plates or on coverslips.
Reagents and Buffers
| Reagent/Buffer | Component | Stock Concentration | Final Concentration | Notes |
| Fixative Solution | Formaldehyde | 37% (w/v) | 2% | Prepare fresh. Work in a chemical fume hood. |
| Glutaraldehyde | 25% (w/v) | 0.2% | Improves morphology preservation.[17] | |
| 1X PBS | - | - | ||
| SA-β-gal Staining Solution | X-gal | 20 mg/mL in DMF | 1 mg/mL | Add last. X-gal is unstable in aqueous solutions.[17] Store stock at -20°C. |
| Citric Acid/Na Phosphate Buffer (pH 6.0) | 0.2 M | 40 mM | pH is critical. Verify with a pH meter.[12][17] | |
| Potassium Ferrocyanide | 100 mM | 5 mM | Prevents oxidation of the reaction product. Store stock in the dark at 4°C.[13] | |
| Potassium Ferricyanide | 100 mM | 5 mM | Store stock in the dark at 4°C.[13] | |
| Sodium Chloride (NaCl) | 5 M | 150 mM | ||
| Magnesium Chloride (MgCl₂) | 1 M | 2 mM | ||
| Sterile Water | - | - |
Step-by-Step Methodology
-
Cell Seeding & Treatment: Plate cells at a density that avoids confluence, as contact inhibition can sometimes lead to false positives.[13] Induce senescence and treat with this compound or vehicle controls for the desired duration.
-
Washing: Gently aspirate the culture medium. Wash the cells twice with 1X Phosphate-Buffered Saline (PBS).
-
Fixation: Add the freshly prepared Fixative Solution to cover the cells. Incubate for 10-15 minutes at room temperature.[12]
-
Causality Insight: Fixation with a glutaraldehyde/formaldehyde mix cross-links proteins, preserving cellular morphology and locking the β-galactosidase enzyme in place. However, over-fixation can denature the enzyme and weaken the signal. A 5-minute maximum is recommended if staining is weak.[17]
-
-
Rinsing: Aspirate the fixative and wash the cells three times with 1X PBS to remove all residual fixative.
-
Staining: Add the complete SA-β-gal Staining Solution to each well. Ensure the cell monolayer is fully covered. Seal the plate with parafilm to prevent evaporation.
-
Incubation: Incubate the plate at 37°C overnight (12-16 hours) in a non-CO₂ incubator .[17]
-
Causality Insight: A CO₂ incubator will introduce carbonic acid into the buffer, lowering the pH below the critical 6.0 value and inhibiting the specific detection of SA-β-gal activity.[14]
-
-
Imaging and Quantification:
-
Observe the cells under a standard bright-field microscope. Senescent cells will be stained blue.
-
Capture multiple images from random fields for each condition.
-
Count the number of blue (SA-β-gal positive) cells and the total number of cells.
-
Calculate the percentage of SA-β-gal positive cells. A significant reduction in this percentage in the this compound-treated group compared to the vehicle control indicates successful senolysis.[13]
-
Part 2: In Vivo Protocol (Cryopreserved Tissue Sections)
This protocol is adapted for fresh-frozen tissue sections. The integrity of the enzyme is paramount.
Tissue Preparation: The Critical First Step
-
Harvesting: Immediately after euthanasia, harvest the tissue of interest.[18]
-
Freezing: Flash-freeze the tissue in liquid nitrogen.[17] This rapid freezing is crucial to prevent ice crystal formation that can damage cellular structures and destroy enzyme activity. Storing tissue at -80°C for extended periods before sectioning can compromise the enzyme.[17]
-
Embedding & Sectioning: Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound. Cut sections at 4-10 µm thickness using a cryostat and mount them onto slides.
Step-by-Step Staining Methodology
-
Slide Preparation: Once sectioned, slides can be stored at -80°C but should be used promptly. Before staining, bring slides to room temperature.
-
Fixation: Fix the tissue sections with a mild fixative. Conditions may need to be optimized depending on the tissue type. A common starting point is 1% formaldehyde in PBS for 1 minute, or 0.2% glutaraldehyde for 10 minutes.[17][19]
-
Field Insight: Tissue fixation is a delicate balance. It must be strong enough to preserve tissue architecture but mild enough to avoid destroying the SA-β-gal enzyme. Harsh or prolonged fixation is a common cause of failed experiments.[14]
-
-
Rinsing: Wash the slides 2-3 times in 1X PBS.
-
Staining: Place slides in a staining jar or dish filled with freshly prepared SA-β-gal Staining Solution (see In Vitro section for recipe). Ensure sections are completely submerged.
-
Incubation: Incubate overnight (16-20 hours) at 37°C in a sealed container (to prevent evaporation) inside a non-CO₂ incubator.[5]
-
Counterstaining (Optional): After rinsing with PBS, you can counterstain with a nuclear stain like Nuclear Fast Red to help visualize tissue architecture and total cell numbers.
-
Dehydration & Mounting: Dehydrate the sections through a graded series of ethanol, clear with xylene, and mount with a permanent mounting medium.
-
Analysis: Scan the slides and quantify the area of blue staining relative to the total tissue area using image analysis software (e.g., ImageJ/Fiji). Compare the vehicle-treated group to the this compound-treated group to determine the reduction in senescent cell burden.
Data Interpretation and Troubleshooting
Visualizing this compound's Mechanism
This compound, often with Quercetin, targets specific pro-survival pathways that are upregulated in senescent cells, tipping them into apoptosis. SA-β-gal staining serves as a downstream validation of this upstream mechanism.
Caption: this compound induces apoptosis by inhibiting pro-survival pathways in senescent cells.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| No/Weak Staining in Positive Control | Incorrect pH: Staining solution pH is not exactly 6.0. | Remake the buffer and meticulously verify the pH with a calibrated meter.[20] |
| Over-fixation: Fixation time was too long or fixative was too harsh, destroying the enzyme. | Reduce fixation time (e.g., 3-5 minutes for cells) or use a milder fixative (e.g., lower percentage of formaldehyde).[17] | |
| Inactive X-gal: X-gal stock solution has degraded. | Prepare a fresh stock of X-gal in DMF. | |
| Incubation in CO₂ incubator: Lowered the pH of the staining solution. | Always use a dry, non-CO₂ incubator.[14] | |
| High Background in Negative Control | Suboptimal pH: pH is below 6.0, allowing detection of basal lysosomal β-gal activity. | Verify and adjust pH to precisely 6.0. |
| Cell Confluence: Cells are over-confluent, which can induce some staining. | Plate cells at a lower density for the experiment.[13] | |
| Extended Incubation: Very long incubation times can lead to background signal. | Optimize incubation time; 12-16 hours is typically sufficient.[17] | |
| Inconsistent Staining Across Samples | Uneven Fixation: Fixative did not cover all cells/tissue evenly. | Ensure complete and even coverage during fixation and staining steps. |
| Evaporation: Staining solution evaporated during overnight incubation. | Seal plates with parafilm or use a humidified chamber for slides.[12] |
References
- Campisi Lab Protocol for Detecting Senescence-Associated B-Galactosidase (SA-Bgal) Activity. Buck Institute. URL
- Senescence Associated β-galactosidase Staining. Bio-protocol. URL
- OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) Embedded Skin Tissue Sections on Polyethylene Naphthalate (PEN)
- Molecular Mechanisms of Senescence and Implications for the Treatment of Myeloid Malignancies. MDPI. URL
- Senescence Associated β-galactosidase Staining (Senescence assay). mcgillradiobiology.ca. URL
- Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo.
- Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo. PubMed. URL
- Cellular identification and quantification of senescence-associated β-galactosidase activity in vivo. Mayo Clinic. URL
- Quantitative assay of senescence-associated beta-galactosidase activity in mammalian cell extracts. PubMed. URL
- This compound induces DNA damage and activates DNA repair pathways leading to senescence in non-small cell lung cancer cell lines with kinase-inactivating BRAF mut
- Prolonged this compound treatment reduces cell senescence in the heart of...
- Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo.
- Quantification of SA-β-Gal activity. (A,B) Traditional method using...
- Quantitative identification of senescent cells in aging and disease. PMC - PubMed Central. URL
- Why is my SA-β-gal staining not working?
- Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo.
- Quercetin and this compound, two powerful senolytics in age-related cardiovascular disease. Frontiers in Cardiovascular Medicine. URL
- The senolytic cocktail, this compound and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells. PubMed Central. URL
- Senescence-Associated β-Galactosidase Detection in P
- Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo: Methods and Protocols.
- pH-dependent (pH 4 to pH 7) β-gal activity in frozen sections of mouse...
- Evaluation of Injury-induced Senescence and In Vivo Reprogramming in the Skeletal Muscle. PMC - PubMed Central. URL
- Endogenous pH 6.0 β-Galactosidase Activity Is Linked to Neuronal Differentiation in the Olfactory Epithelium. PubMed Central. URL
- Senescence-associ
- Results from a Phase 2 Trial of Senolytic Therapy this compound and Quercetin for Osteoporosis. Fight Aging!. URL
- Quercetin and this compound, two powerful senolytics in age-related cardiovascular disease.
- Senolytic drugs, this compound and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age. PMC - NIH. URL
- An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue. PMC - NIH. URL
- Senolytic therapy combining this compound and Quercetin restores the chondrogenic phenotype of human osteoarthritic chondrocytes by promoting the release of pro-anabolic medi
Sources
- 1. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin and this compound, two powerful senolytics in age-related cardiovascular disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. mdpi.com [mdpi.com]
- 4. The senolytic cocktail, this compound and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Senolytic drugs, this compound and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Results from a Phase 2 Trial of Senolytic Therapy this compound and Quercetin for Osteoporosis – Fight Aging! [fightaging.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Injury-induced Senescence and In Vivo Reprogramming in the Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Senescence-associated beta-galactosidase - Wikipedia [en.wikipedia.org]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. bio-protocol.org [bio-protocol.org]
- 14. telomer.com.tr [telomer.com.tr]
- 15. Endogenous pH 6.0 β-Galactosidase Activity Is Linked to Neuronal Differentiation in the Olfactory Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
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- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Measuring the Anti-Invasive Efficacy of Dasatinib using the Matrigel Invasion Assay
Introduction: The Rationale for Targeting Invasion with Dasatinib
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. A critical initial step in the metastatic cascade is local invasion, where cancer cells breach the basement membrane and invade the surrounding extracellular matrix (ECM). The Matrigel invasion assay is a widely accepted in vitro method that models this process, providing a quantifiable measure of a cell's invasive potential.[1][2][3]
This compound (BMS-354825) is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[4][5] While initially developed as a dual Src/Abl kinase inhibitor for the treatment of chronic myeloid leukemia (CML), its broader inhibitory spectrum has garnered significant interest for its potential application in solid tumors.[4][6][7] this compound's targets include key players in cell migration and invasion, such as the Src family kinases (SFKs), Ephrin receptors (e.g., EphA2), c-Kit, and the platelet-derived growth factor receptor (PDGFR).[4][5][8][9][10]
Src family kinases, in particular, are frequently overexpressed or hyperactivated in various cancers and play a pivotal role in regulating cell adhesion, migration, and invasion.[8][11][12][13] By inhibiting SFKs and their downstream effectors like focal adhesion kinase (FAK) and p130Cas, this compound can disrupt the signaling pathways that drive cytoskeletal rearrangements and the expression of matrix metalloproteinases (MMPs) necessary for ECM degradation.[8][11][13] This application note provides a comprehensive, field-proven protocol for utilizing the Matrigel invasion assay to evaluate the anti-invasive effects of this compound on cancer cells.
Scientific Principle of the Assay
The Matrigel invasion assay employs a Boyden chamber system, which consists of a cell culture insert with a porous membrane. This membrane is coated with a layer of Matrigel, a solubilized basement membrane preparation extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, which serves as a reconstituted basement membrane in vitro.[2][3]
The experimental workflow is illustrated below:
Caption: Experimental workflow for the Matrigel invasion assay with this compound treatment.
Cells are seeded in the upper chamber in serum-free medium, with or without this compound. The lower chamber contains a chemoattractant, typically medium supplemented with fetal bovine serum (FBS).[14][15] Invasive cells will degrade the Matrigel barrier and migrate through the pores towards the chemoattractant gradient.[1][2] After a defined incubation period, non-invading cells are removed from the top of the membrane, and the cells that have successfully invaded to the bottom surface are fixed, stained, and quantified.
This compound's Mechanism of Anti-Invasive Action
This compound exerts its anti-invasive effects by concurrently inhibiting multiple signaling pathways crucial for cell motility and invasion. The diagram below illustrates the key targets of this compound and their downstream consequences.
Caption: Key signaling pathways inhibited by this compound that regulate cell invasion.
By inhibiting these kinases, this compound disrupts the SFK/FAK/p130CAS signaling axis, which is central to the dynamics of focal adhesions and cell migration.[8][11] Furthermore, inhibition of the EphA2 receptor can impair RhoA GTPase activation, leading to defects in cytoskeletal organization.[8] The culmination of these effects is a significant reduction in the cell's ability to degrade the ECM and invade surrounding tissues.
Detailed Protocol
This protocol is optimized for a 24-well plate format using Transwell inserts with an 8.0 µm pore size, which is suitable for most epithelial and mesenchymal tumor cell lines.
Materials and Reagents
-
Cell Culture:
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-1080)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Invasion Assay:
-
24-well Transwell inserts (8.0 µm pore size)
-
24-well companion plates
-
Matrigel® Basement Membrane Matrix (growth factor reduced)
-
Ice-cold, serum-free cell culture medium
-
-
This compound Treatment:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
-
Fixation and Staining:
-
Cotton-tipped swabs
-
Methanol or 4% Paraformaldehyde (PFA) for fixation
-
0.1% - 0.5% Crystal Violet staining solution
-
-
Equipment:
-
Humidified tissue culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope with imaging capabilities
-
Hemocytometer or automated cell counter
-
Chilled pipette tips
-
Experimental Procedure
Part 1: Preparation (Day 1)
-
Matrigel Coating of Inserts:
-
Causality: Matrigel must be handled at low temperatures to prevent premature polymerization.[16] A thin, even coating is crucial for reproducible results; a thick layer can prevent even highly invasive cells from migrating.[17]
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel to a final concentration of 200-300 µg/mL with ice-cold, serum-free medium.[2] Keep all reagents and pipette tips on ice.
-
Carefully add 100 µL of the diluted Matrigel solution to the center of each Transwell insert.[1][18] Avoid introducing air bubbles.
-
Incubate the plate at 37°C for at least 2 hours (or up to 4 hours) to allow the Matrigel to solidify into a gel.[2] Do not let the gel dry out.
-
-
Cell Preparation and Serum Starvation:
-
Causality: Serum starvation synchronizes the cells and enhances their responsiveness to the chemoattractant gradient, leading to more robust and reproducible migration.[15][17][19][20]
-
Culture cells to ~80% confluency.
-
Approximately 12-24 hours before starting the assay, replace the complete growth medium with serum-free medium.[17][21]
-
-
This compound Stock Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Further dilutions should be made in serum-free medium immediately before use.
-
Part 2: Assay Execution (Day 2)
-
Rehydration of Matrigel:
-
After polymerization, carefully add 500 µL of warm (37°C) serum-free medium to the inside of the inserts and 500 µL to the bottom of the wells.[22]
-
Rehydrate for 2 hours in the incubator.[22] Just before adding cells, carefully remove all medium from the inserts without disturbing the Matrigel layer.
-
-
Cell Seeding:
-
Harvest the serum-starved cells using trypsin and neutralize.
-
Centrifuge the cells and resuspend the pellet in serum-free medium.
-
Perform a cell count and assess viability.
-
Resuspend the cells to a final concentration of 2.5 x 10⁵ to 5.0 x 10⁵ cells/mL in serum-free medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Expert Insight: The optimal this compound concentration should be determined empirically for each cell line. A good starting point is a range from 10 nM to 100 nM, as this has been shown to inhibit Src kinase activity and invasion in several cancer cell lines without causing significant short-term cytotoxicity that would confound the assay results.[8][11][23]
-
-
Assembling the Invasion Chambers:
-
Add 600-750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of the 24-well plate.[14][21]
-
Carefully place the Matrigel-coated inserts into the wells, ensuring no air bubbles are trapped underneath.[22]
-
Add 200 µL of the cell suspension (containing 5 x 10⁴ to 1 x 10⁵ cells) to the upper chamber of each insert.[14][22]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours. The optimal incubation time is cell-line dependent and should be determined in preliminary experiments.[14]
-
Part 3: Staining and Quantification (Day 3 or 4)
-
Removal of Non-Invaded Cells:
-
Fixation and Staining:
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol or 4% PFA for 10-20 minutes.[14][22]
-
Wash the inserts gently with PBS.
-
Stain the cells by placing the inserts in a well containing 0.1% Crystal Violet solution for 15-20 minutes.[14][22]
-
Wash the inserts thoroughly in beakers of distilled water to remove excess stain.[22]
-
-
Imaging and Quantification:
-
Allow the inserts to air dry completely.
-
Using an inverted microscope, capture images from at least four to five representative fields of view for each membrane.
-
Quantify the number of invaded cells per field. The average cell count per field can then be calculated for each condition.
-
Alternative Quantification: After staining, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured on a plate reader. However, direct cell counting is often preferred for its accuracy.[24][25]
-
Data Analysis and Interpretation
The results should be expressed as the percentage of invasion relative to the vehicle-treated control.
Formula: % Invasion = (Mean number of invaded cells in this compound group / Mean number of invaded cells in control group) x 100
Essential Controls for a Self-Validating System
| Control Type | Purpose | Expected Outcome | Troubleshooting if Outcome is Not Met |
| Negative Control | To measure random, non-chemotactic migration. | Minimal to no cell invasion. | High background may indicate issues with non-invaded cell removal or cell "leakiness." |
| Setup: Serum-free medium in both upper and lower chambers. | |||
| Positive Control | To confirm that the cells are inherently invasive and the assay is working. | Robust cell invasion. | Low invasion suggests suboptimal assay conditions (e.g., Matrigel too thick, low cell viability, insufficient incubation time).[17] |
| Setup: Vehicle control (e.g., 0.1% DMSO) in the upper chamber, chemoattractant in the lower chamber. | |||
| Migration Control | To distinguish between anti-invasive and anti-migratory effects. | Cells should readily migrate through the uncoated membrane. | If cells do not migrate, the drug may have cytotoxic or strong anti-migratory effects independent of invasion. |
| Setup: Same as experimental setup but on an uncoated insert (no Matrigel). |
Sample Data Presentation
| Treatment Group | Mean Invaded Cells per Field (± SD) | % Invasion vs. Control |
| Vehicle Control (0.1% DMSO) | 250 ± 25 | 100% |
| This compound (10 nM) | 150 ± 18 | 60% |
| This compound (50 nM) | 75 ± 10 | 30% |
| This compound (100 nM) | 25 ± 5 | 10% |
Conclusion
The Matrigel invasion assay is a robust and reliable method for assessing the anti-invasive properties of therapeutic compounds like this compound. When performed with the appropriate controls and optimization, this protocol provides quantifiable and reproducible data on the ability of this compound to inhibit a key process in cancer metastasis. The mechanistic insights gained from such studies, grounded in this compound's known inhibitory profile against key kinases like Src and EphA2, are invaluable for researchers in oncology and drug development.
References
- Matrigel Invasion Assay Protocol. (2021). protocols.io. [Link]
- Buettner, R., Mesa, T., et al. (2008). Inhibition of Src family kinases with this compound blocks migration and invasion of human melanoma cells. Molecular Cancer Research, 6(11), 1766–74. [Link]
- Nam, S., Kim, D., et al. (2005). Action of the Src family kinase inhibitor, this compound (BMS-354825), on human prostate cancer cells. Cancer Research, 65(20), 9185-9. [Link]
- Buettner, R., Mesa, T., et al. (2008). Inhibition of Src Family Kinases with this compound Blocks Migration and Invasion of Human Melanoma Cells. Semantic Scholar. [Link]
- Review of the Role of Eph Receptors and Ephrins in Cancer Progression. (2026).
- Invasion Assay Protocol. SnapCyte. [Link]
- Buettner, R., Mesa, T., et al. (2008). Inhibition of Src family kinases with this compound blocks migration and invasion of human melanoma cells. Molecular Cancer Research, 6(11), 1766-74. [Link]
- Cancer Cells Exploit the Eph-Ephrin System to Promote Invasion and Metastasis: Tales of Unwitting Partners. (2018). Science Signaling. [Link]
- Assay Methods: Cell Invasion Assay. Corning Life Sciences. [Link]
- Ozguc, O., et al. (2021). Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay. Bio-protocol, 11(16), e4133. [Link]
- What is the mechanism of this compound? (2024).
- Pasquale, E. B. (2023). Eph Receptors and Ephrins in Cancer Progression.
- Ben-Batalla, I., et al. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by this compound: Possible Combinations in Solid Tumors. Clinical Cancer Research, 17(17), 5546-52. [Link]
- Dodelet, V. C., & Pasquale, E. B. (2000). The role of ephrins and Eph receptors in cancer. Oncogene, 19(49), 5614-9. [Link]
- Martin, M., et al. (2010). Quantitative method for in vitro matrigel invasiveness measurement through image analysis software. Journal of Pharmacological and Toxicological Methods, 62(3), e79-84. [Link]
- Chen, J. (2022). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 2489, 165-174. [Link]
- Alam, S., et al. (2022). Eph Receptors in Cancer. Cancers, 14(12), 2849. [Link]
- Sun, G., & Ayrapetov, M. K. (2024). Molecular Pharmacology of this compound Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy.
- Sun, G., & Ayrapetov, M. K. (2024). Molecular Pharmacology of this compound Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy.
- Zhang, M., et al. (2020). This compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Oncology, 10, 584950. [Link]
- Pompon, A., et al. (2021). This compound Stimulates Its Own Mechanism of Resistance by Activating a CRTC3/MITF/Bcl-2 Pathway in Melanoma with Mutant or Amplified c-Kit. Molecular Cancer Research, 19(6), 1056-1068. [Link]
- Vultur, A., et al. (2014). This compound synergizes with doxorubicin to block growth, migration, and invasion of breast cancer cells. British Journal of Cancer, 111(10), 1999-2008. [Link]
- Martin, M., et al. (2010). Quantitative method for in vitro matrigel invasiveness measurement through image analysis software.
- Pompon, A., et al. (2021). This compound Stimulates Its Own Mechanism of Resistance by Activating a CRTC3/MITF/Bcl-2 Pathway in Melanoma with Mutant or Amplified c-Kit. PubMed. [Link]
- Ficara, F., et al. (2013). This compound inhibits PDGFR-b, c-Kit and c-Src phosphorylation in mesenchymal and osteoblast-like cell lines.
- Serum starvation and hypoxia increase cell migration in transwell assays. (2015).
- Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports. Corning Life Sciences. [Link]
- In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to D
- Could anyone help me with some troubleshooting I'm having with the matrigel invasion assay? (2018).
- Gratacap, M. P., et al. (2009). The new tyrosine-kinase inhibitor and anticancer drug this compound reversibly affects platelet activation in vitro and in vivo. Blood, 114(9), 1884-92. [Link]
- Can someone explain why we perform an FBS starvation on cells before a migration assay? (2014).
- Nishida, T., & Tsukazaki, K. (2015). [Inhibitors for ABL, KIT and PDGFR tyrosine kinases--imatinib, nitotinib, and this compound]. Nihon Rinsho, 73 Suppl 2, 250-5. [Link]
- FAQ: Cell Invasion Assays. Cell Biolabs, Inc.. [Link]
- Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay. (2017). JoVE. [Link]
- Invasion assay troubleshooting MDA-MB-231 cells? (2024).
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- 4. What is the mechanism of this compound? [synapse.patsnap.com]
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- 12. [PDF] Inhibition of Src Family Kinases with this compound Blocks Migration and Invasion of Human Melanoma Cells | Semantic Scholar [semanticscholar.org]
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- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Dasatinib's Off-Target Effects in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dasatinib in their cell-based assays. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you understand, identify, and mitigate the off-target effects of this potent multi-kinase inhibitor. Our goal is to ensure the integrity and reproducibility of your experimental results.
This compound is a powerful second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] Its primary therapeutic action stems from the potent inhibition of the BCR-ABL fusion protein.[1][2][4] However, this compound's utility and complexity in a research setting are defined by its broad kinase inhibition profile.[1][2][5] It is known to engage numerous other kinases, which can lead to both intended therapeutic actions in different contexts and unintended off-target effects that can confound experimental results.[2][6]
Frequently Asked Questions (FAQs)
Q1: My cells, which are not BCR-ABL positive, are showing high levels of cytotoxicity at nanomolar concentrations of this compound. Is this expected?
A1: Yes, this is a frequently observed phenomenon and is very likely due to this compound's off-target activity. This compound is a potent inhibitor of the SRC Family Kinases (SFKs), including SRC, LCK, LYN, YES, and FYN, which are critical regulators of fundamental cellular processes like proliferation, survival, adhesion, and migration.[2][6] Many cell types express high levels of SFKs, and their inhibition can lead to significant cytotoxic or cytostatic effects, even in the absence of BCR-ABL.[7] Additionally, this compound potently inhibits other crucial receptor tyrosine kinases such as c-KIT and Platelet-Derived Growth Factor Receptor β (PDGFRβ), which can also contribute to the observed effects.[2][6][8]
Q2: How can I differentiate between on-target and off-target effects in my experiments?
A2: This is a critical question in kinase inhibitor research. A multi-faceted approach is essential for confident interpretation of your data:
-
Use a Structurally Unrelated Inhibitor: Employ an alternative inhibitor with a different chemical scaffold that targets the same primary kinase. If both compounds elicit the same phenotype, it strengthens the likelihood of an on-target effect.[2] For instance, when studying BCR-ABL, comparing the effects of this compound with Imatinib or Nilotinib can be highly informative.[2][5]
-
Genetic Knockdown/Knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of your primary target kinase. If the resulting phenotype mimics that of this compound treatment, it provides strong evidence for an on-target mechanism.
-
Dose-Response Analysis: Carefully titrate this compound concentrations. On-target effects should typically occur at lower concentrations consistent with the inhibitor's known potency (IC50 or Kd) for the primary target. Phenotypes that only appear at higher concentrations are more likely due to off-target inhibition.[7] It's crucial to confirm target engagement at the lowest effective concentration using a method like Western blotting for a downstream substrate.[2]
-
Rescue Experiments: If possible, introduce a drug-resistant mutant of your target kinase into the cells. If this mutant can reverse the phenotypic effects of this compound, it strongly implicates the primary target.
Q3: What are the most common and well-characterized off-target kinases of this compound that I should be aware of?
A3: this compound's off-target profile is extensive. Chemical proteomics studies have revealed that it can bind to over 30 different tyrosine and serine/threonine kinases.[9] Beyond BCR-ABL, some of the most significant off-targets include:
-
c-KIT: A receptor tyrosine kinase involved in the development of several cell types.[6][10]
-
PDGFRβ: Platelet-derived growth factor receptor beta, a key player in angiogenesis and cell growth.[6][11]
-
Ephrin (EPH) receptors: A family of receptor tyrosine kinases involved in cell migration and adhesion.[12]
-
TEC family kinases: Including BTK and TEC.[8]
Inhibition of these kinases can impact a wide array of signaling pathways, including those regulating the immune system.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| 1. Unexpectedly high cytotoxicity observed at concentrations intended to be specific for the primary target. | Potent Off-Target Inhibition: The cell line may be highly dependent on an off-target kinase (e.g., an SFK) that is potently inhibited by this compound. | 1. Perform a kinome-wide selectivity screen to identify unintended targets.[2] 2. Test inhibitors with different chemical scaffolds but the same primary target.[2] 3. Consult the literature for known sensitivities of your cell line to inhibition of common this compound off-targets. | 1. Identification of the specific off-target(s) responsible for the cytotoxicity. 2. Confirmation that the effect is not a general consequence of inhibiting the primary target. |
| 2. Experimental results are inconsistent or not reproducible. | Variable Off-Target Engagement: Minor variations in experimental conditions (e.g., cell density, serum concentration, passage number) can alter the expression or activity of off-target kinases, leading to variable responses. | 1. Strictly standardize all experimental parameters. 2. Perform regular cell line authentication and characterization. 3. Establish a clear dose-response curve in every experiment to ensure you are working within a consistent activity range. | Improved reproducibility and a clearer understanding of the concentration window for on-target effects. |
| 3. Observed phenotype does not align with the known function of the primary target. | Dominant Off-Target Signaling Pathway: The observed phenotype may be a result of inhibiting an off-target that controls a dominant signaling pathway in your specific cell model. | 1. Use a genetic approach (siRNA/CRISPR) to knock down the primary target and see if the phenotype is replicated. 2. Perform phosphoproteomic analysis to identify which signaling pathways are altered by this compound treatment. This can provide unbiased insight into both on- and off-target effects. | Differentiation between on- and off-target driven phenotypes and potential identification of novel signaling roles for off-target kinases. |
| 4. Development of resistance to this compound in long-term culture. | BCR-ABL Independent Resistance Mechanisms: While mutations in BCR-ABL are a common cause of resistance, other mechanisms can emerge.[13] These can include the upregulation of drug efflux pumps (e.g., ABCG2) or the activation of bypass signaling pathways driven by kinases not inhibited by this compound.[13][14][15] | 1. Sequence the BCR-ABL kinase domain to check for known resistance mutations. 2. Investigate the expression and activity of drug efflux pumps. 3. Profile the kinome of the resistant cells to identify upregulated kinases that could be providing escape pathways. | Identification of the specific resistance mechanism, which can inform strategies to overcome it (e.g., using a different TKI or a combination therapy). |
Visualizing On- and Off-Target Pathways
The following diagram illustrates the primary on-target pathway of this compound in CML, as well as some of its major, well-characterized off-target pathways that can be active in various cell types.
Caption: this compound's inhibition of its on-target, BCR-ABL, and major off-targets.
Data Summary: this compound Kinase Selectivity
To effectively design experiments and interpret results, it is crucial to understand the relative potency of this compound against its various targets. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.
| Kinase Target | Dissociation Constant (Kd) in nM | Kinase Family | Primary Cellular Functions |
| BCR-ABL | < 1 | Tyrosine Kinase (Fusion) | Proliferation, Survival (in Ph+ Leukemia)[2] |
| SRC | < 1 | SRC Family Kinase | Adhesion, Migration, Proliferation[2][6] |
| LCK | < 1 | SRC Family Kinase | T-cell signaling and activation[16] |
| LYN | < 1 | SRC Family Kinase | B-cell signaling, Mast cell activation |
| YES | < 1 | SRC Family Kinase | Cell growth and differentiation |
| c-KIT | ~5 | Receptor Tyrosine Kinase | Proliferation, Survival, Differentiation[6] |
| PDGFRβ | ~28 | Receptor Tyrosine Kinase | Angiogenesis, Cell growth[6] |
| EPHA2 | ~16 | Receptor Tyrosine Kinase | Cell migration, Adhesion |
Note: Kd values are compiled from various sources and can vary depending on the specific assay conditions used.[2] This table highlights that this compound is a more potent inhibitor of SFKs than some of its other well-known off-targets like PDGFRβ.
Experimental Protocols
Protocol 1: Validating On-Target Engagement via Western Blot
Objective: To confirm that this compound is inhibiting the intended kinase target at a specific concentration within your cells by measuring the phosphorylation status of a known downstream substrate.
Methodology:
-
Cell Seeding and Treatment:
-
Seed your cells of interest (e.g., K562 for BCR-ABL, various cancer cell lines for SRC) in 6-well plates and allow them to adhere or reach logarithmic growth phase.
-
Treat the cells with a range of this compound concentrations (e.g., a log-scale dilution from 0.1 nM to 1000 nM) for a pre-determined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).[2]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method like a BCA or Bradford assay to ensure equal loading.[2]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of your target's substrate (e.g., phospho-CrkL for BCR-ABL, phospho-SRC (Tyr416) for SRC activity) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and to normalize the data.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate will confirm on-target engagement.
Protocol 2: Distinguishing On- vs. Off-Target Phenotypes
This workflow provides a logical sequence of experiments to determine if an observed cellular phenotype is a result of on-target or off-target inhibition by this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Multiparameter Analysis of the “Off-Target Effects” of this compound on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and this compound reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Targeted treatment of imatinib-resistant chronic myeloid leukemia: Focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The acquisition order of leukemic drug resistance mutations is directed by the selective fitness associated with each resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Dasatinib Resistance in CML Cell Lines
Welcome to the technical support center for researchers investigating Dasatinib resistance in Chronic Myeloid Leukemia (CML) cell lines. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of your experiments, from initial observations of resistance to mechanistic investigation and validation.
Understanding the Landscape of this compound Resistance
This compound is a potent second-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL oncoprotein, the hallmark of CML. It is also a dual Src/Abl kinase inhibitor, giving it broader activity than imatinib.[1][2] Despite its efficacy, resistance remains a significant clinical and experimental challenge. Understanding the underlying cause of resistance in your cell line model is the critical first step in overcoming it.
Resistance mechanisms are broadly categorized into two groups:
-
BCR-ABL-Dependent Resistance: The leukemia cells remain reliant on BCR-ABL signaling, but the protein itself is altered, preventing effective drug binding. The most common cause is the acquisition of point mutations within the ABL1 kinase domain.[3][4] While this compound is effective against many imatinib-resistant mutations, the T315I "gatekeeper" mutation confers resistance to most TKIs except ponatinib.[1][5] Other mutations, such as F317L/V, can also reduce this compound sensitivity.[6][7]
-
BCR-ABL-Independent Resistance: The cells develop alternative "bypass" pathways to survive and proliferate, even when BCR-ABL is effectively inhibited by this compound.[4] This can involve the activation of other signaling networks, such as the PI3K/AKT/mTOR, JAK/STAT, or RAS/MAPK pathways, often driven by other kinases like Src family kinases (e.g., LYN, HCK).[8][9][10] Another independent mechanism is the overexpression of drug efflux pumps like ABCB1 (P-glycoprotein), which actively remove this compound from the cell.[3]
Visualizing Resistance Pathways
Caption: Major mechanisms of acquired this compound resistance in CML cells.
Troubleshooting Guide: Experimental Scenarios
This section addresses common issues encountered during in vitro studies of this compound resistance in a practical question-and-answer format.
Q1: My CML cell line's IC50 to this compound has increased >10-fold. What is the first and most critical experiment I should run?
Answer: The first step is to determine if the resistance is BCR-ABL-dependent or -independent. The most direct way to test this is to measure the phosphorylation status of a direct downstream target of BCR-ABL.
Causality: BCR-ABL constitutively phosphorylates several proteins. CRKL (v-crk sarcoma virus CT10 oncogene homolog-like) is a prominent and direct substrate, and its phosphorylation (p-CrkL) serves as an excellent surrogate marker for BCR-ABL kinase activity in cells.[3][11]
Recommended Action: Perform a Western blot for phosphorylated CRKL (p-CrkL) on lysates from your sensitive (parental) and resistant cell lines after a short-term treatment (e.g., 2-4 hours) with this compound at a concentration known to inhibit the parental line (e.g., 10-50 nM).
-
If p-CrkL remains high in resistant cells despite this compound treatment, it strongly suggests a BCR-ABL-dependent mechanism. The kinase is still active. The next logical step is to sequence the ABL1 kinase domain to check for mutations like T315I or F317L.[6]
-
If p-CrkL is effectively eliminated in resistant cells (similar to the sensitive line), this points towards a BCR-ABL-independent "bypass" mechanism. The drug is hitting its target, but the cells are surviving through other means.
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for investigating this compound resistance.
Q2: I've confirmed a BCR-ABL-independent mechanism (p-CrkL is low), but my cells are still viable. How do I identify the active bypass pathway?
Answer: You need to probe the most common alternative survival pathways that CML cells are known to activate.
Causality: To compensate for the loss of BCR-ABL signaling, CML cells can upregulate other pro-survival signals. This compound also inhibits Src family kinases, but hyperactivation of specific members (like LYN) or other pathways can circumvent this.[12][13] The PI3K/AKT and MAPK/ERK pathways are two of the most frequently implicated networks.[8][14]
Recommended Action: Use Western blotting to screen for the activation (i.e., phosphorylation) of key nodes in these pathways. Compare your resistant line to the parental line at baseline (no drug).
-
Key Proteins to Probe:
-
Src Family Kinases: Phospho-Src (Tyr416)
-
PI3K/AKT Pathway: Phospho-Akt (Ser473)
-
MAPK/ERK Pathway: Phospho-ERK1/2 (Thr202/Tyr204)
-
An increase in the phosphorylation of any of these proteins in your resistant line suggests that this pathway may be driving survival. To validate this, you can use a "co-inhibition" strategy: treat the resistant cells with a combination of this compound and a specific inhibitor for the suspected bypass pathway (e.g., a MEK inhibitor like Trametinib if p-ERK is high) and see if you can restore sensitivity and induce apoptosis.[8]
Q3: My viability assay results (MTT, XTT) are inconsistent and have high variability. What am I doing wrong?
Answer: Inconsistency in viability assays often stems from technical issues rather than complex biology. Here are the most common culprits and how to address them:
-
Cell Seeding Density: Ensure you are seeding cells in their logarithmic growth phase. Seeding too few cells can lead to a lag phase and poor growth, while seeding too many can lead to nutrient depletion and cell death unrelated to the drug. Perform a growth curve to determine the optimal seeding density for your specific cell line so that even the untreated control wells do not become over-confluent by the end of the assay (typically 72 hours).
-
Drug Solubilization: this compound is typically dissolved in DMSO. Ensure your DMSO stock is high quality and anhydrous. Perform serial dilutions carefully and ensure the final DMSO concentration is consistent across all wells (including the "vehicle control" well) and is non-toxic (typically ≤0.1%).
-
Plate Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and media components, skewing results. Avoid using the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
-
Incubation Time: A 72-hour incubation is standard for assessing TKI effects. Shorter times may not be sufficient to observe the full cytostatic or cytotoxic effect.[5][15]
Core Experimental Protocols
These protocols provide a validated starting point for your experiments. Always optimize for your specific cell line and laboratory conditions.
Protocol 1: Determining this compound IC50 with an MTT Assay
This protocol measures cell metabolic activity as a proxy for viability.
Principle: The mitochondrial reductase enzymes in viable, metabolically active cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[16]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest CML cells (e.g., K562) from a culture in logarithmic growth phase.
-
Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine viability and cell density.
-
Dilute cells to the optimal seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Seed the cells into the inner 60 wells of a 96-well flat-bottom plate. Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation.
-
-
Drug Preparation & Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create 2X working concentrations of the drug. A typical final concentration range to test would be 0.1 nM to 10 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no cells" blank control (medium only).
-
Add 100 µL of the 2X drug solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X drug concentrations. Perform each condition in triplicate.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well (including controls).
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization & Reading:
-
Carefully aspirate the medium without disturbing the formazan crystals (for adherent cells) or centrifuge the plate and then aspirate (for suspension cells).
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.
-
Mix gently on a plate shaker for 15 minutes.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Protocol 2: Western Blot for BCR-ABL Signaling Activity
Principle: This protocol uses gel electrophoresis and antibody-based detection to measure the levels of specific phosphorylated proteins, providing a snapshot of signaling pathway activity.[17]
Step-by-Step Methodology:
-
Cell Treatment & Lysis:
-
Seed parental and resistant CML cells in 6-well plates and allow them to attach or acclimate.
-
Treat cells with this compound (e.g., 50 nM) or vehicle (DMSO) for 4 hours.
-
Aspirate medium, wash cells once with ice-cold PBS.
-
Lyse the cells directly on the plate by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
Determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation & Gel Electrophoresis:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer (4X or 6X) to a final concentration of 1X and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBS-T [Tris-Buffered Saline with 0.1% Tween-20]). Note: For phospho-antibodies, BSA is generally recommended as a blocking agent.[18]
-
Incubate the membrane with the primary antibody (e.g., anti-p-CrkL, anti-CrkL, anti-p-Akt, anti-Actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager or X-ray film.
-
Crucial Control: Always probe for a loading control (e.g., β-Actin, GAPDH) to ensure equal protein loading. When assessing phosphorylation, also probe for the total protein (e.g., total CrkL) to confirm that changes in the phospho-signal are not due to changes in total protein expression.
-
Frequently Asked Questions (FAQs)
Q: What are some typical this compound IC50 values I should expect for sensitive CML cell lines? A: IC50 values can vary between cell lines and even between different labs due to culture conditions. However, for common, sensitive CML lines, you can expect values in the low nanomolar range. This compound-resistant lines can exhibit IC50 values that are 1,000 to 2,000-fold higher.[5]
| Cell Line | Status | Typical this compound IC50 | Reference |
| K562 | Sensitive | 1.0 - 3.0 nM | [5],[19] |
| K562-BMS-R | This compound-Resistant | >10 µM | [5] |
| TF-1 BCR/ABL | Sensitive | ~0.75 nM | [5] |
| LAMA | Sensitive | ~30 nM | [19] |
| LAMA-R | Imatinib/Dasatinib-Resistant | >300 nM | [19] |
Q: My cells have the T315I mutation. Will this compound work? A: No. The T315I mutation is known to confer a high level of resistance to this compound, as well as imatinib and nilotinib.[1][20] The isoleucine residue creates steric hindrance in the ATP-binding pocket, preventing this compound from binding effectively.[6] For cell lines with this mutation, ponatinib is the only clinically approved TKI that remains effective.[19]
Q: Can I re-sensitize my resistant cell line to this compound? A: This depends on the mechanism. If resistance is driven by a specific, actionable bypass pathway, you may be able to restore sensitivity by co-administering this compound with an inhibitor of that pathway.[8] For example, if the MAPK/ERK pathway is activated, combining this compound with a MEK inhibitor may be effective. If resistance is due to a mutation like T315I, re-sensitization is not feasible; a switch to a different class of inhibitor is required.
Q: How long should I culture my cells in this compound to generate a resistant line? A: Generating a resistant cell line is a long-term process that requires continuous exposure to gradually increasing concentrations of the drug.[21] The process can take several months. A common strategy is to start at a concentration around the IC50 of the parental line and, once the cells have recovered and are proliferating steadily, double the concentration. This dose escalation is repeated until the cells can proliferate in a high concentration of this compound (e.g., >100 nM).[3][5] It is crucial to maintain a parallel culture of the parental cells in vehicle (DMSO) alone to serve as a proper passage-matched control.
References
- Masanobu T, et al. (2023). Activation of ERK1/2 by MOS and TPL2 leads to this compound resistance in chronic myeloid leukaemia cells.
- Kojima K, et al. (2008). Characteristics of this compound- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. AACR Journals. [Link]
- Little, L. (2005). This compound Overcomes Imatinib Resistance for Chronic Myeloid Leukemia. Medscape. [Link]
- Parker WT, et al. (2011). Tyrosine kinase inhibitor resistance in chronic myeloid leukemia cell lines. PubMed. [Link]
- Kojima K, et al. (2006). Mechanism of Drug Resistance to this compound (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells.
- Airiau K, et al. (2013).
- Mihailovici M, et al. (2012). Development of resistance to imatinib (A) and this compound (B) in...
- Brave M, et al. (2008). This compound in chronic myeloid leukemia: a review. PMC - PubMed Central. [Link]
- Soverini S, et al. (2007). Resistance to this compound in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain.
- Anonymous. (n.d.). The combination therapy of imatinib and this compound achieves long-term molecular response in two imatinib-resistant and dasatinibintolerant patients with advanced chronic myeloid leukemia. NIH. [Link]
- Mitchell R, et al. (2022). Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia. MDPI. [Link]
- Puttini M, et al. (2011). Development of resistance to this compound in Bcr/Abl-positive acute lymphoblastic leukemia. Blood Cancer Journal. [Link]
- Jabbour E, et al. (2015). Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. PMC - NIH. [Link]
- Soverini S, et al. (2015). BCR-ABL1 mutation development during first-line treatment with this compound or imatinib for chronic myeloid leukemia in chronic phase. PubMed Central. [Link]
- Takeda K, et al. (2007). Comparison of Imatinib, this compound, Nilotinib and INNO-406 in Imatinib-Resistant Cell Lines.
- Apperley J. (2021). Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance. PMC - PubMed Central. [Link]
- Liu Q, et al. (2021).
- Anonymous. (n.d.). The IC 50 values of imatinib, this compound, ponatinib and GNF-5 in three CML cell lines.
- Stagno F, et al. (2022). Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia. PMC - NIH. [Link]
- Kujawski L, et al. (2007). Strategies for overcoming imatinib resistance in chronic myeloid leukemia. PubMed. [Link]
- Anonymous. (n.d.). Effects of different compounds on cell viability and IC50 in...
- Kujawski L, et al. (2007). Strategies for overcoming imatinib resistance in chronic myeloid leukemia. Taylor & Francis Online. [Link]
- Machova Polakova K, et al. (2023).
- Anonymous. (n.d.). Results of cell viability assay after treatment with IS3si, this compound,...
- Liu Y, et al. (2023). Examining the Effects of this compound, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics. PMC - PubMed Central. [Link]
- Zabriskie MS, et al. (2014). BCR-ABL1 Compound Mutations Combining Key Kinase Domain Positions Confer Clinical Resistance to Ponatinib in Ph Chromosome-Positive Leukemia. NIH. [Link]
- Anonymous. (n.d.). Cancer cell lines used in this study with IC 50 to this compound,...
- Anonymous. (n.d.). Alternative to BCR-ABL1 signaling network. To evade BCR-ABL1...
- Anonymous. (n.d.). Western blot demonstrating pCrkL levels in CML K562 cells exposed to...
- Anonymous. (n.d.). The schematic of proposed signaling pathways involved in imatinib resistance and this compound target.
- Shah NP, et al. (2008). Acute this compound exposure commits Bcr-Abl–dependent cells to apoptosis. PMC - NIH. [Link]
- Anonymous. (2015). MKIs can overcome resistance in CML. MDedge - The Hospitalist. [Link]
- Puttini M, et al. (2011). Development of resistance to this compound in Bcr/Abl-positive acute lymphoblastic leukemia.
- Porkka K, et al. (2008). This compound in the treatment of imatinib refractory chronic myeloid leukemia. PMC. [Link]
- Magee, J. (n.d.). Western blot protocol. Washington University in St. Louis. [Link]
- ten Hoeve J, et al. (1994). Crkl Is the Major Tyrosine-Phosphorylated Protein in Neutrophils From Patients With Chronic Myelogenous Leukemia. PubMed. [Link]
Sources
- 1. This compound in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for overcoming imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitor resistance in chronic myeloid leukemia cell lines: investigating resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Resistance to this compound in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain | Haematologica [haematologica.org]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crkl is the major tyrosine-phosphorylated protein in neutrophils from patients with chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Development of resistance to this compound in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Examining the Effects of this compound, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 18. Phospho-CrkL (Tyr207) Antibody (#3181) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 19. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
Technisches Support-Center: Überwindung der Löslichkeitsprobleme von Dasatinib in wässrigen Puffern
Absolut. Hier ist ein technisches Support-Center, das sich mit den Löslichkeitsproblemen von Dasatinib in wässrigen Puffern befasst und für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert ist.
Ein Leitfaden vom Senior Application Scientist
Willkommen in unserem technischen Support-Center. Dieser Leitfaden wurde entwickelt, um die häufigen Herausforderungen im Zusammenhang mit der Löslichkeit von this compound, einem potenten Tyrosinkinase-Inhibitor, zu bewältigen. Aufgrund seiner physikochemischen Eigenschaften stellt this compound Forscher oft vor erhebliche experimentelle Hürden.[1][2] Als Molekül der Biopharmazeutika-Klassifizierungssystem-Klasse II (BCS-Klasse II) zeichnet es sich durch eine hohe Permeabilität, aber eine sehr geringe und pH-abhängige wässrige Löslichkeit aus.[3][4]
Dieser Leitfaden bietet Ihnen nicht nur Protokolle, sondern auch die wissenschaftlichen Hintergründe, um fundierte Entscheidungen in Ihrem experimentellen Design treffen zu können.
Abschnitt 1: Häufig gestellte Fragen (FAQs)
Hier finden Sie Antworten auf die grundlegendsten Fragen, die bei der Arbeit mit this compound auftreten.
F1: Warum ist this compound in wässrigen Puffern wie PBS oder Zellkulturmedien so schwer löslich? A: this compound ist eine schwach basische Verbindung mit einer stark pH-abhängigen Löslichkeit.[5][6] In sauren Umgebungen (pH < 4) wird das Molekül protoniert, wodurch ein Salz entsteht, das eine deutlich höhere Löslichkeit aufweist.[4][5] In neutralen oder alkalischen Puffern (wie PBS bei pH 7,4 oder den meisten Zellkulturmedien) liegt this compound als freie Base vor, die nur sehr schwer wasserlöslich ist.[7][8] Dies führt häufig zur Ausfällung des Wirkstoffs, wenn eine konzentrierte organische Stammlösung in ein wässriges Medium mit neutralem pH-Wert verdünnt wird.
F2: Welches ist das empfohlene Lösungsmittel für die Herstellung einer this compound-Stammlösung? A: Dimethylsulfoxid (DMSO) ist das Lösungsmittel der Wahl für die Herstellung hochkonzentrierter Stammlösungen.[9][10] this compound ist in DMSO sehr gut löslich, mit Löslichkeiten, die je nach Quelle zwischen 14,3 mg/ml und 200 mg/ml liegen.[7][9] Auch Dimethylformamid (DMF) ist eine geeignete Alternative mit einer Löslichkeit von etwa 25 mg/ml.[7][8]
F3: Wie sollte ich meine this compound-Stammlösung lagern, um ihre Stabilität zu gewährleisten? A: Stammlösungen in DMSO sollten in kleinen Aliquots für den einmaligen Gebrauch bei -20 °C gelagert werden.[11] Dies minimiert wiederholte Gefrier-Auftau-Zyklen, die die Verbindung abbauen und die Aufnahme von Wasser in das hygroskopische DMSO fördern können.[10] Schützen Sie die Lösung vor Licht. Unter diesen Bedingungen ist die Stammlösung für mehrere Monate stabil.[9][10] Wässrige Verdünnungen von this compound sind jedoch nicht stabil und sollten immer frisch vor der Verwendung hergestellt und nicht länger als einen Tag aufbewahrt werden.[7][8]
F4: Mein this compound ist ausgefallen, als ich es zu meinem Zellkulturmedium gegeben habe. Was ist passiert und wie kann ich das verhindern? A: Dieses Phänomen, oft als "Ausfallen" bezeichnet, tritt auf, wenn die DMSO-Stammlösung in das wässrige Kulturmedium verdünnt wird. Die Konzentration von DMSO in der Endlösung ist dann zu gering, um this compound bei dem neutralen pH-Wert des Mediums in Lösung zu halten. Um dies zu verhindern, fügen Sie die Stammlösung langsam und unter kräftigem Mischen (z. B. Vortexen) direkt zum vorgewärmten Medium hinzu. Stellen Sie sicher, dass die endgültige DMSO-Konzentration so gering wie möglich gehalten wird (typischerweise <0,1 %), um zelluläre Toxizität zu vermeiden.[11]
Abschnitt 2: Anleitung zur Fehlerbehebung & Experimentelle Protokolle
Dieser Abschnitt bietet detaillierte, schrittweise Anleitungen zur Lösung spezifischer Probleme.
Problem: Herstellung einer Arbeitslösung für In-vitro-Zellkulturexperimente
Grundlegende Ursache: Die geringe Löslichkeit von this compound bei neutralem pH-Wert führt zur Ausfällung bei der Verdünnung in Zellkulturmedien.
Validiertes Protokoll zur Minimierung von Ausfällungen:
-
Stammlösung vorbereiten:
-
Wiegen Sie die erforderliche Menge an this compound-Pulver in einem geeigneten Gefäß ab.
-
Geben Sie die entsprechende Menge an 100 % DMSO hinzu, um eine hochkonzentrierte Stammlösung zu erhalten (z. B. 5 oder 10 mM).[10]
-
Lösen Sie das Pulver vollständig auf, indem Sie es vortexen. Ein leichtes Erwärmen auf 37 °C oder eine kurze Behandlung im Ultraschallbad kann den Vorgang beschleunigen.[12]
-
-
Aliquots anlegen und lagern:
-
Teilen Sie die Stammlösung sofort in Aliquots für den einmaligen Gebrauch auf (z. B. 10–20 µL).
-
Lagern Sie die Aliquots bei -20 °C und schützen Sie sie vor Licht.[10]
-
-
Arbeitslösung herstellen (unmittelbar vor Gebrauch):
-
Entnehmen Sie ein Aliquot aus dem Gefrierschrank und lassen Sie es bei Raumtemperatur auftauen.
-
Wärmen Sie Ihr Zellkulturmedium auf 37 °C vor.
-
Fügen Sie die erforderliche Menge der DMSO-Stammlösung tropfenweise direkt in das vorgewärmte Medium, während Sie das Röhrchen kontinuierlich vortexen oder kräftig mischen.
-
Wichtiger Hinweis: Fügen Sie niemals das Medium zur konzentrierten DMSO-Stammlösung hinzu, da dies eine sofortige Ausfällung garantiert.
-
-
Anwendung:
-
Verwenden Sie die frisch hergestellte Arbeitslösung sofort für Ihre Zellkultur.
-
Abbildung 2: Zusammenhang zwischen pH-Wert, Protonierungszustand und Löslichkeit von this compound.
Referenzen
-
Al-Janabi H, et al. Evaluating this compound nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. Inter. J. of Health Sciences. 2024. [Link]
-
Al-Janabi H, et al. Evaluating this compound nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. ResearchGate. 2024. [Link]
-
Al-Janabi H, et al. Evaluating this compound nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. ScienceOpen. 2024. [Link]
-
Chemistry Review(s) - accessdata.fda.gov. FDA. [Link]
-
This compound - PubChem. National Center for Biotechnology Information. [Link]
-
Mhaske NS, Bhalekar SR. Formulation and In-Vitro Evaluation of this compound Sustained Release Capsules an Anti-Cancer Drug. IJCRT. 2022. [Link]
-
Childs SL, et al. Structural and Physicochemical Aspects of this compound Hydrate and Anhydrate Phases. Crystal Growth & Design. 2007. [Link]
-
In vitro dissolutions Intrinsic dissolution profiles of this compound... ResearchGate. [Link]
-
Al-Jbour N, et al. Formulation and in vitro characterization of inhalable this compound-nanoemulsion as a treatment potential against A549 and Calu-3 lung cancer cells. PLOS ONE. 2023. [Link]
-
How to dissolve this compound in order to go in vivo? ResearchGate. [Link]
-
Bioequivalence Study Results Showcase Reduced Variability With this compound ASD Formulation. OncLive. [Link]
-
Formulation and Evaluation of Immediate Release Film Coated Tablets of An Anticancer Drug (this compound). Research Journal of Pharmacy and Technology.[Link]
-
Muneendra C. FORMULATION AND IN VITRO EVALUATION OF this compound FLOATING MICROSPHERES. World Journal of Pharmaceutical Sciences. 2025. [Link]
-
Lennernäs H, et al. This compound anhydrate containing oral formulation improves variability and bioavailability in humans. European Journal of Pharmaceutical Sciences. 2023. [Link]
-
Tzanova M, et al. Polymeric Amorphous Solid Dispersions of this compound: Formulation and Ecotoxicological Assessment. Pharmaceutics. 2024. [Link]
-
Spectrophotometric Method for the Determination of this compound in Pharmaceutical Formulations and Human Blood samples with BPB. Oriental Journal of Chemistry.[Link]
-
ANALYTICAL METHOD VALIDATION OF DISSOLUTION METHOD FOR THE DETERMINATION OF % DRUG RELEASE IN this compound TABLETS 20MG, 50MG AND 7. Journal of Pharmaceutical Negative Results.[Link]
-
ZUSAMMENFASSUNG DER MERKMALE DES ARZNEIMITTELS. G.L. Pharma. [Link]
-
Pharmaceutical composition comprising anhydrous this compound. Google Patents.
-
Camaioni E, et al. This compound-Loaded Erythrocytes Trigger Apoptosis in Untreated Chronic Myelogenous Leukemic Cells. PLoS One. 2015. [Link]
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Troubleshooting Dasatinib precipitation in stock solutions
Welcome to the technical support center for Dasatinib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, particularly regarding stock solution precipitation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions - The Essentials of this compound Handling
This section addresses the most common queries regarding the preparation and storage of this compound solutions.
Q1: What is the recommended solvent for preparing this compound stock solutions?
The strongly recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] this compound is highly soluble in DMSO, with concentrations up to 200 mg/mL being reported.[1][3] Dimethylformamide (DMF) is another suitable organic solvent, with solubility reported around 25 mg/mL.[2][6]
Expert Insight: The choice of DMSO is critical. This compound is a lipophilic, hydrophobic molecule, and residual water in your solvent can significantly lower its solubility, potentially leading to precipitation over time, even at -20°C.[4][7] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
Q2: What is the maximum reliable concentration for a this compound stock solution in DMSO?
While solubility can be as high as 200 mg/mL, for routine in vitro experimental use, preparing a stock solution in the range of 5 mM to 10 mM is common and provides a good balance between concentration and stability.[1][5][8] For example, to prepare a 10 mM stock solution, you would dissolve 10 mg of this compound (MW: 488.01 g/mol ) in 2.05 mL of anhydrous DMSO.[5]
Causality: Working with excessively high concentrations increases the risk of precipitation, especially during freeze-thaw cycles where localized concentration changes can occur as ice crystals form. A 10 mM stock is sufficiently concentrated for almost all cell-based assays, which typically use final concentrations in the nanomolar range (50-500 nM).[1][3]
Q3: How should I properly store my this compound stock solution?
Proper storage is crucial for maintaining the potency and solubility of your this compound stock.
-
Aliquoting: To prevent degradation and solvent hydration from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1][3]
-
Light and Air: Protect the compound, both in solid and solution form, from light.[1][3] When preparing the stock, purging the vial with an inert gas like argon or nitrogen can displace oxygen and reduce oxidative degradation, though this is a more stringent measure.[2][6]
-
Desiccation: Store both lyophilized powder and DMSO solutions under desiccated conditions to prevent moisture absorption.[1][3]
Once in solution, it is recommended to use the stock within 3 months to prevent loss of potency.[1][3]
Section 2: Troubleshooting Guide - Why Is My this compound Precipitating?
Precipitation is the most common issue faced by researchers. This section provides a logical framework for diagnosing and solving this problem.
Q4: I thawed my DMSO stock of this compound and found a precipitate. What happened and what should I do?
This is a common occurrence and is usually related to storage temperature and concentration.
Immediate Actions: The Rescue Protocol
-
Visual Inspection: Note the nature of the precipitate (e.g., crystalline, amorphous).
-
Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes.[9] This often provides enough energy to bring the compound back into solution.
-
Agitation: If warming alone is insufficient, vortex the solution vigorously or place it in a bath sonicator for 2-5 minutes.[9]
-
Confirmation: Once the solution is clear, let it return to room temperature to ensure it remains dissolved before proceeding with your experiment.
If the precipitate redissolves, the issue was likely supersaturation at low temperatures. If it persists, it may indicate a more serious problem outlined in the workflow below.
Troubleshooting Workflow for Precipitate in DMSO Stock
Caption: Relationship between pH, this compound's ionization state, and solubility.
Q6: How can I prevent precipitation when making working dilutions in aqueous buffers?
The key is to mitigate the rapid solvent and pH shift.
Protocol: Preparing Working Solutions in Aqueous Media
-
Intermediate Dilution: Do not dilute your high-concentration DMSO stock directly into the final large volume of media. First, make an intermediate dilution in a smaller volume of media or PBS.
-
Vortex While Adding: While vigorously vortexing the tube of media/buffer, add the this compound stock drop-wise. This rapid mixing helps to disperse the drug molecules quickly before they have a chance to aggregate and precipitate.
-
Final Dilution: Immediately take this intermediate dilution and add it to your final volume of cell culture media, again with good mixing.
-
Avoid High Concentrations: The final concentration of DMSO in your culture should be kept low (typically <0.5%) to avoid solvent toxicity. Ensure your stock concentration is high enough to achieve the desired final this compound concentration within this DMSO limit.
-
Use Immediately: Aqueous dilutions of this compound are not stable and should be used immediately. Storing aqueous solutions for more than one day is not recommended. [2][6]
Section 3: Physicochemical Data & Advanced Protocols
This compound Properties Summary
This table provides key data for this compound, which informs the handling and troubleshooting procedures described.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₆ClN₇O₂S | [1] |
| Molecular Weight | 488.01 g/mol | [1][10] |
| Appearance | White to off-white powder | [11][12] |
| pKa (Basic) | ~3.1, ~6.8 | [11] |
| pKa (Weakly Acidic) | ~10.9 | [11][13] |
| LogP | 1.8 - 3.83 (lipophilic) | [14][15] |
| Solubility (DMSO) | ~14.3 - 200 mg/mL | [1][2] |
| Solubility (DMF) | ~25 mg/mL | [2][6] |
| Solubility (Ethanol) | Very poorly soluble / Insoluble | [1][16] |
| Aqueous Solubility | Highly pH-dependent | [14][11][13] |
| < 1 µg/mL at pH 7 | [14] | |
| ~0.205 mg/mL at pH 4.28 | [11][17] | |
| > 30 mg/mL at pH 1.2 (Anhydrous) | [18] |
Protocol: Preparing this compound for In Vivo Use
For in vivo studies, DMSO is often unsuitable as a vehicle. Formulations must be optimized for administration routes like oral gavage, which requires maintaining solubility in the gastrointestinal tract.
Example Protocol for Oral Gavage Formulation (Citrate Buffer) This protocol is adapted from published methodologies for preclinical studies. [8]
-
Vehicle Preparation: Prepare a sterile 80 mM sodium citrate buffer. Adjust the pH to be acidic (e.g., pH 3.0 - 3.5) to ensure this compound remains in its protonated, soluble form.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Dissolution: Add the citrate buffer vehicle to the this compound powder.
-
Sonication: Use a bath sonicator to aid dissolution. The solution should become clear. Gentle warming to 37°C can also be applied.
-
Final Volume & Storage: Adjust to the final desired concentration (e.g., 3-5 mg/mL). These solutions should be prepared fresh. If short-term storage is necessary, store at 4°C for no more than one week. [8]Prepare daily dilutions from this stock.
Causality: The acidic citrate buffer maintains a low pH environment, keeping this compound protonated and soluble. This is crucial for consistent dosing and absorption in animal models. Other more complex vehicles using co-solvents like PEG300 and surfactants like Tween80 have also been described to improve solubility for in vivo applications. [4][8]
References
- Li, X., He, Y., Ruiz, C. H., et al. (2009). Characterization of this compound and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(7), 1436-1447. [Link]
- This compound Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
- Degradation pathways of this compound in tablets dosage form. (2020).
- Formulation and In-Vitro Evaluation of this compound Sustained Release Capsules an Anti-Cancer Drug. (2020).
- Al-kazemi, R., et al. (2023). Formulation and in vitro characterization of inhalable this compound-nanoemulsion as a treatment potential against A549 and Calu-3 lung cancer cells. Future Journal of Pharmaceutical Sciences, 9(1), 6. [Link]
- Chemistry Review(s). (2006). U.S.
- How to dissolve this compound in order to go in vivo? (2019).
- Chemical structure of this compound. (n.d.).
- Bioequivalence Study Results Showcase Reduced Variability With this compound ASD Formulation. (2022, December 16). OncLive. [Link]
- Formulation and Evaluation of Immediate Release Film Coated Tablets of An Anticancer Drug (this compound). (2020). Research Journal of Pharmacy and Technology, 13(9), 4153-4158. [Link]
- FORMULATION AND IN VITRO EVALUATION OF this compound FLOATING MICROSPHERES. (2025). World Journal of Pharmaceutical Sciences. [Link]
- Hořínková, J., Šíma, M., & Slanař, O. (2019). Pharmacokinetics of this compound. Prague Medical Report, 120(2-3), 52-63. [Link]
- Kavitapu, D., Murty, J., Maruthapillai, A., et al. (2023). RP-LC Method Development and Validation for this compound Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science, 61(7), 645-655. [Link]
- Separation and Characterization of New Forced Degradation Products of this compound in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. (2020). Semantic Scholar. [Link]
- This compound. (n.d.). PubChem.
- PHARMACEUTICAL COMPOSITION COMPRISING ANHYDROUS this compound. (2020).
- Pharmaceutical composition comprising anhydrous this compound. (2017).
- Das
- Polymorphs of this compound and process for preparation thereof. (2010).
- Process for preparing this compound monohydrate. (2015).
- Cama, E., et al. (2014). This compound-Loaded Erythrocytes Trigger Apoptosis in Untreated Chronic Myelogenous Leukemic Cells. PLoS ONE, 9(9), e106521. [Link]
- An approach to improve the dissolution profile and solubility of this compound by solid dispersion using Soluplus and polaxomer. (2022). Neuroquantology, 20(8), 3505-3514. [Link]
- Variability in exposure after administration of reference and test formulation. (n.d.).
- Lennernäs, H., et al. (2023). This compound anhydrate containing oral formulation improves variability and bioavailability in humans. Cancer Chemotherapy and Pharmacology, 92(4), 371-383. [Link]
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Optimizing Dasatinib Concentration for In Vitro Experiments: A Technical Support Guide
Welcome to the technical support center for optimizing Dasatinib concentration in your in vitro experiments. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered when working with this potent multi-kinase inhibitor. Our focus is on ensuring the scientific integrity and reproducibility of your results by understanding the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a potent, ATP-competitive tyrosine kinase inhibitor. Its primary targets include the BCR-ABL fusion protein, SRC family kinases (SFKs) such as SRC, LCK, and LYN, c-KIT, ephrin (EPH) receptors, and the platelet-derived growth factor receptor (PDGFR)β.[1][2] By binding to the ATP-binding site of these kinases, this compound inhibits their activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[3][4]
Q2: What is a good starting concentration range for this compound in a new cell line?
A general starting point for this compound in a new cell line is to test a broad concentration range, typically from low nanomolar (nM) to low micromolar (µM). Based on various studies, a common range for initial screening is between 1 nM and 10 µM .
For cell lines known to be driven by BCR-ABL (e.g., CML cell lines), you can expect high potency, with IC50 values often in the sub-nanomolar to low nanomolar range.[5][6][7] For solid tumor cell lines where Src family kinases are the primary target, the effective concentration might be in the mid-nanomolar to low micromolar range.[8][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How does this compound's solubility and stability affect my experiments?
This compound is sparingly soluble in aqueous solutions and is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[10][11][12] It is important to note that the final DMSO concentration in your cell culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced toxicity.[13]
For stock solutions, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can affect the compound's stability.[10][13] When diluting the stock solution in your culture medium, ensure thorough mixing to prevent precipitation.
Q4: I'm observing significant cell death in my control cell line that doesn't express BCR-ABL. What could be the cause?
This is a common observation and is likely due to this compound's potent inhibition of other kinases, particularly Src family kinases (SFKs).[1] SFKs are involved in various critical cellular processes, including survival, proliferation, migration, and invasion.[3] Many cell types express high levels of SFKs, and their inhibition by this compound can lead to significant anti-proliferative or pro-apoptotic effects even in the absence of the primary BCR-ABL target.[8][9]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Potential Cause: Inconsistent cell seeding density, variations in this compound stock solution concentration, or differences in incubation times.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well for every experiment.
-
Fresh Dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment.
-
Consistent Incubation Time: Use a fixed incubation time (e.g., 48 or 72 hours) for all dose-response experiments.
-
Monitor Cell Health: Regularly check the health and confluence of your cell cultures.
-
Issue 2: No significant effect of this compound at expected concentrations.
-
Potential Cause: The cell line may be resistant to this compound, the drug may have degraded, or the experimental endpoint is not sensitive to this compound's mechanism of action.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression and activation of this compound's targets (e.g., phospho-Src, phospho-ABL) in your cell line via Western blot.
-
Test a Broader Concentration Range: Extend the concentration range up to 25 µM or higher to ensure you are not missing a higher IC50.[6]
-
Use a Positive Control Cell Line: Include a cell line known to be sensitive to this compound (e.g., K562 for CML) to validate your drug's activity.
-
Assess Drug Stability: If the stock solution is old, consider preparing a fresh one.
-
Issue 3: Discrepancy between growth inhibition and target inhibition.
-
Potential Cause: this compound may be inducing cytostatic effects (cell cycle arrest) rather than cytotoxic effects (cell death) at certain concentrations.[5][14] Additionally, off-target effects can contribute to the overall phenotype.[1][5]
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine if this compound is causing arrest at a specific phase (e.g., G1).[5]
-
Apoptosis Assays: Use assays like Annexin V staining or caspase activity assays to quantify apoptosis.[15][16]
-
Investigate Off-Target Effects: If possible, use a more specific inhibitor for your target of interest as a comparison or use molecular techniques like siRNA to knockdown the target and observe the phenotypic overlap with this compound treatment.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolving: Dissolve the powder in high-quality, anhydrous DMSO to a desired stock concentration (e.g., 10 mM).[17]
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light.[10][13]
Protocol 2: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of 2-fold or 10-fold dilutions of this compound in your complete cell culture medium from the stock solution.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.[1]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Primary Target(s) |
| K562 | Chronic Myeloid Leukemia | ~1 | BCR-ABL |
| KU812 | Chronic Myeloid Leukemia | ~30 (48h) | BCR-ABL |
| KCL22 | Chronic Myeloid Leukemia | - | BCR-ABL |
| TF-1 BCR-ABL | Erythroleukemia (transfected) | 0.75 | BCR-ABL |
| Mo7e-KitD816H | Myeloid Leukemia | 5 | c-Kit |
| HCC827 | Oral Squamous Cell Carcinoma | 26 | Src Family Kinases |
| ORL-48 | Oral Squamous Cell Carcinoma | ~50 | Src Family Kinases |
| DU145 | Prostate Cancer | ~100 (for migration inhibition) | Src Family Kinases |
| U87 | Glioblastoma | ~1000 (for migration inhibition) | Src Family Kinases |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.[6][7][18][19]
Visualizations
This compound's Primary Signaling Pathway Inhibition
Caption: this compound inhibits multiple tyrosine kinases, blocking key signaling pathways.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 of this compound.
References
- Nam, S., Kim, D., Cheng, J. Q., Zhang, S., Lee, J. H., Buettner, R., Mirosevich, J., Lee, F. Y., & Jove, R. (2005). Action of the Src family kinase inhibitor, this compound (BMS-354825), on human prostate cancer cells. Cancer research, 65(20), 9185–9189. [Link]
- Patsnap Synapse. (2024, July 17).
- Leukemia Research. (2007). This compound INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC - NIH. [Link]
- Blood. (2008, February 1). This compound, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation.
- ResearchGate. (n.d.).
- Blood. (2006, November 16). Mechanism of Drug Resistance to this compound (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells.
- PubMed. (n.d.). Action of the Src family kinase inhibitor, this compound (BMS-354825)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Comparison of the IC 50 values of this compound between the ORL lines and...[Link]
- ResearchGate. (n.d.). The IC 50 values of imatinib, this compound, ponatinib and GNF-5 in three CML cell lines. [Link]
- Spandidos Publications. (n.d.). In vivo, ex vivo and in vitro this compound activity in chronic lymphocytic leukemia. [Link]
- NIH. (n.d.). Multiparameter Analysis of the “Off-Target Effects” of this compound on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. [Link]
- ACS Publications. (2014, December 19).
- NCBI. (n.d.). Evaluating this compound nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. [Link]
- NCBI. (n.d.). Design, Synthesis, and Evaluation of this compound-Amino Acid and this compound-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. [Link]
- PubMed. (n.d.). Therapeutic concentrations of this compound inhibit in vitro osteoclastogenesis. [Link]
- ResearchGate. (2025, August 10). Preclinical pharmacokinetics and in vitro metabolism of this compound (BMS-354825): A potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL. [Link]
- IJCRT.org. (n.d.). Formulation and In-Vitro Evaluation of this compound Sustained Release Capsules an Anti-Cancer Drug. [Link]
- NCBI. (2023, January 21). Comparative Analysis of this compound Effect between 2D and 3D Tumor Cell Cultures. [Link]
- NCBI. (n.d.). Activity of tyrosine kinase inhibitor this compound in neuroblastoma cells in vitro and in orthotopic mouse model. [Link]
- Wiley Online Library. (n.d.). This compound dose management for the treatment of chronic myeloid leukemia. [Link]
- Frontiers. (2020, December 3). This compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. [Link]
- AACR Journals. (2009, September 30). Phase I Dose-Escalation and Pharmacokinetic Study of this compound in Patients with Advanced Solid Tumors. [Link]
- Scientific Research Publishing. (n.d.). Spectrophotometric Method for the Determination of this compound in Pharmaceutical Formulations and Human Blood samples with BPB. [Link]
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Technical Support Center: Interpreting Unexpected Results from Dasatinib Treatment
Welcome to the technical support center for Dasatinib, a potent multi-kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected experimental outcomes. As a multi-targeted agent, this compound's effects can be complex, often extending beyond its primary targets. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you dissect these complexities, ensuring the accuracy and validity of your research.
Introduction: The Double-Edged Sword of a Multi-Kinase Inhibitor
This compound is a powerful research tool and therapeutic agent, primarily known for its inhibition of the BCR-ABL fusion protein and SRC family kinases (SFKs)[1]. However, its polypharmacology, the ability to bind to multiple targets, is a critical factor to consider in experimental design and data interpretation. At higher concentrations, in particular, this compound can inhibit a broad spectrum of kinases, including c-KIT, ephrin (EPH) receptors, and platelet-derived growth factor receptor (PDGFR)β[1]. This can lead to off-target effects and paradoxical signaling events that may be unexpected but offer deeper insights into cellular biology. This guide will help you anticipate, identify, and understand these phenomena.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Scenario 1: Unexpected Cytotoxicity in a "Negative" Control Cell Line
Question: I'm observing significant growth inhibition and cytotoxicity in my cell line that does not express the primary target, BCR-ABL. Is this expected, and how can I be sure it's a specific effect?
Answer: This is a common and expected observation. The potent anti-proliferative effect of this compound in non-BCR-ABL expressing cells is often attributable to its inhibition of other critical kinases, particularly the SRC family kinases (SFKs), which are ubiquitously involved in cell growth, proliferation, and survival signaling[1].
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Confirm the Primary Target Absence: Ensure your cell line is indeed negative for BCR-ABL expression via Western blot or RT-qPCR.
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Evaluate SFK Inhibition: Assess the phosphorylation status of SRC (e.g., p-Src Tyr416) and its downstream effectors like FAK and p130CAS to confirm that this compound is engaging this pathway in your cells[2][3].
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Perform a Dose-Response Analysis: A sigmoidal dose-response curve suggests a specific pharmacological effect. Determine the IC50 value, which can be compared across different cell lines.
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Rescue Experiment: If a specific SFK is hypothesized to be the primary driver of the observed cytotoxicity, attempt a rescue experiment by overexpressing a this compound-resistant mutant of that kinase.
Scenario 2: Paradoxical Pathway Activation
Question: My western blots show that while this compound is inhibiting its intended target, a downstream pathway that I expected to be suppressed is paradoxically activated. What could be the mechanism?
Answer: Paradoxical pathway activation is a known, albeit complex, phenomenon with kinase inhibitors. It often arises from the disruption of negative feedback loops or the inhibitor's ability to promote kinase dimerization. For instance, in certain contexts, BRAF inhibitors can paradoxically activate the MEK-ERK pathway in BRAF wild-type cells by promoting BRAF/CRAF dimerization[4]. While this specific example is for a different class of inhibitors, the underlying principle of disrupting cellular signaling homeostasis can apply to this compound as well.
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Kinome-wide Profiling: To understand the broader effects of this compound in your system, consider a kinome-wide activity assay to identify unexpected kinase activation.
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Phospho-Proteomics: A more unbiased approach is to perform mass spectrometry-based phospho-proteomics to get a global view of signaling changes induced by this compound.
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Time-Course Experiment: Analyze pathway activation at various time points after this compound treatment. This can help distinguish between immediate, direct effects and later, adaptive responses.
Scenario 3: Emergence of Drug Resistance
Question: After prolonged treatment with this compound in my cell culture model, I'm observing a loss of efficacy and the emergence of resistant clones. What are the likely mechanisms?
Answer: The development of resistance to this compound is a significant clinical and research challenge. The most well-documented mechanism in the context of CML is the acquisition of point mutations in the BCR-ABL kinase domain, with the T315I mutation being a notorious example that confers resistance to both Imatinib and this compound[5]. However, other mechanisms can also be at play, especially in solid tumor models. These can include:
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Upregulation of alternative signaling pathways: Cells may compensate for the inhibition of one pathway by upregulating another that promotes survival and proliferation.
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Drug efflux pumps: Increased expression of ABC transporters can reduce the intracellular concentration of this compound.
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Stromal protection: The tumor microenvironment can provide pro-survival signals that protect cancer cells from the effects of this compound[6].
| Experimental Approach | Purpose | Expected Outcome for Resistance |
| BCR-ABL Sequencing | To identify kinase domain mutations in CML models. | Identification of known or novel mutations (e.g., T315I, F317I)[5]. |
| Western Blot Analysis | To assess the activation of alternative survival pathways (e.g., PI3K/Akt/mTOR). | Increased phosphorylation of key nodes in alternative pathways[7]. |
| Drug Efflux Assay | To measure the activity of ABC transporters. | Increased efflux of a fluorescent substrate in resistant cells. |
| Co-culture with Stromal Cells | To investigate the role of the microenvironment in conferring resistance. | Increased survival of cancer cells when co-cultured with stromal cells in the presence of this compound[6]. |
Scenario 4: Induction of Autophagy Instead of Apoptosis
Question: I expected this compound to induce apoptosis in my cancer cell line, but instead, I'm observing markers of autophagy. Is this a known effect?
Answer: Yes, this compound has been shown to induce autophagy in several cancer cell types, including ovarian and bladder cancer[8][9][10]. This can be a mechanism of cell death (autophagic cell death) or a pro-survival response that allows cells to withstand the metabolic stress induced by the drug. The outcome can be context-dependent.
-
Inhibition of Autophagy: Treat cells with this compound in the presence and absence of an autophagy inhibitor (e.g., 3-methyladenine, chloroquine, or siRNA targeting ATG5 or Beclin-1).
-
If cell death is enhanced: Autophagy is likely a pro-survival mechanism.
-
If cell death is reduced: this compound is likely inducing autophagic cell death.
-
-
Assess Apoptosis Markers: Concurrently measure markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage). If inhibition of autophagy leads to an increase in these markers, it suggests a switch from a cytostatic/pro-survival autophagic response to a cytotoxic apoptotic response[11].
Caption: this compound can induce autophagy by inhibiting the PI3K/Akt/mTOR pathway.
Experimental Protocols
Protocol 1: Western Blot for Assessing Kinase Inhibition
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Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. After allowing cells to adhere overnight, treat with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 2, 6, 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of your target kinases (e.g., p-Src, total Src, p-Crkl, total Crkl).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., GAPDH, β-actin).
Protocol 2: Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Add serial dilutions of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours)[1].
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals[1].
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader[1].
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and use a non-linear regression to determine the IC50 value.
Caption: A logical workflow for troubleshooting unexpected cell viability results.
References
- Lin, T.-H., et al. (2019). Distinct this compound-Induced Mechanisms of Apoptotic Response and Exosome Release in Imatinib-Resistant Human Chronic Myeloid Leukemia Cells. International Journal of Molecular Sciences, 20(15), 3748. [Link]
- Lochmann, N., & Kucherlapati, R. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 23-33. [Link] unexpected
- Weisberg, E., et al. (2007).
- Shah, N. P., et al. (2005). Molecular Analysis of this compound Resistance Mechanisms in CML Patients Identifies Novel BCR-ABL Mutations Predicted To Retain Sensitivity to Imatinib: Rationale for Combination Tyrosine Kinase Inhibitor Therapy. Blood, 106(11), 1093. [Link]
- Neeves, K. B., et al. (2015). Src family kinases inhibition by this compound blocks initial and subsequent platelet deposition on collagen under flow, but lacks efficacy with thrombin generation. Thrombosis Research, 136(4), 799-806. [Link]
- Porkka, K., et al. (2008). Development of resistance to this compound in Bcr/Abl-positive acute lymphoblastic leukemia. Leukemia, 22(12), 2198-2208. [Link]
- Sar-goul, A., et al. (2024). This compound Overcomes AML Resistance to BCL2 Inhibition By Indirectly Inhibiting MCL1: From Ex Vivo drug Sensitivity/Resistance Profiling to a Phase II Clinical Trial: A Hemato-BIO Study. Blood, 144(Supplement 1), 1378. [Link]
- Chan, C. M., et al. (2011). Molecular Pharmacology of this compound Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Chemical Biology, 6(11), 1208-1217. [Link]
- Konig, H., et al. (2008). Effects of this compound on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer Research, 68(23), 9947-9956. [Link]
- Powers, D. L., et al. (2018). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? Leukemia & Lymphoma, 59(12), 2777-2779. [Link]
- Tothova, Z., et al. (2013). Multiparameter Analysis of the “Off-Target Effects” of this compound on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia.
- Chen, C. I., et al. (2023). Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of this compound in chronic phase chronic myeloid leukemia.
- University of Colorado Cancer Center. (2017, June 5). This compound excels in worldwide phase II trial against pediatric CML. ScienceDaily. Retrieved from www.sciencedaily.com/releases/2017/06/170605085423.htm
- Konig, H., et al. (2008). Effects of this compound on SRC kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer Research, 68(23), 9947-9956. [Link]
- Li, J., et al. (2016). Autophagy protects against this compound-induced hepatotoxicity via p38 signaling. Oncotarget, 7(10), 11036-11051. [Link]
- Eustace, B. K., et al. (2008). Inhibition of Src family kinases with this compound blocks migration and invasion of human melanoma cells. Molecular Cancer Therapeutics, 7(8), 2399-2410. [Link]
- Cortes, J. E., et al. (2016). Final 5-Year Study Results of DASISION: The this compound Versus Imatinib Study in Treatment-Naïve Chronic Myeloid Leukemia Patients Trial. Journal of Clinical Oncology, 34(20), 2333-2340. [Link]
- Al-Obeed, O., et al. (2010). This compound Induces Autophagic Cell Death in Human Ovarian Cancer. Cancer, 116(21), 5023-5034. [Link]
- Chen, C. I., et al. (2023). Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of this compound in chronic phase chronic myeloid leukemia.
- Al-Obeed, O., et al. (2010). This compound induces autophagic cell death in human ovarian cancer. Cancer, 116(21), 5023-5034. [Link]
- Chen, C. I., et al. (2023). Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of this compound in chronic phase chronic myeloid leukemia.
- Nam, S., et al. (2005). Action of the Src family kinase inhibitor, this compound (BMS-354825), on human prostate cancer cells. Cancer Research, 65(20), 9185-9189. [Link]
- Kim, H. S., et al. (2024). This compound induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells. Investigative and Clinical Urology, 65(3), 250-259. [Link]
- Johnson, F. M., et al. (2005). This compound INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 19(11), 1929-1937. [Link]
- Mikheeva, A., et al. (2023). Improving the power of drug toxicity measurements by quantitative nuclei imaging. Scientific Reports, 13(1), 1162. [Link]
- Wang, Y., et al. (2020). This compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Oncology, 10, 584988. [Link]
- Cortes, J. E., et al. (2016). Final 5-Year Study Results of DASISION: The this compound Versus Imatinib Study in Treatment-Naïve Chronic Myeloid Leukemia Patients Trial. Journal of Clinical Oncology, 34(20), 2333-2340. [Link]
- Radich, J. P. (2011). Deeper Molecular Responses Seen with this compound in New Chronic Myeloid Leukemia. Oncology Times, 33(2), 25. [Link]
- Patel, A. (2024). A Phase II adaptive study of this compound and inotuzumab-based induction for newly diagnosed Ph+ ALL. VJHemOnc.
- La Manna, S., et al. (2023). Comparative Analysis of this compound Effect between 2D and 3D Tumor Cell Cultures. International Journal of Molecular Sciences, 24(3), 2095. [Link]
- de Lavallade, H., et al. (2008). This compound - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia. Biologics, 2(3), 435-445. [Link]
- Lee, H., et al. (2020). Activity-Based Protein Profiling Reveals Potential this compound Targets in Gastric Cancer. Cancers, 12(12), 3656. [Link]
- Li, Y., et al. (2022). Adverse reactions after treatment with this compound in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Frontiers in Pharmacology, 13, 989725. [Link]
- Kim, S. B., et al. (2020). Imaging the Binding Between this compound and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. International Journal of Molecular Sciences, 21(23), 9035. [Link]
- Jeon, J. S., et al. (2017). This compound does not have a unique effect on cell survival compared to other KIs. ResearchGate.
- Li, Y., et al. (2022). Adverse reactions after treatment with this compound in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Frontiers in Pharmacology, 13, 989725. [Link]
Sources
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- 10. This compound induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autophagy protects against this compound-induced hepatotoxicity via p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Dasatinib-Induced Cytotoxicity in Non-Target Cells
Introduction
Welcome to the technical support guide for researchers investigating dasatinib-induced cytotoxicity in non-target cells. This compound (marketed as Sprycel) is a potent second-generation tyrosine kinase inhibitor (TKI) highly effective against the BCR-ABL fusion protein in Philadelphia chromosome-positive (Ph+) leukemias.[1][2] However, its broader kinase inhibition profile, which includes Src family kinases (SFKs), c-KIT, and PDGFRβ, can lead to significant off-target effects and cytotoxicity in cells not bearing the primary oncogenic driver.[2][3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that a researcher might encounter. It provides not only step-by-step protocols but also the underlying scientific rationale to empower you to design, execute, and interpret your experiments with confidence.
Part 1: Foundational Understanding (FAQs)
This section addresses the fundamental questions surrounding this compound's mechanism and its propensity for off-target effects.
Q1: What is this compound's primary mechanism of action and what are its key off-targets?
Answer: this compound's primary therapeutic action is the inhibition of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[2] It binds with high affinity to both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant mutations.[2][4]
However, this compound is a multi-targeted inhibitor.[3][4] Its significant off-target activity, particularly against Src family kinases (SFKs) , is central to many of its observed cytotoxicities in non-target cells.[3][5] SFKs are non-receptor tyrosine kinases crucial for normal cellular processes like proliferation, motility, adhesion, and survival.[6][7][8] Inhibition of these kinases in healthy, non-cancerous cells can disrupt essential signaling pathways. Other notable off-targets include c-KIT, PDGFRβ (platelet-derived growth factor receptor β), and EPHA2.[3][4]
Q2: Which non-target cell types are most commonly affected, and what are the clinical manifestations?
Answer: The off-target effects of this compound are not random; they manifest in specific tissues where its off-target kinases play a critical homeostatic role.
-
Pulmonary Endothelial Cells: This is one of the most significant non-target sites. This compound-induced toxicity in pulmonary vasculature can lead to serious conditions like Pulmonary Arterial Hypertension (PAH) and pleural effusion (fluid around the lungs).[9][10][11][12] The mechanism is thought to involve endothelial cell damage, apoptosis, and increased production of reactive oxygen species (ROS), independent of SFK inhibition.[11][13][14]
-
Cardiomyocytes: Cardiotoxicity is a known, though less common, risk.[15] Effects can include congestive heart failure, left ventricular dysfunction, and QT interval prolongation.[3][12][15] Pre-existing cardiac conditions are a major risk factor.[15]
-
Podocytes (Kidney): this compound can disrupt VEGF signaling in podocytes, leading to proteinuria and, in rare cases, nephrotic syndrome.[4]
| Clinical Manifestation | Primary Non-Target Cells Affected | Key Off-Target Pathways Implicated |
| Pulmonary Arterial Hypertension (PAH) | Pulmonary Endothelial Cells | Src-independent; ROS production, Endothelial damage[9][11][13] |
| Pleural Effusion | Pulmonary Endothelial Cells, Lymphocytes | Increased vascular permeability, RhoA/ROCK pathway[16][17] |
| Cardiotoxicity (e.g., CHF, QT Prolongation) | Cardiomyocytes | Multiple, including mitochondrial function[3][15] |
| Proteinuria / Nephrotic Syndrome | Podocytes (Kidney Glomeruli) | VEGF signaling disruption[4] |
Part 2: Experimental Design & Troubleshooting
This section provides practical guidance for researchers observing unexpected cytotoxicity in their non-target cell lines.
Q3: My viability assay shows significant cell death in my non-target control cell line (e.g., HUVECs, primary cardiomyocytes) after this compound treatment. How do I systematically troubleshoot this?
Answer: This is a common and important observation. A systematic approach is crucial to confirm that the effect is real, drug-specific, and not an artifact.
Step 1: Rule Out Common Assay Artifacts Before investigating complex biological mechanisms, ensure your assay is robust.
-
Problem: High background or inconsistent results.
-
Problem: Vehicle control (e.g., DMSO) shows toxicity.
-
Solution: Ensure the final solvent concentration is non-toxic, typically below 0.5% for DMSO. Always run a vehicle-only control.[18]
-
-
Problem: Low signal or poor reproducibility.
Step 2: Perform a Dose-Response Analysis This is the most critical step to confirm a drug-specific effect.
-
Rationale: A classic sigmoidal dose-response curve demonstrates that the observed cytotoxicity is directly related to the concentration of this compound. It also allows you to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability), a key quantitative measure.[19]
-
Protocol: Basic Cytotoxicity Assay (Resazurin-based, e.g., AlamarBlue)
-
Cell Seeding: Plate your non-target cells (e.g., HUVECs) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., 10 µM down to 1 nM) in culture medium. Replace the medium in the wells with the this compound dilutions. Include "vehicle-only" and "no-treatment" controls.
-
Incubation: Incubate for a relevant period (e.g., 24, 48, or 72 hours). This may need optimization.
-
Assay: Add the resazurin-based reagent (e.g., AlamarBlue) to each well and incubate for 1-4 hours.
-
Measurement: Read the fluorescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀.[19][20]
-
Q4: How can I determine if this compound is inducing apoptosis or necrosis in my non-target cells?
Answer: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death from injury) is vital for mechanistic understanding. This compound has been shown to induce apoptosis in certain cell types like pulmonary endothelial cells.[10][13][17] The gold-standard method for this is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[21][22][23]
-
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), which flips to the outer leaflet of the plasma membrane during early apoptosis.[23]
-
Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[21][24][25]
-
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable | Negative | Negative | Healthy cells |
| Early Apoptotic | Positive | Negative | Intact membrane, PS is flipped |
| Late Apoptotic / Necrotic | Positive | Positive | Compromised membrane integrity |
| Necrotic (Primary) | Negative | Positive | Membrane ruptured before PS flip |
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Induce Cell Death: Treat your non-target cells with this compound at 1x and 5x the IC₅₀ concentration for 24 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Harvest Cells: Collect both adherent and floating cells to ensure you capture the entire population. Centrifuge and wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC or CF™488A) and PI.[22]
-
Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Analysis: Analyze immediately by flow cytometry. Gate on the cell population using forward and side scatter, then create a quadrant plot of Annexin V vs. PI fluorescence to quantify the different populations.[26]
Part 3: Advanced Mechanistic Investigation
Once you've confirmed off-target cytotoxicity and characterized the death mechanism, the next step is to link it to a specific molecular pathway.
Q5: How can I prove that the observed cytotoxicity is due to the inhibition of a specific off-target kinase like Src?
Answer: To directly implicate an off-target kinase, you must demonstrate that this compound inhibits its activity at concentrations that correspond with the observed cytotoxicity. The most direct way to do this is by measuring the phosphorylation status of the kinase or its immediate downstream substrates via Western Blot.
-
Rationale: Src kinase activity is regulated by phosphorylation. Autophosphorylation at Tyrosine 416 (Y416) in the activation loop is a hallmark of active Src.[27] A reduction in p-Src (Y416) levels upon this compound treatment is direct evidence of target engagement and inhibition.
Protocol: Western Blot for Phospho-Src (p-Src)
-
Treatment & Lysis: Treat non-target cells with a dose-range of this compound (spanning the IC₅₀) for a short duration (e.g., 1-4 hours) to capture kinase inhibition before widespread cell death. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phospho-Src (Tyr416) .
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping & Reprobing: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Src and a loading control like GAPDH or β-Actin.
-
Analysis: Quantify the band intensities. A decrease in the ratio of p-Src to total Src with increasing this compound concentration confirms target inhibition.[27]
By correlating the dose-dependent inhibition of p-Src with the dose-dependent decrease in cell viability, you can build a strong, evidence-based case that the observed cytotoxicity is mediated through this compound's off-target effect on Src kinase.
References
- Title: Cardiotoxicity of tyrosine kinase inhibitors in chronic myelogenous leukemia therapy - NIH Source: National Institutes of Health URL
- Title: this compound‐induced pulmonary arterial hypertension - PMC - NIH Source: National Institutes of Health URL
- Title: Late Cardiotoxicity from the Tyrosine Kinase Inhibitor, this compound: Pleural Effusions, Pulmonary Arterial Hypertension, and Right Heart Failure - DigitalCommons@TMC Source: DigitalCommons@TMC URL
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- Title: Pulmonary arterial hypertension and chronic heart failure as this compound cardiotoxicity.
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- Title: Comparison of this compound- and Imatinib-Related Cardiotoxic Adverse Events in Japanese Patients With Chronic Myeloid Leukemia and Gastrointestinal Stromal Tumor - J-Stage Source: J-Stage URL
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- Title: Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry | Request PDF - ResearchGate Source: ResearchGate URL
- Title: Relationship between this compound-induced Pulmonary Hypertension and Drug Dose - NIH Source: National Institutes of Health URL
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- Title: this compound: Mechanism of action and Safety - ChemicalBook Source: ChemicalBook URL
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- Title: this compound-Induces Endothelial Dysfunction - Frontiers Source: Frontiers URL
- Title: What is the mechanism of this compound?
- Title: this compound Reversibly Disrupts Endothelial Vascular Integrity by Increasing Non-Muscle Myosin II Contractility in a ROCK-Dependent Manner - AACR Journals Source: AACR Journals URL
- Title: Quantification of apoptosis and necrosis by flow cytometry - PubMed Source: PubMed URL
- Title: Multiparameter Analysis of the “Off-Target Effects” of this compound on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - NIH Source: National Institutes of Health URL
- Title: Endothelium as a Source of Cardiovascular Toxicity From Antitumor Kinase Inhibitors | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals Source: American Heart Association Journals URL
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- Title: The role of Src family kinases in the normal and neoplastic gastrointestinal tract - PubMed Source: PubMed URL
- Title: this compound induces endothelial-to-mesenchymal transition in human vascular-endothelial cells: counteracted by cotreatment with bosutinib | Request PDF - ResearchGate Source: ResearchGate URL
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- Title: Molecular mechanisms of action and potential biomarkers of growth inhibition of this compound (BMS-354825)
- Title: Rho-Kinase Inhibition Ameliorates this compound-Induced Endothelial Dysfunction and Pulmonary Hypertension - PMC - PubMed Central Source: PubMed Central URL
- Title: Src family kinase - Wikipedia Source: Wikipedia URL
- Title: In Vitro Cytotoxicity - Creative Bioarray Source: Creative Bioarray URL
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- Title: SRC family kinases in cell volume regulation - American Physiological Society Journal Source: American Physiological Society Journal URL
- Title: Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corporation Source: Promega Corporation URL
- Title: Flow Cytometry Troubleshooting Guide - Cell Signaling Technology Source: Cell Signaling Technology URL
- Title: Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube Source: YouTube URL
- Title: Section 1: In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program Source: National Toxicology Program URL
- Title: Drug discovery: In vitro toxicity testing by flow cytometry - Miltenyi Biotec Source: Miltenyi Biotec URL
- Title: Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO)
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Technical Support Center: Minimizing Variability in Dasatinib In Vivo Studies
Introduction
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) targeting BCR-ABL and SRC family kinases, among others. While a cornerstone in clinical oncology, its translation into reproducible and reliable in vivo preclinical data is frequently hampered by significant variability. This guide serves as a technical support resource for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, it moves beyond simple protocols to explain the causal mechanisms behind experimental variability and provides robust, field-tested solutions to mitigate them. Our goal is to empower you to generate consistent, high-quality data by establishing self-validating experimental systems.
Section 1: Frequently Asked Questions - Understanding the "Why"
This section addresses the most common issues researchers face, focusing on the underlying scientific principles that drive variability in this compound studies.
Q1: We are observing significant inter-animal variability in tumor response to this compound, even within the same treatment group. What are the primary drivers of this inconsistency?
A1: This is a classic and multifaceted problem rooted in this compound's inherent physicochemical and pharmacokinetic properties. The variability you're seeing is rarely due to a single factor, but rather a cascade of interacting variables.
-
Physicochemical Properties: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability. Its solubility is critically pH-dependent; it is more soluble in acidic environments and poorly soluble in neutral or basic conditions. The pH of the rodent stomach can vary significantly based on fasting status, diet, and stress, directly impacting how much drug dissolves and becomes available for absorption. If the drug precipitates in the gastrointestinal (GI) tract, its bioavailability plummets unpredictably.
-
Gastrointestinal (GI) Physiology: The dynamic environment of the GI tract is a major source of variability.
-
Food Effect: The presence or absence of food can alter gastric pH and transit time. Co-administration of this compound with a high-fat meal has been shown to increase its absorption in humans, but this effect can be inconsistent in animal models if not strictly controlled. Therefore, a rigorously controlled fasting and feeding schedule is paramount.
-
Gastric pH Modifiers: Concomitant administration of agents that alter gastric pH, such as antacids or proton pump inhibitors, can dramatically reduce this compound absorption and should be avoided unless they are a specific variable under investigation.
-
-
Drug Transporters and Metabolism: this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are present in the intestinal wall and can pump the drug back into the gut lumen, limiting its absorption. It is also primarily metabolized by the cytochrome P450 enzyme CYP3A4. The expression and activity of these transporters and enzymes can vary between individual animals due to genetic differences, diet, or inflammation, leading to disparate levels of systemic exposure.
-
Animal Model and Husbandry: The health status of the animal is critical. Inflammation, stress, or underlying health issues can alter GI motility, blood flow, and metabolic enzyme activity, all of which can impact drug disposition.
Q2: Our plasma concentration data for this compound is highly variable and doesn't seem to correlate well with the administered dose. Why is this happening?
A2: This points toward issues in both the pre-analytical (how you collect samples) and analytical (how you measure them) phases, layered on top of this compound's complex pharmacokinetics (PK).
-
Pre-Analytical Errors: this compound is susceptible to degradation and non-specific binding.
-
Sample Collection: Using the wrong anticoagulant can affect plasma protein binding and drug stability. K2-EDTA is generally recommended. Hemolysis (rupturing of red blood cells) can release enzymes and alter the sample matrix, interfering with analysis.
-
Processing and Storage: Delays in processing blood to plasma can lead to drug degradation. Samples must be centrifuged (typically at 4°C) and the plasma harvested promptly. This compound stability in plasma is temperature-dependent; samples should be immediately frozen and stored at -70°C or lower to prevent degradation.
-
-
Analytical Challenges: The bioanalytical method itself must be robust.
-
Method Validation: A validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method is the gold standard. The method must be validated for linearity, accuracy, precision, and matrix effects according to regulatory guidelines to ensure the data is reliable.
-
Matrix Effects: Components in the plasma can suppress or enhance the ionization of this compound during MS analysis, leading to inaccurate measurements. This can vary from sample to sample. The use of a stable isotope-labeled internal standard is crucial to correct for this.
-
-
Pharmacokinetic Complexities: this compound exhibits non-linear pharmacokinetics at higher doses, meaning a proportional increase in dose does not lead to a proportional increase in plasma concentration. It is also highly bound (>90%) to plasma proteins, primarily albumin. Small changes in protein levels (e.g., due to disease state) can lead to significant changes in the unbound, pharmacologically active fraction of the drug.
Q3: Can the vehicle formulation for this compound dramatically impact study outcomes?
A3: Absolutely. For a BCS Class II compound like this compound, the formulation vehicle is arguably one of the most critical variables for ensuring consistent bioavailability. An inappropriate vehicle will lead to the drug crashing out of solution either in the dosing syringe or in the GI tract, resulting in erratic and severely underestimated exposure.
-
The Role of the Vehicle: The vehicle's job is to maintain this compound in a solubilized state (ideally a solution or a fine, stable suspension) until it can be absorbed across the gut wall.
-
Common Formulation Issues:
-
Precipitation: Using a simple aqueous vehicle (like saline or PBS) is not feasible due to this compound's low aqueous solubility at neutral pH. The drug will not dissolve, leading to inaccurate and inconsistent dosing.
-
Instability: Some formulations may appear stable on the bench but can precipitate when administered into the different pH environment of the stomach.
-
-
Choosing the Right Vehicle: The goal is to use a vehicle that is both effective at solubilizing this compound and well-tolerated by the animals. A multi-component system is often required. See the troubleshooting guide below for a recommended formulation.
Section 2: Troubleshooting Guides - Practical "How-To" Solutions
This section provides step-by-step protocols and best practices to address the challenges outlined above.
Guide 1: Optimizing this compound Formulation and Administration
This protocol describes a robust, commonly used vehicle for oral gavage of this compound in rodent models.
Experimental Protocol: Preparation of a Stable this compound Suspension
-
Objective: To prepare a 10 mg/mL this compound suspension in a vehicle suitable for oral gavage in mice.
-
Materials:
-
This compound powder
-
N,N-Dimethylacetamide (DMA)
-
Polyethylene glycol 400 (PEG 400)
-
Solutol HS 15 (or Kolliphor HS 15)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
-
Step-by-Step Procedure:
-
Prepare the Co-solvent Vehicle: In a sterile conical tube, prepare the vehicle by mixing the components in the following ratio:
-
10% N,N-Dimethylacetamide (DMA)
-
40% Polyethylene glycol 400 (PEG 400)
-
5% Solutol HS 15
-
45% PBS, pH 7.4
-
-
Vortex thoroughly until a clear, homogenous solution is formed.
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For a 10 mg/mL final concentration, you will need 10 mg of this compound for every 1 mL of vehicle.
-
Solubilization/Suspension: Slowly add the this compound powder to the vehicle while vortexing. Continue vortexing for 10-15 minutes. Use a sonicating water bath if necessary to aid in creating a fine, uniform suspension.
-
Final Check: Before each use, visually inspect the formulation for any precipitation. Vortex thoroughly immediately before drawing up each dose to ensure homogeneity.
-
-
Administration:
-
Use an appropriate size gavage needle for the animal (e.g., 20-gauge, 1.5-inch for mice).
-
Ensure the dose volume is appropriate (e.g., 5-10 mL/kg for mice).
-
Administer slowly and carefully to avoid aspiration and minimize stress.
-
Table 1: Comparison of Common Oral Formulation Vehicles for this compound
| Vehicle Composition | Pros | Cons | Suitability Score |
| 1% Methylcellulose in Water | Simple to prepare, well-tolerated. | Poor solubilizing capacity for this compound; high risk of precipitation. | 2/10 |
| 2% Tween 80 in Saline | Improves "wettability" of drug particles. | Does not significantly improve solubility; can cause GI irritation at high concentrations. | 4/10 |
| 10% DMA / 90% Corn Oil | Good for lipophilic compounds. | Can be viscous and difficult to dose accurately; potential for vehicle-induced metabolic changes. | 5/10 |
| 10% DMA / 40% PEG 400 / 5% Solutol / 45% PBS | Excellent solubilizing power; forms stable suspension; generally well-tolerated. | Multi-component preparation requires care; DMA can be toxic at very high doses. | 9/10 |
Workflow Diagram: this compound Formulation and Dosing
Caption: Workflow for preparing and administering a stable this compound suspension.
Guide 2: Standardizing Animal Husbandry and Study Design
-
Acclimatization: Animals must be acclimatized to the facility for at least one week before the study begins. They should also be handled and mock-dosed with the vehicle to reduce stress associated with the gavage procedure.
-
Controlled Environment: Maintain a strict 12-hour light/dark cycle, and control temperature and humidity. House animals in a low-stress environment.
-
Dietary Control: Use a standard, defined chow diet for all animals. Avoid diets that may contain high levels of CYP3A4 inducers or inhibitors. Implement and document a consistent fasting schedule (e.g., 4 hours fasting before dosing) for all treatment groups to normalize gastric pH.
-
Randomization and Blinding: Randomize animals into treatment groups to prevent selection bias. Where possible, the individuals administering the drug and assessing the outcomes (e.g., tumor measurements) should be blinded to the treatment groups.
Diagram: Robust In Vivo Study Design
Caption: Key stages of a well-controlled in vivo efficacy and PK study.
Guide 3: Best Practices for Pharmacokinetic (PK) Sampling and Analysis
Protocol: Blood Sample Collection for this compound PK
-
Objective: To collect high-quality plasma samples for the quantification of this compound.
-
Materials:
-
K2-EDTA coated microcentrifuge tubes
-
Syringes and appropriate gauge needles
-
Pipettes and tips
-
Centrifuge (refrigerated)
-
Cryostorage tubes
-
-
Procedure:
-
Time Points: Collect blood at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a satellite group of animals to build a full concentration-time profile.
-
Collection: Collect blood (typically via tail vein or saphenous vein) directly into K2-EDTA tubes. Place tubes on wet ice immediately.
-
Processing: Within 30 minutes of collection, centrifuge the tubes at 2000 x g for 10 minutes at 4°C.
-
Harvesting: Carefully pipette the supernatant (plasma) into fresh, clearly labeled cryostorage tubes. Avoid disturbing the buffy coat or red blood cell pellet.
-
Storage: Immediately snap-freeze the plasma samples in liquid nitrogen or on dry ice and transfer to a -80°C freezer for long-term storage until analysis.
-
Diagram: PK Sample Handling and Analysis Workflow
Caption: this compound inhibits key kinases to block pro-survival signaling.
Conclusion
Minimizing variability in in vivo this compound studies is not about a single magic bullet, but about exercising rigorous control over a series of well-understood variables. By focusing on a robust and stable formulation, standardizing animal handling and study design, and implementing best practices for sample collection and analysis, you can significantly improve the consistency and reliability of your data. This disciplined approach ensures that the observed biological outcomes are a true reflection of the drug's activity, not an artifact of experimental variance.
References
- Gervasoni, J., et al. (2021). This compound. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 46, pp. 1-70). Academic Press. [Link]
- Eley, T., et al. (2009). The influence of food and gastric pH on the single-dose pharmacokinetics of this compound in healthy subjects. Journal of Clinical Pharmacology, 49(6), 700-709. [Link]
- Singh, R. S., et al. (2012). Effect of food on the pharmacokinetics of a single oral dose of this compound in healthy subjects. Journal of Clinical Pharmacology, 52(5), 746-752. [Link]
- Prakash, C., et al. (2010). Metabolism and disposition of [14C]this compound after oral administration to humans. Drug Metabolism and Disposition, 38(8), 1355-1364. [Link]
- Couchman, L., et al. (2013). An automated method for the measurement of a panel of tyrosine kinase inhibitors in human plasma or serum using turbulent flow-liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 5), 417-427. [Link]
Technical Support Center: BCR-ABL Gatekeeper Mutations and Dasatinib Efficacy
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of Dasatinib efficacy in the context of BCR-ABL gatekeeper mutations. This guide is designed to provide in-depth, experience-driven insights and practical troubleshooting for your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which the T315I "gatekeeper" mutation confers resistance to this compound?
A1: The T315I mutation is the most well-known mechanism of resistance to this compound and other second-generation tyrosine kinase inhibitors (TKIs)[1][2]. The threonine at position 315 is a critical "gatekeeper" residue within the ATP-binding pocket of the ABL kinase domain. A hydrogen bond between this compound and the threonine at position 315 is crucial for the drug's binding[1][3]. The substitution of threonine with the bulkier isoleucine in the T315I mutation creates steric hindrance, physically obstructing this compound from entering and effectively binding to the ATP-binding site[3]. This prevents the inhibition of the BCR-ABL kinase, leading to uncontrolled cell proliferation and drug resistance[4].
Q2: Are there other BCR-ABL mutations, besides T315I, that can affect this compound's efficacy?
A2: Yes, while T315I is the most prominent, other mutations can also lead to reduced this compound sensitivity. These include mutations at residues F317 (such as F317L/I/V/C) and V299L[1][3][5]. These mutations occur at or near the drug's binding site and can alter the conformation of the kinase domain, thereby reducing the binding affinity of this compound[6][7]. Mutations with a median inhibitory concentration (IC50) greater than 3nM have been associated with impaired responses to this compound[8].
Q3: My cell line with a known this compound-sensitive BCR-ABL mutation is showing unexpected resistance in my viability assays. What could be the cause?
A3: Beyond the acquisition of secondary resistance mutations, several other factors can contribute to unexpected this compound resistance:
-
BCR-ABL Independent Survival Pathways: Nearly 40% of clinical TKI failures occur without new kinase domain mutations[1]. In these cases, cancer cells can activate alternative survival pathways to bypass their dependency on BCR-ABL signaling[1]. Common culprits include the PI3K/AKT/mTOR and JAK/STAT pathways[1][9].
-
Microenvironmental Factors: The bone marrow microenvironment can provide external survival signals to leukemia cells, protecting them from TKI-induced apoptosis[1][10]. Stromal cells, for example, can secrete growth factors that promote leukemia cell survival despite effective BCR-ABL inhibition[10].
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q4: I am planning to screen for novel compounds against the T315I mutation. What are the current therapeutic strategies for overcoming this resistance?
A4: Several strategies have been developed to target the T315I mutation:
-
Ponatinib (Iclusig): A third-generation TKI specifically designed to overcome the T315I mutation[11][12]. Its unique structure allows it to bind to the ATP-binding pocket of the T315I mutant by avoiding steric clash[11][13][14].
-
Asciminib (Scemblix): A first-in-class allosteric inhibitor that binds to the myristoyl pocket of the ABL kinase, a site distinct from the ATP-binding site[15][16][17]. This novel mechanism of action allows it to be effective against T315I and other resistance mutations[15].
-
Combination Therapies: Combining this compound with inhibitors of alternative survival pathways (e.g., PI3K inhibitors) or with other TKIs like Ponatinib is an area of active research to prevent or overcome resistance[9][18][19].
Troubleshooting Guides & Experimental Protocols
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Underlying Cause: Variability in cell viability assays can stem from several factors, including cell density, passage number, and assay methodology.
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent cells can respond differently to drug treatment.
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Optimize Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Test a time course (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
-
Confirm Cell Line Authenticity and Mutation Status: Regularly verify the identity of your cell line through short tandem repeat (STR) profiling and confirm the presence of the expected BCR-ABL mutation via sequencing.
Protocol: Standard Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the optimized duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Issue 2: No Change in BCR-ABL Phosphorylation Despite Observed this compound Resistance
Underlying Cause: This scenario strongly suggests the activation of BCR-ABL-independent survival pathways. While this compound may still be inhibiting BCR-ABL, the cells are relying on other signaling networks for survival.
Troubleshooting Steps:
-
Phospho-Proteomic Profiling: Perform a broad analysis of protein phosphorylation using techniques like mass spectrometry-based proteomics or phospho-kinase antibody arrays to identify upregulated signaling pathways.
-
Western Blot Analysis of Key Survival Pathways: Probe for the activation of key nodes in alternative pathways, such as p-AKT, p-mTOR, p-STAT3, and p-ERK.
-
Inhibitor Combination Studies: Treat resistant cells with a combination of this compound and an inhibitor of the suspected alternative pathway (e.g., a PI3K or MEK inhibitor) to see if sensitivity is restored.
Workflow for Investigating Alternative Signaling Pathways
Caption: Workflow for identifying and targeting alternative survival pathways in this compound-resistant cells.
Issue 3: Difficulty in Confirming the T315I Mutation in Resistant Clones
Underlying Cause: The T315I mutation may be present at a low frequency in the cell population, making it difficult to detect with traditional Sanger sequencing.
Troubleshooting Steps:
-
Enrich for Resistant Clones: Culture the cells in the presence of a selective concentration of this compound for an extended period to increase the proportion of resistant cells.
-
Use a More Sensitive Detection Method: Employ a more sensitive technique like droplet digital PCR (ddPCR) or next-generation sequencing (NGS) to detect low-frequency mutations[20][21].
Protocol: Droplet Digital PCR (ddPCR) for T315I Mutation Detection
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cell population and reverse transcribe it to cDNA.
-
ddPCR Reaction Setup: Prepare a ddPCR reaction mix containing cDNA, ddPCR Supermix, and specific TaqMan probes for both wild-type BCR-ABL and the T315I mutant.
-
Droplet Generation: Partition the ddPCR mix into thousands of nanoliter-sized droplets using a droplet generator.
-
PCR Amplification: Perform PCR amplification on the droplets.
-
Droplet Reading: Read the fluorescence of each droplet to determine the number of positive droplets for the wild-type and mutant alleles.
-
Data Analysis: Calculate the fractional abundance of the T315I mutation based on the ratio of mutant to wild-type positive droplets.
Data Summary
Table 1: In Vitro IC50 Values of Various TKIs Against Wild-Type and Mutant BCR-ABL
| BCR-ABL Mutant | This compound IC50 (nM) | Ponatinib IC50 (nM) | Asciminib IC50 (nM) |
| Wild-Type | ~0.5 - 1.0 | ~0.35 | ~0.6 |
| T315I | >500 | ~2.0 | ~1.2 |
| F317L | ~9 - 13.5 | ~0.5 | ~0.8 |
| V299L | ~5 - 10 | ~0.4 | ~0.7 |
Note: IC50 values are approximate and can vary depending on the cell line and assay conditions.
Signaling Pathway Overview
BCR-ABL Signaling and TKI Inhibition
Caption: Overview of BCR-ABL signaling and the mechanisms of action and resistance for various TKIs.
References
- Burgess, M. R., et al. (2007). Resistance to this compound in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain.
- Weisberg, E., et al. (2016). Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. Genome Biology. [Link]
- Khorashad, J. S., et al. (2013). Development of resistance to this compound in Bcr/Abl-positive acute lymphoblastic leukemia. Leukemia. [Link]
- Patsnap Synapse. (2024). What are Bcr-Abl T315I inhibitors and how do they work?.
- Zhou, T., et al. (2011). The Ins and Outs of Bcr-Abl Inhibition. Journal of Nucleic Acids. [Link]
- Moraca, F., et al. (2013). Through the open door: Preferential binding of this compound to the active form of BCR-ABL unveiled by in silico experiments.
- Weisberg, E., et al. (2007). This compound INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia. [Link]
- Müller, M. C., et al. (2009).
- Kim, D. Y., et al. (2022). Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase.
- Takeda Oncology. (n.d.). ICLUSIG® (ponatinib) Mechanism of Action. Takeda. [Link]
- Soverini, S., et al. (2023). Resistance mutations in CML and how we approach them. Blood Cancer Journal. [Link]
- Li, Y., et al. (2022). Quantitative detection of T315I mutations of BCR::ABL1 using digital droplet polymerase chain reaction. Hematology, Transfusion and Cell Therapy. [Link]
- Shah, N. P., et al. (2007). Sequential ABL kinase inhibitor therapy selects for compound drug-resistant BCR-ABL mutations with altered oncogenic potency.
- Shah, N. P., et al. (2006). The Most Common this compound-Resistant BCR-ABL Kinase Domain Mutations in Patients with Chronic Myeloid Leukemia Are Sensitive to VX-680: Rationale for Early Combination Kinase Inhibitor Therapy. Blood. [Link]
- Takeda Oncology. (n.d.). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Takeda. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Asciminib Hydrochloride?.
- Manley, P. W., et al. (2010). New Opportunities to Treat the T315I-Bcr-Abl Mutant in Chronic Myeloid Leukaemia: Tyrosine Kinase Inhibitors and Molecules that Act by Alternative Mechanisms. Current Medicinal Chemistry. [Link]
- Jabbour, E., et al. (2023).
- Nardi, V., et al. (2024).
- Fei, F., et al. (2010). Development of resistance to this compound in Bcr/Abl-positive acute lymphoblastic leukemia. Leukemia. [Link]
- Nicolini, F. E., et al. (2013). The BCR-ABLT315I mutation compromises survival in chronic phase chronic myelogenous leukemia patients resistant to tyrosine kinase inhibitors, in a matched pair analysis.
- Griswold, I. J., et al. (2015). Novel TKI-resistant BCR-ABL1 gatekeeper residue mutations retain in vitro sensitivity to axitinib. Leukemia. [Link]
- Chen, Y., et al. (2020). This compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Oncology. [Link]
- Pemberton, L. C., et al. (2024). Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia. Cancers. [Link]
- Wylie, A. A., et al. (2017). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). BCR-ABL mutations other than T315I identified in the control group of patients resistant to TKI and individual therapeutic sequence of TKI.
- ResearchGate. (n.d.). Mechanism of action of ponatinib in treating chronic myeloid leukemia (CML).
- Kim, H. Y., et al. (2011). Combined Effects of a Pan-ABL1 Kinase Inhibitor, Ponatinib and this compound Against T315I Mutant Forms of BCR-ABL1: In Vitro and In Vivo Studies. Blood. [Link]
- Müller, M. C., et al. (2009).
- Li, Z., et al. (2020). Molecular Pharmacology of this compound Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. Journal of Medicinal Chemistry. [Link]
- ClinPGx. (n.d.). Ponatinib Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link]
- Brave, M., et al. (2008). Targeted treatment of imatinib-resistant chronic myeloid leukemia: Focus on this compound. Therapeutics and Clinical Risk Management. [Link]
- Topic, E., et al. (2011).
- Zhang, M., et al. (2024). Exploring the Allosteric Pathways of Asciminib in the Dual Inhibition of BCR-ABL1. International Journal of Molecular Sciences. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Ponatinib Hydrochloride?.
- ResearchGate. (n.d.). Mechanism-of-action of asciminib and structural consequences of lack of ABL1 exon 2 in BCR.
- Soverini, S., et al. (2011). BCR-ABL kinase domain mutation analysis in chronic myeloid leukemia patients treated with tyrosine kinase inhibitors: recommendations from an expert panel on behalf of European LeukemiaNet. Blood. [Link]
- Ciavarella, S., et al. (2023). Comparative Analysis of this compound Effect between 2D and 3D Tumor Cell Cultures. International Journal of Molecular Sciences. [Link]
- ARUP Laboratories. (2024). BCR-ABL1 Mutation Analysis for Tyrosine Kinase Inhibitor Resistance. ARUP Consult. [Link]
- ResearchGate. (n.d.). Results of cell viability assay after treatment with IS3si, this compound.
- Chen, Y., et al. (2023). I13 overrides resistance mediated by the T315I mutation in chronic myeloid leukemia by direct BCR-ABL inhibition. Frontiers in Pharmacology. [Link]
- Quintás-Cardama, A., et al. (2007). This compound in chronic myeloid leukemia: a review. Therapeutics and Clinical Risk Management. [Link]
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- 7. Targeted treatment of imatinib-resistant chronic myeloid leukemia: Focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Development of resistance to this compound in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 13. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 14. researchgate.net [researchgate.net]
- 15. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Asciminib Hydrochloride? [synapse.patsnap.com]
- 17. pubs.acs.org [pubs.acs.org]
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- 19. mdpi.com [mdpi.com]
- 20. Quantitative detection of T315I mutations of BCR::ABL1 using digital droplet polymerase chain reaction | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 21. BCR-ABL1 Mutation Analysis for Tyrosine Kinase Inhibitor Resistance | Test Fact Sheet [arupconsult.com]
Technical Support Center: Controlling for Dasatinib Off-Target Effects in Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and controlling the off-target effects of Dasatinib in experimental settings. Adhering to the principles of scientific integrity, this document offers in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the validity and reproducibility of your research findings.
Introduction: The Double-Edged Sword of a Multi-Kinase Inhibitor
This compound is a potent, second-generation tyrosine kinase inhibitor (TKI) renowned for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its primary mechanism of action involves the potent inhibition of the BCR-ABL fusion protein. However, this compound is a multi-targeted inhibitor, affecting a broad spectrum of kinases beyond BCR-ABL, which contributes to both its therapeutic effects and potential side effects.[1][2] This polypharmacology presents a significant challenge in experimental biology, where delineating on-target versus off-target effects is paramount for accurate data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a phenotype in my BCR-ABL-negative cell line after this compound treatment. Is this an off-target effect?
A1: It is highly likely that the observed phenotype is due to this compound's off-target activity. This compound potently inhibits several other kinases crucial for various cellular processes, most notably the Src family kinases (SFKs), which are ubiquitously expressed and involved in cell proliferation, survival, and migration.[3][4] Inhibition of SFKs, as well as other targets like c-KIT and PDGFRβ, can induce significant cellular effects even in the absence of BCR-ABL.[4][5]
To begin troubleshooting, it is essential to understand the kinase profile of your specific cell line and consider the IC50 values of this compound for its various targets.
Table 1: this compound Inhibition Profile - On-Targets vs. Key Off-Targets
| Target Kinase | IC50 (nM) | Target Type | Cellular Function |
| BCR-ABL | <1 | Primary On-Target | Drives CML/Ph+ ALL proliferation |
| SRC | 0.55 | Primary On-Target | Cell growth, survival, migration |
| LCK | 1.1 | Primary On-Target | T-cell signaling |
| YES | 0.4 | Primary On-Target | Signal transduction |
| c-KIT | 12 | Off-Target | Stem cell factor receptor |
| PDGFRβ | 28 | Off-Target | Cell growth and division |
| EphA2 | 16 | Off-Target | Developmental processes, cancer |
| BTK | 6 | Off-Target | B-cell development and activation |
| LIMK1 | ~20 µM | Off-Target | Cytoskeletal regulation |
Data compiled from multiple sources.[1][5][6][7] Note that IC50 values can vary depending on the specific assay conditions.
Q2: How can I experimentally distinguish between on-target and off-target effects of this compound?
A2: A multi-pronged approach employing rigorous controls is the gold standard for validating that an observed phenotype is a direct result of inhibiting the intended target. The following strategies are recommended:
-
Rescue Experiments: If you hypothesize that the observed phenotype is due to the inhibition of a specific kinase, you can attempt to "rescue" the effect by introducing a drug-resistant mutant of that kinase. If the cells expressing the resistant mutant are no longer sensitive to this compound, it confirms that the drug's effect was mediated through that specific target.
-
Dose-Response Analysis: Correlate the concentration of this compound required to elicit the phenotype with its known IC50 value for the intended target. A significant discrepancy may indicate an off-target effect.
Q3: What is the optimal concentration of this compound to use in my in vitro experiments to minimize off-target effects?
A3: The optimal concentration will depend on your specific cell type and the target you are investigating. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits your desired on-target effect. As a general guideline, concentrations in the low nanomolar range (1-100 nM) are often sufficient to inhibit primary targets like BCR-ABL and SFKs.[12][13] Using concentrations in the micromolar range significantly increases the likelihood of engaging a wider array of off-target kinases.[6][14]
Workflow for Determining Optimal this compound Concentration:
Caption: Workflow for optimizing this compound concentration.
Q4: Are there methods to directly confirm that this compound is binding to my target of interest within the cell?
A4: Yes, several target engagement assays can be employed to verify the interaction between this compound and its intended target in a cellular context.[15][16] These methods provide direct evidence of drug-target binding and are crucial for validating your experimental system.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein's thermal stability increases upon ligand binding.[15] By heating cell lysates or intact cells treated with this compound and then quantifying the amount of soluble target protein at different temperatures, you can confirm engagement.
-
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of enzymes.[17] Competition between this compound and an activity-based probe for binding to the target kinase can be measured to confirm target engagement.
Experimental Protocols
Protocol 1: Validating On-Target Effects using siRNA-Mediated Knockdown
This protocol provides a general framework for using siRNA to validate that a this compound-induced phenotype is due to the inhibition of a specific kinase.
Materials:
-
Cell line of interest
-
Lipofectamine RNAiMAX (or equivalent transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting your kinase of interest (and a non-targeting control siRNA)
-
This compound
-
Reagents for your specific phenotypic assay
-
Reagents for Western blotting (antibodies against the target kinase and a loading control)
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 25 pmol of siRNA in 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 250 µL of siRNA-lipid complex to each well.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
This compound Treatment & Phenotypic Analysis:
-
After the knockdown period, treat the cells with this compound at the predetermined optimal concentration. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired duration for your phenotypic assay.
-
Perform your phenotypic analysis.
-
-
Verification of Knockdown:
-
In parallel, lyse a set of transfected cells (with and without this compound treatment) to prepare protein lysates.
-
Perform Western blotting to confirm the efficient knockdown of your target kinase.
-
Interpreting the Results:
Caption: Logic diagram for interpreting siRNA validation results.
References
- Luo, J., et al. (2008). This compound INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC - NIH.
- Getlik, M., et al. (2015). Conformation-selective analogs of this compound reveal insight into kinase inhibitor binding and selectivity. PMC - NIH.
- Piazza, R. G., et al. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ResearchGate.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and this compound reveal novel kinase and nonkinase targets. Blood - ASH Publications.
- Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
- Müller, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and this compound reveal novel kinase and nonkinase targets. PubMed.
- ResearchGate. (n.d.). Kinase profile of this compound.
- Naqvi, K., et al. (2014). Multiparameter Analysis of the “Off-Target Effects” of this compound on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. NIH.
- Johnson, J. L., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
- Kim, S. B., et al. (2018). Imaging the Binding Between this compound and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. NIH.
- ResearchGate. (n.d.). Identified kinase targets of this compound, nilotinib and imatinib.
- Wang, Y., et al. (2025). This compound dose optimization based on therapeutic drug monitoring in pa. DDDT.
- Wang, Y., et al. (2025). This compound Dose Optimization Based on Therapeutic Drug Monitoring in Patients with Chronic-Phase Chronic Myeloid Leukemia. PMC - NIH.
- Lee, K., et al. (2020). Activity-Based Protein Profiling Reveals Potential this compound Targets in Gastric Cancer. PMC.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Sygnature Discovery. (n.d.). Comparing RNAi and CRISPR/Cas9 for Modulating Drug Targets: A Case Study on IKKβ in NFκB Signalling Pathway.
- Bhatia, R., et al. (2017). Primary imatinib failure rescued by this compound and maintained by reintroduction of imatinib. PMC - NIH.
- Piao, X., et al. (2020). This compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers.
- Biocompare.com. (2022). Target Validation with CRISPR.
- Synthego. (2025). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method.
- Horizon Discovery. (2022). RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets.
- Porkka, K., et al. (2011). What Is the Optimal Dose and Schedule for this compound in Chronic Myeloid Leukemia: Two Case Reports and Review of the Literature. NIH.
- Musella Foundation. (2013). This compound (Sprycel).
- accessdata.fda.gov. (2006). Pharmacology Review(s).
- Duell, J., et al. (2021). Src/lck inhibitor this compound reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies. NIH.
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- 4. Multiparameter Analysis of the “Off-Target Effects” of this compound on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
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- 8. Activity-Based Protein Profiling Reveals Potential this compound Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. synthego.com [synthego.com]
- 12. This compound (Sprycel) [virtualtrials.org]
- 13. Src/lck inhibitor this compound reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Dasatinib Degradation and Stability in Culture Media
Welcome to the technical support center for Dasatinib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound in common experimental settings. Our goal is to help you ensure the consistency, accuracy, and reliability of your results by understanding and controlling the variables that affect this potent kinase inhibitor.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and stability of this compound in a laboratory setting.
Q1: What is the best solvent for preparing this compound stock solutions, and how should they be stored?
A: The recommended solvent for preparing this compound stock solutions for in vitro use is dimethyl sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, reaching concentrations as high as 200 mg/mL.[1] This high solubility is critical as it allows for the preparation of a concentrated stock solution, which minimizes the final concentration of DMSO in your culture medium to non-toxic levels (typically below 0.1%).[3]
For storage, the lyophilized powder is stable for up to 24 months when stored at -20°C and desiccated.[1] Once reconstituted in DMSO, the stock solution should be stored at -20°C and protected from light.[1][3] To maintain potency and prevent degradation from repeated freeze-thaw cycles, it is imperative to aliquot the stock solution into smaller, single-use volumes.[1][3] A DMSO stock solution stored under these conditions is generally considered stable for up to three months.[1]
Q2: How stable is this compound after it's diluted into my aqueous cell culture medium?
A: this compound's stability in aqueous solutions, including cell culture media like RPMI-1640 or DMEM, is considerably lower than in DMSO. It is sparingly soluble in aqueous buffers, and it is strongly recommended not to store aqueous solutions for more than one day.[2] For maximum consistency, the best practice is to prepare fresh dilutions in your culture medium immediately before each experiment.[3] The pH-dependent solubility of this compound means that the buffer composition of your medium can influence its stability; it is more soluble in acidic conditions.[4][5]
Q3: What are the primary factors that can cause this compound to degrade during my experiments?
A: Several factors can compromise the integrity of this compound in an experimental setting:
-
pH: this compound's solubility and stability are pH-dependent.[4][6] Forced degradation studies have shown that this compound degrades under both acidic (e.g., 5 N HCl) and alkaline (e.g., 5 N NaOH) conditions.[7] While standard culture media are buffered to a physiological pH (~7.4), long-term cultures can experience pH shifts that may impact the drug's stability.
-
Light: The compound should be protected from prolonged exposure to light.[1][3] While a formal photostability study for the tablet formulation indicated it did not require light protection, it is a standard precaution for stock solutions of small molecules to be stored in light-protecting tubes or wrapped in foil.[8]
-
Oxidation: this compound is susceptible to oxidative degradation.[7] This can be a concern in media that may contain reactive oxygen species or if the compound is exposed to oxidizing agents.
-
Temperature: Elevated temperatures can accelerate degradation. While experiments are conducted at 37°C, long-term storage of diluted solutions at this temperature is not advisable. Stock solutions must be stored at -20°C.[1][2]
Q4: I'm seeing high variability in my results between experiments. Could this be related to this compound degradation?
A: Yes, inconsistent this compound activity is a classic sign of degradation. If you observe high variability, we recommend the following checks:
-
Stock Solution Integrity: Are you using a freshly thawed aliquot of your DMSO stock for each experiment? If your stock has undergone multiple freeze-thaw cycles or is older than three months, its potency may be compromised.[1]
-
Working Dilution Freshness: How much time elapses between diluting the this compound into your culture medium and adding it to your cells? This time should be minimized. Prepare dilutions immediately before use.[2][3]
-
Media pH: Have you checked the pH of your culture medium, especially in long-term experiments where cell metabolism can cause acidification? A significant drop in pH could affect this compound's solubility and availability.[4]
Part 2: Troubleshooting Guide
This section provides a deeper dive into specific issues and offers structured solutions.
Issue 1: Lower-than-expected biological activity or potency (IC50 value is higher than literature reports).
-
Causality: A loss of active this compound concentration is the most likely cause. This can happen through chemical degradation or physical loss (e.g., adsorption).
-
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: If your current stock is old or has been handled improperly, discard it and prepare a new one from lyophilized powder.
-
Verify Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer (this compound has a λmax around 323-326 nm in DMSO) or HPLC.[9]
-
Minimize Time in Media: Redesign your workflow to ensure the drug is in its final aqueous dilution for the shortest possible time before cell exposure.
-
Consider Adsorption: Small molecules can adsorb to plastic surfaces. While not extensively documented for this compound in culture, if you suspect this is an issue, consider using low-adhesion plasticware for preparing dilutions.
-
Run a Stability Check: Perform a simple stability experiment as outlined in the protocols section below to determine the half-life of this compound in your specific culture medium and conditions.
-
Issue 2: Precipitate forms after diluting this compound stock into culture medium.
-
Causality: This indicates that the solubility limit of this compound has been exceeded in the aqueous medium. This compound is poorly soluble in water, with an estimated maximum solubility of around 10 µM.[1]
-
Troubleshooting Steps:
-
Check Final Concentration: Ensure your desired working concentration is not approaching or exceeding its aqueous solubility limit.
-
Improve Dilution Technique: When diluting from a DMSO stock, add the stock solution to the medium while vortexing or swirling gently. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Medium: Ensure your culture medium is at 37°C before adding the this compound stock.
-
Re-evaluate Solvent Choice: While DMSO is standard, for specific buffer systems, dimethylformamide (DMF) can also be used, though it has similar limitations in aqueous dilutions.[2]
-
Part 3: Data Summaries & Key Parameters
For quick reference, the following tables summarize critical data for handling this compound.
Table 1: this compound Solubility and Stock Solution Stability
| Parameter | Solvent | Value/Condition | Source(s) |
| Max Solubility | DMSO | ~200 mg/mL | [1] |
| DMF | ~25 mg/mL | [2] | |
| Water | Very Poor (~10 µM) | [1] | |
| Ethanol | Very Poorly Soluble | [1] | |
| Storage (Lyophilized) | Temperature | -20°C, Desiccated | [1] |
| Stability | 24 months | [1] | |
| Storage (in DMSO) | Temperature | -20°C, Protected from Light | [1][3] |
| Stability | Use within 3 months | [1] | |
| Handling | Aliquot to avoid freeze-thaw | [1][3] | |
| Storage (in Aqueous Buffer) | Recommendation | Do not store for >1 day | [2] |
Table 2: Factors Influencing this compound Degradation
| Factor | Condition | Observed Effect | Recommendation | Source(s) |
| pH | Acidic (e.g., HCl) | Degradation | Maintain physiological pH in culture. | [7] |
| Alkaline (e.g., NaOH) | Degradation | Be aware of pH shifts in long-term culture. | [7] | |
| Light | Prolonged Exposure | Potential for Degradation | Store stock solutions in amber vials or wrapped in foil. | [1][3] |
| Oxidation | Oxidizing Agents (e.g., H₂O₂) | Degradation | Use high-quality, fresh culture media. | [7] |
Part 4: Experimental Protocols & Visual Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder (e.g., 5 mg vial)
-
Anhydrous, sterile DMSO
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Calculation: this compound has a molecular weight of 488.0 g/mol .[3] To prepare a 10 mM stock from 5 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 488.0 g/mol ) = 0.001025 L
-
Volume = 1.025 mL
-
-
Reconstitution: Aseptically add 1.025 mL of sterile DMSO to the vial containing 5 mg of this compound.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If needed, sonicate briefly in a water bath to ensure complete dissolution.[10]
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. Protect from light. Record the preparation date.
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Assessing this compound Stability in Cell Culture Medium
Objective: To determine the rate of this compound degradation in a specific cell culture medium under standard incubation conditions.
Procedure:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium (e.g., DMEM + 10% FBS) at your highest working concentration (e.g., 1 µM). Prepare enough volume for all time points.
-
Time Point Zero (T=0): Immediately after preparation, remove an aliquot (e.g., 500 µL) and store it at -80°C. This is your T=0 reference sample.
-
Incubation: Place the remaining medium in a sterile, covered container (e.g., a 50 mL conical tube or a multi-well plate) inside a standard cell culture incubator (37°C, 5% CO₂).
-
Sample Collection: At designated time points (e.g., 2, 6, 12, 24, 48, and 72 hours), remove an aliquot (500 µL) from the incubator and immediately store it at -80°C.
-
Analysis: Once all samples are collected, analyze the concentration of this compound in each sample using a validated analytical method, such as RP-HPLC.[11]
-
Data Interpretation: Plot the concentration of this compound versus time. Calculate the half-life (t½) to quantify its stability under your specific experimental conditions.
Caption: Experimental workflow for testing this compound stability.
Part 5: Understanding Degradation
Forced degradation studies provide insight into the chemical liabilities of a drug molecule. This compound has been shown to degrade under stress conditions including acid, base, and oxidation.[7] While the exact structures of all degradation products in cell culture are not fully elucidated, the primary mechanism of metabolism in humans is through CYP3A4-mediated oxidation, forming hydroxylated metabolites and subsequently reactive intermediates.[12][13] This highlights the molecule's susceptibility to oxidation.
Caption: Factors leading to this compound degradation.
By understanding and controlling for these factors, you can significantly improve the quality and reproducibility of your research involving this compound. For further questions, please consult the references provided below or contact your chemical supplier's technical support.
References
- Analytical Method development and validation for the Estimation of this compound by Using RP—HPLC Method.ijpar.[Link]
- How to dissolve this compound in order to go in vivo?
- Therapeutic Drug Monitoring and Individualized Medicine of this compound: Focus on Clinical Pharmacokinetics and Pharmacodynamics.Frontiers in Pharmacology.[Link]
- Formulation and In-Vitro Evaluation Of this compound Sustained Release Capsules an Anti-Cancer Drug.
- Spectrophotometric Method for the Determination of this compound in Pharmaceutical Formulations and Human Blood samples with BPB.Journal of Applicable Chemistry.[Link]
- RP-HPLC METHOD FOR ESTIMATION OF this compound IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORM AS PER ICH GUIDELI.Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.[Link]
- Analytical Method development and Validation of this compound in its Pharmaceutical dosage form by UPLC with Forced Degradation Studies.
- Degradation pathways of this compound in tablets dosage form.
- Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Das
- Characterization of this compound and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.Drug Metabolism and Disposition.[Link]
- Chemistry Review(s) - accessdata.fda.gov.U.S.
- Evaluation of the effects of a this compound-containing, self-emulsifying, drug delivery system on HT29 and SW420 human colorectal carcinoma cells, and MCF7 human breast adenocarcinoma cells.Drug Design, Development and Therapy.[Link]
- Bioequivalence Study Results Showcase Reduced Variability With this compound ASD Formul
- Pharmacokinetics of this compound.
- Acute this compound exposure commits Bcr-Abl–dependent cells to apoptosis.Blood.[Link]
- Clinical Pharmacokinetics and Pharmacodynamics of Das
- This compound.
- In vitro dissolutions Intrinsic dissolution profiles of this compound...
- Comparative Analysis of this compound Effect between 2D and 3D Tumor Cell Cultures.Pharmaceuticals (Basel).[Link]
- Polymeric Amorphous Solid Dispersions of this compound: Formulation and Ecotoxicological Assessment.Polymers (Basel).[Link]
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- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the effects of a this compound-containing, self-emulsifying, drug delivery system on HT29 and SW420 human colorectal carcinoma cells, and MCF7 human breast adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
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Frequently Asked Questions (FAQs): The Fundamentals of Dasatinib's Action
</br> ## Navigating the Labyrinth of Dasatinib's Pleiotropy: A Technical Guide for Researchers
Welcome to the technical support center for researchers utilizing this compound. As a potent multi-kinase inhibitor, this compound is a powerful tool in dissecting cellular signaling and developing novel therapeutic strategies. However, its broad activity profile, while beneficial in certain contexts, presents a significant challenge in research settings. The pleiotropic effects, or "off-target" activities, of this compound can lead to complex and sometimes misleading experimental outcomes.
This guide is designed to equip you, our fellow researchers, with the knowledge and tools to anticipate, identify, and control for the multifaceted effects of this compound. By understanding the causality behind its diverse inhibitory actions, you can design more robust experiments and interpret your data with higher confidence.
Here, we address the most common initial questions regarding this compound's mechanism and specificity.
Q1: What are the primary molecular targets of this compound?
A1: this compound is a potent, ATP-competitive tyrosine kinase inhibitor. Its principal targets include the BCR-ABL fusion protein (a hallmark of chronic myeloid leukemia), SRC family kinases (SFKs) such as SRC, LCK, LYN, YES, and FYN, c-KIT, ephrin (EPH) receptors, and the platelet-derived growth factor receptor (PDGFR)β.[1] By binding to the ATP-binding site of these kinases, this compound blocks their catalytic activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1][2][3]
Q2: What are the major known off-target effects of this compound that I should be aware of in my experiments?
A2: this compound's multi-kinase inhibitory nature means it can interact with numerous other kinases, particularly at higher concentrations, leading to off-target effects.[1] For instance, while the inhibition of SFKs is a desired on-target effect in some cancers, it can be an unintended off-target effect in other experimental models.[1] These off-target activities have been linked to clinical side effects and can significantly influence experimental results by producing unexpected phenotypes.[1] It's also known to have immunomodulatory effects, impacting T-cells and Natural Killer (NK) cells, which could be a critical confounding factor in immunology or immuno-oncology studies.[4][5][6][7][8]
Q3: I'm observing significant cytotoxicity in my cell line that doesn't express BCR-ABL. What could be the cause?
A3: This is a frequent observation and is likely due to this compound's off-target activity. Many cell types express one or more SRC family kinases, which are fundamental for normal cell growth and survival.[1] this compound's potent inhibition of these kinases, along with other receptor tyrosine kinases like c-KIT and PDGFRβ, can lead to the cytotoxic or cytostatic effects you're observing, even without the primary BCR-ABL target being present.[1]
Q4: My results with this compound are different from what I expected based on inhibiting my primary target. How can I begin to troubleshoot this?
A4: Unexpected results are common when working with multi-kinase inhibitors. The first step is to consider the broader kinase inhibition profile of this compound. Ask yourself:
-
What other kinases inhibited by this compound are known to be active in my experimental system?
-
Could the inhibition of an SFK, c-KIT, or PDGFR be responsible for the observed phenotype?
-
Am I using the lowest effective concentration of this compound to minimize off-target effects?
The following troubleshooting guides will provide you with experimental strategies to dissect these possibilities.
Troubleshooting Guide: Deconvoluting On-Target vs. Off-Target Effects
This section provides practical, question-driven guidance for specific experimental challenges.
Scenario 1: Unexpected Phenotype Observed
Q: I'm studying a specific signaling pathway, and this compound is producing a phenotype that I cannot explain through the inhibition of my intended target. How can I confirm if this is an on-target or off-target effect?
A: Rationale: To distinguish between on- and off-target effects, a multi-pronged approach is necessary. This involves using control compounds, validating target engagement at the molecular level, and attempting to rescue the phenotype.
Experimental Workflow for Phenotype Validation
Caption: Workflow for validating on-target vs. off-target effects.
Step-by-Step Protocols:
-
Use Control Inhibitors:
-
Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical scaffold that targets the same primary kinase. If this compound recapitulates the phenotype, it strengthens the evidence for an on-target effect.
-
Inactive Analog: A structurally similar but biologically inactive version of this compound would be an ideal negative control, though these are not always commercially available.
-
-
Genetic Approaches:
-
siRNA/shRNA or CRISPR/Cas9: Knock down or knock out your intended target. If this genetic perturbation mimics the phenotype observed with this compound, it strongly suggests an on-target effect.
-
-
Molecular Target Engagement:
-
Western Blotting: Confirm that this compound, at the concentration used, is inhibiting your target in your cellular system. Probe for the phosphorylated form of a known downstream substrate of your target kinase.[9] A reduction in phosphorylation indicates target engagement. Also, probe for phosphorylated forms of key off-targets like Src (p-Src Tyr416).[10]
-
Protocol: Western Blot for Target Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound or vehicle (DMSO) for an optimized duration (e.g., 1-24 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against the phosphorylated substrate, total substrate, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.[9]
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to total protein and the loading control.[1]
-
-
-
Phenotypic Rescue:
Scenario 2: Determining the Appropriate this compound Concentration
Q: I want to maximize the specificity of this compound for its primary targets in my experiments. How do I determine the optimal concentration to use?
A: Rationale: The key is to use the lowest concentration of this compound that effectively inhibits your target of interest while minimizing engagement with less sensitive off-targets. This requires determining the IC50 (half-maximal inhibitory concentration) in your specific cellular system.
This compound Kinase Inhibition Profile (IC50 Values)
| Kinase Target | IC50 (nM) | Target Type |
| BCR-ABL | <1 | On-Target |
| SRC | <1 | On-Target |
| LCK | <1 | On-Target |
| YES | <1 | On-Target |
| c-KIT | 1-5 | On-Target |
| PDGFRβ | 5-10 | On-Target |
| EphA2 | 10-20 | Off-Target |
| p38 MAPK | >1000 | Off-Target |
Note: These values are approximate and can vary between different assays and cell types. Data synthesized from multiple sources.[2][10][13]
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the optimal this compound concentration.
Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.[1]
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.[1]
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48-72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Analysis: Plot the percentage of viable cells against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.[1]
By correlating the viability IC50 with the concentration required to inhibit your target (from Western blotting), you can select a working concentration that is both effective and minimally pleiotropic.
Scenario 3: Unexpected Immunomodulatory Effects
A: Rationale: Yes, this is a well-documented effect. This compound has significant immunomodulatory properties, largely due to its inhibition of SFKs like LCK and FYN, which are critical for T-cell receptor signaling.[6][14] However, the in vivo effects can be complex, with reports of both immunosuppressive and immunostimulatory outcomes, such as the expansion of cytotoxic T-cells and NK cells.[5][7][8]
Key Considerations for Immunological Studies:
-
Dose and Schedule: The timing and concentration of this compound can dramatically alter its immunological impact. Short-term exposure may have different effects than chronic treatment.[8]
-
Immune Cell Subsets: Be aware that this compound can differentially affect various immune cell populations. For example, it has been shown to reduce the number of regulatory T-cells (Tregs) in some tumor models.[4]
-
In Vivo vs. In Vitro: The effects of this compound on immune cells in vitro may not fully recapitulate the complex interplay of the in vivo tumor microenvironment.[4][8]
Experimental Approaches:
-
Flow Cytometry: Use multi-color flow cytometry to phenotype immune cell populations in peripheral blood, spleen, and tumors from your in vivo models. This will allow you to quantify changes in T-cells (CD4+, CD8+, Tregs), NK cells, B-cells, and myeloid populations.
-
In Vivo Depletion Studies: To determine if the anti-tumor effects of this compound are immune-mediated, you can use depleting antibodies (e.g., anti-CD8, anti-CD4) to eliminate specific T-cell subsets. If the anti-tumor effect is abrogated, it points to an immune-dependent mechanism.[4]
Advanced Topic: Addressing this compound Resistance
Q: My cells have become resistant to this compound. What are the common resistance mechanisms?
A: Rationale: Resistance to this compound can arise through two main avenues: BCR-ABL-dependent and BCR-ABL-independent mechanisms.
This compound Resistance Pathways
Caption: Mechanisms of resistance to this compound.
-
BCR-ABL Dependent:
-
Gatekeeper Mutation (T315I): This is the most common mechanism of resistance to this compound and many other TKIs.[11][12] This mutation in the ATP-binding pocket of ABL prevents the drug from binding effectively.
-
Other Mutations: Various other point mutations in the BCR-ABL kinase domain can also confer resistance.[11]
-
-
BCR-ABL Independent:
-
Activation of Bypass Pathways: Cells can activate alternative survival pathways to circumvent the inhibition of BCR-ABL. This can include the upregulation of other kinases or signaling cascades like the MAPK/ERK or PI3K/AKT pathways.[15][16]
-
Microenvironment: Stromal cells in the bone marrow microenvironment can secrete factors that protect leukemia cells from this compound-induced apoptosis.[17]
-
By understanding the pleiotropic nature of this compound and employing rigorous experimental controls, researchers can harness its power while avoiding the pitfalls of misinterpretation. This guide serves as a starting point for navigating the complexities of this potent inhibitor.
References
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- Montero, J. C., et al. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by this compound: Possible Combinations in Solid Tumors. Clinical Cancer Research, 17(17), 5546-5552.
- Kreutzman, A., et al. (2017). This compound changes immune cell profiles concomitant with reduced tumor growth in several murine solid tumor models. Cancer Immunology Research, 5(2), 157-169.
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- Nam, S., et al. (2007). Action of the Src family kinase inhibitor, this compound (BMS-354825), on human prostate cancer cells. Cancer Research, 67(7), 3327-3334.
- Jabbour, E., et al. (2014). Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. Leukemia, 28(10), 1970-1981.
- Colmenares, M., et al. (2023). Immunomodulatory Activity of the Tyrosine Kinase Inhibitor this compound to Elicit NK Cytotoxicity against Cancer, HIV Infection and Aging. International Journal of Molecular Sciences, 24(6), 5413.
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- Kreutzman, A., et al. (2017). This compound Changes Immune Cell Profiles Concomitant with Reduced Tumor Growth in Several Murine Solid Tumor Models. Cancer Immunology Research, 5(2), 157-169.
- Okabe, S., et al. (2008). Characteristics of this compound- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. Molecular Cancer Research, 6(10), 1640-1648.
- He, F., et al. (2019). Src family kinases inhibition by this compound blocks initial and subsequent platelet deposition on collagen under flow, but lacks efficacy with thrombin generation. Platelets, 30(8), 1030-1038.
- Hu, B., et al. (2008). Development of resistance to this compound in Bcr/Abl-positive acute lymphoblastic leukemia. Leukemia, 22(12), 2266-2275.
- Tothova, Z., et al. (2013). Multiparameter Analysis of the “Off-Target Effects” of this compound on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. PLoS ONE, 8(11), e79523.
- Johnson, J. L., et al. (2015). Conformation-selective analogs of this compound reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 10(6), 1363-1370.
- ResearchGate. (n.d.). Kinase profile of this compound.
- Weisel, K. C., et al. (2007). This compound INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Annals of the New York Academy of Sciences, 1106, 177-190.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and this compound reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549.
- Müller, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-232.
- Schade, A. E., et al. (2008). This compound, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood, 111(3), 1366-1377.
- Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Biotechnology, 26(1), 127-132.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
- Cortes, J. E., et al. (2016). Final 5-Year Study Results of DASISION: The this compound Versus Imatinib Study in Treatment-Naïve Chronic Myeloid Leukemia Patients Trial. Journal of Clinical Oncology, 34(20), 2333-2340.
- Kuroki, J., et al. (2017). Direct effect of this compound on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes. Cancer Science, 108(5), 1021-1030.
- Smith, S. J., et al. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 27(19), 6296.
- Yeung, D. T., et al. (2019). Insights into this compound use and outcomes in real-world patients with chronic myeloid leukemia. Haematologica, 104(11), 2219-2227.
- Al-Abcha, A., et al. (2019). An unexpected and devastating adverse event of this compound: Rhabdomyolysis. Avicenna Journal of Medicine, 9(4), 154-156.
- Lee, H., et al. (2020). Activity-Based Protein Profiling Reveals Potential this compound Targets in Gastric Cancer. International Journal of Molecular Sciences, 21(23), 9272.
- Mir, R., et al. (2021). A narrative review on adverse effects of this compound with a focus on pharmacotherapy of this compound-induced pulmonary toxicities. Journal of Oncology Pharmacy Practice, 27(6), 1478-1492.
- Fierce Biotech. (2007). This compound Shows High Early Response Rate as First Treatment for Chronic Myelogenous Leukemia.
- Nishijima, R., et al. (2023). This compound suppresses particulate-induced pyroptosis and acute lung inflammation. Frontiers in Immunology, 14, 1198592.
- VJHemOnc. (2020). This compound response in AML.
- de Lavallade, H., et al. (2008). This compound - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia. Revista Brasileira de Hematologia e Hemoterapia, 30(4), 319-328.
- Naqvi, K., et al. (2017). The incidence and natural history of this compound complications in the treatment of chronic myeloid leukemia. Leukemia & Lymphoma, 58(5), 1109-1116.
- VJHemOnc. (2024). A Phase II adaptive study of this compound and inotuzumab-based induction for newly diagnosed Ph+ ALL.
- van der Velden, W. J., et al. (2023). Off-label, but on target: the evidence needed to implement alternative dosing regimens of anticancer drugs. The Lancet Oncology, 24(1), e28-e36.
- Wang, Y., et al. (2021). Adverse reactions after treatment with this compound in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Frontiers in Pharmacology, 12, 735079.
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Validation & Comparative
A Comparative In Vitro Potency Analysis of Dasatinib and Imatinib in BCR-ABL Kinase Inhibition
An Essential Guide for Researchers in Oncology and Drug Development
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the introduction of tyrosine kinase inhibitors (TKIs) has been a pivotal advancement. Imatinib, the first-generation TKI, revolutionized CML treatment. However, the development of second-generation inhibitors, such as Dasatinib, has offered significant improvements in potency and efficacy, particularly in cases of resistance. This guide provides a detailed in vitro comparison of this compound and Imatinib, focusing on their potency against the BCR-ABL kinase, the hallmark of CML.
The Molecular Battleground: BCR-ABL Signaling
The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the primary driver of CML.[1] It activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.[1] Both this compound and Imatinib are designed to inhibit this aberrant kinase activity by competing with ATP for its binding site in the BCR-ABL kinase domain.[1] By blocking ATP binding, these inhibitors prevent the phosphorylation of downstream substrates, thereby halting the oncogenic signaling cascade.
Caption: BCR-ABL signaling and points of inhibition.
Quantitative Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a drug. In vitro kinase assays consistently demonstrate that this compound possesses significantly higher potency against the wild-type BCR-ABL kinase compared to Imatinib.
| Compound | Target Kinase | IC50 (nM) | Fold Difference (Imatinib/Dasatinib) |
| This compound | Native BCR-ABL | <1 - 3 | >300x |
| Imatinib | Native BCR-ABL | ~375 | 1x |
Note: Data represents typical values from in vitro kinase assays. Actual values may vary based on specific experimental conditions.[1]
Biochemical data indicates that this compound's IC50 values for BCR-ABL and its common mutants range from 0.1 to 3 nM, while cell-based assays show values between 0.6 and 11 nM.[2] In stark contrast, the IC50 for Imatinib against purified BCR-ABL is in the range of 0.2–0.3 µM (200-300 nM).[3] This translates to this compound being approximately 325-fold more potent than Imatinib in vitro against non-mutated BCR-ABL.[4][5] This superior potency is a key factor in its efficacy, especially in patients who have developed resistance to Imatinib.[6]
Furthermore, this compound demonstrates activity against a majority of Imatinib-resistant BCR-ABL mutants, with the notable exception of the T315I mutation.[7][8] This broader spectrum of activity is a significant advantage in the clinical setting.
Off-Target Considerations
While high potency against the primary target is desirable, the off-target effects of kinase inhibitors are also a critical aspect of their overall profile. This compound was initially developed as a Src kinase inhibitor and is known to be a multi-targeted inhibitor, affecting other kinases such as c-KIT, PDGF-R, and STAT5.[6][9] This broader activity profile can contribute to both its therapeutic effects and potential side effects.[10] For instance, this compound's inhibition of Src-family kinases like LCK and LYN, which are expressed in lymphocytes, may be linked to immune-mediated effects.[10]
In contrast, Imatinib is considered more selective, with its primary targets being ABL, KIT, and PDGFR.[6] Nilotinib, another second-generation TKI, was designed based on the Imatinib scaffold and exhibits a similar specificity profile to Imatinib, but with increased potency.[6][7]
Experimental Protocol: In Vitro Kinase Inhibition Assay
To provide a practical context to the data presented, the following is a detailed, step-by-step methodology for a common in vitro kinase assay used to determine the IC50 values of inhibitors like this compound and Imatinib. This protocol is based on a luminescence-based assay that quantifies ADP production, a direct indicator of kinase activity.[11]
Principle
The assay measures the amount of ADP produced during the kinase reaction. This is achieved by converting the ADP to ATP in a subsequent reaction, which then drives a luciferase-mediated reaction that generates a luminescent signal. The intensity of the light is directly proportional to the kinase activity.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Materials
-
Recombinant human BCR-ABL kinase enzyme
-
Specific peptide substrate (e.g., biotinylated peptide)
-
ATP
-
This compound and Imatinib
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Step-by-Step Procedure
-
Inhibitor Preparation :
-
Prepare 10 mM stock solutions of this compound and Imatinib in 100% DMSO.
-
Create a serial dilution of each inhibitor in DMSO.
-
Further dilute the inhibitors in the reaction buffer to the desired final concentrations.
-
-
Assay Plate Setup :
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor solutions or a DMSO control to the wells of a 384-well plate.
-
-
Kinase Reaction :
-
Dilute the recombinant BCR-ABL kinase enzyme to the desired concentration in the reaction buffer.
-
Add the diluted BCR-ABL enzyme (e.g., 5 µL) to the wells containing the inhibitors and incubate for 10 minutes at room temperature to allow for inhibitor binding.[11]
-
Prepare a substrate solution containing the peptide substrate and ATP in the reaction buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 10 µL) to each well.
-
Incubate the plate at 30°C for 60 minutes.[11]
-
-
ADP Detection :
-
Following the kinase reaction, add ADP-Glo™ Reagent (e.g., 20 µL) to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[11]
-
Add Kinase Detection Reagent (e.g., 40 µL) to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.[11]
-
Conclusion
The in vitro data unequivocally demonstrates that this compound is a significantly more potent inhibitor of the BCR-ABL kinase than Imatinib. This enhanced potency, coupled with its activity against many Imatinib-resistant mutations, underscores its importance as a second-generation TKI in the management of CML. The provided experimental protocol offers a robust framework for researchers to independently verify and expand upon these findings. Understanding the nuances of in vitro potency is fundamental for the continued development of more effective and selective kinase inhibitors in the fight against cancer.
References
- Comparative Analysis of Kinase Inhibitors: this compound vs. Imatinib in BCR-ABL Kinase Assays. Benchchem.
- This compound or imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: 2-year follow-up from a randomized phase 3 trial (DASISION).
- This compound rapidly induces deep molecular response in chronic-phase chronic myeloid leukemia patients who achieved major molecular response with detectable levels of BCR-ABL1 transcripts by im
- Comparison of imatinib mesylate, this compound (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Multiparameter Analysis of the “Off-Target Effects” of this compound on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. NIH.
- Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and this compound reveal novel kinase and nonkinase targets. Blood Journal.
- Comparison of this compound- and Imatinib-Related Cardiotoxic Adverse Events in Japanese Patients With Chronic Myeloid Leukemia and Gastrointestinal Stromal Tumor. PMC - NIH.
- Characterization of this compound and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation P
- Real-Time Analysis of Imatinib- and this compound-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PMC - NIH.
- Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. PMC - NIH.
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A Head-to-Head Comparison for the Bench: Dasatinib versus Nilotinib in BCR-ABL Inhibition Assays
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of the BCR-ABL fusion protein as the driver of Chronic Myeloid Leukemia (CML) and the subsequent development of targeted tyrosine kinase inhibitors (TKIs) fundamentally transformed the treatment paradigm for this disease. Imatinib, the first-in-class TKI, demonstrated remarkable efficacy, but the emergence of resistance, often through point mutations in the ABL kinase domain, necessitated the development of second-generation inhibitors. Dasatinib and Nilotinib have since become critical tools in the CML therapeutic arsenal, exhibiting distinct pharmacological profiles.
This guide provides a detailed comparison of this compound and Nilotinib from the perspective of a senior application scientist, focusing on their performance in preclinical BCR-ABL inhibition assays. We will explore their mechanisms of action, compare their potency and selectivity, and provide robust, step-by-step protocols for key in vitro experiments that are foundational to the evaluation of such targeted agents.
Section 1: Divergent Mechanisms of Kinase Inhibition
At the molecular level, this compound and Nilotinib employ different strategies to inhibit the constitutively active BCR-ABL kinase. Nilotinib, a derivative of imatinib, binds to the inactive, "DFG-out" conformation of the ABL kinase domain.[1] This conformation is characterized by the outward flip of the Aspartate-Phenylalanine-Glycine (DFG) motif within the activation loop, a state that is incompatible with catalytic activity. In contrast, this compound is a dual BCR-ABL and Src family kinase inhibitor that binds to the active, "DFG-in" conformation of the ABL kinase.[2] This ability to target the active conformation is a key differentiator and contributes to its broader kinase inhibition profile.[3][4]
These distinct binding modes have significant implications for their activity against various BCR-ABL mutations. Mutations that stabilize one conformation over the other can lead to differential sensitivity to these inhibitors.
Figure 1: A diagram illustrating the distinct binding modes of Nilotinib and this compound to the BCR-ABL kinase domain and their subsequent inhibition of downstream signaling pathways.
Section 2: Comparative Analysis of Potency and Selectivity
The differing mechanisms of action of this compound and Nilotinib are reflected in their potency and selectivity profiles. In vitro assays are essential for quantifying these differences.
Table 1: Comparative IC50 Values of this compound and Nilotinib against Wild-Type BCR-ABL
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | Cell-based (Ba/F3) | <1 | [5] |
| Cell-free | <1 | [5] | |
| Nilotinib | Cell-based (Ba/F3) | <30 | [5] |
| Cell-free | Not specified |
Note: IC50 values can vary based on the specific experimental conditions and cell lines used.
The data indicates that this compound is significantly more potent than Nilotinib against wild-type BCR-ABL in cell-based assays.[5] It's important to consider that while both are highly effective, their activity against a panel of clinically relevant mutations is a key differentiator. A notable example is the T315I mutation, which confers resistance to both this compound and Nilotinib.[6][7]
Beyond BCR-ABL, the selectivity of these inhibitors is a critical factor. Nilotinib is highly selective for BCR-ABL, with activity also against KIT and PDGFR.[8][9] In contrast, this compound is a multi-targeted inhibitor with potent activity against SRC family kinases, c-KIT, and PDGFRβ, among others.[4][10] This broader profile can have both therapeutic advantages and contribute to off-target effects.[11][12][13]
Section 3: In Vitro Methodologies for BCR-ABL Inhibition Assays
Reliable and reproducible in vitro assays are fundamental for the preclinical assessment of kinase inhibitors. The following sections detail the protocols for two widely used assay formats.
Cell-Based Proliferation Assay Using Ba/F3 Cells
This assay quantifies the anti-proliferative effects of inhibitors on a cell line that is dependent on BCR-ABL activity for its survival and growth. The murine pro-B cell line Ba/F3, engineered to express human BCR-ABL, is a standard model for this purpose.[14]
Principle: Ba/F3 cells are dependent on interleukin-3 (IL-3) for survival. When transduced with the BCR-ABL gene, they become IL-3 independent, with their proliferation now driven by the constitutive kinase activity of BCR-ABL.[14] Inhibition of BCR-ABL leads to apoptosis and a decrease in cell proliferation, which can be measured using various viability assays.
Detailed Step-by-Step Protocol:
-
Cell Culture: Maintain Ba/F3-BCR-ABL cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in the absence of IL-3.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 90 µL of medium.
-
Compound Preparation: Prepare serial dilutions of this compound and Nilotinib in DMSO. A common starting concentration is 1 µM, followed by 3-fold serial dilutions.
-
Compound Addition: Add 10 µL of the diluted compounds to the corresponding wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add 20 µL of MTS reagent or a similar viability assay reagent to each well and incubate for 2 to 4 hours. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Figure 2: A workflow diagram for a cell-based BCR-ABL proliferation assay.
Cell-Free Kinase Assay
This assay provides a direct measure of an inhibitor's ability to block the enzymatic activity of the isolated BCR-ABL kinase, independent of cellular factors like drug uptake and metabolism.
Principle: A purified, recombinant ABL kinase domain is incubated with a peptide substrate and ATP. The kinase phosphorylates the substrate, and the level of phosphorylation is quantified. The presence of an inhibitor will reduce the amount of phosphorylated substrate.[15][16]
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Dilute recombinant ABL kinase to the appropriate concentration in the kinase buffer.
-
Prepare a solution containing a specific peptide substrate and ATP.
-
-
Compound Preparation: Prepare serial dilutions of this compound and Nilotinib in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the diluted inhibitor or DMSO control.
-
Kinase Addition: Add the diluted kinase solution to each well and incubate briefly to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate/ATP mixture to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing EDTA. The amount of phosphorylated substrate can be detected using various methods, such as ADP-Glo™, HTRF®, or LanthaScreen™.[17]
-
Data Analysis: Read the plate using a suitable plate reader. Calculate the percentage of inhibition and determine the IC50 value.
Section 4: Concluding Remarks for the Research Professional
This compound and Nilotinib are both potent inhibitors of BCR-ABL, yet they achieve this through distinct molecular interactions. This compound's high potency and broad-spectrum kinase inhibition are a result of its binding to the active conformation of the kinase. In contrast, Nilotinib offers a more selective inhibition profile by targeting the inactive conformation.
The selection between these two inhibitors for research purposes should be guided by the specific experimental goals. For studies demanding maximal BCR-ABL inhibition, this compound's superior potency may be advantageous. Conversely, for investigations where minimizing off-target effects, particularly on the Src family of kinases, is a priority, the selectivity of Nilotinib is a compelling feature. The in vitro assays detailed herein provide a solid foundation for researchers to independently characterize and compare the activity of these and other kinase inhibitors, thereby facilitating a more informed selection process in the pursuit of novel cancer therapeutics.
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A Comparative Guide to the Off-Target Profiles of Dasatinib and Bosutinib for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. Dasatinib and Bosutinib, both potent second-generation tyrosine kinase inhibitors (TKIs), have revolutionized the treatment of chronic myeloid leukemia (CML) and other malignancies. Their primary efficacy lies in the inhibition of the BCR-ABL fusion protein. However, the clinical utility and safety profiles of these drugs are significantly influenced by their interactions with unintended kinase targets. This guide provides an in-depth, objective comparison of the off-target profiles of this compound and Bosutinib, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions in their work.
Introduction: Beyond BCR-ABL Inhibition
This compound and Bosutinib were developed to overcome resistance to the first-generation TKI, imatinib, and to induce deeper and faster responses in patients.[1] Both are dual Src/Abl inhibitors, but their kinase selectivity profiles diverge significantly beyond these primary targets.[1][2] Understanding these differences is critical, as off-target effects can lead to both adverse events and potential therapeutic benefits in other diseases.[3][4] This guide will dissect these off-target profiles, explore the experimental methodologies used to characterize them, and discuss the clinical implications of their distinct specificities.
Visualizing the Kinase Universe: On- and Off-Target Signaling
To appreciate the comparative selectivity of this compound and Bosutinib, it is essential to visualize their impact on the human kinome. The following diagrams illustrate the primary signaling pathways of their intended target, BCR-ABL, and the key off-target kinases that contribute to their unique pharmacological profiles.
Caption: The primary BCR-ABL signaling pathway targeted by both this compound and Bosutinib.
Caption: Key off-target kinase families for this compound and Bosutinib.
Head-to-Head Comparison: Kinase Inhibition Profiles
A direct comparison of the inhibitory profiles of this compound and Bosutinib reveals both overlapping and distinct off-target activities. While both potently inhibit the SRC family kinases, this compound exhibits broader activity against receptor tyrosine kinases like c-KIT and PDGFRβ, whereas Bosutinib shows a unique inhibitory profile that includes members of the STE20 and CAMK kinase families.[2][5]
| Target Kinase Family | This compound IC50 (nM) | Bosutinib IC50 (nM) | Associated Functions & Clinical Relevance |
| Primary Targets | |||
| ABL1 | 0.6 | 1.2 | Key driver in CML and Ph+ ALL. |
| SRC Family (SRC, LYN, HCK) | <1 | <10 | Involved in cell growth, adhesion, and migration. |
| Key Off-Targets | |||
| c-KIT | 14 | >1000 | Receptor for stem cell factor; implicated in GIST and AML. Inhibition can lead to hypopigmentation. |
| PDGFRβ | 16 | >1000 | Receptor for platelet-derived growth factor; involved in angiogenesis and cell growth. Inhibition is linked to fluid retention and edema. |
| EPH Receptors (e.g., EPHA2) | 1.9 | Variable | Involved in cell positioning and tissue patterning; implicated in cancer metastasis. |
| TEC Family (TEC, BTK) | 2.0 (BTK) | 2.5 (TEC) | Important in B-cell signaling. |
| STE20 Kinases (MST2) | - | 130 | Regulate apoptosis and cell proliferation. |
| CAMK2G | - | 100 | Calcium/calmodulin-dependent protein kinase involved in cell proliferation. |
IC50 values are compiled from multiple sources and represent approximate comparative potencies.[5][6][7][8][9]
Clinical Implications of Divergent Off-Target Profiles
The distinct off-target profiles of this compound and Bosutinib directly translate to their different clinical adverse event profiles.
This compound's Broader Inhibition and Associated Toxicities:
This compound's potent inhibition of c-KIT and PDGFRβ is linked to some of its characteristic side effects.[10] Inhibition of PDGFRβ is thought to contribute to fluid retention, leading to pleural effusion, a well-documented adverse event with this compound treatment.[10][11] Furthermore, off-target effects on SRC family kinases in platelets can impair platelet function and increase the risk of bleeding.[12]
Bosutinib's More Contained Profile and Gastrointestinal Effects:
Bosutinib's minimal activity against c-KIT and PDGFR may explain the lower incidence of fluid retention and edema compared to other TKIs.[5] However, Bosutinib is frequently associated with gastrointestinal toxicities, such as diarrhea and nausea.[13][14][15][16] The exact off-target kinases responsible for these effects are not fully elucidated but are a key area of ongoing research.
Experimental Methodologies for Off-Target Profiling
The characterization of kinase inhibitor off-target profiles relies on robust and comprehensive experimental techniques. Two prominent methods are Kinobeads and KiNativ™, which provide insights into drug-target interactions within a complex cellular environment.
Kinobeads: An Affinity-Based Proteomics Approach
The Kinobeads technology utilizes a set of broad-spectrum kinase inhibitors immobilized on sepharose beads to capture a large portion of the cellular kinome from a cell lysate.[3][17][18][19] By pre-incubating the lysate with a free inhibitor of interest (e.g., this compound or Bosutinib), one can perform a competitive binding experiment. The kinases that are bound by the free inhibitor will not be captured by the beads. Subsequent mass spectrometry-based proteomic analysis of the bead-bound fraction allows for the quantitative determination of the inhibitor's targets and their relative affinities.[3]
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A Senior Application Scientist's Guide to Validating Dasatinib Target Inhibition In Vivo Using Immunohistochemistry
In the landscape of targeted cancer therapy, the rigorous validation of drug-target engagement within a complex in vivo environment is paramount. Dasatinib, a potent tyrosine kinase inhibitor (TKI), serves as a prime example where confirming target inhibition in preclinical models is a critical step in translational research. This guide provides an in-depth, experience-driven comparison of immunohistochemistry (IHC)-based methodologies to validate this compound's in vivo efficacy, focusing on scientific integrity and actionable protocols for researchers in drug development.
Introduction: The Critical Need for In Vivo Target Validation
This compound is an oral, multi-targeted kinase inhibitor primarily known for its potent inhibition of the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML), and SRC family kinases (SFKs).[1][2][3] Its therapeutic applications have expanded to include Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) and certain solid tumors where its targets are dysregulated.[4][5]
While in vitro assays are invaluable for initial drug screening, they do not recapitulate the complexities of a whole organism, including pharmacokinetics, pharmacodynamics, and tumor microenvironment interactions. Therefore, in vivo target validation is not merely a confirmatory step but a crucial go/no-go decision point in preclinical drug development. Immunohistochemistry (IHC) emerges as a powerful technique in this context, offering spatial resolution of target inhibition at the cellular level within the tissue architecture.
This guide will navigate the nuances of designing and executing robust IHC experiments to assess this compound's in vivo activity, focusing on the downstream phosphorylation status of its key targets.
The Core Principle: Measuring Phosphorylation as a Proxy for Kinase Inhibition
This compound functions by blocking the ATP-binding site of its target kinases, thereby preventing the phosphorylation of their downstream substrates.[2] Consequently, a decrease in the phosphorylation of a specific substrate serves as a reliable biomarker for this compound's activity. For our purposes, we will focus on two key pathways commonly interrogated to confirm this compound's in vivo target engagement:
-
SRC Family Kinases (SFKs): SRC is a proto-oncogene that, when activated, phosphorylates numerous downstream proteins involved in cell proliferation, survival, and migration.[6] A common method to assess SRC activity is to measure the phosphorylation of SRC at Tyrosine 416 (pSRC Tyr416), an autophosphorylation site indicative of an active conformation.[7]
-
CRKL: As a prominent substrate of BCR-ABL, the phosphorylation status of Crk-like protein (CRKL) at Tyrosine 207 (pCRKL Tyr207) is a well-established pharmacodynamic biomarker for BCR-ABL inhibition in CML models.[8]
The following diagram illustrates the core mechanism of action for this compound and the resulting signaling changes that can be detected by IHC.
Caption: this compound inhibits BCR-ABL and SRC, blocking downstream signaling.
Comparative Methodologies for IHC-Based Target Validation
The choice of methodology can significantly impact the reliability and interpretability of your results. Below is a comparison of two common approaches: traditional chromogenic IHC and multiplex immunofluorescence (mIF).
| Feature | Chromogenic IHC (e.g., DAB) | Multiplex Immunofluorescence (mIF) |
| Principle | An enzyme-conjugated secondary antibody converts a soluble substrate into an insoluble colored precipitate at the site of the target antigen. | Fluorophore-conjugated antibodies are used to visualize multiple distinct target antigens simultaneously within the same tissue section. |
| Pros | - Widely established and routine protocols.\n- Visualization with a standard brightfield microscope.\n- Stained slides are stable for long-term archiving. | - Enables simultaneous detection and co-localization of multiple markers.\n- Allows for spatial analysis of target inhibition in different cell populations.\n- More amenable to high-throughput, objective quantitative analysis with image analysis software. |
| Cons | - Quantification can be subjective and is difficult to automate accurately.\n- Limited capacity for co-localization studies (max 2-plex with different chromogens). | - Requires a specialized fluorescence microscope or slide scanner.\n- Fluorophores are susceptible to photobleaching.\n- Protocol development is more complex and requires careful optimization of antibody panels and imaging parameters. |
| Best For | - Single-marker validation in a homogenous cell population.\n- Initial screening and confirmation of target engagement.\n- Laboratories with standard histology equipment. | - In-depth analysis of target inhibition in specific cell types within a heterogeneous tumor microenvironment.\n- Correlating target inhibition with other cellular markers (e.g., proliferation, apoptosis).\n- Studies requiring high-dimensional, quantitative data. |
Senior Scientist's Recommendation: For initial, robust validation of this compound's primary target inhibition, a well-optimized chromogenic IHC protocol for pSRC or pCRKL is often sufficient and highly reliable. If your research question involves understanding the differential effects of this compound on various cell types within the tumor microenvironment (e.g., immune cells vs. tumor cells), the investment in developing a multiplex immunofluorescence panel is justified.
Step-by-Step Protocol: Validating this compound Target Inhibition with Chromogenic IHC
This protocol provides a detailed, self-validating workflow for assessing pSRC (Tyr416) inhibition in formalin-fixed, paraffin-embedded (FFPE) tumor xenografts. The use of phosphospecific antibodies in FFPE tissue is a well-established technique.[9]
Experimental Design: The Foundation of Trustworthy Data
A robust experimental design is non-negotiable. The following groups are essential for a self-validating study:
-
Vehicle Control Group: Animals treated with the vehicle solution used to dissolve this compound. This group establishes the baseline level of target phosphorylation.
-
This compound Treatment Group: Animals treated with the therapeutic dose of this compound. Tissue should be harvested at a timepoint consistent with the drug's known pharmacokinetics (e.g., peak plasma concentration).
-
Positive Control Tissue: A tissue known to have high expression of the phosphorylated target (e.g., a cell line xenograft with a known activating SRC mutation). This validates that the antibody and detection system are working correctly.
-
Negative Control (Antibody Isotype): On a separate slide from the experimental group, replace the primary antibody with an isotype control of the same immunoglobulin class and at the same concentration. This controls for non-specific binding of the secondary antibody system.
The experimental workflow is visualized in the diagram below.
Caption: Workflow for in vivo IHC target validation.
Detailed IHC Protocol
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide block (e.g., 3% H₂O₂ in methanol)
-
Protein block (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-pSRC (Tyr416) (Antibody selection is critical; use a well-validated reagent).[7][10][11][12]
-
HRP-conjugated anti-rabbit secondary antibody
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes. The choice of retrieval method is critical for exposing epitopes masked by formalin fixation.
-
Allow slides to cool to room temperature (approx. 20-30 min).
-
Rinse in a wash buffer like PBS or TBS (3 x 5 min).
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes to prevent non-specific signal.
-
Rinse in wash buffer.
-
Apply protein block for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-pSRC (Tyr416) primary antibody in an appropriate antibody diluent to its optimal concentration (as determined by prior titration).
-
Incubate slides overnight at 4°C in a humidified chamber. This longer, cold incubation often improves signal-to-noise ratio for phosphoproteins.
-
-
Secondary Antibody and Detection:
-
Rinse slides in wash buffer (3 x 5 min).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse in wash buffer (3 x 5 min).
-
Prepare and apply DAB chromogen substrate according to the manufacturer's instructions. Monitor color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by immersing slides in distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the hematoxylin in running tap water or a bluing reagent.
-
Dehydrate slides through a graded ethanol series and xylene.
-
Coverslip with permanent mounting medium.
-
Data Analysis and Interpretation: From Images to Insights
H-Score Calculation:
H-Score = Σ (I x P) = (1 x % of cells with weak intensity) + (2 x % of cells with moderate intensity) + (3 x % of cells with strong intensity)
Where:
-
I = Intensity score (0 = no staining, 1 = weak, 2 = moderate, 3 = strong)
-
P = Percentage of cells at each intensity (0-100%)
The final H-score will range from 0 to 300. This scoring should be performed by at least two independent, blinded reviewers to minimize bias.
Example Data Interpretation:
| Treatment Group | N | Mean H-Score (pSRC Tyr416) | Standard Deviation | Interpretation |
| Vehicle | 5 | 225 | 25 | High baseline SRC activity in the tumor model. |
| This compound (50 mg/kg) | 5 | 45 | 15 | Significant inhibition of SRC phosphorylation (>80%), indicating strong target engagement. |
Expected Outcome: A successful experiment will show a statistically significant decrease in the H-score for pSRC (Tyr416) in the this compound-treated group compared to the vehicle control group, indicating effective in vivo target inhibition. The positive control tissue should exhibit a high H-score, confirming antibody validity, while the isotype control should show an H-score near zero.
Conclusion and Future Directions
Immunohistochemistry is an indispensable tool for validating the in vivo target engagement of kinase inhibitors like this compound. By employing a well-designed experiment with appropriate controls and a robust, quantitative analysis method like the H-score, researchers can generate high-confidence data to support preclinical drug development programs.
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- Shah, N. P., et al. (2010). Potent, transient inhibition of BCR-ABL with this compound 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib.
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A Researcher's Guide to Cross-Validation of Dasatinib IC50 Values
Introduction: The Imperative of Reproducibility in Preclinical Research
In the realm of drug discovery and development, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a compound. For a targeted therapy like Dasatinib, a potent inhibitor of multiple tyrosine kinases, understanding its IC50 across various cancer cell lines is critical for predicting clinical efficacy. However, IC50 values are not absolute constants; they are highly sensitive to experimental conditions, leading to significant variability across different laboratories.[1][2] This guide provides an in-depth analysis of the factors influencing this compound IC50 values, offers a standardized protocol for their determination, and presents a comparative overview of published data to aid researchers in interpreting and contextualizing their findings.
This compound's primary mechanism of action involves the inhibition of the BCR-ABL kinase, an abnormal protein produced by the Philadelphia chromosome found in chronic myeloid leukemia (CML) and some cases of acute lymphoblastic leukemia (ALL).[3][4] By binding to the ATP-binding site of BCR-ABL, this compound blocks its kinase activity, thereby preventing the phosphorylation of downstream signaling molecules involved in cell proliferation and survival, ultimately leading to apoptosis of cancer cells.[4] Notably, this compound is effective against both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in cases of resistance to other tyrosine kinase inhibitors like imatinib.[4][5] Beyond BCR-ABL, this compound also inhibits other kinase families, including SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ, contributing to its broad anti-cancer activity.[3][5][6]
Given this multi-targeted nature, the IC50 of this compound can vary significantly depending on the specific kinase dependencies of the cancer cell line being tested. This guide will delve into the nuances of these variations and provide a framework for robust and reproducible IC50 determination.
Factors Contributing to IC50 Variability: A Deep Dive
The observed differences in this compound IC50 values between laboratories can be attributed to a multitude of factors, spanning from the biological system itself to the technical execution of the assay. Understanding and controlling for these variables is paramount for generating reliable and comparable data.
Biological Factors:
-
Cell Line Specificity: Different cancer cell lines possess unique genetic backgrounds, leading to varying expression levels and dependencies on the kinases targeted by this compound.[1][7] A cell line highly dependent on SRC kinase, for instance, may exhibit a lower this compound IC50 than one primarily driven by a different oncogenic pathway.
-
Passage Number and Cell Health: The continuous passaging of cell lines can lead to genetic drift and phenotypic changes over time, potentially altering their sensitivity to drugs.[8] Furthermore, using unhealthy or over-confluent cells can introduce significant artifacts into the assay, impacting the reliability of the results.[8]
-
P-glycoprotein (P-gp) Expression: The expression of efflux pumps like P-glycoprotein can actively transport this compound out of the cell, leading to a higher apparent IC50 value.[7]
Technical Factors:
-
Assay Methodology: The choice of viability or cytotoxicity assay can significantly influence the measured IC50. Common methods like MTT, resazurin, or ATP-based luminescence assays measure different aspects of cellular health and may not yield identical results.[1][9]
-
Incubation Time: The duration of drug exposure is a critical parameter. Longer incubation times may result in a lower apparent IC50 as the compound's effects accumulate.[1]
-
Cell Seeding Density: The initial number of cells plated can affect the final IC50 value. Optimal seeding density should be determined to ensure cells are in the logarithmic growth phase during the experiment.[8][10]
-
Serum Concentration: Components in the cell culture serum can bind to the drug, reducing its effective concentration and leading to a higher IC50.[7]
-
Data Analysis Methods: The mathematical model used to fit the dose-response curve and calculate the IC50 can introduce variability.[11]
Comparative Analysis of Published this compound IC50 Values
To illustrate the extent of inter-laboratory variability, the following table summarizes published this compound IC50 values across a range of cancer cell lines. This data highlights the importance of considering the specific experimental context when comparing results.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | 1 | [12] |
| TF-1 BCR/ABL | Chronic Myeloid Leukemia | 0.75 | [12] |
| Mo7e-KitD816H | Myeloid Leukemia | 5 | [13] |
| C643 | Thyroid Cancer | 90 | [14] |
| TPC1 | Thyroid Cancer | 30 | [14] |
| BCPAP | Thyroid Cancer | 40 | [14] |
| H1975 | Non-Small Cell Lung Carcinoma | 50-57 (nuclei count) | [9] |
| ORL-48 | Oral Squamous Cell Carcinoma | ~50 | [15] |
| ORL-156 | Oral Squamous Cell Carcinoma | ~50 | [15] |
| ORL-196 | Oral Squamous Cell Carcinoma | ~50 | [15] |
| ORL-207 | Oral Squamous Cell Carcinoma | ~50 | [15] |
| ORL-214 | Oral Squamous Cell Carcinoma | ~150 | [15] |
| ORL-204 | Oral Squamous Cell Carcinoma | 250 | [15] |
Note: The IC50 values presented are highly dependent on the specific experimental conditions reported in the cited literature. Direct comparison should be made with caution.
Standardized Protocol for this compound IC50 Determination
To promote consistency and enable more accurate cross-lab comparisons, the following detailed protocol for determining the IC50 of this compound using a cell viability assay is provided.
Experimental Workflow
Caption: A standardized workflow for determining this compound IC50 values.
Step-by-Step Methodology
-
Cell Culture: Maintain the chosen cell line in its recommended growth medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase and have a viability exceeding 95% as determined by trypan blue exclusion.[8] Avoid using cells that have been in continuous culture for an extended period.[8]
-
Cell Seeding: Harvest cells and perform a cell count. Seed the cells into a 96-well clear-bottom plate at a pre-determined optimal density. The optimal seeding density should allow for logarithmic growth throughout the duration of the experiment without reaching over-confluence in the untreated control wells.[8][10] Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
This compound Dilution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a serial dilution of this compound in the appropriate cell culture medium. It is crucial to ensure thorough mixing at each dilution step.
-
Drug Addition: Carefully remove the medium from the wells and replace it with the medium containing the various concentrations of this compound. Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Return the plate to the incubator and incubate for a defined period, typically 72 hours. The incubation time should be kept consistent across experiments.[1]
-
Viability Reagent Addition: Following the incubation period, add the chosen cell viability reagent (e.g., MTT, resazurin, or an ATP-based luminescence reagent) to each well according to the manufacturer's protocol.
-
Assay Incubation: Incubate the plate for the time specified in the reagent's protocol to allow for colorimetric or luminescent signal development.[10]
-
Signal Measurement: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Normalization: Subtract the background reading (media only) from all wells. Normalize the data by expressing the viability of the treated wells as a percentage of the vehicle-treated control wells.
-
Dose-Response Curve: Plot the normalized viability data against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability.[11]
This compound's Mechanism of Action: A Signaling Pathway Perspective
To better understand the cellular effects of this compound, it is essential to visualize its impact on key signaling pathways.
Caption: this compound inhibits multiple tyrosine kinases, blocking key downstream signaling pathways.
Conclusion and Best Practices
The cross-laboratory validation of this compound IC50 values is a critical yet challenging aspect of preclinical cancer research. The inherent variability in this metric underscores the necessity for standardized protocols and a thorough understanding of the factors that can influence experimental outcomes. By adhering to the best practices outlined in this guide, researchers can enhance the reproducibility and reliability of their findings, ultimately contributing to a more robust and predictive preclinical data landscape.
Key Recommendations for Researchers:
-
Thoroughly Characterize Cell Lines: Regularly authenticate cell lines and monitor their passage number.
-
Optimize and Standardize Assay Conditions: Carefully optimize cell seeding density, incubation times, and serum concentrations.[8][10] Use the same assay methodology and data analysis techniques consistently.[11]
-
Include Appropriate Controls: Always include positive and negative controls to ensure the validity of the assay.
-
Report Detailed Experimental Conditions: When publishing IC50 data, provide a comprehensive description of the experimental protocol to facilitate interpretation and comparison by other researchers.
By embracing these principles of scientific integrity and methodological rigor, the research community can work towards a more cohesive and reliable understanding of the therapeutic potential of this compound and other targeted agents.
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Dasatinib vs. Imatinib: A Comparative Guide to Efficacy Against BCR-ABL1 P-loop Mutations
For researchers and clinicians navigating the complexities of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), the emergence of resistance to first-line tyrosine kinase inhibitor (TKI) therapy is a significant challenge. Point mutations within the kinase domain of the BCR-ABL1 oncoprotein are a primary driver of this resistance, with mutations in the phosphate-binding loop (P-loop) being among the most frequent and clinically challenging.[1][2][3] This guide provides an in-depth comparison of two pivotal TKIs, Imatinib and Dasatinib, focusing on their differential mechanisms of action and efficacy against these critical P-loop mutations.
The Clinical Challenge of P-loop Mutations
The P-loop is a flexible glycine-rich sequence crucial for the proper positioning of ATP for phosphorylation.[4] Mutations in this region can significantly impair Imatinib binding, leading to therapeutic resistance.[5] These mutations account for 36% to 48% of all identified resistance mutations and are often associated with a more aggressive disease course and a higher risk of progression.[1] Common P-loop mutations include G250E, Q252H, Y253F/H, and E255K/V.[1][6] The presence of these mutations necessitates a switch to second-generation TKIs, with this compound being a prominent option.[1][7]
Mechanistic Differences in Drug-Target Interaction
The differential efficacy of Imatinib and this compound against P-loop mutations stems from their distinct modes of binding to the ABL1 kinase domain.
Imatinib: This first-generation TKI is highly specific, binding to the inactive "closed" conformation of the ABL1 kinase domain.[8][9] Its efficacy is dependent on the kinase adopting this specific conformation. P-loop mutations can destabilize the inactive conformation, favoring an active "open" state to which Imatinib cannot effectively bind.[4][10] This conformational rigidity induced by the mutation is a key mechanism of Imatinib resistance.
This compound: As a second-generation TKI, this compound possesses a different and more flexible binding mechanism. It can effectively inhibit the ABL1 kinase in both its active and inactive conformations.[1][8][11] This ability to bind to multiple conformational states circumvents the resistance mechanism conferred by many P-loop mutations.[1][8] Furthermore, this compound is significantly more potent than Imatinib, exhibiting 325-fold greater activity against unmutated BCR-ABL1 in vitro.[1]
Below is a diagram illustrating the differential binding mechanisms of Imatinib and this compound to the BCR-ABL1 kinase domain.
Caption: Differential binding of Imatinib and this compound.
Comparative Efficacy: In Vitro and Clinical Data
The superior efficacy of this compound against P-loop mutations has been demonstrated in both preclinical and clinical studies. In vitro assays measuring the 50% inhibitory concentration (IC50) consistently show that this compound is significantly more potent than Imatinib against cell lines expressing these mutations.
| Mutation | Location | Imatinib IC50 (nM) | This compound IC50 (nM) | Fold Difference |
| Wild-Type | - | ~100 | ~0.3 | >300 |
| G250E | P-loop | 1350 | 1.8 | 750 |
| Q252H | P-loop | 1325 | 1.0 - 5.0 | 265-1325 |
| Y253F/H | P-loop | >5000 | 2.0 - 3.0 | >1667 |
| E255K/V | P-loop | >5000 | 5.0 - 11.0 | >455 |
| Data synthesized from multiple sources. Actual values may vary between studies.[1] |
Clinical data corroborates these in vitro findings. In patients with CML who have developed resistance to Imatinib due to P-loop mutations, switching to this compound has been shown to induce significant hematologic and cytogenetic responses.[1][12] For instance, in a study of Imatinib-resistant patients, those with P-loop mutations treated with this compound achieved complete cytogenetic response (CCyR) rates comparable to patients without these mutations.[1]
The following diagram illustrates a simplified workflow for selecting a TKI based on mutational analysis.
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Dasatinib in Xenograft Models: A Comparative Guide to Combination vs. Monotherapy Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the multi-kinase inhibitor Dasatinib has carved a significant niche, particularly in the treatment of chronic myeloid leukemia (CML).[1] However, its journey into solid tumors has revealed a more complex narrative, often necessitating combination strategies to unlock its full therapeutic potential.[2] This guide provides an in-depth, evidence-based comparison of this compound monotherapy versus combination therapy in preclinical xenograft models, offering insights into the mechanistic rationale, experimental design, and expected outcomes to inform your research and development endeavors.
The Rationale for Combination: Overcoming the Cytostatic Plateau of this compound Monotherapy
This compound is a potent inhibitor of several key oncogenic kinases, including BCR-ABL, Src family kinases (SFK), c-KIT, and platelet-derived growth factor receptor (PDGFR).[3] While its efficacy in BCR-ABL-driven leukemias is often cytotoxic, leading to tumor regression, its effect in many solid tumor xenograft models is primarily cytostatic, resulting in tumor growth inhibition rather than shrinkage.[4][5] This observation underscores a critical limitation of monotherapy and provides a strong rationale for exploring combination approaches.
The underlying principle of combining this compound with other agents is to target complementary or synergistic pathways, overcome intrinsic and acquired resistance, and convert a cytostatic response into a cytotoxic one. This can be achieved by:
-
Targeting Parallel Survival Pathways: Cancer cells often develop resistance by activating alternative signaling cascades to bypass the inhibited pathway. Combining this compound with an inhibitor of a parallel survival pathway can create a synthetic lethal effect.
-
Enhancing Chemotherapy Efficacy: this compound can modulate the tumor microenvironment and sensitize cancer cells to the cytotoxic effects of traditional chemotherapeutic agents.
-
Overcoming Resistance Mechanisms: Resistance to this compound can emerge through various mechanisms, including mutations in the target kinase or activation of bypass tracks.[6] Combination therapy can preemptively target these escape routes.
Comparative Efficacy in Xenograft Models: A Data-Driven Overview
Preclinical xenograft studies provide a critical platform for evaluating the in vivo efficacy of novel therapeutic strategies. The following tables summarize key quantitative data from studies directly comparing this compound monotherapy with combination therapies in various cancer types.
Table 1: this compound in Combination with Chemotherapy
| Cancer Type | Xenograft Model | Combination Agent | Key Findings | Reference |
| Ovarian Cancer | A2780 & HO8910 cells in nude mice | Paclitaxel | Synergistic antitumor effect. Tumor growth inhibitory rates for combination were 76.7% (A2780) and 58.5% (HO8910), significantly higher than either agent alone. Combination treatment markedly inhibited proliferation and promoted apoptosis. | [7] |
| Metastatic Breast Cancer | Not specified (preclinical data supporting clinical trial) | Paclitaxel | Greater antitumor activity than either single agent in preclinical models, providing the rationale for a phase I/II clinical trial. | [8][9] |
| Triple Negative Breast Cancer (TNBC) | Paclitaxel-resistant TNBC cells | Paclitaxel | This compound enhanced the effects of paclitaxel by targeting breast cancer stem cells (BCSCs) , overcoming chemotherapy resistance and inhibiting tumor growth in vivo. | [10] |
Table 2: this compound in Combination with Other Targeted Therapies
| Cancer Type | Xenograft Model | Combination Agent | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Not specified (preclinical data supporting clinical trial) | Erlotinib (EGFR inhibitor) | This compound can induce apoptosis in lung cancer cells dependent on EGFR signaling .[11] The combination is tolerable and showed a disease control rate of 63% in a phase I/II trial.[6] | [6][11][12] |
| Chronic Myeloid Leukemia (CML) | Not specified (preclinical data supporting clinical trial) | Venetoclax (BCL2 inhibitor) | Preclinical studies showed the combination significantly reduced the percentage of immature stem cells in mice.[13] A phase II trial showed the combination was safe and effective, though response rates were similar to this compound monotherapy.[14][15] | [13][14][15][16][17] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 & H1975 cells in nude mice | Rapamycin (mTOR inhibitor) | Enhanced anti-cancer effect through suppression of the Src/PI3K/mTOR pathway, leading to increased cell cycle arrest and inhibition of migration and invasion. | [18][19] |
Key Signaling Pathways Targeted by this compound Combination Therapies
Understanding the molecular mechanisms underlying the synergistic effects of this compound combinations is crucial for rational drug development. The following diagrams illustrate the key signaling pathways involved.
This compound's Core Mechanism of Action
This compound exerts its effects by inhibiting multiple tyrosine kinases. A primary target in many solid tumors is the Src family of kinases, which are involved in critical cellular processes like proliferation, survival, migration, and invasion.
Caption: this compound inhibits Src family kinases, a key node in oncogenic signaling.
Synergistic Inhibition with an mTOR Inhibitor (e.g., Rapamycin)
Combining this compound with an mTOR inhibitor like Rapamycin creates a dual blockade of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation.
Caption: Dual inhibition of Src and mTOR enhances anti-proliferative effects.
Experimental Protocols for Xenograft Studies
Reproducible and well-controlled in vivo experiments are paramount. The following provides a generalized, step-by-step protocol for establishing and evaluating this compound therapies in xenograft models.
Cell Line Selection and Culture
-
Selection: Choose cell lines with well-characterized genetic backgrounds and known sensitivity or resistance to this compound. For combination studies, select lines where the combination target is expressed and active.
-
Culture: Maintain cell lines in their recommended media and conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Xenograft Tumor Implantation
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent graft rejection.[20]
-
Implantation:
-
Harvest and resuspend cultured cancer cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Inject a defined number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.[20]
-
For orthotopic models, inject cells into the organ of origin (e.g., bladder wall for bladder cancer).[21]
-
Tumor Growth Monitoring and Treatment Initiation
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.[22]
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, this compound monotherapy, combination agent monotherapy, and this compound combination therapy).[20][22]
Drug Preparation and Administration
-
This compound: Prepare this compound for oral gavage. A common vehicle is an aqueous solution of 80 mM citric acid (pH 3.1).[20] Dosages in xenograft models typically range from 10 to 80 mg/kg, administered daily.[5][20]
-
Combination Agent: Prepare and administer the second drug according to established protocols for that agent (e.g., intraperitoneal injection for Paclitaxel).
-
Vehicle Control: Administer the vehicle solution to the control group using the same route and schedule as the drug treatment.
Efficacy Evaluation and Endpoint Analysis
-
Primary Endpoint: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Secondary Endpoints:
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Survival: Record survival data if the study design includes this endpoint.
-
Experimental Workflow Diagram
Caption: A typical workflow for a xenograft efficacy study.
Conclusion and Future Directions
The evidence from preclinical xenograft models strongly suggests that while this compound monotherapy can effectively inhibit the growth of various solid tumors, its true potential may be realized in combination with other therapeutic agents. Combination strategies can lead to synergistic anti-tumor activity, overcome resistance, and potentially induce tumor regression.
For researchers and drug development professionals, the key takeaways are:
-
Rational Combination Design: Base combination strategies on a solid understanding of the underlying molecular pathways and potential resistance mechanisms.
-
Rigorous Preclinical Evaluation: Employ well-designed xenograft studies with appropriate controls and comprehensive endpoint analysis to validate combination efficacy.
-
Biomarker Development: Identify predictive biomarkers to select patient populations most likely to benefit from specific this compound combination therapies.
As our understanding of tumor biology continues to evolve, so too will the opportunities for innovative this compound-based combination therapies. The preclinical data presented here provides a strong foundation for the continued exploration and development of these promising strategies in the fight against cancer.
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A Researcher's Guide to Benchmarking Dasatinib's Senolytic Activity
Introduction: The Rationale for Targeting Cellular Senescence
Cellular senescence is a fundamental biological process characterized by a state of irreversible cell cycle arrest, triggered by various stressors such as telomere attrition, DNA damage, and oncogenic signaling.[1][2] While it serves as a crucial tumor-suppressive mechanism, the accumulation of senescent cells in tissues with age is a key contributor to a spectrum of age-related pathologies.[3][4] These cells are not inert; they actively secrete a cocktail of pro-inflammatory cytokines, chemokines, and proteases known as the Senescence-Associated Secretory Phenotype (SASP), which degrades tissue integrity and promotes chronic inflammation.[5]
The discovery of "senolytics"—a class of drugs that selectively eliminate senescent cells—has opened a new therapeutic paradigm for treating age-related diseases.[3][4] By targeting the pro-survival pathways that senescent cells uniquely depend on, these agents can induce apoptosis in target cells while sparing healthy, non-senescent cells.[6]
Dasatinib, a tyrosine kinase inhibitor originally developed for cancer therapy, was one of the first compounds identified with potent senolytic activity.[6][7] This guide provides a comprehensive framework for researchers to benchmark the senolytic efficacy of this compound against other leading compounds. We will delve into the molecular mechanisms, provide a comparative analysis, and offer detailed, validated protocols for rigorous in-vitro evaluation.
The Molecular Landscape: Senescence and Senolytic Vulnerabilities
To effectively benchmark senolytics, one must first understand the foundational pathways governing senescence and the specific vulnerabilities these pathways create.
Core Senescence Pathways
Cellular stressors typically converge on two primary tumor suppressor pathways to initiate and maintain the senescent state: the p53/p21CIP1 and p16INK4a/pRb pathways.[8][9]
-
The p53/p21 Pathway: Often activated by DNA damage, the p53 tumor suppressor protein induces the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor. p21 subsequently blocks CDK2 activity, preventing the phosphorylation of Retinoblastoma protein (pRb) and thereby halting the cell cycle in the G1 phase.[8][9]
-
The p16/pRb Pathway: The p16 protein specifically inhibits CDK4 and CDK6. This action also prevents pRb hyperphosphorylation, keeping it in its active, growth-suppressive state. p16 expression is a robust biomarker that increases significantly with age in various tissues.[8][10]
Senescent Cell Anti-Apoptotic Pathways (SCAPs)
A critical feature of senescent cells is their profound resistance to apoptosis. They achieve this by upregulating a network of pro-survival pathways, collectively known as SCAPs. This reliance on SCAPs is their Achilles' heel, providing specific targets for senolytic drugs.[6] Key SCAPs include:
-
Bcl-2 Family Networks: Senescent cells often overexpress anti-apoptotic members of the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-xL, Bcl-2, and Bcl-w.[11][12] These proteins sequester pro-apoptotic proteins (e.g., Bax, Bak), preventing the initiation of mitochondrial apoptosis.[13][14]
-
Tyrosine Kinase Pathways: Receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases like SRC family kinases can activate pro-survival signaling cascades, including the PI3K/Akt pathway.[7][15] These pathways suppress apoptosis by inhibiting downstream effectors like the pro-apoptotic protein Bad or activating transcription factors like NF-κB.[15]
Comparative Analysis of Leading Senolytic Compounds
This compound's senolytic activity is best understood in the context of other well-characterized compounds. The choice of senolytic is highly dependent on the experimental model, as their efficacy is often cell-type specific.[16]
| Compound | Class | Primary Target(s) | Effective In Vitro Conc. | Target Cell Types (Examples) |
| This compound | Tyrosine Kinase Inhibitor | SRC family kinases, PDGF receptors, Ephrin receptors[7] | 50 - 500 nM[17] | Adipocyte progenitors, Mesenchymal Stem Cells (MSCs)[5][6][18] |
| Quercetin | Flavonoid | PI3K, Bcl-xL, HIF-1α[5][17] | 5 - 50 µM[17] | Endothelial cells (HUVECs), bone marrow MSCs[5][16] |
| Fisetin | Flavonoid | PI3K/Akt, mTOR | 5 - 25 µM | Fibroblasts, Adipose Tissue; noted for high potency[10][19][20][21] |
| Navitoclax (ABT-263) | BH3 Mimetic | Bcl-2, Bcl-xL, Bcl-w[12][22][23] | 1 - 5 µM[24] | Fibroblasts, Endothelial cells, MSCs (broad-spectrum)[22][25] |
Causality Insight: The combination of This compound and Quercetin (D+Q) is frequently used because their distinct mechanisms create a broader senolytic effect.[26][27][28] this compound effectively targets senescent preadipocytes, while Quercetin is more potent against senescent endothelial cells.[16][17] This synergistic action allows for the clearance of a wider range of senescent cells within a complex tissue environment.[17] Fisetin, a flavonoid like quercetin, has been identified in screening studies as one of the most potent natural senolytics.[19][20][29] Navitoclax, by directly targeting the core Bcl-2 anti-apoptotic machinery, demonstrates broad-spectrum activity but can also exhibit on-target toxicity to healthy cells that rely on these pathways, such as platelets.[23]
Experimental Design for Benchmarking Senolytic Activity
A robust benchmarking study requires a meticulously controlled workflow, from the induction of a stable senescent phenotype to the quantitative assessment of its clearance.
Protocol 3.1: Induction of Stress-Induced Senescence
Rationale: Using a DNA-damaging agent like Doxorubicin provides a rapid and highly reproducible method to induce a robust senescent phenotype, characterized by activation of the DNA Damage Response (DDR) and upregulation of p53 and p21.[9] This model is relevant for studying therapy-induced senescence.
Materials:
-
Human diploid fibroblasts (e.g., IMR90 or WI-38)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Doxorubicin Hydrochloride (stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Plate cells at a density that allows for 70-80% confluency on the day of treatment.
-
Treatment: The following day, replace the medium with fresh medium containing 250 nM Doxorubicin. For the non-senescent control group, add an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 24 hours.
-
Recovery: After 24 hours, aspirate the Doxorubicin-containing medium, wash the cells twice with sterile PBS, and add fresh complete medium.
-
Phenotype Development: Culture the cells for an additional 7-10 days, changing the medium every 2-3 days. This period is critical for the full development of the senescent phenotype, including the SASP. The cells will appear enlarged, flattened, and will cease to proliferate.
Protocol 3.2: Senolytic Compound Treatment
Rationale: This protocol is designed to assess the selective toxicity of the compounds against senescent cells versus their non-senescent counterparts. A dose-response curve is essential to determine the optimal concentration for senolysis without inducing widespread toxicity in healthy cells.
Procedure:
-
Seeding: Plate both senescent (from Protocol 3.1) and non-senescent (control) cells in parallel into multi-well plates (e.g., 24-well or 96-well), ensuring equal cell numbers per well. Allow cells to attach overnight.
-
Compound Preparation: Prepare a dilution series for each senolytic compound (this compound, Quercetin, Fisetin, Navitoclax) in the appropriate culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium in each well with the medium containing the respective senolytic compound or vehicle.
-
Incubation: Incubate the cells for 48-72 hours. This duration is typically sufficient to observe apoptotic effects.[18]
Protocol 3.3: Assessment of Senolytic Efficacy
Rationale: SA-β-gal is a widely used histochemical marker for senescent cells, reflecting the increased lysosomal mass in these non-dividing cells.[3] A reduction in the percentage of SA-β-gal positive cells post-treatment indicates clearance of senescent cells.
Procedure:
-
Fixation: After senolytic treatment, wash cells with PBS and fix with a 2% formaldehyde/0.2% glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and add the SA-β-gal staining solution (containing X-gal at pH 6.0).
-
Incubation: Incubate the plates at 37°C without CO₂ for 12-18 hours, or until a blue color develops in senescent cells.
-
Quantification: Using a light microscope, count the number of blue (senescent) cells and the total number of cells across several random fields of view. Calculate the percentage of SA-β-gal positive cells for each treatment condition.
Rationale: This assay quantifies the number of adherent, viable cells. A senolytic compound should cause a significant decrease in viability in the senescent cell population while having a minimal effect on the non-senescent population at the same concentration.
Procedure:
-
Medium Removal: After senolytic treatment, gently aspirate the medium from the wells.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash with water and add 0.1% Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plates with water multiple times to remove excess stain.
-
Solubilization: Add a 10% acetic acid solution to each well to solubilize the stain.
-
Measurement: Transfer the solubilized stain to a new 96-well plate and measure the absorbance at ~590 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Rationale: Western blotting provides molecular confirmation of the cellular state. A decrease in senescence markers (p16, p21) confirms senescent cell clearance, while an increase in apoptosis markers (cleaved Caspase-3) confirms the mechanism of cell death.
Procedure:
-
Protein Lysate Preparation: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with primary antibodies against p16, p21, cleaved Caspase-3, and a loading control (e.g., β-actin or Vinculin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.
Conclusion and Future Outlook
This guide provides a robust framework for benchmarking the senolytic activity of this compound against other leading compounds like Quercetin, Fisetin, and Navitoclax. By combining careful induction of senescence with a multi-pronged analytical approach, researchers can generate high-quality, reproducible data on the potency and specificity of these agents.
This compound, particularly in combination with Quercetin, remains a cornerstone of senolytic research, demonstrating efficacy in numerous preclinical models and early human trials.[5][6][30][31] However, the field is rapidly evolving. The discovery of more potent and specific compounds like Fisetin and the exploration of different mechanistic classes like the Bcl-2 inhibitors highlight the need for continuous and rigorous comparative analysis.[20] The experimental logic and protocols detailed herein provide the necessary tools to contribute meaningfully to this exciting and impactful area of aging research.
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A Tale of Two TKIs: Comparing the Immunomodulatory Effects of Dasatinib and Imatinib
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dasatinib and Imatinib, two cornerstone tyrosine kinase inhibitors (TKIs), have revolutionized the treatment of Chronic Myeloid Leukemia (CML) and other malignancies.[1] While both drugs effectively target the BCR-ABL oncoprotein, their broader kinase inhibition profiles diverge significantly, leading to distinct and often opposing effects on the immune system.[2] This guide provides an in-depth, objective comparison of the immunomodulatory properties of this compound and Imatinib, supported by experimental data, to inform researchers and clinicians in their therapeutic and developmental endeavors.
Mechanism of Action: A Divergence in Kinase Inhibition
The differential immunomodulatory effects of this compound and Imatinib are rooted in their distinct kinase inhibition profiles. While both target BCR-ABL, this compound exhibits a broader spectrum of activity, notably inhibiting Src family kinases (SFKs) like LCK and FYN, which are crucial for immune cell signaling.[2][3] Imatinib, in contrast, is more selective for BCR-ABL, c-KIT, and PDGFR.[4]
This difference in off-target effects is the primary driver of their contrasting immune impacts. This compound's potent inhibition of SFKs, particularly LCK in T cells, can lead to profound alterations in immune cell activation and function.[5][6][7]
Key Kinase Targets and Potency
| Kinase | This compound IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Primary Function in Immune Cells |
| BCR-ABL | <1 | 25-100 | Oncogenic driver in CML |
| c-KIT | 1-10 | 100-1000 | Myeloid cell differentiation and function |
| PDGFR | 1-10 | 100-1000 | Fibroblast growth and angiogenesis |
| LCK | 0.5-10 | >10,000 | T-cell receptor signaling |
| FYN | <10 | >10,000 | T-cell and NK cell signaling |
| SRC | <10 | >10,000 | Multiple signaling pathways |
Data compiled from multiple sources.
Signaling Pathway Visualization
Caption: Differential impact on T-cell receptor (TCR) signaling.
Impact on T Lymphocytes: A Study in Contrasts
The effects of this compound and Imatinib on T cells are perhaps the most striking example of their divergent immunomodulatory activities.
This compound: From Immunosuppression to Activation
This compound's interaction with T cells is complex and dose-dependent. In vitro, at sustained high concentrations, this compound potently inhibits T-cell activation and proliferation by blocking LCK and downstream TCR signaling.[5][8][9] This has led to its investigation as a potential immunosuppressant.[5]
However, the clinical reality is more nuanced due to this compound's short half-life.[3] In patients, this compound treatment can lead to the expansion of large granular lymphocytes (LGLs), including clonal CD8+ T cells and NK cells.[2][3] This immunostimulatory effect is associated with improved clinical responses in some cases.[3]
Imatinib: Consistent T-Cell Inhibition
Imatinib generally exerts an inhibitory effect on T cells. It has been shown to suppress T-cell proliferation and activation in a dose-dependent manner.[10][11] This is thought to be mediated, in part, by the inhibition of LCK, although to a much lesser extent than this compound, and interference with ZAP70 and LAT phosphorylation.[10] Imatinib can also impair the function of regulatory T cells (Tregs).[12][13]
Comparative Effects on T-Cells
| Parameter | This compound | Imatinib |
| Proliferation | Potent inhibition in vitro; potential for clonal expansion in vivo | Dose-dependent inhibition[10][11] |
| Activation (CD69, CD25) | Inhibition[5][8] | Inhibition[10] |
| Cytokine Production (IL-2, IFN-γ) | Inhibition[8] | Inhibition[10] |
| Regulatory T cells (Tregs) | Reduction[3] | Impaired function[12] |
Experimental Protocol: T-Cell Proliferation Assay (CFSE-based)
The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a standard method for assessing lymphocyte proliferation.[14][15]
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Detailed Steps:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[16]
-
CFSE Labeling: Resuspend cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-20 minutes at 37°C.[16][17] Quench the reaction by adding 5 volumes of complete RPMI medium with 10% FBS.
-
Stimulation: Wash the cells and resuspend in complete medium. Plate the cells and add a stimulus, such as anti-CD3 and anti-CD28 antibodies, along with the desired concentrations of this compound, Imatinib, or a vehicle control.[18]
-
Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry: Harvest the cells, stain with antibodies for T-cell markers (e.g., CD3, CD4, CD8), and acquire data on a flow cytometer. Proliferation is measured by the generational dilution of CFSE fluorescence.[18]
Divergent Roles in Natural Killer (NK) Cell Function
This compound and Imatinib also have opposing effects on Natural Killer (NK) cells, a critical component of the innate immune system.
This compound and NK Cells: A Complex Relationship
The effect of this compound on NK cells is debated. Some in vitro studies suggest that this compound can suppress NK cell cytotoxicity in a dose-dependent manner.[19] However, other research and in vivo observations indicate that this compound can enhance NK cell function and promote the expansion of mature, cytotoxic NK cells.[1][3][20] This expansion of NK cells has been linked to better treatment responses in CML patients.[1]
Imatinib and NK Cells: Potential for Enhancement
In contrast to its effects on T cells, Imatinib has been shown to increase the proportion and function of NK cells.[21] Studies have demonstrated that Imatinib treatment can lead to an increase in NK cell numbers and their responsiveness to target cells.[21] The presence of a higher number of mature NK cells has been associated with successful Imatinib discontinuation in CML patients, suggesting a role for NK cells in maintaining remission.[22][23][24]
Comparative Effects on NK Cells
| Parameter | This compound | Imatinib |
| Cell Number | Can induce expansion of LGLs, including NK cells, in vivo[2][3] | Can increase the proportion of NK cells[21] |
| Cytotoxicity | Conflicting reports: inhibition in some in vitro settings,[19] enhancement in others[1][3] | Can increase responsiveness to target cells[21] |
| Clinical Correlation | NK cell expansion associated with deep molecular response[25] | Higher NK cell counts linked to successful treatment discontinuation[22][23] |
Experimental Protocol: NK Cell Cytotoxicity Assay (Calcein-AM Release)
This assay measures the ability of NK cells (effector cells) to lyse target cells.[26][27][28]
Caption: Workflow of a Calcein-AM release cytotoxicity assay.
Detailed Steps:
-
Target Cell Labeling: Label target cells (e.g., K562 cell line) with Calcein-AM, a fluorescent dye that is retained by live cells.[29][30]
-
Co-culture: Co-culture the labeled target cells with effector NK cells at various effector-to-target (E:T) ratios in the presence of this compound, Imatinib, or a control.[30]
-
Incubation: Incubate the co-culture for 4 hours at 37°C.[29][30]
-
Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM, which is proportional to the number of lysed target cells.[29]
-
Calculation: Calculate the percentage of specific cytotoxicity based on spontaneous release (target cells alone) and maximum release (target cells lysed with detergent) controls.[26]
Modulation of Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions that are often elevated in cancer patients.[31][32]
This compound: Reducing MDSC-mediated Suppression
This compound has been shown to reduce the frequency and function of MDSCs.[31] Specifically, it can significantly decrease the monocytic subset of MDSCs (M-MDSCs).[32][33] This reduction in M-MDSCs has been correlated with a better molecular response in CML patients treated with this compound.[32][33]
Imatinib: A More Variable Effect on MDSCs
The effect of Imatinib on MDSCs appears to be more variable. While some studies suggest that Imatinib can reduce MDSC expansion and arginase-1 expression,[34] others report a milder or less consistent effect compared to this compound, particularly on the M-MDSC subset.[33] There are also conflicting reports, with some in vitro studies suggesting Imatinib could increase MDSC levels.[35]
Comparative Effects on MDSCs
| Parameter | This compound | Imatinib |
| Overall MDSC levels | Reduces frequency and function[31] | Variable effects reported; may reduce expansion[34][36] |
| Monocytic MDSCs (M-MDSCs) | Significant reduction[32][33] | Mild or no significant reduction[33] |
| Granulocytic MDSCs (G-MDSCs) | Reduction[33] | Reduction[33] |
| Clinical Correlation | Reduction in M-MDSCs correlates with Major Molecular Response[32][33] | Less clear correlation |
Clinical Implications and Concluding Remarks
The distinct immunomodulatory profiles of this compound and Imatinib have significant clinical implications. While both are highly effective in treating CML, the choice between them may be influenced by the desired immunological outcome.[37][38][39]
-
This compound's potential to stimulate cytotoxic T-cell and NK-cell responses in vivo, while reducing MDSC-mediated suppression, may be advantageous in patients where a robust anti-leukemic immune response is desired.
-
Imatinib's more consistently immunosuppressive effect on T cells, coupled with its ability to enhance NK cell function, presents a different immunomodulatory landscape. Its role in promoting NK cell-mediated surveillance could be crucial for maintaining long-term remission.[22]
Ultimately, the decision between this compound and Imatinib requires a careful consideration of the individual patient's disease characteristics and immune status. The contrasting effects of these two TKIs on the immune system underscore the importance of a personalized approach to cancer therapy. Further research is needed to fully harness these immunomodulatory properties to improve patient outcomes.
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A Comparative Guide to the Validation of Dasatinib-Induced Apoptosis by Caspase-3 Cleavage
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. Dasatinib, a potent tyrosine kinase inhibitor, has demonstrated significant efficacy in inducing apoptosis in various cancer cell lines.[1][2][3][4] A key hallmark of apoptosis is the activation of effector caspases, particularly caspase-3. This guide provides an in-depth comparison of validating this compound-induced apoptosis through the detection of cleaved caspase-3, alongside alternative methodologies. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.
The Central Role of Caspase-3 in this compound-Induced Apoptosis
This compound primarily functions by inhibiting the Bcr-Abl kinase and Src family kinases, disrupting downstream signaling pathways that promote cancer cell proliferation and survival.[2][3][5] This disruption ultimately leads to the activation of the apoptotic cascade. The convergence point of both the extrinsic and intrinsic apoptotic pathways is the activation of caspase-3.[6] Procaspase-3, an inactive zymogen, is cleaved to generate the active p17 and p12 fragments, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[7][8] Therefore, the detection of cleaved caspase-3 is a direct and reliable indicator of apoptosis induction.
Diagram: Mechanism of this compound-Induced Apoptosis
Caption: this compound inhibits Bcr-Abl/Src kinases, leading to apoptosis via caspase-3 activation.
Primary Validation Method: Western Blotting for Cleaved Caspase-3
Western blotting is a robust and widely used technique to detect specific proteins in a complex mixture. For validating this compound-induced apoptosis, it provides a clear, quantitative measure of caspase-3 activation.
Experimental Protocol: Western Blot for Cleaved Caspase-3
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., K562, T24) at an appropriate density.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 25 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.[9]
-
-
Protein Extraction:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
Quantify protein concentration using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel. The higher percentage gel provides better resolution for the small cleaved caspase-3 fragments.[10]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (recognizing the p17/19 fragments) overnight at 4°C.[7] A parallel blot with an antibody for total caspase-3 can be run to confirm the presence of the pro-form.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
The presence of bands at approximately 17/19 kDa indicates cleaved, active caspase-3.
-
Use a loading control, such as β-actin or GAPDH, to normalize the data and confirm equal protein loading.
-
Quantify band intensity using densitometry software.
-
Data Presentation: this compound-Induced Caspase-3 Cleavage
| This compound Concentration (nM) | Relative Cleaved Caspase-3 Level (Normalized to β-actin) |
| 0 (Control) | 1.0 |
| 5 | 2.5 |
| 10 | 4.8 |
| 25 | 7.2 |
Causality Behind Experimental Choices:
-
Dose-Response: Using a range of this compound concentrations is crucial to demonstrate a dose-dependent increase in caspase-3 cleavage, strengthening the evidence of a direct pharmacological effect.[9][11]
-
Specific Antibody: Employing an antibody that specifically recognizes the cleaved form of caspase-3 is essential to distinguish between the inactive pro-enzyme and the active enzyme.[7]
-
Loading Control: Normalizing to a housekeeping protein like β-actin accounts for any variations in protein loading, ensuring that observed changes in cleaved caspase-3 are due to the drug treatment and not experimental error.
Comparative Analysis: Alternative Apoptosis Validation Methods
While Western blotting for cleaved caspase-3 is a gold standard, a multi-faceted approach using alternative assays provides a more comprehensive validation of apoptosis.
1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6][12] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label early apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[12] Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Advantages:
-
Provides quantitative data on the percentage of cells in different stages of cell death.
-
Can distinguish between early and late apoptosis, as well as necrosis.[13]
-
High-throughput analysis is possible with flow cytometry.
-
-
Disadvantages:
-
Requires specialized equipment (flow cytometer).
-
Adherent cells need to be detached, which can sometimes affect membrane integrity and lead to false positives.
-
Diagram: Annexin V/PI Staining Workflow
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dasatinib
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) widely utilized in cancer research and for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action, the inhibition of key signaling cascades that drive cell proliferation, also classifies it as a cytotoxic (antineoplastic) agent.[2][3] Consequently, this compound and all materials contaminated with it are considered hazardous waste and require stringent, specialized disposal procedures to protect laboratory personnel and the environment.
Safety Data Sheets (SDS) consistently highlight that this compound is toxic if swallowed, causes significant skin and eye irritation, is a suspected carcinogen, and may damage fertility or the unborn child.[4][5][6] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making its containment from environmental release a critical priority.[4][5]
This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound waste in a research setting. The procedures outlined are grounded in the regulatory frameworks of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure compliance and mitigate risk.[7][8]
The Regulatory Landscape: OSHA and EPA Mandates
Proper disposal is not merely a best practice; it is a regulatory requirement. In the United States, two primary federal agencies govern the handling of hazardous drug waste:
-
Occupational Safety and Health Administration (OSHA): OSHA's guidelines are focused on protecting workers who may come into contact with hazardous drugs like this compound.[9] Their recommendations cover all aspects of the drug lifecycle in the lab, from preparation to disposal, emphasizing the use of Personal Protective Equipment (PPE) and proper handling techniques to minimize exposure.[9][10]
-
Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste to protect the environment.[8] Unused or expired this compound falls under the category of toxic hazardous waste. A key EPA mandate, finalized in 2019, is the ban on sewering (flushing) hazardous waste pharmaceuticals, as this introduces active compounds into waterways.[11][12]
Core Principles of this compound Waste Management
Before detailing specific protocols, it is essential to understand the foundational principles of hazardous drug disposal.
-
Segregation is Paramount: this compound waste must never be mixed with non-hazardous solid waste or other laboratory chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Designated Waste Containers: All this compound waste must be collected in specific, clearly labeled, and leak-proof containers designated for hazardous pharmaceutical waste.
-
Assume All Contamination is Hazardous: Any item that has come into direct contact with this compound, from the original vial to the gloves used for handling, must be treated as hazardous waste.
-
Personnel Protection is Non-Negotiable: All personnel handling this compound waste must be trained on these procedures and wear appropriate PPE to prevent exposure through inhalation, ingestion, or skin contact.[10][13]
Personal Protective Equipment (PPE) Requirements
When handling any form of this compound waste, from a full vial to a contaminated pipette tip, the following minimum PPE is required, as outlined in OSHA guidelines for cytotoxic drugs:[10]
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn.
-
Gown: A disposable, solid-front gown with long sleeves and elastic cuffs.
-
Eye Protection: ANSI-rated safety glasses or goggles.
-
Respiratory Protection: A NIOSH-certified respirator may be required based on your institution's risk assessment, especially when handling powdered forms or cleaning spills.[14]
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the type and quantity of the this compound waste. The following protocols cover the most common scenarios in a research laboratory.
Bulk this compound waste includes the original product in its vial, partially used vials, or expired tablets. This is considered acutely hazardous waste by the EPA.
-
Do Not Alter: Do not crush, break, or otherwise manipulate tablets or the contents of vials.[3]
-
Primary Containment: Place the original vial or container directly into a black, RCRA-approved hazardous waste container designated for "Hazardous Waste Pharmaceuticals."[15][16]
-
Labeling: Ensure the container is clearly labeled with the words "Hazardous Waste" and identifies the contents, including "this compound."
-
Secure Storage: Store the sealed container in a designated and secure satellite accumulation area within the laboratory.
-
Final Disposal: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor. The required method of destruction for cytotoxic drugs is high-temperature incineration.[17][18]
Trace-contaminated items are those with residual amounts of this compound. This is the most common waste stream generated. Examples include:
-
Empty stock vials and packaging
-
Used gloves, gowns, and bench diapers
-
Contaminated labware (e.g., pipette tips, serological pipettes, centrifuge tubes)
-
Segregation: Immediately place all trace-contaminated items into a designated "Trace Chemotherapy Waste" container. These containers are typically yellow and puncture-resistant.
-
Sharps: Any contaminated sharps (e.g., needles, syringes) must first be placed in a puncture-proof sharps container and then placed inside the larger trace chemotherapy waste bin.
-
Container Management: Do not overfill containers. Once three-quarters full, seal the container securely.
-
Final Disposal: Like bulk waste, trace chemotherapy waste must be disposed of via incineration through your institution's hazardous waste program.
This protocol applies to buffers, media, or other aqueous solutions containing this compound.
-
No Drain Disposal: It is a violation of federal law to dispose of this compound-containing solutions down the drain.[11] This is due to its high toxicity to aquatic organisms.[5]
-
Collection: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant hazardous waste container (typically a plastic carboy).
-
Labeling: The container must be clearly labeled "Hazardous Waste" and list all chemical constituents, including "this compound" and their approximate concentrations.
-
Storage and Disposal: Store the sealed container in secondary containment in your lab's satellite accumulation area. Arrange for pickup and incineration via your EHS department.
Emergency Protocol: Managing a this compound Spill
In the event of a spill, immediate and correct action is required to prevent exposure and contamination.
-
Alert and Secure: Alert personnel in the immediate area and restrict access. Post "Hazardous Drug Spill" warning signs.[10]
-
Don PPE: Before beginning cleanup, don the full PPE ensemble described in Section 3, including double gloves, a gown, and eye protection. A respirator is strongly recommended.
-
Containment: Use a chemotherapy spill kit. Cover the spill with absorbent pads, working from the outside in.
-
Decontamination: Once the material is absorbed, clean the area thoroughly with a detergent solution, followed by a rinse with water.[19]
-
Dispose of Cleanup Materials: All items used for cleanup (absorbent pads, wipes, contaminated PPE) are considered hazardous waste. Place everything into a trace chemotherapy waste container for incineration.[19]
Summary of this compound Waste Streams and Disposal Paths
For quick reference, the table below summarizes the appropriate handling for each type of this compound waste.
| Waste Type | Examples | Container Type | Disposal Method |
| Bulk Hazardous Waste | Unused/expired vials, tablets; grossly contaminated items | Black RCRA Hazardous Waste Container | Licensed Hazardous Waste Incineration |
| Trace Contaminated Waste | Used gloves, gowns, empty vials, contaminated labware | Yellow Trace Chemotherapy Container | Licensed Hazardous Waste Incineration |
| Liquid Hazardous Waste | This compound-containing solutions, media, or buffers | Labeled Hazardous Liquid Waste Carboy | Licensed Hazardous Waste Incineration |
| Spill Cleanup Materials | Used absorbent pads, wipes, contaminated PPE from a spill | Yellow Trace Chemotherapy Container | Licensed Hazardous Waste Incineration |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound-related research activities.
Caption: Decision workflow for proper this compound waste segregation and disposal.
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Navigating the Safe Handling of Dasatinib: A Guide for the Research Professional
Dasatinib, a potent tyrosine kinase inhibitor, is a cornerstone of targeted cancer therapy and a vital tool in oncological research.[1] Its mechanism of action, while effective in halting the proliferation of malignant cells, also necessitates a meticulous and informed approach to its handling in the laboratory to mitigate occupational exposure and ensure personal safety.[1] This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a culture of safety grounded in scientific causality.
Understanding the Risks: Why Caution is Critical
This compound is classified as a hazardous drug, and its handling requires more than standard laboratory precautions.[2][3] Exposure, even at low levels, can pose significant health risks.[4] The primary hazards associated with this compound include:
-
Reproductive Hazards: The compound is suspected of damaging fertility or the unborn child.[2][3] Pregnant individuals should be exceptionally cautious when working with this compound.[1]
-
Organ Damage: It can cause damage to organs through prolonged or repeated exposure.[2][3]
-
Serious Eye Damage: this compound can cause serious and potentially irreversible eye damage.[2][3]
-
Skin Irritation: It is also known to cause skin irritation.[2][3][5]
-
Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects.[2][3][6]
Given these risks, a comprehensive safety plan is not merely a recommendation but a necessity for any laboratory working with this compound.
Core Directive: Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Weighing Powder | Double gloving with chemotherapy-rated nitrile gloves[1][7] | Disposable, solid-front gown with long sleeves and tight-fitting cuffs[6][7] | Chemical splash goggles and a full-face shield[6][7] | Fit-tested N95 or higher-level respirator (e.g., N100) within a chemical fume hood[1][7] |
| Preparing Solutions | Double gloving with chemotherapy-rated nitrile gloves[1][7] | Disposable, solid-front gown with long sleeves and tight-fitting cuffs[6][7] | Chemical splash goggles[6][7] | Work within a certified chemical fume hood or Class II, Type B2 biosafety cabinet[1] |
| Cell Culture/Animal Dosing | Double gloving with chemotherapy-rated nitrile gloves[1][7] | Disposable, solid-front gown with long sleeves and tight-fitting cuffs[6][7] | Chemical splash goggles or safety glasses with side shields[1][5] | Work within a certified chemical fume hood or biosafety cabinet[1] |
| Waste Disposal | Double gloving with chemotherapy-rated nitrile gloves[1][7] | Disposable, solid-front gown with long sleeves and tight-fitting cuffs[6][7] | Chemical splash goggles or safety glasses with side shields[1][5] | Not generally required if waste is properly contained |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, sequential workflow is paramount. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
